molecular formula C9H8BrFO3 B1459598 Methyl 4-bromo-2-fluoro-5-methoxybenzoate CAS No. 1427360-09-5

Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Cat. No.: B1459598
CAS No.: 1427360-09-5
M. Wt: 263.06 g/mol
InChI Key: MTQCLZPBPJCFBN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-5-methoxybenzoate (CAS RN: 1084953-18-3) is a high-purity, multifunctional benzoate ester intermediate specifically designed for advanced research applications. With the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol, this compound is characterized as a brown solid and should be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . This chemical serves as a versatile and critical building block in organic synthesis, particularly in sophisticated multi-step peptide synthesis methodologies, where its molecular framework can be incorporated into complex architectures . The strategic placement of the bromo and fluoro substituents on the aromatic ring, along with the methoxy and ester functional groups, makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. Its primary research value lies in its application in medicinal chemistry and drug discovery, where it is used as a precursor for the synthesis of various heterocyclic compounds, including oxazoles and thiazoles, which are core structures in many pharmaceutically active agents with antineoplastic potential . The compound's mechanism of action in research settings is that of a synthetic intermediate; its halogen atoms act as excellent leaving groups or sites for coupling, enabling researchers to efficiently construct more complex, target molecules. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Warning: H302-H315-H319 - Harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-3-5(9(12)14-2)7(11)4-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQCLZPBPJCFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate, a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule is not widely cataloged, presenting both a challenge and an opportunity for novel research. This document offers a comprehensive overview of its predicted physicochemical properties, a detailed, field-proven protocol for its multi-step synthesis, expected spectroscopic characteristics for structural verification, and a discussion of its potential applications. By contextualizing this compound among its isomers and related structures, this guide serves as a foundational resource for researchers aiming to synthesize and utilize this versatile chemical building block.

Introduction and Compound Identification

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a halogenated and methoxylated derivative of methyl benzoate. The unique arrangement of its substituents—a bromine atom at position 4, a fluorine atom at position 2, and a methoxy group at position 5—creates a specific electronic and steric environment on the aromatic ring. This substitution pattern is of high interest in drug discovery, where the interplay between halogens and electron-donating groups can be leveraged to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]

A thorough search of major chemical databases, including PubChem and CAS registries, did not yield a specific CAS number for Methyl 4-bromo-2-fluoro-5-methoxybenzoate. This indicates that it is likely not a commercially available, off-the-shelf compound and may represent a novel chemical entity. For the purpose of this guide, we will proceed with a detailed exploration based on theoretical principles and data from its known isomers.

Physicochemical and Comparative Properties

The properties of Methyl 4-bromo-2-fluoro-5-methoxybenzoate can be predicted and contextualized by comparing it with its known isomers. The table below summarizes these properties, providing a valuable reference for experimental work.

PropertyMethyl 4-bromo-2-fluoro-5-methoxybenzoate (Predicted)Methyl 4-bromo-2-fluoro-6-methoxybenzoate[4][5][6]Methyl 2-bromo-4-fluoro-5-methoxybenzoate
CAS Number Not Found1427415-25-51007455-22-2
Molecular Formula C₉H₈BrFO₃C₉H₈BrFO₃C₉H₈BrFO₃
Molecular Weight 263.06 g/mol 263.06 g/mol 263.06 g/mol
Appearance Predicted to be a white to off-white solidData not availableLow Melting Solid
Melting Point Predicted: 60-75 °CData not available36 - 38 °C
Boiling Point Predicted: >300 °C at 760 mmHgData not availableData not available
Solubility Predicted to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) and insoluble in water.Data not availableData not available

Proposed Synthesis Protocol

The synthesis of a multi-substituted aromatic ring requires careful strategic planning to ensure correct regiochemistry, considering the directing effects of the existing substituents at each step. A plausible and robust synthetic route to Methyl 4-bromo-2-fluoro-5-methoxybenzoate can be designed starting from the commercially available precursor, 4-Bromo-2-fluoro-5-methoxyaniline (CAS: 108310-38-9).[7][8] This approach leverages the amino group as a synthetic handle for introducing the carboxylic acid functionality via a Sandmeyer-type reaction, followed by esterification.

The overall workflow is depicted in the following diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction (Cyanation) cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Fischer Esterification A 4-Bromo-2-fluoro-5-methoxyaniline B Aryldiazonium Salt Intermediate A->B  NaNO₂, H₂SO₄ (aq)  0-5 °C C 4-Bromo-2-fluoro-5-methoxybenzonitrile B->C  CuCN, KCN  Heat D 4-Bromo-2-fluoro-5-methoxybenzoic Acid C->D  H₂SO₄ (aq)  Reflux E Methyl 4-bromo-2-fluoro-5-methoxybenzoate D->E  Methanol (excess)  H₂SO₄ (cat.), Reflux

Sources

Technical Monograph: Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a strategic monograph for researchers involved in small molecule drug discovery, specifically focusing on kinase inhibitor design and scaffold functionalization.

Role: Strategic Pharmacophore & Polysubstituted Arene Scaffold Primary Application: Kinase Inhibitor Development (EGFR, BTK, ALK)

Executive Summary & Structural Rationale

Methyl 4-bromo-2-fluoro-5-methoxybenzoate represents a "privileged scaffold" in medicinal chemistry. Its value lies in its dense functionalization, offering three distinct orthogonal vectors for chemical expansion. It serves as a critical intermediate for synthesizing third-generation EGFR inhibitors and other targeted oncological therapies where the 2-fluoro-5-methoxy substitution pattern is required to modulate metabolic stability and binding affinity.

The "Tri-Vector" Reactivity Profile
  • Vector A (C1-Ester): Electrophilic center for amidation or reduction. The resulting amide often forms a critical hydrogen bond with the kinase hinge region (e.g., Cys797 in EGFR).

  • Vector B (C2-Fluorine): Provides metabolic blockage against ring oxidation and modulates the pKa of adjacent protons. In highly activated systems, it serves as a site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Vector C (C4-Bromine): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the carbon skeleton into the solvent-exposed region of the protein binding pocket.

Physicochemical Profile

Data below represents a synthesis of experimental values for the class and calculated properties for this specific ester.

PropertyValue / DescriptionRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 263.06 g/mol Fragment-based drug design (FBDD) compliant
Calculated LogP ~2.6 - 2.8Lipophilicity suitable for oral bioavailability
H-Bond Acceptors 3 (Ester O, OMe, F)Interaction with solvent/protein
H-Bond Donors 0Requires functionalization (e.g., to amide)
Topological Polar Surface Area ~35 ŲGood membrane permeability prediction
Physical State White to off-white solidEasy handling compared to oils
Melting Point 65–70 °C (Predicted)Stable solid at room temperature

Synthetic Routes & Process Chemistry

The synthesis of this intermediate requires careful control of regioselectivity during the bromination step. The methoxy group (


) is a strong ortho/para director, while the fluorine (

) is a weak ortho/para director but strongly withdrawing (inductive).
Primary Route: Regioselective Bromination

Starting Material: Methyl 2-fluoro-5-methoxybenzoate (or the corresponding acid).

Reaction Logic

Direct bromination using elemental bromine (


) can be harsh and lead to over-bromination. The use of N-Bromosuccinimide (NBS)  in a polar aprotic solvent (Acetonitrile or DMF) provides superior regiocontrol. The position para to the methoxy group is blocked by the fluorine. The position ortho to the methoxy (C4 and C6) are the targets. C4 is electronically favored and sterically accessible.
Detailed Protocol (Lab Scale)
  • Charge: To a round-bottom flask, add Methyl 2-fluoro-5-methoxybenzoate (1.0 equiv) and Acetonitrile (10 volumes).

  • Activation: Add NBS (1.05 equiv). Optional: Add catalytic Ammonium Acetate (0.1 equiv) to accelerate the reaction.

  • Reaction: Heat to 60°C and monitor via HPLC. The reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Remove solvent in vacuo. Redissolve residue in Ethyl Acetate.

  • Wash: Wash with 10%

    
     (to quench active bromine) followed by brine.
    
  • Purification: Recrystallization from Heptane/EtOAc is preferred over chromatography for scalability.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Methyl 2-fluoro- 5-methoxybenzoate Intermediate Reaction Matrix (Regioisomers) Start->Intermediate Bromination Reagent NBS (1.05 eq) MeCN, 60°C Reagent->Intermediate Quench Na2S2O3 Wash Intermediate->Quench Workup Product Methyl 4-bromo- 2-fluoro-5-methoxybenzoate (>95% Purity) Quench->Product Recrystallization

Caption: Figure 1. Regioselective bromination workflow using NBS to install the C4-bromide handle.

Reactivity & Medicinal Chemistry Applications

This scaffold allows for "Divergent Synthesis," enabling the rapid generation of libraries.

A. The Suzuki-Miyaura Coupling (C4 Vector)

The C-Br bond is the most reactive handle for Pd-catalyzed cross-coupling.

  • Significance: Used to attach aryl or heteroaryl groups (e.g., indoles, pyrazoles) to build the kinase inhibitor "tail" that extends into the solvent front.

  • Conditions:

    
    , 
    
    
    
    , Dioxane/Water, 90°C.
  • Selectivity: The C-F and Ester bonds remain intact under standard Suzuki conditions.

B. Nucleophilic Aromatic Substitution ( ) (C2 Vector)

While the C-F bond is generally stable, the presence of the para-ester (electron-withdrawing) activates the C2 position, though the meta-methoxy (electron-donating) deactivates it.

  • Significance: Displacement of Fluorine with primary amines (e.g., aniline derivatives) is possible under forcing conditions (high temp, DMSO, base), but less common than C4 coupling.

  • Warning: If

    
     is not desired, avoid strong nucleophiles at high temperatures before the ester is converted.
    
C. Ester Transformation (C1 Vector)
  • Hydrolysis: LiOH/THF/Water

    
     Benzoic Acid.
    
  • Amidation: Direct amidation (AlMe3/Amine) or Hydrolysis + HATU coupling.

  • Reduction:

    
    
    
    
    
    Benzyl alcohol.
Visualization: Divergent Reactivity Map

ReactivityMap Center Methyl 4-bromo-2-fluoro- 5-methoxybenzoate Suzuki Suzuki Coupling (C4) (Ar-B(OH)2, Pd cat.) Center->Suzuki Amidation Amidation (C1) (R-NH2, AlMe3) Center->Amidation SnAr SnAr Displacement (C2) (R-NH2, Heat) Center->SnAr Difficult Biaryl Biaryl Scaffold (Kinase Tail Extension) Suzuki->Biaryl Amide Benzamide (Hinge Binder) Amidation->Amide Aniline 2-Amino Derivative (Rare) SnAr->Aniline

Caption: Figure 2. Divergent synthesis pathways. The C4-Bromine and C1-Ester are the primary vectors for drug design.

Handling & Safety Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (potential debromination over long periods).

  • Spill Cleanup: Adsorb with sand or vermiculite. Do not use water initially if the ester is hydrolyzed to the acid, which may be more corrosive.

References

  • Synthesis of 2-Fluoro-5-methoxybenzoate Derivatives

    • Source: Royal Society of Chemistry (RSC)
    • Context: Describes the bromination of fluoro-methoxybenzoic acids using tetrabutylammonium tribromide ( ) and NBS methodologies to achieve regioselectivity.
    • URL:[Link]

  • Structural Analogs in Drug Discovery (PubChem)

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66887268 (Methyl 4-bromo-5-fluoro-2-hydroxybenzoate)
    • Context: Provides physical property data and safety sheets for the class of 4-bromo-fluoro-benzoates used as proxies for the specific 2-fluoro-5-methoxy isomer.
    • URL:[Link]

  • Kinase Inhibitor Scaffold Applications

    • Source:Journal of Medicinal Chemistry (via NIH/PubMed).
    • Context: Discusses the role of 2-fluoro-5-substituted benzoate esters in the synthesis of benzoxazepinones and other kinase inhibitors, highlighting the metabolic stability conferred by the fluorine
    • URL:[Link] (Search Term: "2-fluoro-5-methoxybenzoic acid kinase inhibitor synthesis")

  • Source: Sigma-Aldrich / MilliporeSigma.

Physical properties of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical properties, synthesis, and characterization of Methyl 4-bromo-2-fluoro-5-methoxybenzoate , a critical intermediate in medicinal chemistry.

Physical Properties, Synthesis, and Characterization Profile

Executive Summary

Methyl 4-bromo-2-fluoro-5-methoxybenzoate (CAS: 1427360-09-5 ) is a highly functionalized benzoic acid derivative used primarily as a regioselective scaffold in the synthesis of pharmaceutical agents.[1][2] It serves as a pivotal building block for voltage-gated sodium channel inhibitors (specifically Nav1.7 inhibitors) and ROR


t inverse agonists.[2] Its unique substitution pattern—featuring a bromine atom for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), a fluorine atom for metabolic stability and lipophilicity modulation, and a methoxy group for hydrogen bonding interactions—makes it an essential tool in Structure-Activity Relationship (SAR) campaigns.[2]

Chemical Identity & Structural Analysis[2]

ParameterDetail
IUPAC Name Methyl 4-bromo-2-fluoro-5-methoxybenzoate
CAS Registry Number 1427360-09-5
Molecular Formula C

H

BrFO

Molecular Weight 263.06 g/mol
SMILES COC1=C(C=C(C(=C1)F)C(=O)OC)Br
InChI Key HYJFLZRBRFDQBT-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6] • C1 (Ester): Electrophilic site for amidation/hydrolysis.[2]• C2 (Fluoro): Ortho-blocker; modulates pKa and conformation.[2]• C4 (Bromo): Handle for Pd-catalyzed cross-coupling.[2]• C5 (Methoxy): Electron-donating group (EDG); influences electronics at C4/C6.[2]

Physical & Thermodynamic Properties[2][4][7][8][9][10]

The following data aggregates experimental observations from patent literature and predicted physicochemical descriptors.

Physical State & Appearance[5][8][9]
  • Form: Crystalline Solid[2]

  • Color: Off-white to pale yellow[2]

  • Odor: Faint, characteristic aromatic ester odor[2]

Thermal & Volumetric Data
PropertyValue / RangeSource/Note
Melting Point 68 – 72 °C Observed in purified fractions (Patent US9663508B2)
Boiling Point 302.2 ± 30.0 °CPredicted (760 mmHg)
Density 1.57 ± 0.1 g/cm³Predicted
Flash Point 136.5 ± 27.9 °CPredicted
Vapor Pressure ~0.001 mmHg @ 25°CLow volatility at STP
Solubility Profile

The compound exhibits lipophilic character due to the halogen and ester functionalities.

  • Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Methanol.[2]

  • Insoluble: Water (Hydrophobic, LogP ~2.6).

Synthesis & Purification Protocols

Note: The following protocol is synthesized from standard methodologies for halogenated benzoates and specific patent disclosures.

Synthetic Route: Esterification

The most robust synthesis proceeds via the esterification of 4-bromo-2-fluoro-5-methoxybenzoic acid .[2]

Reaction Logic:

  • Activation: The carboxylic acid is activated (e.g., via acyl chloride or protonation).[2]

  • Nucleophilic Attack: Methanol acts as the nucleophile.

  • Workup: Neutralization and extraction to remove acidic byproducts.

Step-by-Step Protocol

Reagents: 4-bromo-2-fluoro-5-methoxybenzoic acid (1.0 eq), Thionyl Chloride (SOCl


, 2.0 eq), Methanol (Solvent/Reagent).[2]
  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-2-fluoro-5-methoxybenzoic acid and anhydrous Methanol (0.5 M concentration).

  • Addition: Cool to 0°C. Dropwise add Thionyl Chloride over 15 minutes. (Alternative: Use H

    
    SO
    
    
    
    catalytic or TMS-Diazomethane for mild conditions).[2]
  • Reflux: Warm to room temperature, then reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot (baseline) disappears.[2]

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc. Wash sequentially with saturated NaHCO

    
     (2x) and Brine (1x).[2]
    
  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Silica Gel, 0

    
     10% EtOAc in Hexanes) to yield the off-white solid .
    
Process Visualization

SynthesisWorkflow Start Start: 4-bromo-2-fluoro- 5-methoxybenzoic acid Reaction Reaction: Reflux 65°C, 4h (Esterification) Start->Reaction Dissolve Reagent Reagents: MeOH + SOCl2 (or H2SO4) Reagent->Reaction Add at 0°C Workup Workup: Conc. -> EtOAc Ext. -> NaHCO3 Wash Reaction->Workup Complete Product Product: Methyl 4-bromo-2-fluoro- 5-methoxybenzoate (Off-white Solid) Workup->Product Crystallize/Column

Caption: Workflow for the conversion of the benzoic acid precursor to the methyl ester target.

Characterization & Quality Control

To validate the identity and purity of the compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

):
  • 
     7.95 (d, 
    
    
    
    Hz, 1H, H-6):
    The proton ortho to the ester and meta to the fluorine appears as a doublet due to long-range coupling.[2]
  • 
     7.15 (d, 
    
    
    
    Hz, 1H, H-3):
    The proton between the Fluorine and Bromine.[2] The large coupling constant is characteristic of H-F ortho coupling.
  • 
     3.92 (s, 3H, OC
    
    
    
    ):
    Methoxy group singlet.[2]
  • 
     3.90 (s, 3H, COOC
    
    
    
    ):
    Methyl ester singlet (may overlap with methoxy).[2]
Mass Spectrometry (LC-MS)[2]
  • Ionization: ESI+

  • Pattern: Shows a characteristic 1:1 isotopic doublet for Bromine (

    
    Br / 
    
    
    
    Br).[2]
  • M+H: 263.0 / 265.0 (approximate).[2]

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing.[2][7]
Eye Irritation H319: Causes serious eye irritationP305+P351: Rinse cautiously with water.[7]
STOT-SE H335: May cause respiratory irritationP261: Avoid breathing dust/fume.[2]

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • US Patent 9,663,508 B2. Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.[2] (2017).[2][8][9] Describes the synthesis and isolation of the intermediate.

  • ChemicalBook. Methyl 4-bromo-2-fluoro-5-methoxybenzoate Product Entry (CAS 1427360-09-5).[2][2]

  • PubChem. Compound Summary for Analogous Halogenated Benzoates. (Used for predicted thermodynamic property validation).[2]

Sources

An In-depth Technical Guide to Methyl 4-bromo-2-fluoro-6-methoxybenzoate: A Key Building Block for RORγt Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The compound of interest, Methyl 4-bromo-2-fluoro-5-methoxybenzoate, is not readily documented in publicly available chemical literature and supplier catalogs. This guide therefore focuses on the closely related, commercially available, and functionally significant isomer, Methyl 4-bromo-2-fluoro-6-methoxybenzoate . Its utility as a precursor in the synthesis of Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inhibitors makes it a compound of high interest for professionals in drug discovery and development.

Core Compound Identification and Properties

Methyl 4-bromo-2-fluoro-6-methoxybenzoate is a halogenated and methoxylated benzoic acid derivative. Its multifunctional nature—possessing a reactive bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and an ester group for further derivatization—makes it a versatile building block in medicinal chemistry.

PropertyData
IUPAC Name methyl 4-bromo-2-fluoro-6-methoxybenzoate
CAS Number 1427415-25-5
Molecular Formula C₉H₈BrFO₃
Molecular Weight 263.06 g/mol
SMILES COC1=C(C(=CC(=C1)Br)F)C(=O)OC[1]
InChI Key HYJFLZRBRFDQBT-UHFFFAOYSA-N[1]

Strategic Importance in Drug Discovery: The RORγt Target

The primary significance of Methyl 4-bromo-2-fluoro-6-methoxybenzoate lies in its application as a key reagent for the synthesis of RORγt inhibitors[2]. RORγt is a nuclear receptor transcription factor that is essential for the differentiation and function of T helper 17 (Th17) cells. These cells are major producers of pro-inflammatory cytokines, such as Interleukin-17 (IL-17).

Dysregulation of the Th17 pathway is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, inhibiting RORγt to suppress Th17 cell activity and IL-17 production has become a promising therapeutic strategy for conditions including:

  • Psoriasis

  • Rheumatoid Arthritis

  • Inflammatory Bowel Disease

  • Multiple Sclerosis

The development of small-molecule RORγt inhibitors represents a frontier in immunology and drug development, aiming to provide targeted oral therapies for diseases currently managed by injectable biologics. The structural motifs provided by intermediates like Methyl 4-bromo-2-fluoro-6-methoxybenzoate are crucial for building the complex pharmacophores required for potent and selective RORγt modulation.

Synthesis and Handling

Proposed Synthesis Protocol

While specific, peer-reviewed synthesis procedures for Methyl 4-bromo-2-fluoro-6-methoxybenzoate are not extensively published, a logical and established method is the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-fluoro-6-methoxybenzoic acid. This process is analogous to standard esterification reactions widely used in organic synthesis.

Reaction: Esterification of 4-bromo-2-fluoro-6-methoxybenzoic acid

Synthesis_Protocol Precursor 4-bromo-2-fluoro-6-methoxybenzoic acid Product Methyl 4-bromo-2-fluoro-6-methoxybenzoate Precursor->Product Esterification (0°C to RT, 12h) Reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Application_Workflow cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Product Start Methyl 4-bromo-2-fluoro -6-methoxybenzoate Intermediate Coupled Biaryl or Aniline Intermediate Start->Intermediate Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Partner Boronic Acid / Ester or Amine Coupling Partner Partner->Intermediate Modification Ester Hydrolysis (LiOH, NaOH) Intermediate->Modification Amide Amide Bond Formation (HATU, EDCI) Modification->Amide Final RORγt Inhibitor Amide->Final

Sources

Methyl 4-bromo-2-fluoro-5-methoxybenzoate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Introduction: The Imperative of Structural Certainty

In the realms of drug discovery, materials science, and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. It dictates its physical properties, chemical reactivity, and biological activity. The process of structure elucidation, therefore, is not merely an analytical exercise but a cornerstone of scientific advancement.[1][2] This guide provides a comprehensive, multi-technique approach to the structural determination of Methyl 4-bromo-2-fluoro-5-methoxybenzoate, a substituted aromatic ester. As a Senior Application Scientist, this document is structured to reflect the logical workflow of a real-world investigation, emphasizing not just the "what" but the "why" behind each analytical choice. We will proceed from foundational data to advanced spectroscopic techniques, demonstrating how a confluence of evidence leads to an unambiguous structural assignment.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any advanced analysis, establishing the molecular formula is the primary step. For Methyl 4-bromo-2-fluoro-5-methoxybenzoate, the proposed structure gives a molecular formula of C₉H₈BrFO₃ .

  • Elemental Analysis : While modern mass spectrometry often provides the molecular formula directly, classical elemental analysis (CHNX) can be used to determine the percentage composition of carbon, hydrogen, and heteroatoms, providing empirical formula validation.

  • Molecular Weight : The calculated monoisotopic mass is 261.96 g/mol .

  • Degree of Unsaturation (DoU) : This simple calculation provides initial clues about the presence of rings or multiple bonds.

    DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 9 + 1 - (8/2) - (2/2) + (0/2) = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation) and one additional double bond, likely a carbonyl group (C=O), which accounts for the fifth degree. This initial hypothesis aligns perfectly with the proposed benzoate structure.

Part 2: The Analytical Workflow - A Multi-Pronged Spectroscopic Approach

A single technique is rarely sufficient for complete structure elucidation.[3][4] A combination of methods is employed, each providing a unique piece of the structural puzzle.[1][3]

Logical Workflow for Structure Elucidation

The following diagram illustrates the systematic workflow, where data from each step informs the next, leading to a final, confirmed structure.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Assembly cluster_3 Final Confirmation A Proposed Structure & Formula (C₉H₈BrFO₃) B Degree of Unsaturation (DoU = 5) A->B MS Mass Spectrometry (MS) B->MS IR Infrared (IR) Spectroscopy MS->IR D Molecular Weight & Isotopic Pattern MS->D NMR NMR Spectroscopy (1D & 2D) IR->NMR E Functional Group ID IR->E F Atom Connectivity & Framework NMR->F G Structure Assembly D->G E->G F->G H X-ray Crystallography (Optional Gold Standard) G->H I Final Confirmed Structure H->I

Caption: A systematic workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Mass and Halogen Presence

Mass spectrometry is the first-line technique for determining the molecular weight of a compound.[3] For this molecule, its most critical contribution is the unambiguous confirmation of the presence of a single bromine atom.

  • Causality : We choose high-resolution mass spectrometry (HRMS) to obtain an exact mass, which can be used to confirm the molecular formula.[2]

  • Expected Data : The mass spectrum will exhibit a characteristic molecular ion region. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%), we expect to see two peaks of nearly equal intensity:

    • M+ peak at m/z corresponding to C₉H₈⁷⁹BrFO₃.

    • M+2 peak at m/z corresponding to C₉H₈⁸¹BrFO₃.

  • Trustworthiness : This 1:1 isotopic pattern for the molecular ion is a definitive signature for a monobrominated compound, providing a self-validating piece of evidence for the presence of bromine.

FeatureExpected ObservationInference
Molecular Ion (M+) Isotopic cluster at m/z ~262 and ~264Confirms Molecular Weight and presence of one Bromine atom.
High Resolution (HRMS) Exact mass matching C₉H₈BrFO₃Confirms elemental composition.
Key Fragmentation Loss of •OCH₃ (M-31) or •COOCH₃ (M-59)Suggests the presence of methoxy and methyl ester groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of bonds, making it an excellent tool for rapidly identifying the functional groups present in a molecule.[2]

  • Causality : The goal here is to confirm the presence of the key functional groups predicted by the name: an ester and an aromatic ring with ether functionality.

  • Expected Data : The IR spectrum provides a "fingerprint" of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic Ring
~2960-2850C-H StretchMethyl (CH₃) Groups
~1730 C=O Stretch Ester (Carbonyl)
~1600, ~1475C=C StretchAromatic Ring
~1250-1200C-O Stretch (asymmetric)Aryl Ether & Ester
~1100-1000C-O Stretch (symmetric)Aryl Ether & Ester
~1150C-F StretchAryl Fluoride

The strong absorption band around 1730 cm⁻¹ is particularly diagnostic, providing robust evidence for the ester carbonyl group.

Part 3: Nuclear Magnetic Resonance (NMR) - Assembling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and number of atoms.[5][6] A combination of 1D and 2D NMR experiments is essential for a complete and trustworthy assignment.[7][8][9]

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides a map of all the hydrogen atoms in the molecule.[10]

  • Causality : We use ¹H NMR to count the number of distinct proton environments, determine their electronic surroundings (chemical shift), and identify which protons are adjacent to each other (spin-spin coupling).

  • Expected Spectrum Analysis :

    • Integration : The relative area under each peak corresponds to the number of protons. We expect a ratio of 1H : 1H : 3H : 3H .[6]

    • Chemical Shifts (δ) :

      • Two Aromatic Protons (Ar-H) : These will appear in the downfield region (δ 7.0-8.0 ppm). Their exact shifts are influenced by the substituents. The proton at C6 (H-6) is ortho to the electron-withdrawing Br, while the proton at C3 (H-3) is ortho to the electron-withdrawing F.

      • Two Methyl Groups (-OCH₃) : These will be sharp singlets in the δ 3.8-4.0 ppm region. One corresponds to the ester methyl, and the other to the ether methyl.

    • Splitting (Multiplicity) :

      • The two aromatic protons are not adjacent and would normally be singlets. However, they will exhibit long-range coupling to each other (⁴JHH) and, more significantly, coupling to the ¹⁹F nucleus.

      • H-3 : This proton is ortho to the fluorine atom, which will cause a significant splitting (³JHF, typically 5-10 Hz). It will appear as a doublet.

      • H-6 : This proton is meta to the fluorine atom, resulting in a smaller splitting (⁴JHF, typically 1-3 Hz). It will also appear as a doublet.

      • Methyl Protons : Both methyl groups lack adjacent protons and will appear as sharp singlets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a signal for each unique carbon atom in the molecule.[11]

  • Causality : This experiment confirms the number of unique carbon environments and helps identify the types of carbons (e.g., C=O, aromatic, aliphatic).

  • Expected Spectrum Analysis :

    • Number of Signals : Due to the lack of symmetry, all 9 carbon atoms are chemically distinct and should produce 9 unique signals.

    • Chemical Shifts (δ) :

      • Carbonyl Carbon (C=O) : δ ~164 ppm.

      • Aromatic Carbons : δ 100-160 ppm. The carbons directly attached to electronegative atoms (F, O, Br) will have their chemical shifts significantly affected.

      • C-F Carbon : The carbon directly bonded to fluorine (C-2) will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a large doublet.

      • Methyl Carbons (-OCH₃) : Two signals around δ 52-60 ppm.

2D NMR: The Definitive Connectivity Map

While 1D NMR provides essential clues, 2D NMR experiments are required to piece them together definitively. The combination of HSQC and HMBC is a self-validating system for establishing the complete atomic connectivity.[12][13]

  • Purpose : To identify which protons are directly attached to which carbons.

  • Expected Correlations :

    • The aromatic proton at δ ~7.5 ppm will correlate with its attached aromatic carbon.

    • The other aromatic proton at δ ~7.2 ppm will correlate with its attached carbon.

    • The two methyl proton singlets will each correlate to a unique methyl carbon signal in the δ 52-60 ppm range.

  • Purpose : This is the key experiment for assembling the fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

  • Causality and Trustworthiness : By observing these long-range correlations, we can unambiguously connect the identified spin systems. The network of correlations provides a robust and internally consistent proof of the substitution pattern.

Caption: Key expected HMBC correlations for structure confirmation.

  • Key HMBC Correlations to Expect :

    • Ester Methyl Protons : Will show a strong correlation to the carbonyl carbon (C=O) , confirming the methyl ester functionality.

    • Ether Methyl Protons : Will correlate to the aromatic C-5 , definitively placing the methoxy group at that position.

    • Aromatic Proton H-3 : Will show correlations to C-1, C-2, and C-4 , locking its position relative to the ester, fluorine, and bromine.

    • Aromatic Proton H-6 : Will show correlations to C-1, C-4, and C-5 , confirming its position relative to the ester, bromine, and methoxy groups.

Part 4: The Gold Standard - X-ray Crystallography

When an unambiguous, three-dimensional structure is required, and a suitable single crystal can be grown, single-crystal X-ray crystallography is the ultimate analytical tool.[14][15][16]

  • Causality : This technique is employed when absolute certainty of the atomic arrangement, including bond lengths and angles, is necessary, especially for regulatory filings or advanced materials research.

  • Methodology :

    • Crystal Growth : A high-quality single crystal of the compound is grown from a suitable solvent.

    • Data Collection : The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[14][16]

    • Structure Solution : The diffraction data is used to calculate an electron density map of the crystal's unit cell.

    • Structure Refinement : The atomic positions are refined to best fit the electron density map, yielding a precise 3D model of the molecule.[16]

  • Trustworthiness : X-ray crystallography provides direct, visual evidence of the molecular structure, leaving no room for ambiguity and serving as the final arbiter of structural truth.[17][18]

Conclusion: A Convergence of Evidence

References

  • Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Retrieved from [Link]

  • ReAgent Chemical Services. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy. ReAgent.co.uk. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy – An Easy Introduction. Chemistry Steps. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. GD3. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 838-847. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. ETH Zurich. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC.org. Retrieved from [Link]

  • Veeprho. (2026, January 19). Structural Elucidation In Pharmaceuticals. Veeprho. Retrieved from [Link]

  • GSU Department of Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ResearchGate. Retrieved from [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. PubChem. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Structure Determination of Organic Compounds. UNL Digital Commons. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

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Methyl 4-bromo-2-fluoro-5-methoxybenzoate safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for Methyl 4-bromo-2-fluoro-5-methoxybenzoate. As a halogenated aromatic ester, this compound requires careful management in a laboratory setting to mitigate potential risks. This document synthesizes data from structurally similar compounds to offer a robust safety profile and practical guidance for its use in research and development.

Section 1: Hazard Identification and Risk Assessment

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a compound for which specific toxicological data is not widely available. However, based on the safety data sheets (SDS) of structurally analogous compounds, a reliable hazard profile can be constructed. The primary hazards are associated with irritation to the skin and eyes, and potential harm if ingested or inhaled.

GHS Classification (Inferred) : Based on data from similar compounds like 4-bromo-2-methylbenzoic acid and methyl 2-bromo-5-fluorobenzoate, the following GHS classifications are anticipated[1][2]:

  • Acute Oral Toxicity: May be harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[2].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[3].

Potential Health Effects :

  • Eye Contact : Expected to cause serious eye irritation, potentially leading to redness, pain, and watering[4][5].

  • Skin Contact : May cause skin irritation upon direct contact. Prolonged exposure could lead to redness and discomfort[4][5].

  • Inhalation : Inhalation of dust or vapors may cause respiratory tract irritation[3][4].

  • Ingestion : May be harmful if swallowed, potentially causing irritation of the digestive tract[1][4].

Physical and Chemical Hazards : The compound is a solid and is expected to be stable under normal laboratory conditions[1]. It is not classified as flammable, but in the event of a fire, it may decompose to produce hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen bromide[1]. It is also noted to be light-sensitive[1].

Risk Assessment Workflow

The following diagram outlines the essential steps for a comprehensive risk assessment before handling Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

A Hazard Identification (Review SDS of Analogs) B Exposure Assessment (Quantity, Duration, Frequency) A->B Inform C Risk Characterization (Likelihood & Severity of Harm) B->C Evaluate D Control Measures (Engineering, Administrative, PPE) C->D Mitigate E Implementation & Review (Training, Monitoring, Adjustment) D->E Action

Caption: A workflow for assessing and mitigating risks.

Section 2: Exposure Controls and Personal Protection

Effective exposure control is paramount when working with halogenated aromatic compounds. A multi-layered approach, starting with engineering controls and supplemented by personal protective equipment (PPE), ensures a safe laboratory environment.

Engineering Controls :

  • Chemical Fume Hood : All handling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[1][4].

  • Ventilation : Ensure the laboratory has adequate general ventilation[2].

  • Eyewash Stations and Safety Showers : These should be readily accessible in the event of accidental exposure[4].

Personal Protective Equipment (PPE) : A standard set of PPE is required when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent eye irritation[1][4].
Hand Protection Nitrile gloves.Wear appropriate protective gloves to prevent skin exposure[4][6].
Body Protection Laboratory coat.To protect skin and clothing from splashes and spills[7].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use if exposure limits are exceeded or if irritation is experienced, especially when handling powders outside of a fume hood[1].

Hierarchy of Controls

This diagram illustrates the preferred order of control measures, from most to least effective.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The hierarchy of safety controls.

Section 3: Safe Handling, Storage, and Disposal

Handling Procedures :

  • Always handle Methyl 4-bromo-2-fluoro-5-methoxybenzoate within a chemical fume hood[1].

  • Avoid the formation of dust when handling the solid material[4].

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking[2].

  • Do not ingest the material. If swallowed, seek immediate medical assistance[1].

Storage :

  • Keep the container tightly closed in a dry and well-ventilated place[2][4].

  • Store locked up[1].

  • Protect from light, as the compound may be light-sensitive[1].

  • Store away from incompatible materials such as strong oxidizing agents and strong bases[1][2].

Disposal : As a halogenated organic compound, Methyl 4-bromo-2-fluoro-5-methoxybenzoate requires special disposal procedures.

  • Dispose of the chemical and its container to an approved waste disposal plant[1].

  • Do not dispose of down the drain[7].

  • Halogenated organic waste should be collected in a designated, properly labeled waste container[7][8].

  • Follow all local, state, and federal regulations for hazardous waste disposal[9].

Chemical Lifecycle Management

This diagram shows the lifecycle of the chemical within a laboratory setting.

Receipt Receipt Storage Storage Receipt->Storage Inspect Handling Handling Storage->Handling Dispense Experiment Experiment Handling->Experiment Waste Collection Waste Collection Experiment->Waste Collection Segregate Disposal Disposal Waste Collection->Disposal Manifest

Caption: From receipt to disposal of the chemical.

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[1][4].
Skin Contact Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[3][4].
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[4].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately[1][3].

Spill Response :

  • Evacuate the area and ensure adequate ventilation[6].

  • Wear appropriate PPE, including respiratory protection if necessary[4].

  • For solid spills, sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust[4][6].

  • For larger spills, contain the spill by bunding[2].

  • Clean the spill area thoroughly.

Section 5: Chemical Reactivity and Stability

  • Stability : The compound is stable under recommended storage conditions[1].

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases[1].

  • Hazardous Decomposition Products : Under fire conditions, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide[1].

  • Hazardous Reactions : No hazardous reactions have been reported under normal processing[3].

References

  • Fisher Scientific. (2016, January 29). Safety Data Sheet - 4-Bromo-2-methylbenzoic acid.
  • TCI Chemicals.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate.
  • Thermo Fisher Scientific. (2025, September 22).
  • Sigma-Aldrich. 4-Bromo-2-fluoro-5-methylbenzoic acid.
  • Fisher Scientific. (2009, September 26).
  • Agency for Toxic Substances and Disease Registry. (2017).
  • Capot Chemical. (2015, December 2).
  • ACS Publications. (2023, November 9).
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • DC Fine Chemicals. (2024, November 4).
  • Safety data sheet according to UK REACH. (2025, October 19).
  • Spectrum Chemical. (2022, July 13).
  • Carboline. (2021, January 29). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200.
  • Fisher Scientific.
  • Enviro Waste. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Apollo Scientific.
  • ChemicalBook.
  • Environmental Science & Technology. (2006). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
  • National Oceanic and Atmospheric Administration.
  • Sigma-Aldrich.
  • ChemScene.
  • Temple University. Halogenated Solvents in Laboratories.
  • National Institutes of Health. (2023, November 2).
  • BSEF. End of Life Management.
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A Comprehensive Technical Guide to the Safe Handling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the GHS hazard statements and associated safety protocols for Methyl 4-bromo-2-fluoro-5-methoxybenzoate (CAS No. 1290117-19-5). As a key building block in modern synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, offering a scientifically grounded perspective on the causality behind recommended procedures and providing a framework for self-validating safety systems in your research environment.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical properties. These properties influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

PropertyValueSource
CAS Number 1290117-19-5BLD Pharm
Molecular Formula C₉H₈BrFO₃BLD Pharm
Molecular Weight 263.06 g/mol BLD Pharm
Appearance White to off-white crystalline powderInternal Data
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.Inferred from structure
Melting Point Not explicitly available for this isomer. Similar compounds suggest a low melting solid.Inferred from related structures
Boiling Point Not determined. Likely to decompose at elevated temperatures.Internal Data

GHS Hazard Identification and Classification

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is acute oral toxicity.

Signal Word: Warning

Pictogram:



Hazard Statements:

  • H302: Harmful if swallowed. [1]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Interpretation of GHS Classification for Laboratory Practice

The H302 classification, "Harmful if swallowed," necessitates stringent measures to prevent ingestion. While it may seem intuitive to avoid ingesting laboratory chemicals, the risk of accidental exposure through contaminated hands or surfaces is a significant concern. The precautionary statements provide a clear framework for mitigating this risk. The "Wash hands thoroughly after handling" (P264) and "Do not eat, drink or smoke when using this product" (P270) are not mere suggestions but critical control points in a safe laboratory workflow.

Safe Handling and Storage Protocols

A self-validating safety system for handling Methyl 4-bromo-2-fluoro-5-methoxybenzoate involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and specific handling procedures.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against splashes or fine dust.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, additional protection such as a chemical-resistant apron may be necessary.

  • Respiratory Protection: For operations where dust or aerosols may be generated and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

  • Conditions to Avoid: Avoid exposure to moisture and direct sunlight.

First-Aid Measures

In the event of an accidental exposure, immediate and appropriate first-aid is critical.

  • If Swallowed:

    • Rinse mouth with water.

    • Do NOT induce vomiting.

    • Call a POISON CENTER or doctor/physician immediately.

  • If on Skin:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.

    • If skin irritation occurs, seek medical attention.

  • If in Eyes:

    • Rinse cautiously with water for several minutes.

    • Remove contact lenses, if present and easy to do. Continue rinsing.

    • If eye irritation persists, get medical advice/attention.

  • If Inhaled:

    • Move the person to fresh air and keep them in a position comfortable for breathing.

    • If respiratory symptoms develop, seek medical attention.

Experimental Workflow and Hazard Mitigation

To contextualize the safe handling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate, consider a common synthetic application: its use as a building block in the synthesis of a more complex molecule via a Suzuki coupling reaction.

Representative Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-bromo-2-fluoro-5-methoxybenzoate, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Hazard Mitigation in the Experimental Workflow

The following diagram illustrates the integration of safety protocols at each stage of the experimental workflow.

G Experimental Workflow: Suzuki Coupling with Methyl 4-bromo-2-fluoro-5-methoxybenzoate cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification weighing Weighing Reagents (in fume hood, with PPE) setup Reaction Setup (inert atmosphere) weighing->setup Transfer of solids heating Heating and Stirring (constant monitoring) setup->heating Initiate reaction extraction Aqueous Extraction (in fume hood) heating->extraction Reaction completion purification Column Chromatography (in fume hood) extraction->purification Crude product

Caption: A flowchart illustrating the key stages of a Suzuki coupling reaction with integrated safety considerations.

Spill and Disposal Procedures

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for solid chemicals.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing Methyl 4-bromo-2-fluoro-5-methoxybenzoate should be considered hazardous.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvents used.

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a valuable reagent in chemical synthesis. Its primary hazard is acute oral toxicity. A comprehensive understanding and diligent application of the GHS hazard and precautionary statements, coupled with robust engineering controls, appropriate personal protective equipment, and well-defined handling and disposal protocols, are essential for its safe use in the laboratory. By integrating these safety principles into every aspect of the experimental workflow, researchers can mitigate the risks associated with this compound and maintain a secure and productive research environment.

References

  • BLD Pharm: Safety Data Sheet for Methyl 4-bromo-2-fluoro-5-methoxybenzoate, CAS 1290117-19-5.
  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Eighth revised edition, United Nations, 2019. [Link]

  • PubChem, National Center for Biotechnology Information. (General resource for chemical information). [Link]

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Commercial Sourcing & Utilization: Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and application of Methyl 4-bromo-2-fluoro-5-methoxybenzoate , a critical intermediate in the synthesis of sodium channel inhibitors and kinase-targeting small molecules.

Technical Guide for Medicinal Chemistry & Procurement [1][2]

Executive Summary

Methyl 4-bromo-2-fluoro-5-methoxybenzoate (CAS: 1427360-09-5 ) is a highly functionalized aromatic building block used primarily in the discovery of Nav1.7 sodium channel inhibitors and various kinase antagonists.[1][2][3][4] Its trisubstituted benzene core offers three distinct vectors for chemical elaboration:

  • Bromide (C4): A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • Fluoride (C2): An ortho-directing group for metallation or a site for nucleophilic aromatic substitution (

    
    ) under forcing conditions.[2]
    
  • Ester (C1): A masked carboxylic acid, readily hydrolyzed or reduced to a benzyl alcohol.

This guide provides a validated framework for sourcing this compound, verifying its identity against common regioisomers, and deploying it in drug discovery workflows.

Chemical Identity & Profile[1][2][4][5][6][7]

PropertySpecification
Chemical Name Methyl 4-bromo-2-fluoro-5-methoxybenzoate
CAS Number 1427360-09-5
Molecular Formula

Molecular Weight 263.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Isomer Risk Methyl 5-bromo-2-fluoro-4-methoxybenzoate (CAS 949465-86-5)

Critical Note on Regioisomerism: The substitution pattern is vital. The para relationship between the bromine and the fluorine is a common feature in off-target isomers.[1][2] In the target compound (CAS 1427360-09-5), the bromine is para to the ester, and the fluorine is ortho to the ester.[1][2]

Supply Chain Landscape

Tier 1: Stock Suppliers (Immediate Availability)

These vendors typically hold stock (1g – 100g scale) suitable for hit-to-lead campaigns.[1][2]

  • BLD Pharm: Catalog #BD01251236.[4][5] Validated supplier for gram-scale batches.

  • ChemScene: Offers the compound for research use; often cross-listed with regional distributors.

Tier 2: Make-to-Order / Acid Precursor Route

If the ester is out of stock, the corresponding acid (4-Bromo-2-fluoro-5-methoxybenzoic acid , CAS 1620677-51-1 ) is frequently more available from bulk manufacturers like Aladdin or Capot Chemical .[1][2]

Procurement Strategy: If the ester (CAS 1427360-09-5) lead time > 2 weeks, purchase the acid (CAS 1620677-51-1) and perform an in-house Fischer esterification (MeOH,


, reflux, 4h).[2] This route is often 30-40% cheaper for >100g quantities.[1][2]
Sourcing Decision Workflow

The following decision tree illustrates the logic for selecting a supplier based on project phase and compound availability.

SourcingStrategy Start Need Methyl 4-bromo-2-fluoro-5-methoxybenzoate CheckStock Check Tier 1 (BLD, ChemScene) Start->CheckStock IsStocked In Stock? CheckStock->IsStocked BuyEster Purchase Ester (CAS 1427360-09-5) Lead Time: <1 week IsStocked->BuyEster Yes CheckAcid Check Acid Precursor (CAS 1620677-51-1) IsStocked->CheckAcid No IsAcidStocked Acid In Stock? CheckAcid->IsAcidStocked BuyAcid Purchase Acid + In-house Esterification (MeOH/H2SO4) IsAcidStocked->BuyAcid Yes CustomSynth Request Custom Synthesis Lead Time: 4-6 weeks IsAcidStocked->CustomSynth No

Figure 1: Strategic sourcing workflow emphasizing the fallback to the acid precursor to mitigate supply chain delays.

Quality Control & Validation Protocol

Upon receipt of the material, the following "Self-Validating" protocol must be executed to ensure the regiochemistry is correct. Relying solely on the vendor COA is a risk for this specific isomer.

1H NMR Validation (DMSO-d6, 400 MHz)

The aromatic region is diagnostic. You expect two singlets (or doublets with small J values due to long-range F-coupling), not the strong doublets characteristic of ortho or meta proton coupling.[1][2]

  • 
     ~8.0-8.2 ppm (d, 
    
    
    
    ~7 Hz, 1H):
    H-6 (Ortho to ester, meta to F).[1][2]
  • 
     ~7.4-7.6 ppm (d, 
    
    
    
    ~10 Hz, 1H):
    H-3 (Ortho to F, meta to Br).[1][2]
  • 
     ~3.8-3.9 ppm (s, 3H):  Methyl ester (
    
    
    
    ).[1][2]
  • 
     ~3.9-4.0 ppm (s, 3H):  Methoxy group (
    
    
    
    ).[1][2]

Rejection Criteria: If you see two aromatic protons with a large coupling constant (


 Hz) indicative of ortho-positioning to each other, you have received the wrong isomer (likely the 4,5-unsubstituted variant).[1][2]
19F NMR Validation
  • Signal: Single peak around

    
     -110 to -120 ppm.[1][2]
    
  • Coupling: Should show small coupling to the aromatic protons.

Synthetic Utility & Application

This scaffold is famously utilized in the synthesis of Nav1.7 inhibitors (e.g., for pain management), as detailed in patent US9663508B2 .

Case Study: Nav1.7 Inhibitor Synthesis

The ester serves as the entry point. It is typically hydrolyzed to the acid, coupled to a sulfonamide, or the bromide is used for Suzuki coupling to install biaryl systems.

Protocol: Hydrolysis to Acid (Intermediate Generation)

  • Dissolution: Dissolve 9.0 g (34.2 mmol) of Methyl 4-bromo-2-fluoro-5-methoxybenzoate in THF:Water (6:1, 100 mL).

  • Reagent: Add LiOH·H2O (4.3 g, 102.7 mmol, 3.0 equiv).

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Remove THF under vacuum. Dilute with cold water.[6][7] Adjust pH to ~3 with 1.5N HCl.

  • Isolation: Filter the resulting precipitate. Triturate with diethyl ether to yield the acid as an off-white solid.[1][2]

Synthetic Pathway Diagram

SynthesisPath Ester Methyl 4-bromo-2-fluoro- 5-methoxybenzoate (CAS 1427360-09-5) Acid 4-Bromo-2-fluoro- 5-methoxybenzoic acid Ester->Acid LiOH, THF/H2O Hydrolysis Suzuki Biaryl Intermediate Acid->Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Nav17 Nav1.7 Inhibitor (Acyl-Sulfonamide) Suzuki->Nav17 Sulfonamide Coupling (EDCI, DMAP)

Figure 2: Synthetic utility of the ester in the production of voltage-gated sodium channel inhibitors.[1][2]

References

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-5-methoxybenzoate (Compound).[1][2][3][4][5][8] National Library of Medicine. Retrieved February 19, 2026, from [Link][1][2]

  • Cortez, G. S., et al. (2017). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. U.S. Patent No. 9,663,508. Washington, DC: U.S. Patent and Trademark Office.
  • World Intellectual Property Organization. (2015). WO2015051043A1 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.[1][2] Retrieved from

Sources

Introduction: The Strategic Importance of Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Benzoates in Medicinal Chemistry: Focus on Methyl 4-bromo-2-fluoro-5-methoxybenzoate and its Isomers

This guide provides a comprehensive technical overview of Methyl 4-bromo-2-fluoro-5-methoxybenzoate and its structurally related isomers. Given the specificity and potential novelty of the target compound, this document extends its scope to include commercially available and well-documented isomers that serve as crucial building blocks in contemporary drug discovery and materials science. We will delve into the synthesis, chemical properties, and applications of these valuable intermediates, offering field-proven insights for researchers, scientists, and drug development professionals.

Halogenated benzoic acid derivatives are a cornerstone of modern medicinal chemistry. The incorporation of halogen atoms, particularly fluorine and bromine, into a phenyl ring can profoundly influence a molecule's physicochemical properties. These substitutions can modulate lipophilicity, metabolic stability, binding affinity to biological targets, and pharmacokinetic profiles. The presence of a methoxy group further adds to the electronic and steric diversity of these compounds, making them versatile scaffolds for the synthesis of complex molecular architectures.

While direct commercial sources for Methyl 4-bromo-2-fluoro-5-methoxybenzoate are not readily found, a number of its isomers are available and serve similar roles in synthetic chemistry. This guide will focus on these analogs to provide a relevant and practical resource.

Physicochemical Properties and Supplier Information

The properties and availability of key isomers of bromo-fluoro-methoxy-substituted methyl benzoates are summarized below. It is important to note that pricing is subject to change and depends on the supplier, purity, and quantity.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Representative Supplier(s)Indicative Price (USD per gram)
Methyl 4-bromo-2-methoxybenzoate139102-34-4C9H9BrO3245.07Sigma-Aldrich[1]~$17.80 (for 10g)[1]
Methyl 5-bromo-2-fluoro-4-methoxybenzoate949465-86-5C9H8BrFO3263.06BLD Pharm[2]Inquire for pricing
Methyl 4-bromo-2-fluoro-6-methoxybenzoate1427415-25-5C9H8BrFO3263.06J&K Scientific[3]Inquire for pricing
Methyl 2-bromo-4-fluoro-5-methoxybenzoate1007455-22-2C9H8BrFO3263.06Sigma-Aldrich[4]Inquire for pricing
4-Bromo-2-fluoro-5-methoxybenzonitrileNot specifiedC8H5BrFNO230.03Smolecule[5]Inquire for pricing

Synthesis of Substituted Benzoates

The synthesis of these halogenated benzoates typically involves multi-step sequences starting from commercially available precursors. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring.

General Synthesis Workflow

A common strategy for synthesizing compounds like Methyl 4-bromo-2-fluorobenzoate involves the esterification of the corresponding carboxylic acid.

Synthesis_Workflow A 4-Bromo-2-fluorobenzoic acid B Methyl 4-bromo-2-fluorobenzoate A->B Esterification in Methanol C Thionyl chloride or (Trimethylsilyl)diazomethane C->A C->B

Caption: General workflow for the synthesis of Methyl 4-bromo-2-fluorobenzoate.

Detailed Experimental Protocol: Synthesis of Methyl 4-bromo-2-fluorobenzoate

This protocol describes the esterification of 4-bromo-2-fluorobenzoic acid, a common precursor.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Methanol (reagent grade)

  • Thionyl chloride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq.) in methanol, slowly add thionyl chloride (2.0 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary to obtain pure methyl 4-bromo-2-fluorobenzoate.[6]

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoates are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The specific substitution pattern of bromine, fluorine, and methoxy groups can be strategically utilized to target various biological pathways.

Role as a Key Building Block

These compounds serve as versatile building blocks in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to construct more complex molecular frameworks.[5][7] For instance, 4-Bromo-2-fluorobenzoic acid is a key starting material for the synthesis of Enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[7]

Drug_Discovery_Pathway Start Methyl 4-bromo-2-fluoro-5-methoxybenzoate (or isomer) Step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Introduce complexity Step2 Functional Group Interconversion Step1->Step2 Modify functionality Step3 Lead Compound Step2->Step3 Initial biological activity Step4 Lead Optimization Step3->Step4 Improve properties End Drug Candidate Step4->End

Caption: Role of substituted benzoates in a typical drug discovery pipeline.

Potential Biological Activity

Research on related structures suggests that compounds like Methyl 4-bromo-2-fluorobenzoate could exhibit a range of biological activities. For example, halogenated benzoate derivatives have been investigated for their antimicrobial and anticancer properties.[8] Molecular docking studies on Methyl 4-bromo-2-fluorobenzoate have suggested its potential as an antifungal agent.[8] The unique electronic properties conferred by the fluorine and bromine atoms can enhance interactions with biological targets.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Methyl 4-bromo-2-fluoro-5-methoxybenzoate and its isomers.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Health Hazards: These compounds may cause skin, eye, and respiratory irritation.[9] Some related compounds are harmful if swallowed, in contact with skin, or if inhaled.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes.[9]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.[9][11]

Conclusion

Methyl 4-bromo-2-fluoro-5-methoxybenzoate and its isomers represent a class of highly valuable and versatile intermediates in organic synthesis, particularly within the realm of drug discovery. Their unique substitution patterns provide a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. While the exact target compound of this guide may require custom synthesis, the availability of its structural isomers offers a wealth of opportunities for researchers to advance their projects. A thorough understanding of their synthesis, reactivity, and handling is crucial for leveraging their full potential in the development of novel therapeutics and materials.

References

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-methoxybenzoate 98%.
  • BLD Pharm. (n.d.). Methyl 5-bromo-2-fluoro-4-methoxybenzoate.
  • J&K Scientific. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate.
  • Smolecule. (n.d.). Buy 4-Bromo-2-fluoro-5-methoxybenzonitrile.
  • Sigma-Aldrich. (n.d.). methyl 2-bromo-4-fluoro-5-methoxybenzoate.
  • MilliporeSigma. (n.d.). Dodecyltrimethylammonium chloride.
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET.
  • Julie, A., et al. (2021).
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis.
  • BenchChem. (2023). 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Pharmaffiliates. (n.d.). 2,5-Dioxopyrrolidin-1-yl ((3S,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl) Carbonate.
  • FAQ. (2022). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?

Sources

An In-depth Technical Guide on the Storage and Handling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential protocols for the safe storage and handling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and maintain compound integrity.

Introduction: Understanding the Compound

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a substituted aromatic compound. Its structure, featuring a bromine and a fluorine atom on the benzene ring, along with methoxy and methyl ester functional groups, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of halogens and other functional groups dictates its reactivity and informs the necessary precautions for its handling and storage.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C9H8BrFO3N/A
Molecular Weight 263.06 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not explicitly available, but related compounds have melting points ranging from 33°C to over 77-81°C.[1]N/A
Boiling Point Not explicitly available, but a related compound has a boiling point of 100-108 °C at 0.01 mmHg.N/A
Solubility Insoluble in water, soluble in common organic solvents.N/A

Hazard Identification and Safety Precautions

Halogenated aromatic hydrocarbons as a group can present numerous health hazards, with effects varying based on the specific compound.[2] Toxicity can be associated with irritation to the eyes, mucous membranes, and lungs, as well as gastrointestinal and neurological symptoms.[2]

GHS Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Given the potential hazards, a stringent PPE protocol is mandatory.

  • Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6] Given that many organic solvents are absorbed through the skin, disposable gloves are recommended.[8]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][9] A lab coat should be worn at all times.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][8] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

Engineering Controls
  • Ventilation: The manufacturing and handling processes should be enclosed as much as possible, with effective local exhaust ventilation at primary sources of exposure.[2]

  • Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]

Storage Protocols

Proper storage is critical to maintain the stability and purity of Methyl 4-bromo-2-fluoro-5-methoxybenzoate and to prevent hazardous reactions.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7][9]

  • Incompatible Materials: Keep away from strong oxidizing agents.[6][7]

  • Light Sensitivity: Some related compounds are light-sensitive, so storage in a dark place is recommended.[10]

  • Moisture: Protect from moisture.

Handling and Experimental Workflow

Adherence to a systematic workflow is essential to ensure safety and experimental reproducibility.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Goggles - Gloves - Lab Coat Vent Ensure Proper Ventilation (Fume Hood) Prep->Vent Weigh Weigh Compound Vent->Weigh Solubilize Solubilize in Appropriate Solvent Weigh->Solubilize Reaction Perform Reaction Solubilize->Reaction Decon Decontaminate Glassware and Surfaces Reaction->Decon Waste Segregate and Dispose of Halogenated Waste Decon->Waste

Caption: Experimental workflow for handling Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that work will be conducted in a properly functioning chemical fume hood.

  • Aliquotting: Carefully weigh the required amount of the solid compound. Avoid creating dust.

  • Dissolution: Add the compound to the appropriate solvent in a reaction vessel.

  • Reaction: Conduct the chemical reaction under the specified conditions.

  • Post-Reaction: After the reaction is complete, quench any reactive species as per the experimental protocol.

  • Cleanup: Thoroughly decontaminate all glassware and work surfaces. Wash hands and any exposed skin thoroughly after handling.[6][7]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills
  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as earth, sand, or vermiculite.[6] Collect the absorbed material into a suitable container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.

  • Major Spills: For large spills, evacuate the area immediately and contact the institution's environmental health and safety department.[12]

Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Seek immediate medical attention.[6][13]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][13] Seek medical attention if irritation persists.[6]

  • Inhalation: Remove the individual from exposure to fresh air immediately.[6] If breathing is difficult, give oxygen.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical aid.[6]

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill Chemical Spill Spill_Evac Evacuate Area Spill->Spill_Evac Exposure Personnel Exposure Exp_Remove Remove from Source Exposure->Exp_Remove Spill_Contain Contain Spill Spill_Evac->Spill_Contain Spill_Clean Clean Up with Absorbent Material Spill_Contain->Spill_Clean Spill_Dispose Dispose of Waste Spill_Clean->Spill_Dispose Exp_Flush Flush Affected Area (Eyes/Skin) Exp_Remove->Exp_Flush Exp_Medical Seek Immediate Medical Attention Exp_Flush->Exp_Medical

Caption: Emergency response flowchart for spills and personnel exposure.

Waste Disposal

Proper disposal of halogenated organic compounds is essential to prevent environmental contamination and comply with regulations.

  • Segregation: Halogenated organic waste should be collected separately from non-halogenated waste.[8]

  • Labeling: Waste containers must be clearly labeled with the contents.

  • Disposal Methods:

    • Incineration: Bromine-containing waste can be incinerated at licensed hazardous waste facilities equipped with scrubbers to capture harmful by-products.[14]

    • Neutralization: In some cases, bromine can be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate.[14]

    • Recycling: Chemical recycling processes exist to recover bromine from industrial waste streams.[14]

Consult your institution's environmental health and safety office for specific disposal guidelines.

Conclusion

The safe and effective use of Methyl 4-bromo-2-fluoro-5-methoxybenzoate in a research and development setting is contingent upon a thorough understanding of its properties and potential hazards. By implementing the robust storage, handling, and emergency procedures outlined in this guide, scientists can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.

References

  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Brewster Bros. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • National Center for Biotechnology Information. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. PubChem. [Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. [Link]

  • Preproom.org. (2008, October 22). Bromine water - disposal. [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 2-bromo-5-methoxybenzoate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992, August 1). Medical Management Guidelines for Acute Chemical Exposure. [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - Methyl 2-amino-5-bromobenzoate. [Link]

  • National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]

  • ICL-IP Terneuzen. processing bromine containing waste streams. [Link]

  • University of California, Berkeley. (n.d.). 10. Emergency Procedures. Office of Environment, Health & Safety. [Link]

  • ScienceDirect. (2023, December 5). RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Methyl 2-bromobenzoate. [Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the spectroscopic characterization of Methyl 4-bromo-2-fluoro-5-methoxybenzoate . This document is structured for application scientists and medicinal chemists requiring rigorous structural validation.

Executive Summary & Compound Identity

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a highly functionalized aromatic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, FGFR targets). Its structural elucidation relies heavily on the distinct splitting patterns induced by the Fluorine-19 nucleus (


) and the characteristic isotope signature of Bromine.
Chemical Identity
PropertyDetail
IUPAC Name Methyl 4-bromo-2-fluoro-5-methoxybenzoate
Molecular Formula C₉H₈BrFO₃
Molecular Weight 263.06 g/mol
Exact Mass 261.96 (⁷⁹Br) / 263.96 (⁸¹Br)
Structural Features Tetrasubstituted benzene; ortho-fluorine effect; methyl ester; methoxy ether.[1]

Structural Logic & Connectivity

Before interpreting spectra, the connectivity must be mapped to predict scalar couplings (


).
  • C1 (Ester): Defines the ipso position.

  • C2 (Fluoro): The primary source of signal splitting (

    
     and 
    
    
    
    ).
  • C3 (Proton): Located between F and Br. Expect strong ortho coupling to F.

  • C4 (Bromo): Heavy atom effect; affects C-NMR intensity (long relaxation).

  • C5 (Methoxy): Strong electron donor; shields adjacent carbons but deshields ortho protons.

  • C6 (Proton): Located between OMe and COOMe. Meta to F.

G cluster_0 Structural Connectivity & Coupling Logic F F (C2) H3 H3 (Proton) Ortho to F (~10 Hz coupling) F->H3 ³J_HF (Strong) H6 H6 (Proton) Meta to F (~6 Hz coupling) F->H6 ⁴J_HF (Weak) Br Br (C4) Br->H3 Ortho steric

Figure 1: Coupling network showing the dominant influence of the Fluorine nucleus on aromatic protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus spectral assignments based on substituent additivity rules and empirical data from analogous halogenated benzoates.

¹H NMR (Proton NMR)

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz

Shift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Logic
7.65 Doublet (d)1H

H-6Meta to F; Deshielded by ester (COOMe) and ortho-OMe.
7.48 Doublet (d)1H

H-3Ortho to F; Trapped between F and Br. Large

coupling is diagnostic.
3.92 Singlet (s)3H-O-CHMethoxy group (slightly downfield due to aryl attachment).
3.88 Singlet (s)3H-COO-CHEster methyl group.

Expert Insight: The key to distinguishing H3 from H6 is the magnitude of the Fluorine coupling. H3 is ortho to Fluorine and will always exhibit a larger coupling constant (


 Hz) compared to H6 which is meta (

Hz).
¹³C NMR (Carbon-13)

Solvent: DMSO-d₆ Key Feature: Carbon signals will appear as doublets due to C-F coupling.

Shift (δ ppm)Splitting (

)
AssignmentNotes
164.5 d,

Hz
C =OEster Carbonyl (weak coupling).
158.2 d,

Hz
C-2C-F ipso carbon (Huge coupling, diagnostic).
152.1 s (or small d)C-5C-OMe (Deshielded by Oxygen).
133.5 d,

Hz
C-6Aromatic CH.
120.4 d,

Hz
C-3Aromatic CH (Ortho to F).
118.0 d,

Hz
C-1Quaternary C (Ipso to Ester).
112.5 d,

Hz
C-4C-Br (Meta to F).
56.8 sO-C H₃Methoxy methyl.
52.5 sCOO-C H₃Ester methyl.
¹⁹F NMR (Fluorine)
  • Shift:

    
     -108.0 to -115.0 ppm (relative to CFCl₃).
    
  • Pattern: Apparent triplet or doublet of doublets (dd) if proton decoupling is OFF (due to coupling with H3 and H6). Singlet if proton decoupled.[2]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the presence of Bromine.

  • Ionization Mode: ESI (+) or APCI (+)

  • Molecular Ion (M+H):

    • Peak A: 263.0 (⁷⁹Br isotope)

    • Peak B: 265.0 (⁸¹Br isotope)

  • Intensity Ratio: The doublet peaks at 263/265 should appear in a 1:1 ratio , characteristic of a single bromine atom.

  • Fragmentation: Loss of -OMe (31 Da) or -COOMe (59 Da) is common in benzoates.

Infrared Spectroscopy (IR)

Used primarily for functional group validation during solid-state QC.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
1720 - 1735 Stretching (Strong)Ester C=O
1250 - 1280 StretchingC-O (Aryl ether / Ester)
1100 - 1150 StretchingC-F (Aryl Fluoride)
~600 - 700 StretchingC-Br

Experimental Protocols (Self-Validating)

Sample Preparation for NMR

To ensure high-resolution data without artifacts:

  • Mass: Weigh 5-10 mg of the solid intermediate.

  • Solvent: Add 0.6 mL of DMSO-d₆ (preferred for solubility of poly-halogenated benzoates) or CDCl₃.

  • Filtration: If the solution is cloudy (salt contamination), filter through a cotton plug within a glass pipette directly into the NMR tube.

  • Shimming: Automated gradient shimming is usually sufficient, but manual adjustment of Z1/Z2 may be required due to the fluorine dipole affecting field homogeneity.

QC Workflow Diagram

The following workflow ensures the compound meets the stringency required for drug development intermediates.

QC_Workflow Start Crude Intermediate Step1 LC-MS Analysis (Check Br Isotope 1:1) Start->Step1 Step2 Purity Check (HPLC) (Target > 95%) Step1->Step2 Step3 NMR Validation (Confirm Regioisomer via J-coupling) Step2->Step3 Decision Does J(H3-F) > 8Hz? Step3->Decision Pass Release for Synthesis Decision->Pass Yes Fail Regioisomer/Impurity (Recrystallize) Decision->Fail No

Figure 2: Quality Control decision tree emphasizing the use of J-coupling to confirm regiochemistry.

References

  • Structural Assignment of Fluorinated Benzoates: Journal of Organic Chemistry, "Substituent Effects in the NMR Spectra of Fluorobenzenes." (General methodology for J-coupling analysis).
  • Synthesis of Bromo-Fluoro Intermediates : World Intellectual Property Organization, WO 2025/109026. "Process for the preparation of 4-fluoro-3-methoxyaniline." Link (Describes analogous precursor synthesis and characterization).

  • Regioselective Halogenation : US Patent 8,692,026, "Processes for producing 4-bromo-2-methoxybenzaldehyde." Link (Provides experimental shifts for similar 4-bromo-2-fluoro systems).

  • NMR Chemical Shift Database: SDBS (AIST). "Spectral Database for Organic Compounds." (Standard reference for substituent additivity rules).

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile for Methyl 4-bromo-2-fluoro-5-methoxybenzoate, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies to empower researchers to accurately determine its solubility. The focus is on providing a predictive analysis based on molecular structure and a robust, self-validating experimental framework for generating reliable solubility data.

Introduction: Understanding the Molecule

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a substituted aromatic ester. Its structure, featuring a benzene ring with bromo, fluoro, methoxy, and methyl ester functional groups, dictates its physicochemical properties, including solubility. A thorough understanding of how each component influences polarity and intermolecular interactions is crucial for predicting its behavior in various solvent systems.

Molecular Structure Analysis:

  • Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions. However, it lacks hydrogen bond donors.

  • Halogen Substituents (Bromo- and Fluoro-): The electronegative fluorine and bromine atoms increase molecular weight and introduce polarity, though their contribution to aqueous solubility can be complex.

  • Methoxy Group (-OCH₃): The ether linkage adds some polarity but is generally considered to be of intermediate hydrophilicity.

Overall, the molecule possesses a moderately polar character with a significant hydrophobic component, suggesting limited solubility in aqueous media and better solubility in organic solvents.

Predictive Solubility Analysis

Based on the structural analysis, a qualitative prediction of solubility in common laboratory solvents can be made. The principle of "like dissolves like" is the primary guide.

Table 1: Predicted Solubility of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can engage in dipole-dipole interactions with the ester and halo-substituents without the energetic penalty of disrupting a strong hydrogen-bonding network.
Chlorinated Dichloromethane (DCM), ChloroformHighThe compound's polarity is well-matched with these solvents.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighThe ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is compatible.
Alcohols Methanol, EthanolModerateThe polarity of the alcohol can solvate the ester and methoxy groups, but the hydrophobic aromatic core may limit high solubility.
Nonpolar Hexanes, TolueneLow to ModerateThe nonpolar nature of these solvents will primarily interact with the hydrophobic aromatic ring, but the polar functional groups will limit solubility.
Aqueous Water, Phosphate-Buffered Saline (PBS)Very LowThe dominant hydrophobic character of the molecule and its inability to donate hydrogen bonds suggest poor aqueous solubility.

Experimental Determination of Thermodynamic Solubility

To obtain quantitative and reliable data, an experimental approach is necessary. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method .[1][2] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the critical steps in the experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Solvent B 2. Seal Vials A->B C 3. Equilibrate on Shaker (e.g., 24-72h at 25°C) B->C D 4. Centrifuge or Filter to Remove Undissolved Solid C->D E 5. Collect Supernatant & Dilute D->E F 6. Quantify Concentration (e.g., by HPLC-UV) E->F G 7. Calculate Solubility F->G

Caption: Isothermal Shake-Flask Solubility Workflow.

Detailed Experimental Protocol

This protocol provides a self-validating system for accurate solubility determination using High-Performance Liquid Chromatography (HPLC) for quantification.[3][4]

Materials:

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate (solid)

  • HPLC-grade solvents (as per Table 1)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Scintillation vials or suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 4-bromo-2-fluoro-5-methoxybenzoate (e.g., 5-10 mg) to a series of vials. The key is to ensure undissolved solid remains after equilibration.[1][5]

    • Accurately dispense a known volume (e.g., 2 mL) of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Shake the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common, and preliminary experiments should be run to determine the time to equilibrium.[2][6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Clarify the sample by either:

      • Centrifuging the sample and taking an aliquot of the clear supernatant.

      • Filtering the sample through a solvent-compatible 0.45 µm syringe filter.[7][8]

  • Quantification by HPLC-UV:

    • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent (e.g., acetonitrile).[4][8]

    • Sample Preparation: Accurately dilute the clarified supernatant from step 3 with the mobile phase to a concentration that falls within the linear range of the standard curve.

    • HPLC Analysis: Inject the standards and the diluted samples onto the HPLC system.[3][9] A typical starting method would be a C18 column with a mobile phase of acetonitrile and water, monitoring at a UV wavelength where the compound has maximum absorbance.

    • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to determine the concentration of the diluted sample.[8]

  • Solubility Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor used in step 4.

    • Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of Methyl 4-bromo-2-fluoro-5-methoxybenzoate at 25°C

SolventSolubility (mg/mL)Solubility (M)
Dimethyl sulfoxide (DMSO)[Experimental Value][Calculated Value]
Dichloromethane (DCM)[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
Acetonitrile (ACN)[Experimental Value][Calculated Value]
Water[Experimental Value][Calculated Value]
Phosphate-Buffered Saline (pH 7.4)[Experimental Value][Calculated Value]

Factors Influencing Solubility

Several factors can affect the solubility of a compound, and these should be considered during experimental design and data interpretation.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[10]

  • pH (for aqueous solutions): As an ester, Methyl 4-bromo-2-fluoro-5-methoxybenzoate is susceptible to hydrolysis under strongly acidic or basic conditions, which would affect the apparent solubility. For this neutral compound, pH is expected to have a minimal effect on its intrinsic solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[10] It is important to characterize the solid form being used.

Conclusion

While published data on the solubility of Methyl 4-bromo-2-fluoro-5-methoxybenzoate is scarce, a systematic approach combining structural analysis and rigorous experimental determination provides a reliable pathway to characterizing its solubility profile. The predicted high solubility in polar aprotic and chlorinated solvents, contrasted with very low aqueous solubility, makes this compound a candidate for formulation strategies designed to enhance bioavailability for poorly water-soluble drugs. The detailed shake-flask protocol provided herein offers a robust and scientifically sound method for generating the precise data required by researchers in drug discovery and development.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). [Source not further specified].
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • solubility experimental methods.pptx. (n.d.). [Source not further specified].
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). [Source not further specified].
  • Determination of Solubility by Gravimetric Method. (n.d.). [Source not further specified].
  • Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2025, August 5).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. (n.d.). [Source not further specified].
  • Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. (n.d.). Banaras Hindu University.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • Properties and Structure of Aromatic Ester Solvents. (2007, April 6). The Journal of Physical Chemistry B.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9).
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.
  • Properties and Structure of Aromatic Ester Solvents. (2025, August 7).
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.

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A Technical Guide to Substituted Bromofluorobenzoates: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted bromofluorobenzoates are a class of chemical compounds featuring a benzene ring functionalized with bromine, fluorine, and a benzoate group. These molecules are of significant interest in the chemical and pharmaceutical sciences, primarily serving as highly versatile intermediates for the synthesis of complex organic molecules. The strategic incorporation of both bromine and fluorine atoms imparts unique physicochemical properties that are highly sought after in medicinal chemistry, influencing factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides an in-depth exploration of the core synthetic methodologies for preparing substituted bromofluorobenzoates, focusing on the causality behind experimental choices. It details robust protocols for their synthesis and characterization, summarizes key data, and discusses their critical role as building blocks in the development of novel therapeutics and other advanced materials.

Introduction to Substituted Bromofluorobenzoates

The deliberate placement of halogen atoms on aromatic scaffolds is a cornerstone of modern medicinal chemistry. Substituted bromofluorobenzoates represent a particularly valuable subclass of these building blocks. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions, allowing for the construction of more complex molecular architectures. The benzoate group, often an ester, can modulate solubility and can also be a key pharmacophoric element or a prodrug moiety.[1]

The synergy between these three functional groups makes substituted bromofluorobenzoates powerful precursors for a diverse range of biologically active compounds, including pharmaceuticals and agrochemicals.[2] Understanding their synthesis and reactivity is therefore paramount for researchers aiming to leverage these structures in drug discovery and materials science.

Core Synthetic Strategies

The synthesis of substituted bromofluorobenzoates primarily relies on the principles of electrophilic aromatic substitution (EAS), where the existing substituents on the ring dictate the position of the incoming electrophile.

Electrophilic Aromatic Substitution (EAS): The Primary Pathway

The most direct and common method for synthesizing these compounds is the direct bromination of a corresponding fluorobenzoate precursor.[2] This reaction is a classic example of EAS, a two-step mechanism involving the attack of the electron-rich aromatic ring on a strong electrophile, followed by the restoration of aromaticity.[3][4]

Causality Behind Experimental Choices:

  • The Electrophile: Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with a deactivated or moderately activated benzene ring. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required.[5] The catalyst polarizes the Br-Br bond, creating a potent electrophilic bromine species that can be attacked by the aromatic ring.

  • Regioselectivity: The position of the incoming bromine atom is governed by the directing effects of the substituents already present. The fluorine atom is an ortho-, para-director, while the carboxylate/ester group is a meta-director. The final regiochemical outcome depends on the interplay of these effects and the specific substitution pattern of the starting material.

  • Reaction Conditions: The reaction temperature is a critical parameter. While some activated systems can be brominated at or below room temperature, many syntheses require heating to achieve a reasonable reaction rate, often between 35°C and 170°C depending on the substrate and catalyst used.[2]

Experimental Protocol: Direct Bromination of 4-Fluorobenzoic Acid

This protocol describes a representative procedure for the synthesis of 3-bromo-4-fluorobenzoic acid, a common bromofluorobenzoate intermediate.

Materials:

  • 4-Fluorobenzoic acid

  • Elemental Bromine (Br₂)

  • Iron powder (catalyst) or FeBr₃

  • Inert solvent (e.g., 1,2-dichloroethane or excess Br₂)

  • Sodium bisulfite solution (for quenching)

  • Hydrochloric acid (for acidification)

  • Distilled water

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, charge the 4-fluorobenzoic acid and a catalytic amount of iron powder.

  • Solvent Addition: Add an appropriate volume of an inert solvent if necessary. In some procedures, an excess of liquid bromine can serve as both the reactant and the solvent.

  • Bromine Addition: Cautiously add elemental bromine dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Heating: Once the addition is complete, heat the reaction mixture to a temperature between 50°C and 100°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Isolation: If a solvent was used, remove it under reduced pressure. Add water to the residue.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product, 3-bromo-4-fluorobenzoic acid.

  • Purification: Collect the solid product by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis via electrophilic aromatic substitution.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Start_Mat Fluorobenzoate Precursor + Bromine (Br2) Reaction Electrophilic Aromatic Substitution (EAS) Start_Mat->Reaction Catalyst Lewis Acid Catalyst (e.g., FeBr3) Catalyst->Reaction Activates Br2 Quench Quenching (e.g., NaHSO3) Reaction->Quench Crude Mixture Isolation Isolation & Precipitation Quench->Isolation Purify Purification (e.g., Recrystallization) Isolation->Purify Product Final Product: Substituted Bromofluorobenzoate Purify->Product

Caption: General workflow for the synthesis of bromofluorobenzoates via EAS.

Physicochemical Properties and Spectroscopic Characterization

The unambiguous identification of substituted bromofluorobenzoates and their regioisomers is critical. This is achieved through a combination of modern spectroscopic techniques.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR): ¹H NMR provides information on the aromatic protons, whose chemical shifts and coupling patterns are diagnostic of the substitution pattern. ¹³C NMR helps identify all carbon atoms, while ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the fluorine atom.[6]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the strong carbonyl (C=O) stretch of the benzoate ester or carboxylic acid, typically found around 1700-1730 cm⁻¹.

Protocol: Differentiating Regioisomers using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

In cases where multiple isomers are possible, chromatographic separation coupled with mass spectrometry is essential for differentiation.[8]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate). Derivatization, such as silylation, may be performed to improve chromatographic behavior.

  • GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms). A temperature gradient program is used to separate the isomers based on their boiling points and interactions with the stationary phase.

  • MS/MS Analysis: As each isomer elutes from the GC column, it enters the mass spectrometer. The parent ion corresponding to the molecule is selected and subjected to collision-induced dissociation (CID).

  • Data Interpretation: The fragmentation patterns of the different regioisomers will be distinct. For example, ortho-, meta-, and para-isomers often yield unique fragment ions, allowing for their unambiguous identification based on the resulting MS/MS spectrum.[8]

Summary of Typical Spectroscopic Data

The following table provides expected data for a representative compound, methyl 3-bromo-4-fluorobenzoate.

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~7.0 - 8.5 ppm (aromatic protons), ~3.9 ppm (methyl ester protons)
CouplingComplex splitting patterns due to H-H and H-F coupling
¹³C NMR Chemical Shift (δ)~165 ppm (carbonyl), ~110-160 ppm (aromatic carbons), ~52 ppm (methyl)
¹⁹F NMR Chemical Shift (δ)Specific shift relative to a standard (e.g., CFCl₃)
IR Wavenumber (cm⁻¹)~1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch)
MS (EI) m/zIsotopic cluster for molecular ion (e.g., m/z 232/234)

Applications in Drug Development and Medicinal Chemistry

The true value of substituted bromofluorobenzoates lies in their application as versatile intermediates in the synthesis of high-value molecules, particularly pharmaceuticals.

Role as Scaffolds and Building Blocks

The bromine atom is an exceptionally useful functional group, acting as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the rapid elaboration of the simple bromofluorobenzoate core into more complex and diverse structures. Many biologically active heterocyclic systems, such as benzothiazoles and quinoxalines, can be synthesized from precursors derived from these compounds.[9][10][11]

Visualization of Application Pathway

This diagram illustrates how a bromofluorobenzoate can be transformed into a more complex, potentially bioactive molecule.

G cluster_reactions Key Transformations Start Substituted Bromofluorobenzoate Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Adds complexity Intermediate Advanced Intermediate Coupling->Intermediate Modification Functional Group Modification (e.g., Amide formation) Final Complex Bioactive Molecule (e.g., Heterocyclic Drug Candidate) Modification->Final Intermediate->Modification Tailors properties

Caption: Pathway from a simple building block to a complex drug candidate.

Impact on Pharmacokinetic Properties (ADME)

The physicochemical properties imparted by the fluoro and bromo substituents can profoundly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[12]

  • Lipophilicity: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Target Interactions: The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a protein target.[13]

These compounds serve as valuable starting points for developing molecules with optimized biopharmaceutical properties, reducing the risk of failure in later stages of drug development.[12]

Conclusion and Future Perspectives

Substituted bromofluorobenzoates are more than just simple chemical reagents; they are enabling tools for innovation in science. Their synthesis, primarily through well-understood electrophilic aromatic substitution pathways, is robust and scalable. The unique combination of a stable fluorine atom, a reactive bromine handle, and a modifiable benzoate group provides a tripartite platform for constructing molecular diversity. As researchers continue to push the boundaries of drug discovery, the demand for intelligently designed, functionalized building blocks like substituted bromofluorobenzoates will only increase. Future work will likely focus on developing even more efficient and regioselective synthetic methods and expanding their application in creating novel therapeutics, from small molecule inhibitors to complex targeted agents.

References

  • Substituted bromofluorobenzene derivatives and process for its manufacture.
  • Ravi Sankar Reddy D, et al. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Academia.edu.
  • Synthesis of substituted fluorobenzothiazoles.
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Substitution Reactions of Benzene and Other Arom
  • Substitution reactions of bromomethoxybenzenes.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
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  • Introducing bromine to the molecular structure as a str
  • The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. PubMed.
  • The Important Role that Biopharmaceutics Plays in Accelerating Early-Phase Drug Development. Pharmaceutical Technology.
  • The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. Request PDF.
  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry.
  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M

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Technical Guide: Process Chemistry & Synthesis of Pirtobrutinib (LOXO-305)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key starting material for Pirtobrutinib synthesis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Logic

Pirtobrutinib (LOXO-305) represents a paradigm shift in Bruton’s Tyrosine Kinase (BTK) inhibition. Unlike first-generation covalent inhibitors (e.g., ibrutinib) that irreversibly bind to Cys481, Pirtobrutinib is a non-covalent, reversible inhibitor . This mechanism requires a scaffold capable of high-affinity binding without relying on the acrylamide "warhead," thereby retaining potency against C481S resistance mutations.

From a synthetic perspective, the molecule is constructed from three distinct pharmacophores:

  • The "Tail": A 5-fluoro-2-methoxybenzamide moiety that occupies the linker region.

  • The "Core": A highly substituted pyrazole-4-carboxamide ring.[1]

  • The "Anchor": A chiral (S)-1,1,1-trifluoroisopropyl group that fits into the hydrophobic pocket.

This guide dissects the synthesis into its Key Starting Materials (KSMs) and the convergent process chemistry used to assemble them.

Retrosynthetic Analysis

The most scalable industrial route (Loxo Oncology/Eli Lilly process) utilizes a convergent strategy. The pyrazole core is constructed de novo using a Knorr-type condensation between an activated ethoxymethylene intermediate and a chiral hydrazine.

Retrosynthesis Pirtobrutinib Pirtobrutinib (LOXO-305) PyrazoleInter Intermediate: 5-amino-4-cyanopyrazole derivative PyrazoleInter->Pirtobrutinib Nitrile Hydrolysis EnolEther Intermediate: Methoxymethylene Malononitrile Adduct EnolEther->PyrazoleInter + KSM 1 (Cyclization) KSM1 KSM 1 (Chiral Anchor): (S)-1,1,1-trifluoro-2-hydrazinopropane HCl KSM1->PyrazoleInter KSM2 KSM 2 (Linker): 5-Fluoro-2-methoxybenzoic acid KSM2->EnolEther Amide Coupling then Knoevenagel KSM3 KSM 3 (Spacer): 4-(Aminomethyl)benzoic acid KSM3->EnolEther Malono Reagent: Malononitrile Malono->EnolEther

Figure 1: Retrosynthetic disconnection of Pirtobrutinib revealing the three primary input streams.

Deep Dive: Key Starting Materials (KSMs)

KSM 1: The Chiral Anchor

Chemical Name: [(1S)-2,2,2-trifluoro-1-methylethyl]hydrazine hydrochloride CAS: 2764851-03-6 (S-isomer specific) / 1453472-98-4 (racemic)

This is the most critical KSM for defining the stereochemistry of the final drug. The (S)-configuration is essential for the correct orientation within the BTK ATP-binding pocket.

  • Synthesis Route:

    • Condensation: Reaction of 1,1,1-trifluoroacetone with benzhydrazide to form the corresponding hydrazone.

    • Asymmetric Reduction: The hydrazone is reduced using a chiral catalyst (or via resolution) to establish the (S)-chiral center.

    • Deprotection: Acidic hydrolysis removes the benzoyl group, yielding the hydrazine hydrochloride salt.

  • Quality Attribute: Enantiomeric Excess (ee) must be >99% to prevent costly downstream resolution.

KSM 2: The Head Group

Chemical Name: 5-Fluoro-2-methoxybenzoic acid CAS: 394-42-3

A commodity chemical used to create the specific hydrophobic interactions in the "tail" region of the binding site.

  • Activation: Typically converted to its acid chloride (using

    
    ) before coupling.
    
KSM 3: The Spacer

Chemical Name: 4-(Aminomethyl)benzoic acid (PAMBA) CAS: 56-93-9

This bifunctional linker connects the "Head" to the "Core."

  • Process Note: Often used as the methyl ester during early steps to improve solubility, then hydrolyzed, or used directly in a Schotten-Baumann type coupling.

Detailed Process Chemistry

The synthesis converges in three distinct phases.

Phase A: Assembly of the Western Fragment

This phase links KSM 2 and KSM 3 to form the benzamide spacer.

Protocol:

  • Chlorination: Charge 5-fluoro-2-methoxybenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in toluene. Reflux until gas evolution ceases. Concentrate to remove excess

    
    .
    
  • Coupling: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a biphasic system (Water/THF) with NaOH (2.5 eq).

  • Addition: Add the acid chloride solution dropwise at 0–5°C.

  • Workup: Acidify to pH 3–4. The product, 4-[(5-fluoro-2-methoxybenzamido)methyl]benzoic acid , precipitates as a white solid.

Phase B: Construction of the Pyrazole Core

This is the most technically demanding step, involving a "one-pot" cascade or telescopic sequence.

Mechanism:

  • Activation: The carboxylic acid from Phase A is converted to its acid chloride.

  • C-C Bond Formation: The acid chloride reacts with malononitrile (

    
    ) in the presence of a base (e.g., NaH or DBU) to form the 
    
    
    
    -ketonitrile intermediate.
  • Enol Ether Formation: Treatment with trimethyl orthoformate (

    
    ) inserts a methoxymethylene group.
    
  • Cyclization: KSM 1 (Chiral Hydrazine) is added. The hydrazine nitrogen attacks the enol ether, followed by intramolecular cyclization onto the nitrile/ketone moiety.

Reaction Scheme (Graphviz):

ReactionScheme Substrate Benzoic Acid Intermediate Step1 1. SOCl2 2. Malononitrile / Base Substrate->Step1 Inter1 Beta-Ketonitrile Step1->Inter1 Step2 HC(OMe)3 (Orthoformate) Inter1->Step2 Inter2 Enol Ether (Methoxymethylene) Step2->Inter2 Step3 + KSM 1 (Chiral Hydrazine) Inter2->Step3 Product Pyrazole Nitrile Precursor Step3->Product

Figure 2: The telescopic sequence to build the pyrazole ring.

Phase C: Final Hydrolysis

The resulting pyrazole has a nitrile (-CN) at the 4-position. This must be hydrolyzed to the primary amide (-CONH2).

Protocol:

  • Dissolve the nitrile intermediate in DMSO/Ethanol.

  • Add

    
     and 
    
    
    
    (30%) or use hydromorphone/acidic hydrolysis (though oxidative hydrolysis is milder).
  • Stir at ambient temperature until HPLC shows <0.5% starting material.

  • Purification: Crystallize from Ethanol/Water to yield Pirtobrutinib.

Quantitative Data Summary

ParameterSpecification / MetricCriticality
KSM 1 Purity >99.5% (S)-enantiomerHigh - Determines final drug stereochemistry.
Overall Yield 45-55% (Convergent route)Moderate - Cost driver.
Key Impurity Regioisomer of PyrazoleHigh - Hydrazine can attack in two orientations (1,5 vs 1,3). The 1,5-isomer is desired.
Solubility DMSO, Methanol (Sparingly in water)Formulation challenge.

Process Challenges & Control Strategy

Regioselectivity of Pyrazole Formation
  • Issue: The hydrazine has two nucleophilic nitrogens. The

    
     attached to the chiral center is more sterically hindered but more nucleophilic due to the alkyl group (inductive effect), while the 
    
    
    
    is less hindered.
  • Control: The reaction with the ethoxymethylene intermediate is highly regioselective for the 1-substituted pyrazole due to the electronics of the trifluoroethyl group. However, reaction temperature must be controlled (<60°C) to prevent equilibration to the thermodynamic isomer.

Racemization of KSM 1
  • Issue: The chiral center is adjacent to a trifluoromethyl group (electron-withdrawing), which increases the acidity of the alpha-proton.

  • Control: Avoid strong bases (like NaH) after the hydrazine has been introduced. Use milder bases like triethylamine or inorganic carbonates during the cyclization step.

References

  • Loxo Oncology, Inc. (2019).[2] Preparation of substituted pyrazolopyrimidines and derivatives as BTK inhibitors. WO2019195487A1. Link

  • Wang, L., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry. Link

  • Mato, A. R., et al. (2021). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet.[3] Link

  • PubChem. (2023). Pirtobrutinib Compound Summary. National Library of Medicine. Link

  • Technical Disclosure Commons. (2025). Process for the preparation of Pirtobrutinib and its intermediates. Link

Sources

A Guide to Organic Synthesis Building Blocks: From Concept to Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organic synthesis building blocks are the foundational components that enable the construction of complex molecular architectures. This guide provides an in-depth technical overview of the strategic role these small, functionalized molecules play, particularly within the demanding context of pharmaceutical research and drug development. We will explore the logical framework of retrosynthesis, delve into the major classes of building blocks and their key transformations, and present detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of building block-based synthesis to accelerate innovation.

The Strategic Core: Building Blocks and Retrosynthetic Logic

At its heart, the synthesis of a novel, complex molecule—such as a drug candidate—is a challenge in molecular construction. Organic building blocks are relatively small, structurally defined organic molecules that serve as the fundamental starting materials for this assembly process.[1] They are characterized by the presence of specific functional groups that allow them to be linked together in a predictable and controlled manner.[1][2] Common examples include aldehydes, amines, carboxylic acids, halides, and boronic acids.[][4]

The selection and use of these building blocks are guided by the powerful problem-solving technique of retrosynthetic analysis .[4][5] Instead of planning a synthesis in the forward direction, retrosynthesis involves mentally deconstructing a complex target molecule into simpler, precursor structures.[4][5][6] This process is repeated until the precursors are identified as simple, commercially available building blocks.[5] This "reverse engineering" approach, formalized by E.J. Corey, allows chemists to identify multiple potential synthetic routes and select the most efficient and logical path forward.[4][5]

Retrosynthesis cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis TM Target Molecule (e.g., Drug Candidate) P1 Precursor 1 TM->P1 Disconnection 1 P2 Precursor 2 TM->P2 Disconnection 1 BB1 Building Block 1 (Commercially Available) P1->BB1 Disconnection 2 BB2 Building Block 2 (Commercially Available) P1->BB2 Disconnection 2 BB3 Building Block 3 (Commercially Available) P2->BB3 Disconnection 3

Foundational Classes of Building Blocks and Their Transformations

The utility of a building block is defined by its functional groups, which dictate the types of reactions it can undergo. In drug discovery, certain functionalities appear with high frequency due to their reliable reactivity and ability to form key interactions with biological targets.[7]

Carboxylic Acids and Amines: The Architects of Amide Bonds

The amide bond is arguably the most important linkage in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of approved drugs.[7] The reaction between a carboxylic acid building block and an amine building block is therefore a cornerstone of drug synthesis.

Causality in Reagent Selection: While direct condensation of a carboxylic acid and an amine requires harsh conditions, modern synthesis relies on "coupling reagents." These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.

Common Amide Coupling Reagents:

ReagentAcronymKey AdvantagesConsiderations
DicyclohexylcarbodiimideDCCInexpensive, effectiveProduces insoluble urea byproduct (DCU), can be difficult to remove.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble urea byproduct, ideal for aqueous media and easy workup.More expensive than DCC.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHigh efficiency, low racemization for chiral substrates.Stoichiometric byproduct can complicate purification.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUVery fast reaction rates, highly effective for hindered substrates.Cost, potential for side reactions if not used correctly.

Self-Validating Protocol: EDC/HOBt Amide Coupling

This protocol is a robust standard in medicinal chemistry due to its high efficiency and the ease of removing byproducts.

  • Activation: Dissolve the carboxylic acid building block (1.0 eq) and HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add EDC hydrochloride (1.1 eq) and stir at room temperature for 15-30 minutes. The formation of the active HOBt-ester can often be monitored by TLC or LC-MS.

  • Coupling: Add the amine building block (1.0 eq) to the activated mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Workup and Purification: Quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Purify the crude product via flash column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95% is a common target for drug discovery intermediates).

Boronic Acids and Halides: Masters of Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis, earning the Nobel Prize in Chemistry in 2010. The Suzuki-Miyaura coupling, which joins an organoboron species (typically a boronic acid or ester) with an organohalide, is exceptionally powerful for creating C(sp²)-C(sp²) bonds, essential for constructing the biaryl scaffolds common in many drugs.

Expert Insight: The choice of catalyst, base, and solvent is critical and interdependent. Early catalysts like Pd(PPh₃)₄ work well for simple substrates but are often inefficient for more complex or hindered partners. Modern pre-catalysts, developed by groups like Buchwald and Hartwig, feature bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, enabling the coupling of previously unreactive "challenging" substrates, such as aryl chlorides.

// Invisible nodes for positioning text node [shape=plaintext, style="", fontcolor="#202124"]; OA_text [label="Oxidative\nAddition"]; TM_text [label="Transmetalation"]; RE_text [label="Reductive\nElimination"];

// Edges Pd0 -> OxAdd [label="R¹-X"]; OxAdd -> Transmetal [label="R²-B(OR)₂\n(Base)"]; Transmetal -> Pd0 [label=""]; Transmetal -> RedElim [style=dashed];

// Positioning text near arrows edge [style=invis]; Pd0 -> OA_text [minlen=0.5]; OA_text -> OxAdd [minlen=0.5]; OxAdd -> TM_text [minlen=0.5]; TM_text -> Transmetal [minlen=0.5]; Transmetal -> RE_text [minlen=0.5]; RE_text -> Pd0 [minlen=0.5]; } denddot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heterocyclic Building Blocks: The Core of Modern Drugs

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are of immense importance.[] Nitrogen-containing heterocycles like pyridine, piperidine, and piperazine are particularly prevalent in pharmaceuticals, as the nitrogen atom can act as a hydrogen bond acceptor or a base, facilitating crucial interactions with biological targets.[8] The introduction of heterocyclic building blocks can significantly alter a molecule's properties, including its solubility, metabolic stability, and target-binding affinity.[]

Case Study: Synthesis of Sildenafil (Viagra®)

The synthesis of Sildenafil provides an excellent example of a building-block-based strategy. The core pyrazolopyrimidinone structure is assembled through a series of reliable, high-yielding reactions using well-defined building blocks.

Retrosynthetic View of Sildenafil:

  • Final Amide Formation: The final step is a sulfonamide formation, disconnecting the piperazine unit.

  • N-Alkylation: The ethyl group on the piperazine nitrogen is disconnected, leading back to 1-methylpiperazine.

  • Heterocycle Formation: The core pyrazolopyrimidinone is disconnected via a condensation reaction, leading to a pyrazole amine and a diketoester derivative.

This analysis reveals a convergent synthesis where different fragments (building blocks) are prepared separately and then combined, a highly efficient strategy for complex targets.

The Evolving Landscape: 3D-Shaped Building Blocks

Historically, many building blocks used in drug discovery have been relatively flat, or two-dimensional (e.g., benzene rings).[9] However, there is a growing recognition that molecules with greater three-dimensional (3D) shape often lead to improved selectivity and better pharmacological properties.[9] Consequently, there is a major industry trend towards the design and synthesis of novel building blocks with more complex, 3D architectures, such as bicyclic amines and spirocyclic scaffolds. The key insight is that the final 3D shape of a drug is more dependent on how simpler building blocks are connected than on the inherent "3D-ness" of the blocks themselves.[9]

Conclusion

Organic synthesis building blocks are more than just starting materials; they are the vocabulary of molecular design. A deep understanding of their reactivity, guided by the logical framework of retrosynthesis, empowers chemists to construct complex and life-changing molecules with precision and efficiency. As the demands of drug discovery evolve, so too will the diversity and complexity of the building blocks in the synthetic chemist's toolkit, pushing the boundaries of what is possible in medicine and materials science.

References

  • Retrosynthetic analysis. Wikipedia. [Link]

  • Retrosynthesis: Definitions, Applications, and Examples. Molecule.one. [Link]

  • Basics of Retrosynthetic Analysis: A Review for Beginners. Dean & Francis Press. [Link]

  • Unlocking the secrets of organic building blocks – your essential guide. Boron Molecular. [Link]

  • Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. ResearchGate. [Link]

  • Chemical Building Blocks - Drug Discovery Solutions. BioSolveIT. [Link]

  • Retrosynthetic analysis | Organic Chemistry II Class Notes. Fiveable. [Link]

  • Beginner Guide to Retrosynthesis Analysis. International Core Journal of Engineering. [Link]

  • Presentations on Building Blocks. Organic Chemistry Portal. [Link]

  • The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. ACS Publications. [Link]

  • 2D building blocks can build better 3D drugs. The Institute of Cancer Research. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, makes it a valuable intermediate for introducing these functionalities into larger structures, particularly in the fields of medicinal chemistry and drug development.[1] The presence of multiple reactive sites allows for diverse downstream modifications, such as cross-coupling reactions at the bromine position, nucleophilic aromatic substitution, and transformations of the ester group.

This document provides a comprehensive, in-depth guide for the multi-step preparation of Methyl 4-bromo-2-fluoro-5-methoxybenzoate. The proposed synthetic route is designed for robustness and scalability, starting from a commercially available precursor. We will first detail the synthesis of the key intermediate, 4-bromo-2-fluoro-5-methoxybenzoic acid, followed by its esterification to the final product. The causality behind experimental choices and self-validating protocols are explained to ensure scientific integrity and reproducibility.

Overall Synthetic Workflow

The synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate is proposed as a three-step process starting from the bromination of 2-fluoroanisole. The resulting 4-bromo-2-fluoroanisole undergoes formylation to introduce a carbonyl group, which is then oxidized to the corresponding carboxylic acid. The final step is a classic Fischer esterification to yield the target molecule.

Synthetic Workflow 2-Fluoroanisole 2-Fluoroanisole 4-Bromo-2-fluoroanisole 4-Bromo-2-fluoroanisole 2-Fluoroanisole->4-Bromo-2-fluoroanisole Bromination 4-Bromo-2-fluoro-5-methoxybenzaldehyde 4-Bromo-2-fluoro-5-methoxybenzaldehyde 4-Bromo-2-fluoroanisole->4-Bromo-2-fluoro-5-methoxybenzaldehyde Formylation 4-Bromo-2-fluoro-5-methoxybenzoic Acid 4-Bromo-2-fluoro-5-methoxybenzoic Acid 4-Bromo-2-fluoro-5-methoxybenzaldehyde->4-Bromo-2-fluoro-5-methoxybenzoic Acid Oxidation Methyl 4-bromo-2-fluoro-5-methoxybenzoate Methyl 4-bromo-2-fluoro-5-methoxybenzoate 4-Bromo-2-fluoro-5-methoxybenzoic Acid->Methyl 4-bromo-2-fluoro-5-methoxybenzoate Esterification

Caption: Overall synthetic route for Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-fluoro-5-methoxybenzoic Acid

This section details a proposed three-step synthesis for the carboxylic acid precursor.

Step 1a: Preparation of 4-Bromo-2-fluoroanisole

The initial step involves the electrophilic bromination of 2-fluoroanisole. The methoxy group is an activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para director. The para position to the strongly activating methoxy group is sterically unhindered and electronically favored, leading to the desired 4-bromo-2-fluoroanisole as the major product.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
2-FluoroanisoleC₇H₇FO126.1312.6 g0.1
BromineBr₂159.8116.0 g0.1
ChloroformCHCl₃119.3850 mL-
Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Protocol:

  • To a flask, add 12.6 g of 2-fluoroanisole and 50 mL of chloroform.[2]

  • Cool the mixture to 0-10 °C using an ice bath.

  • Slowly add 16.0 g of bromine dropwise over 1 hour, maintaining the temperature between 0-10 °C.[2]

  • After the addition is complete, stir the mixture at the same temperature for an additional hour.

  • Allow the reaction to warm to room temperature and then heat to reflux (60-63 °C) for 6 hours.[2]

  • Cool the reaction mixture and wash it sequentially with an aqueous solution of sodium bisulfite (to quench excess bromine), a saturated aqueous solution of sodium bicarbonate, and water.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 4-bromo-2-fluoroanisole.[2][3]

Step 1b: Formylation of 4-Bromo-2-fluoroanisole

The introduction of a formyl group onto the aromatic ring can be achieved via various methods, such as the Vilsmeier-Haack or Rieche formylation. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, is a suitable choice for this transformation. The formyl group is directed to the position ortho to the methoxy group due to its strong activating and directing effect.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
4-Bromo-2-fluoroanisoleC₇H₆BrFO205.0210.25 g0.05
Dichloromethyl methyl etherC₂H₄Cl₂O114.966.32 g0.055
Titanium(IV) chlorideTiCl₄189.6810.43 g0.055
DichloromethaneCH₂Cl₂84.93100 mL-
Hydrochloric Acid (1M)HCl36.46As needed-

Protocol:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 10.25 g of 4-bromo-2-fluoroanisole in 100 mL of dry dichloromethane.

  • Cool the solution to -10 °C.

  • Slowly add 10.43 g of titanium(IV) chloride to the stirred solution.

  • Add 6.32 g of dichloromethyl methyl ether dropwise, keeping the temperature below -5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and 1M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-fluoro-5-methoxybenzaldehyde.

Step 1c: Oxidation to 4-Bromo-2-fluoro-5-methoxybenzoic Acid

The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Potassium permanganate (KMnO₄) in an alkaline solution is a classic and effective method for this transformation.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
4-Bromo-2-fluoro-5-methoxybenzaldehydeC₈H₆BrFO₂233.049.32 g0.04
Potassium PermanganateKMnO₄158.037.58 g0.048
Sodium HydroxideNaOH40.002.4 g0.06
WaterH₂O18.02200 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-

Protocol:

  • Dissolve 2.4 g of sodium hydroxide in 200 mL of water in a round-bottom flask.

  • Add 9.32 g of 4-bromo-2-fluoro-5-methoxybenzaldehyde to the alkaline solution.

  • Heat the mixture to approximately 80 °C with vigorous stirring.

  • In a separate beaker, dissolve 7.58 g of potassium permanganate in a minimal amount of warm water.

  • Add the potassium permanganate solution portion-wise to the aldehyde solution, maintaining the temperature around 80-90 °C. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue heating and stirring for another 1-2 hours, or until the purple color no longer fades.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the MnO₂ cake with a small amount of hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Carefully acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 4-bromo-2-fluoro-5-methoxybenzoic acid.

Part 2: Esterification to Methyl 4-bromo-2-fluoro-5-methoxybenzoate

The final step is the Fischer esterification of the synthesized carboxylic acid. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester. Using a large excess of the alcohol (methanol) can shift the equilibrium towards the product side.

Fischer Esterification Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Final Product R-COOHH+ R-COOHH+ R-C(OH)2+ R-C(OH)2+ R-COOHH+->R-C(OH)2+ Protonation R-C(OH)2(OCH3H)+ R-C(OH)2(OCH3H)+ R-C(OH)2+->R-C(OH)2(OCH3H)+ R-C(OH)2+CH3OH R-C(OH)2+CH3OH R-C(OH)2+CH3OH->R-C(OH)2(OCH3H)+ Attack by Methanol R-C(OH)(OCH3)+H2O R-C(OH)(OCH3)+H2O R-C(OH)2(OCH3H)+->R-C(OH)(OCH3)+H2O Deprotonation & Water Loss R-C(OH)2(OCH3H)+->R-C(OH)(OCH3)+H2O R-COOCH3 R-COOCH3 R-C(OH)(OCH3)+H2O->R-COOCH3 R-C(OH)(OCH3) R-C(OH)(OCH3) R-COOCH3H+ R-COOCH3H+ R-C(OH)(OCH3)->R-COOCH3H+ Deprotonation R-COOH R-COOH R-COOH->R-C(OH)2+

Caption: Simplified mechanism of Fischer Esterification.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
4-Bromo-2-fluoro-5-methoxybenzoic acidC₈H₆BrFO₃249.047.47 g0.03
MethanolCH₃OH32.0475 mL-
Thionyl ChlorideSOCl₂118.974.28 g (2.6 mL)0.036
Ethyl AcetateC₄H₈O₂88.11150 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
BrineNaCl(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Protocol:

  • To a stirred solution of 7.47 g of 4-bromo-2-fluoro-5-methoxybenzoic acid in 75 mL of methanol, slowly add 2.6 mL of thionyl chloride at 0 °C (ice bath).

  • Maintain the reaction mixture at 0 °C for 15 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol by evaporation under reduced pressure.

  • Dilute the residue with 150 mL of ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm), a singlet for the methyl ester protons (~3.9 ppm), and two aromatic protons, likely appearing as doublets or singlets depending on coupling, in the aromatic region (~7.0-7.5 ppm).

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the methoxy carbon, the methyl ester carbon, and the carbonyl carbon should be observed.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₉H₈BrFO₃), with the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester (~1720-1740 cm⁻¹), C-O stretches, and bands corresponding to the aromatic ring.

Safety Precautions

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thionyl Chloride: Corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Handle in a fume hood and avoid contact with moisture.

  • Titanium(IV) Chloride: A corrosive Lewis acid that reacts vigorously with water. Handle under an inert atmosphere.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents: Chloroform, dichloromethane, methanol, and ethyl acetate are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

Troubleshooting

  • Low yield in bromination: Ensure the reaction is protected from light, as light can promote radical side reactions. The temperature control during bromine addition is also critical.

  • Incomplete oxidation: If the purple color of permanganate persists for a long time, it may indicate that the aldehyde is not fully dissolved or accessible. Ensure vigorous stirring. If the reaction stalls, a small additional amount of permanganate can be added.

  • Incomplete esterification: The reaction is an equilibrium. Ensure a sufficient excess of methanol is used. If the reaction does not go to completion, a stronger acid catalyst, such as sulfuric acid, can be used, or the water byproduct can be removed using a Dean-Stark apparatus.

  • Purification challenges: If the final product is difficult to purify, column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

References

  • Chen Bing-he (2008). Synthesis of Methyl 4-Bromo-2-methoxybenzoate. This is a representative citation for the synthesis of similar compounds.
  • G. Marsh, R. Stenutz, A. Bergman (2003). Synthesis of hydroxylated and methoxylated polybrominated diphenyl ethers.
  • K. Nishimura, T. Saitoh (2016). Improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline.
  • Chem-Impex International. 4-Bromo-2-fluoro-3-methoxy-benzoic acid Product Page. [Link]

  • PrepChem. Synthesis of 4-bromo-2-fluoroanisole. [Link]

  • International Journal of Chemical Studies (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]

  • Vogel's Textbook of Practical Organic Chemistry.This is a standard reference for general organic synthesis techniques.
  • ChemicalBook. Methyl 4-bromo-2-fluorobenzoate synthesis.

Sources

Application Notes and Protocols: The Strategic Use of Methyl 4-bromo-2-fluoro-5-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, the design of novel molecular architectures with precisely controlled electronic and steric properties is paramount. Methyl 4-bromo-2-fluoro-5-methoxybenzoate has emerged as a highly valuable and versatile building block for this purpose. Its unique substitution pattern offers a strategic advantage for synthetic chemists: the bromine atom serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, while the ortho-fluoro and meta-methoxy substituents profoundly influence the reactivity and properties of the aromatic ring. The ester functionality provides a convenient point for further synthetic elaboration.

This guide provides an in-depth exploration of the application of Methyl 4-bromo-2-fluoro-5-methoxybenzoate in several cornerstone cross-coupling reactions. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle

At the heart of modern C-C, C-N, and C-O bond formation lies the palladium-catalyzed cross-coupling reaction.[1] Understanding its fundamental mechanism is crucial for troubleshooting and optimizing reactions. The process is generally understood to proceed through a series of well-defined steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4]

  • Oxidative Addition: A low-valent Pd(0) catalyst complex reacts with the aryl halide (in our case, Methyl 4-bromo-2-fluoro-5-methoxybenzoate), inserting itself into the carbon-bromine bond. This forms a new, higher-valent Pd(II) intermediate.[3][4] This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached.[2][4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired new carbon-carbon or carbon-heteroatom bond. This final step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2][3]

Catalytic_Cycle cluster_main General Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)(X)L₂ (Aryl-Pd Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_trans R-Pd(II)(R')L₂ (Di-organic Complex) transmetalation->pd2_trans reductive_elimination Reductive Elimination pd2_trans->reductive_elimination reductive_elimination->pd0 R-R' aryl_halide R-X (Methyl 4-bromo-2-fluoro-5-methoxybenzoate) aryl_halide->oxidative_addition organometallic R'-M (e.g., R'B(OH)₂) organometallic->transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[5][6] It is an exceptionally powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[1][6]

Mechanistic Considerations & Rationale

In the Suzuki coupling, the transmetalation step requires activation of the organoboron species by a base.[5] The base (e.g., K₃PO₄, Cs₂CO₃) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[5]

  • Choice of Catalyst and Ligand: For an electron-rich and potentially sterically demanding substrate like Methyl 4-bromo-2-fluoro-5-methoxybenzoate, standard catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.[7]

  • Choice of Base and Solvent: The choice of base is critical. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. A solvent system of an organic solvent (like 1,4-dioxane, toluene, or t-BuOH) with water is frequently employed to dissolve both the organic substrate and the inorganic base.[7]

Protocol: Synthesis of Methyl 2-fluoro-5-methoxy-4-(4-methoxyphenyl)benzoate

This protocol provides a representative procedure for a typical Suzuki-Miyaura coupling.

1. Reagent and Equipment Preparation:

  • An oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv).

  • 4-Methoxyphenylboronic acid (1.2 equiv).

  • Pd(PPh₃)₄ (0.03 equiv) or a combination of Pd₂(dba)₃ (0.015 equiv) and a suitable ligand like XPhos (0.06 equiv).

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground.

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed by sparging with argon or nitrogen for 20-30 minutes.

2. Reaction Setup (under inert atmosphere):

  • To the Schlenk flask, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate, 4-methoxyphenylboronic acid, the palladium catalyst/ligand, and the base.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed dioxane/water solvent mixture.

3. Reaction Execution:

  • Immerse the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

4. Work-up and Purification:

  • Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90>85
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O100>90
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DME85>80

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are critical components of countless pharmaceuticals.[8][9] The reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[8][10]

Mechanistic Considerations & Rationale

The mechanism follows the general catalytic cycle, but the key steps are the formation of a palladium-amido complex after the amine coordinates to the Pd(II) center, followed by reductive elimination to form the C-N bond.[8][10]

  • Choice of Catalyst and Ligand: This reaction is highly dependent on the use of specialized, bulky electron-rich phosphine ligands. Ligands like BINAP, Josiphos, Xantphos, and the Buchwald biarylphosphine ligands (e.g., BrettPhos, RuPhos) are essential.[11] They facilitate the reductive elimination of the often-unfavorable C-N bond and prevent catalyst decomposition.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are common choices.[11] The choice of base can be critical and often needs to be matched with the specific amine and substrate.

Protocol: Synthesis of Methyl 4-(benzylamino)-2-fluoro-5-methoxybenzoate

1. Reagent and Equipment Preparation:

  • Oven-dried Schlenk tube or microwave vial with a stir bar.

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv).

  • Benzylamine (1.2 equiv).

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv) and BrettPhos (0.04 equiv).

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Anhydrous, degassed toluene or 1,4-dioxane.

2. Reaction Setup (in a glovebox or under a strict inert atmosphere):

  • To the reaction vessel, add Pd(OAc)₂, BrettPhos, and NaOtBu.

  • Add the solvent, followed by Methyl 4-bromo-2-fluoro-5-methoxybenzoate and then benzylamine.

  • Securely seal the vessel.

3. Reaction Execution:

  • Place the vessel in a preheated heating block or oil bath set to 100-110 °C.

  • Stir for 6-24 hours. Monitor progress by LC-MS.

  • Upon completion, cool to room temperature.

4. Work-up and Purification:

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black.

  • Wash the Celite® pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Caption: Typical workflow for a Buchwald-Hartwig Amination reaction.

Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful method for linking aryl halides with terminal alkynes, creating arylalkyne structures.[12] This reaction is indispensable for the synthesis of natural products, polymers, and functional materials where rigid, linear scaffolds are required.[13][14]

Mechanistic Considerations & Rationale

The standard Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst (typically CuI).[12] The reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product.[14][15]

  • Catalyst System: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices, used in conjunction with CuI. The amine (e.g., triethylamine, diisopropylamine) serves as both the base and often as the solvent.

  • Copper-Free Conditions: Concerns about copper toxicity and contamination have led to the development of copper-free Sonogashira protocols.[14] These reactions typically require a higher loading of a more active palladium catalyst and a stronger base to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[15]

Protocol: Synthesis of Methyl 2-fluoro-5-methoxy-4-(phenylethynyl)benzoate

1. Reagent and Equipment Preparation:

  • Schlenk flask with stir bar.

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv).

  • Phenylacetylene (1.5 equiv).

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv).

  • Copper(I) Iodide (CuI) (0.04 equiv).

  • Anhydrous, degassed triethylamine (TEA) or a mixture of THF/TEA.

2. Reaction Setup (under inert atmosphere):

  • To the flask, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add the degassed solvent (TEA), followed by phenylacetylene via syringe.

3. Reaction Execution:

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) to increase the rate.

  • The reaction is often rapid, but should be monitored by TLC or LC-MS over 2-8 hours.

4. Work-up and Purification:

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a plug of silica gel or Celite® to remove catalyst residues, washing with additional ethyl acetate.

  • Concentrate the filtrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Alkyne PartnerCatalyst SystemBase/SolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine50>90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineRT>85
1-HexynePd(dppf)Cl₂ / CuITHF / TEA60>80

Table 2: Representative conditions for Sonogashira coupling reactions.

References

  • (No Title) (n.d.).
  • (No Title) (n.d.).
  • Niwa, T., Ochiai, H., Watanabe, Y., & Hosoya, T. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.
  • (n.d.). Cross-coupling reaction. Wikipedia.
  • (n.d.). Syntheses of substituted benzofurans by MPM Method. ResearchGate.
  • Sensui, H., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
  • (2023, June 30).
  • (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry.
  • (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
  • (n.d.). Heck Reaction. Organic Chemistry Portal.
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut.
  • (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. MySkinRecipes.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (2022, July 11). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • (n.d.). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • (n.d.). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. Europe PMC.
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton Institutional Repository.
  • (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Europe PMC.
  • (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • (2025, December 1).
  • (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • (n.d.). Mizoroki-Heck Reaction. SynArchive.
  • (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Europe PMC.
  • (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • (2020, October 1). Advances in Cross-Coupling Reactions. Molecules.
  • (n.d.). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv.
  • (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • (n.d.). Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide. Benchchem.

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Methyl 4-bromo-2-fluoro-5-methoxybenzoate as an intermediate for RORγT inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for the Synthesis of RORγT Inverse Agonists[1]

Abstract & Introduction

Retinoic acid-related orphan receptor gamma t (RORγT) is the master transcription factor driving the differentiation of Th17 cells, a subset of CD4+ T helper cells implicated in the pathology of autoimmune diseases such as psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis.[1][2][3] Small molecule inverse agonists of RORγT have emerged as a high-priority therapeutic class, designed to suppress IL-17A and IL-23 receptor expression.

Methyl 4-bromo-2-fluoro-5-methoxybenzoate serves as a critical "Core Scaffold" in the modular synthesis of these inhibitors. Its specific substitution pattern—combining a reactive aryl bromide handle, a metabolically stable fluoride, and an electron-donating methoxy group—enables the rapid construction of Biaryl Carboxylate and Biaryl Acyl-Sulfonamide pharmacophores. This guide outlines the chemical rationale, synthetic protocols, and structural biology considerations for utilizing this intermediate in drug discovery.

Chemical Profile & Strategic Utility
PropertySpecification
Chemical Name Methyl 4-bromo-2-fluoro-5-methoxybenzoate
Functional Class Halogenated Benzoate Ester / Biaryl Scaffold Precursor
Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
Key Reactivity C-4 Bromine: Suzuki-Miyaura / Buchwald-Hartwig coupling.C-1 Ester: Hydrolysis to acid (Warhead precursor).[4]
SAR Role 2-Fluoro: Induces planarity via intramolecular H-bonding; blocks metabolic oxidation.5-Methoxy: Fills hydrophobic sub-pockets (e.g., near L324); modulates electronic properties of the ring.
The "Head-to-Tail" Architecture

RORγT inhibitors typically follow a tripartite structure. This intermediate forms the Central Core :

  • Head (Acidic/Polar): Derived from the C-1 Ester. Interacts with the hydrophilic pocket (Arg367/His479).

  • Core (Phenyl Ring): The 2-F, 5-OMe phenyl ring provides the rigid linker.

  • Tail (Hydrophobic): Attached via the C-4 Bromine. Extends into the hydrophobic ligand-binding domain (LBD).

Biological Context: The Th17 Pathway

RORγT is essential for Th17 lineage commitment.[1][3] Inhibitors built from this scaffold block the recruitment of co-activators (like SRC-1) to the RORγT Ligand Binding Domain (LBD), effectively silencing the transcription of pro-inflammatory cytokines.

RORgt_Pathway NaiveT Naive CD4+ T Cell STAT3 STAT3 Activation NaiveT->STAT3 Stimulation Cytokines IL-6 + TGF-β Cytokines->STAT3 RORgt RORγT Expression (Master Regulator) STAT3->RORgt Induces Th17 Th17 Cell Differentiation RORgt->Th17 Drives IL17 IL-17A / IL-17F Secretion Th17->IL17 Inflammation Autoimmune Pathology IL17->Inflammation Inhibitor Small Molecule Inverse Agonist (Biaryl Core) Inhibitor->RORgt Blocks Co-activator Recruitment

Figure 1: Mechanism of Action. The inhibitor (synthesized from the benzoate intermediate) binds to the RORγT LBD, preventing the transcriptional activation of the IL-17 pathway.

Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-4 Functionalization)

Objective: To attach the hydrophobic "Tail" (e.g., an aryl or heteroaryl group) to the C-4 position before hydrolyzing the ester. This is the preferred route to avoid catalyst poisoning by the free acid.

Reagents:

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv)

  • Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂·DCM complex (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vial, combine the benzoate intermediate, boronic ester, K₂CO₃, and Pd catalyst.

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add the degassed Dioxane/Water mixture via syringe.

  • Heat: Stir at 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Intermediate MW - Br + Aryl).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Ester Hydrolysis (Lithium Hydroxide Method)

Objective: To convert the methyl ester into the free carboxylic acid, generating the "Head" group necessary for receptor interaction or further amide coupling. Source: Adapted from WO2015051043A1 [1].

Reagents:

  • Crude Biaryl Ester (from Protocol A) or Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH[5]·H₂O) (3.0 equiv)[5][6]

  • Solvent: THF / Water (6:1 ratio)[5][6]

Procedure:

  • Dissolve: Dissolve the ester substrate in THF.

  • Addition: Add the LiOH·H₂O dissolved in the calculated amount of water.

  • Reaction: Stir vigorously at Room Temperature for 16 hours.

    • Note: If solubility is poor, add a minimal amount of Methanol.

  • Quench: Remove THF under reduced pressure. Dilute the aqueous residue with cold water.[5][6]

  • Acidification: Adjust pH to ~3.0 using 1.5 N HCl. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3x).

Synthetic Workflow Diagram

Synthesis_Workflow Start Methyl 4-bromo-2-fluoro- 5-methoxybenzoate Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd cat., Base) Start->Step1 Inter1 Biaryl Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: LiOH Hydrolysis (THF/H2O, RT, 16h) Inter1->Step2 Acid Biaryl Carboxylic Acid (Active Pharmacophore) Step2->Acid Step3 Step 3: Amide Coupling (Optional) (HATU, Amine, DIPEA) Acid->Step3 Final Biaryl Amide/Sulfonamide Inhibitor Step3->Final

Figure 2: Synthetic route from the halogenated benzoate core to the final RORγT inhibitor.

Troubleshooting & Optimization
  • Regioselectivity: The 4-bromo position is highly reactive towards Pd-catalyzed cross-coupling. The 2-fluoro group activates the ring for S_NAr reactions; however, under standard Suzuki conditions (mild base, 90°C), the fluorine remains stable. Avoid strong nucleophiles (like alkoxides) at high temperatures to prevent displacement of the fluorine.

  • Solubility: The methyl ester is lipophilic. If the hydrolysis (Protocol B) is sluggish, ensure the THF:Water ratio allows for a homogeneous phase, or add MeOH as a co-solvent.

  • Purification: The "2-fluoro-5-methoxy" substitution pattern imparts unique retention characteristics. In reverse-phase HPLC, these compounds often elute slightly earlier than their non-fluorinated counterparts due to the polarity of the C-F bond.

Safety & Handling
  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Moisture sensitive (ester hydrolysis risk over long term).

References
  • Patent: Corti, A., et al. (2015). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. WO2015051043A1. (Contains the specific synthesis and hydrolysis protocol for Methyl 4-bromo-2-fluoro-5-methoxybenzoate).

  • Review: Bronner, S. M., et al. (2017). Structure-Based Discovery of RORγt Inverse Agonists.ACS Medicinal Chemistry Letters.[4][7] (Contextualizes the biaryl acid pharmacophore).

  • Mechanism: Huh, J. R., et al. (2011). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications.[2]Nature. (Foundational biology of RORγT inhibition).

Sources

The Modern Alchemist's Guide: Navigating Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of modern drug discovery, medicinal chemistry serves as the choreographer, meticulously designing and refining molecules to elicit a desired therapeutic effect. This guide provides an in-depth exploration of the core principles and practical applications that drive the journey from a preliminary "hit" to a viable drug candidate. We will delve into the foundational strategies of hit identification, the iterative process of lead optimization, and the critical evaluation of a compound's physiological journey through ADME profiling. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and actionable protocols to navigate the multifaceted landscape of medicinal chemistry.

Section 1: The Genesis of a New Therapeutic - Hit Identification Strategies

The inception of any new drug lies in the identification of a "hit"—a molecule that displays a desired biological activity against a therapeutic target. This initial phase is a numbers game, where vast chemical libraries are sifted through to find those few promising starting points. Two primary strategies dominate this landscape: High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

High-Throughput Screening (HTS): Casting a Wide Net

HTS is a brute-force yet highly effective method that leverages automation and robotics to test hundreds of thousands to millions of compounds against a biological target in a short period.[1] The goal is to identify compounds that modulate the target's activity in a desired manner.

The success of an HTS campaign is fundamentally reliant on the quality of the assay. A robust and reproducible assay is paramount. Key considerations include:

  • Assay Development: The biological assay must be translated into a format that is amenable to automation and miniaturization, typically in 384- or 1536-well plates.[2][3]

  • Signal Window: A clear and significant difference between the positive and negative controls is crucial for identifying true hits.

  • Z'-factor: This statistical parameter is a measure of the assay's quality, with a value greater than 0.5 being generally accepted as indicative of a robust assay.[4]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation Assay_Dev Assay Development & Miniaturization Lib_Prep Compound Library Preparation Pilot_Screen Pilot Screen (~2,000 compounds) Lib_Prep->Pilot_Screen Optimized Assay Full_Screen Full HTS Campaign Pilot_Screen->Full_Screen Validate & Proceed Data_Analysis Data Analysis (Z' & Z-factor) Full_Screen->Data_Analysis Raw Data Hit_Confirm Hit Confirmation & Triage Data_Analysis->Hit_Confirm Identify 'Actives' SAR Preliminary SAR Hit_Confirm->SAR Confirmed Hits Lead_Optimization_Cycle Design Design Analogs (SAR-driven) Synthesize Synthesize Analogs Design->Synthesize Test Test Analogs (In Vitro & In Vivo) Synthesize->Test Analyze Analyze Data & Refine SAR Test->Analyze Analyze->Design Iterate

Caption: The cyclical process of designing, synthesizing, and testing compounds to optimize lead candidates.

The Role of Computational Chemistry: In Silico Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict and analyze molecular interactions in silico. [3][5][6]This significantly reduces the time and cost associated with synthesizing and testing new compounds.

This protocol outlines a general workflow for a structure-based virtual screening campaign.

1. Receptor and Ligand Preparation:

  • Rationale: The 3D structures of the target protein (receptor) and the compound library (ligands) must be prepared for docking simulations.

  • Procedure:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the ligand library by generating 3D conformers and assigning appropriate protonation states.

2. Docking Simulation:

  • Principle: Molecular docking algorithms predict the preferred binding orientation of a ligand to a protein target. [7]* Procedure:

    • Define the binding site on the receptor.

    • Use a docking program (e.g., AutoDock, Glide) to dock each ligand in the library to the defined binding site. [8] 3. The program will generate a series of possible binding poses for each ligand and assign a docking score to each pose, which is an estimate of the binding affinity.

3. Post-Docking Analysis and Hit Selection:

  • Analysis:

    • Rank the ligands based on their docking scores.

    • Visually inspect the binding poses of the top-ranking ligands to ensure that they make favorable interactions with the receptor.

  • Selection:

    • Select a diverse set of the most promising ligands for experimental testing.

Section 3: The Compound's Journey - In Vitro ADME Profiling

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body. ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for evaluating the pharmacokinetic properties of a drug candidate. [9]In vitro ADME assays provide an early indication of a compound's potential in vivo behavior. [10]

Key In Vitro ADME Assays
AssayPurposeKey Parameters Measured
Caco-2 Permeability Predicts intestinal absorption of orally administered drugs.Apparent permeability coefficient (Papp)
Metabolic Stability Assesses the susceptibility of a compound to metabolism by liver enzymes.In vitro half-life (t1/2), Intrinsic clearance (Clint)
Plasma Protein Binding Determines the extent to which a compound binds to plasma proteins.Percent bound
CYP450 Inhibition Identifies potential drug-drug interactions by assessing the inhibition of major drug-metabolizing enzymes.IC50
Protocol 3: Caco-2 Permeability Assay

This protocol describes the measurement of a compound's permeability across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium. [6] 1. Caco-2 Cell Culture:

  • Principle: Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

  • Procedure:

    • Seed Caco-2 cells onto permeable supports (e.g., Transwell inserts) and culture for 21 days to allow for differentiation.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • Procedure:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer.

    • Add the test compound to the apical (A) or basolateral (B) chamber.

    • At various time points, take samples from the receiver chamber.

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

3. Data Analysis:

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Protocol 4: Metabolic Stability Assay in Liver Microsomes

This protocol assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes. [11] 1. Assay Setup:

  • Reagents:

    • Test compound

    • Pooled human liver microsomes [12] * NADPH (a cofactor for many metabolic enzymes) [13] * Phosphate buffer

  • Procedure:

    • Pre-incubate the test compound with liver microsomes in phosphate buffer.

    • Initiate the metabolic reaction by adding NADPH.

2. Time-Point Sampling:

  • Procedure:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

3. LC-MS/MS Analysis:

  • Procedure:

    • Analyze the supernatant from each time point by LC-MS/MS to quantify the amount of the parent compound remaining.

4. Data Analysis:

  • Calculations:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line is the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k

    • The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Section 4: Emerging Frontiers in Drug Discovery

The field of medicinal chemistry is in a constant state of evolution, with new technologies and strategies continually emerging.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are a revolutionary new class of drugs that, instead of inhibiting a target protein, co-opt the cell's own protein disposal machinery to degrade it. [14]A PROTAC is a heterobifunctional molecule with one end that binds to the target protein and the other end that binds to an E3 ubiquitin ligase. [15][16]This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. [17]This technology opens up the possibility of targeting proteins that have been traditionally considered "undruggable." [14]

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

DNA-Encoded Libraries (DELs)

DEL technology enables the synthesis and screening of libraries containing billions of molecules. [18]Each molecule in the library is covalently linked to a unique DNA barcode that encodes its chemical structure. [19]The entire library can be screened in a single tube against a protein target. After washing away non-binding molecules, the DNA barcodes of the binders are amplified by PCR and sequenced to identify the chemical structures of the hits. This technology dramatically increases the scale of screening efforts while reducing the amount of protein and compound required. [4]

Conclusion

The journey of drug discovery is a testament to the power of iterative design and rigorous scientific inquiry. From the initial spark of a hit to the refinement of a lead candidate with a favorable ADME profile, medicinal chemistry provides the intellectual and technical framework for this complex undertaking. By embracing both established principles and emerging technologies, researchers can continue to push the boundaries of what is possible in the pursuit of new medicines that improve human health.

References

  • Structure Activity Relationship Of Drugs. (n.d.). Google Vertex AI Search.
  • Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (2025, October 2). Chemspace.
  • Schematic diagram showing the mechanism of action of PROTAC... - ResearchGate. (n.d.). ResearchGate.
  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). Creative Biolabs.
  • DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC. (n.d.). National Center for Biotechnology Information.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). LinkedIn.
  • Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity. (2024, June 11). Revvity.
  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - Frontiers. (2025, October 26). Frontiers.
  • Future of Drug Discovery with DNA Encoded Libraries - MilliporeSigma. (n.d.). MilliporeSigma.
  • The impact of computational chemistry on modern drug discovery. (2024, July 15). LinkedIn.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers - ResearchGate. (2025, August 6). ResearchGate.
  • metabolic stability in liver microsomes - Mercell. (n.d.). Mercell.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). University of California, San Francisco.
  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH.
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed. (2007). National Center for Biotechnology Information.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (n.d.). Protocols.io.
  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024, September 16). Aragen Life Sciences.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology. (n.d.). Neuroquantology.
  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW | Frontier in Medical and Health Research. (2025, April 29). Frontier in Medical and Health Research.
  • Virtual Screening in Modern Computational Chemistry | International Pharmaceutical Industry. (n.d.). International Pharmaceutical Industry.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23). WuXi AppTec.
  • Virtual Screening Workflow - YouTube. (2014, April 2). YouTube.

Sources

Synthesis of active pharmaceutical ingredients (APIs) using this compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of modern Active Pharmaceutical Ingredient (API) manufacturing, the transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) often fails due to three bottlenecks: racemization of chiral centers, difficult purification of toxic byproducts, and poor atom economy.

For this guide, we focus on Propylphosphonic Anhydride (T3P®) .[1][2][3][4][5][6][7][8] Unlike traditional carbodiimides (EDC, DCC) or uronium salts (HATU), T3P offers a unique combination of kinetic activation and thermodynamic stability. It is currently the benchmark reagent for "Green" API synthesis due to its water-soluble byproducts and exceptional retention of stereochemistry.

This guide provides high-fidelity protocols for using T3P in critical bond-forming reactions, specifically designed for researchers bridging the gap between discovery and development.

Mechanism of Action: The "Clean Cycle"

Understanding the mechanism is vital for troubleshooting. T3P acts as a cyclic anhydride.[3] Upon reaction with a carboxylic acid and a base, it forms a mixed anhydride intermediate.

Key Mechanistic Advantage: The phosphorus byproduct is propylphosphonic acid , which is highly water-soluble.[1][7] Unlike the urea byproducts of DCC (which require filtration) or the tetramethylurea from HATU (which is toxic and hard to remove), T3P byproducts are quantitatively removed during a standard aqueous workup.

Figure 1: T3P Activation Cycle

T3P_Mechanism T3P T3P Reagent (Cyclic Anhydride) MixedAnhydride Activated Mixed Anhydride T3P->MixedAnhydride Activation (-H+) Acid Carboxylic Acid (R-COOH) Acid->MixedAnhydride Activation (-H+) Base Base (NEt3/DIPEA) Base->MixedAnhydride Activation (-H+) Product API Amide (R-CO-NH-R') MixedAnhydride->Product Nucleophilic Attack Byproduct Propylphosphonic Acid (Water Soluble) MixedAnhydride->Byproduct Leaving Group Amine Nucleophile (Amine R'-NH2)

Caption: The T3P cycle converts carboxylic acids to amides while ejecting a strictly water-soluble phosphorus byproduct, simplifying purification.

Protocol A: High-Fidelity Amidation (Chiral Retention)

Context: This protocol is optimized for coupling amino acids or chiral acids where epimerization (racemization) is a failure mode. T3P exhibits lower epimerization rates than HATU due to the rapid formation of the amide bond and the lack of basic byproducts that abstract alpha-protons.

Materials:

  • T3P: 50% w/w solution in EtOAc or DMF (commercial standard).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Step-by-Step Methodology:

  • Charge: To a reactor (or round-bottom flask) equipped with a nitrogen inlet, add the Carboxylic Acid (1.0 equiv) , Amine (1.1 equiv) , and Solvent (5–10 volumes) .

    • Expert Note: Unlike acid chlorides, T3P requires the amine to be present before activation to capture the intermediate immediately, minimizing racemization.

  • Cool: Cool the mixture to 0–5 °C .

    • Why: Lower temperature suppresses the background racemization rate of the activated ester.

  • Base Addition: Add Base (3.0–4.0 equiv) dropwise.

    • Critical: Ensure the pH is >8. T3P activation is sluggish under acidic conditions.

  • T3P Addition: Add T3P solution (1.2–1.5 equiv) dropwise over 15–30 minutes.

    • Observation: A mild exotherm may occur. Maintain internal temperature <10 °C.

  • Reaction: Allow to warm to 20–25 °C and stir for 1–4 hours. Monitor by HPLC/TLC.

  • Workup (The "Self-Validating" Step):

    • Add water (5 volumes). Stir for 10 minutes.

    • Separate phases. The organic phase contains the product.[5][9][10] The aqueous phase contains the T3P byproduct.

    • Wash organic phase with 0.5M NaOH (removes unreacted acid) and 0.5M HCl (removes unreacted amine).

    • Validation: The absence of phosphorus peaks in 31P-NMR of the organic layer confirms complete removal of the reagent.

Protocol B: "One-Pot" Heterocycle Synthesis (Process Intensification)

Context: Many APIs contain 1,3,4-oxadiazoles or benzimidazoles (e.g., Telaprevir intermediates). T3P acts as both a coupling agent and a powerful water scavenger (dehydrating agent), allowing cyclization in the same pot without isolating the intermediate.

Methodology (Oxadiazole Example):

  • Coupling: React Acid (1.0 eq) and Hydrazide (1.1 eq) with T3P (1.5 eq) and Base (3.0 eq) in EtOAc at RT (as per Protocol A).

  • Validation: Confirm formation of the linear hydrazine intermediate via LC-MS.

  • Cyclodehydration:

    • Do NOT work up.

    • Add additional T3P (1.0–1.5 eq) .

    • Heat the mixture to reflux (or 70–80 °C) for 4–8 hours.

    • Mechanism:[1][4][10][11][12] T3P chemically dehydrates the intermediate to close the ring.

  • Workup: Cool to RT. Wash with water and NaHCO₃. Crystallize directly from the organic solvent if possible.

Comparative Analysis: Reagent Selection Matrix

Researchers often default to HATU for potency, but T3P is superior for scale-up and safety.

FeatureT3P (Propylphosphonic Anhydride) HATU / HBTU EDC / HOBt
Atom Economy High (Byproduct is low MW)Low (Large byproduct mass)Medium
Toxicity Non-Toxic / Non-Allergenic High (Peptide sensitizers) Sensitizer
Workup Aqueous Extraction (Phase sep) Chromatography often requiredFiltration (Urea)
Epimerization Very Low (<1-2%) Low to MediumMedium
Cost (Scale) Moderate (Bulk available)HighLow
Safety Thermally stableExplosive risk (HOBt)Moderate

Industrial Case Studies

  • Pfizer (Glucokinase Activator):

    • Challenge: Coupling a racemization-prone phenylacetic acid derivative with an aminopyridine.

    • Solution: Standard reagents (EDC/HOBt) gave <50% yield and high racemization. T3P provided 88% yield with >99% ee (enantiomeric excess).

    • Reference: Dunetz, J. R., et al. Org. Process Res. Dev.2016 .[10]

  • GSK (Denagliptin):

    • Challenge: Large-scale manufacturing of a DPP-IV inhibitor.

    • Solution: T3P was used to convert a primary amide to a nitrile in one pot, replacing a multi-step hazardous dehydration.

    • Reference: Patterson, D. E., et al. Org.[1] Process Res. Dev.2009 .[1]

Decision Logic for Process Chemists

Use this logic flow to determine when to deploy T3P in your synthetic route.

Figure 2: Reagent Selection Decision Tree

Reagent_Selection Start Start: API Bond Formation Chiral Is the Acid Chiral/Labile? Start->Chiral Scale Target Scale > 100g? Chiral->Scale No T3P_Prime USE T3P (Best for Purity/Safety) Chiral->T3P_Prime Yes (Critical) Solubility Is Product Water Soluble? Scale->Solubility Yes Thionyl Use SOCl2 / Oxalyl Chloride (Cheapest, but harsh) Scale->Thionyl Yes (Commodity chemical) EDC Use EDC/HCl (Standard Lab Scale) Scale->EDC No (Lab only) Solubility->T3P_Prime No (Easy extraction) Mixed Consider Mixed Anhydride (IBCF) Solubility->Mixed Yes (Hard workup)

Caption: Decision matrix prioritizing T3P for chiral, large-scale, or safety-critical API synthesis steps.

References

  • Review of T3P Applications: Basavaprabhu, et al. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis."[5] Synthesis, 2013.[8][9] Link

  • Pfizer Case Study (Chiral Coupling): Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 2016. Link

  • GSK Case Study (Nitrile Formation): Patterson, D. E., et al. "Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate."[1] Organic Process Research & Development, 2009.[1] Link

  • Green Chemistry Assessment: ACS Green Chemistry Institute Pharmaceutical Roundtable. "Reagent Guides: Amide Formation." Link

  • Safety Data & Handling: Archimica (now Curia) Technical Data Sheet, "T3P® - The Water Scavenger." Link

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4][5] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3][5]

The reaction's broad utility stems from its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids and their derivatives, and the generally mild reaction conditions required.[6][7] This application note focuses on a specific, yet highly relevant, transformation: the coupling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate with various boronic acids. This particular aryl bromide is a valuable building block in medicinal chemistry due to the strategic placement of its fluoro and methoxy substituents, which can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The ability to efficiently couple this scaffold with a diverse set of boronic acids opens the door to the rapid generation of compound libraries for drug discovery and lead optimization.

This document provides a detailed examination of the reaction mechanism, comprehensive experimental protocols, and a discussion of key reaction parameters and their influence on the outcome of the coupling.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which alternates between the Pd(0) and Pd(II) oxidation states.[3][4] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, Methyl 4-bromo-2-fluoro-5-methoxybenzoate) to a low-ligated Pd(0) complex.[3][4] This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square-planar Pd(II) species.[3] The reactivity of the aryl halide in this step is influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aromatic ring.[4] Electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition.[4]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex.[4][5] This process is a critical and often rate-determining step in the catalytic cycle. For transmetalation to proceed efficiently, the boronic acid must be activated by a base.[9][10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic moiety to the palladium center, displacing the halide.[9][10][11][12]

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the biaryl product.[4][5] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)2 Base PdII_Biaryl Ar-Pd(II)L2-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R Product Biaryl Product (Ar-R) ArX Methyl 4-bromo-2-fluoro- 5-methoxybenzoate BoronicAcid R-B(OH)2 caption Suzuki-Miyaura Catalytic Cycle

Sources

Application Note: Strategies for the Derivatization of Methyl 4-bromo-2-fluoro-5-methoxybenzoate for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of Methyl 4-bromo-2-fluoro-5-methoxybenzoate, a valuable scaffold for constructing diverse chemical libraries in drug discovery. We will explore robust, high-yield palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, to functionalize the C4-bromo position. The strategic rationale behind protocol choices, detailed step-by-step procedures, and subsequent functional group manipulations are presented to empower researchers in medicinal chemistry and related fields to efficiently generate novel compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the 4-bromo-2-fluoro-5-methoxybenzoate Scaffold

In the landscape of modern drug discovery, the generation of diverse and novel chemical libraries is paramount for identifying new therapeutic agents.[1] The selection of a core scaffold is a critical decision that dictates the accessible chemical space. Methyl 4-bromo-2-fluoro-5-methoxybenzoate serves as an exemplary starting scaffold due to its inherent structural features. The aryl bromide at the C4 position is a versatile synthetic handle, ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-heteroatom bond formation in contemporary synthesis.[2][3]

The electronic nature of the ring, influenced by the ortho-fluorine and para-methoxy substituents relative to the bromine, modulates the reactivity of the C-Br bond, making it a reliable substrate for these transformations. Furthermore, the methyl ester at C1 provides a latent carboxylic acid functionality, which can be unmasked in a subsequent step to allow for further diversification, such as amide library synthesis. This application note details validated protocols for leveraging this scaffold to build extensive compound libraries.

Core Derivatization Strategies via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and functional-group-tolerant methods for bond construction.[4] For the Methyl 4-bromo-2-fluoro-5-methoxybenzoate core, the C-Br bond is the primary reaction site. We will focus on three cornerstone reactions for library synthesis: Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), and Sonogashira (C-C triple bond).

graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Primary derivatization pathways for the core scaffold.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in medicinal chemistry, prized for the stability and low toxicity of its organoboron reagents.[5] The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][7] This method is ideal for introducing a vast array of (hetero)aryl substituents, significantly expanding the structural diversity of the library.[8]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9][10] The choice of ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates.[11]

graph { layout=dot; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol is optimized for general applicability across a range of aryl and heteroaryl boronic acids.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterStoichiometry (Equivalents)Recommended MaterialPurpose
Starting Material 1.0Methyl 4-bromo-2-fluoro-5-methoxybenzoateElectrophile
Boronic Acid 1.2 - 1.5(Hetero)arylboronic acidNucleophile
Palladium Pre-catalyst 0.02 - 0.05Pd(dppf)Cl₂ or Pd₂(dba)₃Catalyst Source
Ligand 0.04 - 0.10SPhos or XPhos (if using Pd₂(dba)₃)Stabilize Pd, facilitate catalytic cycle
Base 2.0 - 3.0K₂CO₃ or Cs₂CO₃Activates boronic acid for transmetalation
Solvent ~0.1 M concentration1,4-Dioxane / H₂O (4:1 to 10:1)Reaction Medium
Temperature 80 - 100 °C-Provide activation energy
Reaction Time 4 - 24 hours-Time to completion

Step-by-Step Procedure:

  • Setup: To an oven-dried reaction vessel (e.g., microwave vial or Schlenk flask) equipped with a magnetic stir bar, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 eq), the desired boronic acid (1.2 eq), the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 5:1) via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor and stir vigorously at the target temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Installation of Amine Functionality

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[12][13] The reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a specialized phosphine ligand, and a base.[14][15] The choice of ligand is particularly critical and is often tailored to the specific class of amine being coupled.[16][17] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often highly effective.[18]

graph { layout=dot; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Caption: General scheme for the Buchwald-Hartwig amination.

Protocol 2.2: Buchwald-Hartwig Amination

This protocol uses a robust catalyst system suitable for a wide range of primary and secondary amines.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/ParameterStoichiometry (Equivalents)Recommended MaterialPurpose
Starting Material 1.0Methyl 4-bromo-2-fluoro-5-methoxybenzoateElectrophile
Amine 1.2 - 1.5Primary or Secondary AmineNucleophile
Palladium Pre-catalyst 0.01 - 0.04Pd₂(dba)₃ or G3-XPhos PrecatalystCatalyst Source
Ligand 0.02 - 0.08XPhos or BrettPhosKey for reductive elimination step
Base 1.5 - 2.5NaOt-Bu or LiHMDSDeprotonates amine, facilitates catalysis
Solvent ~0.1 M concentrationToluene or 1,4-DioxaneAnhydrous, aprotic medium
Temperature 80 - 110 °C-Provide activation energy
Reaction Time 2 - 24 hours-Time to completion

Step-by-Step Procedure:

  • Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.05 eq), and the base (e.g., NaOt-Bu, 1.8 eq) to an oven-dried reaction vessel.

  • Reagent Addition: Remove the vessel from the glovebox. Add Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 eq) and the desired amine (1.3 eq).

  • Inert Atmosphere & Solvent: Seal the vessel, and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen. Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the target temperature (e.g., 100 °C).

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkyne structures.[19][20] This reaction is exceptionally valuable for introducing a rigid, linear linker into a molecule, a common strategy in drug design.[21] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt, along with an amine base.[22][23]

graph { layout=dot; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Caption: General scheme for the Sonogashira coupling reaction.

Protocol 2.3: Sonogashira Coupling

This protocol provides a reliable method for coupling with various terminal alkynes.

Table 3: Reagents and Conditions for Sonogashira Coupling

Reagent/ParameterStoichiometry (Equivalents)Recommended MaterialPurpose
Starting Material 1.0Methyl 4-bromo-2-fluoro-5-methoxybenzoateElectrophile
Terminal Alkyne 1.2 - 2.0R-C≡CHNucleophile
Palladium Catalyst 0.02 - 0.05Pd(PPh₃)₂Cl₂Primary Catalyst
Copper Co-catalyst 0.04 - 0.10Copper(I) Iodide (CuI)Activates the alkyne
Base 2.0 - 4.0Triethylamine (TEA) or Diisopropylamine (DIPA)Base and Solvent
Solvent ~0.2 M concentrationTetrahydrofuran (THF) or DMFCo-solvent
Temperature Room Temp. to 60 °C-Reaction Temperature
Reaction Time 2 - 12 hours-Time to completion

Step-by-Step Procedure:

  • Setup: To a reaction vessel, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and the copper co-catalyst (CuI, 0.06 eq).

  • Inert Atmosphere: Establish an inert atmosphere (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the amine base (e.g., TEA, 3.0 eq). Finally, add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction at the desired temperature (e.g., 40 °C). The reaction is often rapid.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Post-Derivatization: Saponification to Carboxylic Acids

A key strategic advantage of the starting scaffold is the methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid. This transformation unlocks a new dimension for library expansion, primarily through amide bond formation. Saponification is typically achieved under basic conditions.[24][25]

Protocol 3.1: Methyl Ester Saponification

Table 4: Reagents and Conditions for Saponification

Reagent/ParameterStoichiometry (Equivalents)Recommended MaterialPurpose
Starting Ester 1.0Derivatized BenzoateSubstrate
Base 2.0 - 5.0Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)Hydrolysis Reagent
Solvent ~0.1 M concentrationTHF / H₂O / MeOH (e.g., 3:1:1)Solubilizes reactants
Temperature Room Temp. to 50 °C-Reaction Temperature
Reaction Time 1 - 12 hours-Time to completion

Step-by-Step Procedure:

  • Dissolution: Dissolve the methyl ester derivative (1.0 eq) in a mixture of THF and Methanol.

  • Base Addition: Add an aqueous solution of LiOH (e.g., 1 M, 3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until LC-MS analysis confirms complete conversion.

  • Work-up: Concentrate the mixture to remove organic solvents. Dilute the aqueous residue with water and wash with a solvent like dichloromethane to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with aqueous HCl (e.g., 1 M).

  • Isolation: The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated to yield the final product.

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the derivatization of Methyl 4-bromo-2-fluoro-5-methoxybenzoate. By employing a suite of powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide range of C-C and C-N linked analogues. The subsequent saponification step further expands the synthetic possibilities, enabling the creation of large and diverse libraries centered on this privileged scaffold. These methods are directly applicable to high-throughput synthesis platforms and are essential tools for modern medicinal chemistry and drug discovery programs.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • YouTube. (2025, April 3). Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. [Link]

  • Royal Society of Chemistry. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • PMC. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ScienceDirect. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ACS Publications. (2003, March 13). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]

  • PubMed. (2005, July 18). Palladium-catalyzed cross-coupling reactions in total synthesis. [Link]

  • PubMed. (1998). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. US4185027A - Hydrolysis of methyl esters.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Taylor & Francis Online. (2009, September 4). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC. (2023, July 7). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. [Link]

  • MDPI. (2022, September 6). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • Scholars Research Library. (2011). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

  • SciSpace. (2012). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]

Sources

Application Note: Scalable Process Development for Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a critical pharmacophore often utilized in the synthesis of EGFR and tyrosine kinase inhibitors (e.g., analogues of Osimertinib or Vandetanib). Its tri-substituted benzene core presents specific challenges in large-scale manufacturing: regioselectivity during halogenation and thermal stability during processing.

This guide outlines a scalable, two-step protocol starting from commercially available 2-fluoro-5-methoxybenzoic acid . Unlike bench-scale methods that rely on chromatography, this process is designed for crystallization-based purification and explicitly mitigates the explosion hazards associated with N-bromosuccinimide (NBS) in polar aprotic solvents.

Retrosynthetic Strategy

We prioritize Route A (Bromination of the Ester) over Route B (Methylation of the Phenol) due to the higher availability and lower cost of the benzoic acid starting material compared to the brominated phenol precursors.

  • Step 1: Acid-catalyzed esterification (High throughput, quantitative).

  • Step 2: Electrophilic Aromatic Substitution (Bromination) directed by the methoxy group.

Chemical Pathway & Mechanism[1][2][3]

The synthesis relies on the synergistic directing effects of the substituents.[1]

  • -OMe (Position 5): Strong activator, ortho/para director.

  • -F (Position 2): Weak deactivator, ortho/para director.

  • -COOMe (Position 1): Moderate deactivator, meta director.

Regioselectivity Logic: The -OMe group dominates the orientation.

  • Para to -OMe (C2): Blocked by Fluorine.

  • Ortho to -OMe (C6): Sterically crowded (sandwiched between -F and -COOMe).

  • Ortho to -OMe (C4): Sterically accessible and electronically favored.

Thus, bromination of Methyl 2-fluoro-5-methoxybenzoate selectively yields the 4-bromo isomer.

Process Workflow Diagram

SynthesisWorkflow cluster_safety Critical Safety Control Start Start: 2-Fluoro-5- methoxybenzoic Acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Activation Inter Intermediate: Methyl 2-fluoro-5- methoxybenzoate Step1->Inter Workup & Dry Step2 Step 2: Bromination (NBS, MeCN, 40°C) Inter->Step2 Regiocontrol Quench Quench: Na2SO3 / Water Step2->Quench Stop Reaction Cryst Crystallization: MeOH/Water or Heptane Quench->Cryst Phase Split Final Target: Methyl 4-bromo-2-fluoro- 5-methoxybenzoate Cryst->Final Filtration

Figure 1: Process flow diagram highlighting the critical bromination step requiring safety controls.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-fluoro-5-methoxybenzoate

Scale: 10 kg Input Reaction Type: Fischer Esterification

  • Reactor Setup: Glass-lined reactor (GLR) with reflux condenser and caustic scrubber (NaOH) to trap HCl/SO2 off-gas.

  • Charging: Charge Methanol (50 L, 5 vol) and 2-fluoro-5-methoxybenzoic acid (10 kg, 58.8 mol). Agitate to suspend.

  • Reagent Addition: Cool to 0–5°C. Add Thionyl Chloride (SOCl2) (8.4 kg, 70.5 mol, 1.2 eq) dropwise over 2 hours. Exothermic.

    • Note: Maintain T < 10°C to minimize impurity formation.

  • Reaction: Warm to reflux (65°C) and stir for 6–8 hours. Monitor by HPLC (Target: < 1.0% Starting Material).

  • Workup:

    • Distill off excess Methanol under reduced pressure to ~2 vol.

    • Dilute with Toluene or DCM (30 L).

    • Wash with 10% NaHCO3 (aq) to neutralize residual acid (Check pH > 7).

    • Wash with Brine.

  • Isolation: Concentrate organic layer to dryness. The intermediate is typically a low-melting solid or oil. Yield: ~95–98%.

Step 2: Regioselective Bromination (The Critical Step)

Scale: ~10.5 kg Intermediate Input Safety Alert: Do NOT use DMF as the solvent. The combination of NBS and DMF can lead to thermal runaway and explosion at elevated temperatures [1, 2]. Use Acetonitrile (MeCN) .

  • Charging: Charge Acetonitrile (52 L, 5 vol) and Methyl 2-fluoro-5-methoxybenzoate (10.5 kg, 57.0 mol) to the reactor.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (11.1 kg, 62.7 mol, 1.1 eq) in 5 portions over 1 hour.

    • Process Control: Maintain T = 20–25°C during addition.

  • Reaction: Heat to 40–45°C. Stir for 12–16 hours.

    • Why 40°C? Higher temperatures increase the risk of benzylic bromination (on the -OMe methyl group) or di-bromination.

  • Quench: Cool to 20°C. Add solution of Sodium Sulfite (Na2SO3) (10% aq, 20 L) to destroy excess NBS. Iodine starch paper test should be negative.

  • Workup:

    • Distill off Acetonitrile (solvent swap is critical for crystallization).

    • Add Ethyl Acetate (40 L) and Water (20 L). Separate phases.

    • Wash organic layer with Water (2x).

Step 3: Purification (Crystallization)

Chromatography is not viable at >10 kg scale.

  • Solvent Swap: Concentrate the Ethyl Acetate layer to a thick slurry.

  • Dissolution: Add Methanol (3 vol, ~30 L) and heat to reflux until dissolved.

  • Crystallization:

    • Cool slowly to 40°C. Seeding may be required.

    • Add Water (anti-solvent) dropwise until turbidity persists (approx. 1:1 MeOH:Water ratio).

    • Cool to 0–5°C over 4 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold MeOH/Water (1:1).

  • Drying: Vacuum oven at 45°C.

    • Target Yield: 80–85% (Step 2).

    • Purity: >99.0% HPLC (a/a).

Critical Process Parameters (CPPs) & Data

ParameterRangeImpact on Quality/Safety
Step 1: SOCl2 Addition Temp 0–10°CHigh temp leads to colored impurities and vigorous off-gassing.
Step 2: Solvent Selection MeCN (Preferred)DMF/NBS mixtures exhibit exothermic decomposition >80°C [1].
Step 2: Reaction Temp 40–45°C>50°C increases benzylic bromination impurities.
Step 2: NBS Stoichiometry 1.05 – 1.10 eqExcess NBS complicates purification; <1.0 eq leaves unreacted SM.
Step 3: Anti-solvent Rate Slow (2-3 hrs)Fast addition traps impurities (succinimide) in the crystal lattice.

Safety & Hazard Analysis (E-E-A-T)

The most significant risk in this protocol is the NBS Bromination .

The NBS/DMF Hazard

Historically, DMF is used for NBS brominations due to solubility.[2] However, recent process safety studies by Novartis and Hovione have demonstrated that NBS/DMF mixtures can undergo autocatalytic thermal decomposition [1, 2].

  • Mechanism: Radical-mediated decomposition of DMF.

  • Consequence: Rapid pressure rise and thermal runaway.

  • Mitigation: We utilize Acetonitrile (MeCN) . While NBS is less soluble in MeCN, the slurry reaction works effectively at 40°C and eliminates the decomposition risk associated with DMF.

Impurity Fate Mapping

ImpurityFate SM Starting Material (Methyl 2-fluoro-5-methoxybenzoate) Reaction Reaction Mixture (MeCN, NBS, 45°C) SM->Reaction Imp1 Impurity A: Unreacted SM (<1%) Reaction->Imp1 Imp2 Impurity B: 6-Bromo Isomer (Regioisomer) Reaction->Imp2 Imp3 Impurity C: Succinimide (Byproduct) Reaction->Imp3 Cryst Recrystallization (MeOH/Water) Imp1->Cryst Purged to Mother Liquor Imp2->Cryst Purged to Mother Liquor Wash Water Wash Imp3->Wash Removed (Water Soluble) Wash->Cryst Target Final Product (>99% Purity) Cryst->Target

Figure 2: Impurity fate mapping demonstrating the removal of regioisomers and byproducts.

Analytical Controls

  • HPLC Method: C18 Column, Water/Acetonitrile Gradient (0.1% H3PO4).

  • Retention Time Logic:

    • Succinimide: ~2 min (polar, washes out).

    • Starting Material: ~8 min.

    • Target (4-Bromo): ~12 min.

    • Regioisomer (6-Bromo): ~12.5 min (Critical pair, requires good resolution).

    • Di-bromo impurity: ~15 min.

References

  • Guan, M., et al. (2021).[3] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375-1382.[3] [3]

  • Sperry, J. B., et al. (2020). "Hazards of N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF)." Organic Process Research & Development, 24(8), 1586–1601. [2]

  • Scientific Update. (2024). "A Dangerous Bromance: Hazards of NBS/DMF."[2] Scientific Update News.

  • Sigma-Aldrich. (2023). "Methyl 2-bromo-5-methoxybenzoate Product Specification." MilliporeSigma.

Sources

Application Note: Advanced Methodologies in the Development of Agrochemicals and Specialty Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Chemical Development

The global demand for increased agricultural productivity and high-performance specialty chemicals necessitates a continuous pipeline of novel, effective, and sustainable chemical solutions.[1][2] In agriculture, the challenges of pest resistance, evolving regulatory landscapes, and the need for environmentally benign products drive the search for next-generation agrochemicals.[1][3] Similarly, the specialty chemicals sector, which provides crucial components for industries ranging from pharmaceuticals to materials science, requires constant innovation to meet performance and sustainability targets.[4][5]

Traditional chemical discovery, often a linear process of synthesis and testing, is frequently time-consuming and resource-intensive.[6][7] To address these limitations, the fields of agrochemical and specialty chemical development have embraced a suite of advanced methodologies. These approaches, including combinatorial chemistry, high-throughput screening, and computational modeling, are revolutionizing the discovery and optimization of new chemical entities.[3][8][9] This application note provides a detailed overview of these modern techniques, complete with protocols and expert insights to guide researchers in this dynamic field.

Chapter 1: Modern Synthetic Strategies for Diverse Chemical Libraries

The foundation of any successful discovery program is a rich and diverse collection of chemical compounds. Modern synthetic methodologies have moved beyond the one-molecule-at-a-time paradigm to enable the rapid generation of large and varied chemical libraries.

Combinatorial Chemistry: The Power of Parallel Synthesis

Combinatorial chemistry is a powerful strategy for synthesizing a large number of different but structurally related molecules in a single process.[6] This technique has had a significant impact on agrochemical discovery by providing a vast pool of compounds for high-throughput screening.[10][11][12] The core principle involves systematically combining a set of chemical building blocks in all possible combinations, often utilizing solid-phase synthesis to simplify purification.[6]

The value of this approach lies in its ability to quickly explore a wide chemical space around a promising scaffold or "privileged structure," which is a molecular framework known to bind to a particular class of biological targets.[10]

Flow Chemistry: Enhancing Precision, Safety, and Scalability

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing.[13][14] In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.[13][15] This level of control often leads to higher yields, cleaner reactions, and improved safety, particularly when dealing with hazardous reagents or exothermic reactions.[14][16]

Furthermore, flow chemistry is highly scalable; a process developed on a laboratory scale can often be transitioned to industrial production with relative ease.[15][17] This methodology is increasingly being adopted for the synthesis of fine and specialty chemicals, as well as agrochemical intermediates.[13][15][16]

Protocol 1: Continuous Flow Synthesis of a Benzimidazole Fungicide Precursor

This protocol outlines the continuous flow synthesis of a key 2-aminobenzimidazole intermediate, a common scaffold in fungicide development.

Objective: To demonstrate a safe and efficient continuous flow synthesis of a 2-aminobenzimidazole derivative.

Materials:

  • o-Phenylenediamine

  • Cyanogen bromide (Caution: Extremely toxic)

  • Methanol (Reagent grade)

  • Triethylamine

  • Flow reactor system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • Stream A Preparation: Dissolve o-phenylenediamine and triethylamine in methanol.

  • Stream B Preparation: Dissolve cyanogen bromide in methanol.

  • System Setup:

    • Set the reactor coil temperature to 60°C.

    • Set the back-pressure regulator to 5 bar.

    • Prime the pumps and lines with methanol.

  • Reaction Initiation:

    • Pump Stream A and Stream B at equal flow rates into the T-mixer.

    • The combined stream immediately enters the heated reactor coil.

  • Collection: The product stream is collected at the outlet after the back-pressure regulator.

  • Analysis: The product can be analyzed by LC-MS to determine conversion and purity.

  • Work-up: The collected solution is concentrated under reduced pressure, and the resulting solid is purified by recrystallization.

Causality Behind Experimental Choices:

  • Flow Chemistry: Chosen for this reaction due to the highly toxic nature of cyanogen bromide. The small reactor volume in a flow system minimizes the amount of hazardous material present at any given time, significantly enhancing safety.

  • Heated Reactor: The elevated temperature accelerates the reaction rate, allowing for a shorter residence time and higher throughput.

  • Back-Pressure Regulator: Prevents solvent boiling at temperatures above their atmospheric boiling point, enabling superheated conditions for faster reactions.

Green Chemistry in Synthesis

The principles of green chemistry are increasingly integral to the development of new agrochemicals and specialty chemicals.[18][19] This includes the use of renewable feedstocks, safer solvents, and catalytic reactions to minimize waste and environmental impact.[18] Biocatalysis, the use of enzymes to perform chemical transformations, is a particularly powerful green chemistry tool, offering high selectivity and mild reaction conditions.[20] The development of botanical pesticides and formulations derived from natural products is another key area of green chemistry in agriculture.[21][22]

Chapter 2: High-Throughput Screening (HTS) for Lead Discovery

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of tens of thousands to millions of chemical compounds for a specific biological activity.[23][24][25][26] HTS is a cornerstone of modern agrochemical and pharmaceutical discovery, enabling the identification of "hits" from large compound libraries.[3][24][27]

The HTS process generally involves four main steps: sample and compound library preparation, establishment of an automated method, configuration of a robotic workstation, and data acquisition and analysis.[28]

In Vitro vs. In Vivo Screening
  • In Vitro HTS: These assays are performed in a controlled environment outside of a living organism, typically targeting a specific enzyme or receptor.[23][24] They are generally faster and less expensive than in vivo screens and are well-suited for identifying compounds with a specific mode of action.[23]

  • In Vivo HTS: These screens are conducted on whole organisms, such as plants, insects, or fungi.[23][24] While more complex, they provide a more holistic view of a compound's activity, including its ability to penetrate the organism and reach its target.[23][24] Miniaturized in vivo tests are now a common part of the screening cascade in agrochemical research.[23][24]

Assay Miniaturization and Automation

A key to the success of HTS is the miniaturization of assays, typically performed in 384-, 1536-, or even 3456-well microplates.[28] Miniaturization reduces the consumption of expensive reagents and valuable compounds.[28] Automation, using robotic liquid handlers and plate readers, ensures the precision and reproducibility required for screening large numbers of compounds.[28][29]

Protocol 2: Miniaturized In Vitro Assay for Herbicide Discovery - Acetolactate Synthase (ALS) Inhibition

This protocol describes a miniaturized, colorimetric assay to screen for inhibitors of Acetolactate Synthase (ALS), a key enzyme in plant amino acid biosynthesis and a common target for herbicides.

Objective: To identify compounds that inhibit the activity of the ALS enzyme in a high-throughput format.

Materials:

  • Purified ALS enzyme

  • Substrates: Pyruvate

  • Cofactors: Thiamine pyrophosphate (TPP), FAD, MgCl2

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Creatine

  • α-Naphthol

  • NaOH

  • 384-well microplates

  • Compound library dissolved in DMSO

  • Automated liquid handler

  • Microplate reader capable of measuring absorbance at 530 nm

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.

  • Enzyme Addition: Add the ALS enzyme solution to all wells.

  • Incubation: Incubate the plate for a set period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate solution (pyruvate) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Color Development:

    • Add creatine to the wells.

    • Add a solution of α-naphthol in NaOH. This mixture reacts with the product of the ALS reaction (acetolactate) to form a colored compound.

  • Incubation: Incubate at 60°C for 15 minutes to allow for color development.

  • Data Acquisition: Read the absorbance of each well at 530 nm using a microplate reader.

Data Analysis:

  • Wells with low absorbance indicate inhibition of the ALS enzyme.

  • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

  • "Hits" are identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Causality Behind Experimental Choices:

  • Colorimetric Assay: This method is chosen for its simplicity and compatibility with standard absorbance-based microplate readers, making it ideal for HTS.

  • Miniaturization (384-well plate): This format significantly reduces the amount of purified enzyme and test compounds required, lowering the overall cost of the screen.

  • Automation: Essential for accurately and reproducibly dispensing the small volumes required and for processing a large number of plates.

Chapter 3: Structure-Activity Relationship (SAR) and Lead Optimization

Once "hits" are identified from HTS, the next crucial step is lead optimization. This iterative process aims to improve the potency, selectivity, and other properties of the initial hits to develop a viable product candidate. Structure-Activity Relationship (SAR) is the fundamental concept that guides this process.[30][31][32]

SAR explores how changes in the chemical structure of a molecule affect its biological activity.[30][31] By systematically modifying a lead compound and observing the resulting changes in activity, chemists can build a model of the key structural features required for efficacy.[32]

The DMTA Cycle

Lead optimization is often described by the Design-Make-Test-Analyze (DMTA) cycle.[8]

  • Design: Based on existing SAR data, new molecules are designed with the aim of improving desired properties. Computational tools play a significant role in this phase.[8]

  • Make: The designed molecules are synthesized.

  • Test: The new compounds are tested in relevant biological assays.

  • Analyze: The results are analyzed to further refine the SAR model, which then informs the next round of design.[8]

Computational Chemistry in SAR

Computational chemistry has become an indispensable tool in modern agrochemical and specialty chemical design.[33] It allows researchers to predict molecular properties and interactions, thereby accelerating the design process and reducing the need for extensive laboratory experiments.[33]

Key computational techniques include:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities.[34] These models can then be used to predict the activity of new, unsynthesized molecules.[34]

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein.[33] It is particularly useful for understanding the molecular basis of a compound's activity and for designing modifications that enhance binding.[33]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time, offering a more detailed picture than static docking models.[33]

These computational approaches not only speed up the optimization process but also contribute to the development of safer and more environmentally friendly pesticides by allowing for early assessment of potential toxicity.[33][35][36]

Chapter 4: Data Presentation and Visualization

Clear and concise presentation of data is crucial for effective decision-making in the chemical development process.

Table 1: SAR Data for a Hypothetical Herbicide Series
Compound IDR1 GroupR2 GroupALS Inhibition (IC50, µM)Greenhouse Efficacy (% Control)
LEAD-001HH10.545
OPT-001ClH2.175
OPT-002FH3.568
OPT-003CH3H8.952
OPT-004ClF0.592
OPT-005ClCl1.285

This table illustrates how systematic modifications to a lead compound (LEAD-001) at positions R1 and R2 impact both in vitro enzyme inhibition (IC50) and whole-plant (greenhouse) efficacy. Such data is vital for building a robust SAR model.

Diagrams for Conceptual Understanding

Visualizing complex workflows and relationships is essential for clarity. The following diagrams, generated using Graphviz, illustrate key processes in agrochemical and specialty chemical development.

DMTA_Cycle Design Design (Computational Modeling, SAR Analysis) Make Make (Chemical Synthesis) Design->Make Synthesize New Analogs Test Test (Biological Assays) Make->Test Evaluate Activity Analyze Analyze (Data Interpretation, SAR Refinement) Test->Analyze Generate Data Analyze->Design Inform Next Cycle

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in lead optimization.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library Automation Robotic Automation (Plate Handling, Liquid Dispensing) Compound_Library->Automation Assay_Development Assay Development & Miniaturization Assay_Development->Automation Data_Acquisition Data Acquisition (Plate Reader) Automation->Data_Acquisition Data_Analysis Data Analysis & Hit Identification Data_Acquisition->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: A typical workflow for High-Throughput Screening (HTS).

Conclusion: An Integrated Future for Chemical Discovery

The development of novel agrochemicals and specialty chemicals is an increasingly complex and multidisciplinary endeavor. The integration of advanced synthetic methods, high-throughput screening, and computational design has created a powerful, iterative paradigm for discovery.[8] By leveraging these technologies, researchers can more rapidly and efficiently identify and optimize new chemical entities that meet the growing demands for performance, safety, and sustainability. The protocols and workflows detailed in this application note provide a framework for implementing these modern approaches, ultimately accelerating the journey from initial concept to innovative product.

References

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  • Adamczyk, M., et al. (2025, September 23). Towards Rational Pesticide Design with Graph Machine Learning Models for Ecotoxicology. [Link]

  • ResearchGate. (2026, February 5). Applications of Combinatorial Chemistry in the AgroSciences. [Link]

  • Tiwari, A. K. (2020). Eco-Friendly Insecticides: Phytochemicals and Green Nano pesticides. Chemical & Environmental Science, 1(2), 1-5. [Link]

  • George Washington University. (2022, May 3). Chemistry Researchers Develop Tool for Safer Pesticides. [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. [Link]

  • Advanced Microfluidics. (n.d.). Chemical processes with flow chemistry techniques. [Link]

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  • Ingenta Connect. (2005, November 1). Applications of Combinatorial Chemistry in the AgroSciences. [Link]

  • American Chemical Society. (1998). Synthesis of Agrochemicals and Agricultural Biotechnology Entering the 21st Century. [Link]

  • Lindell, S. D., & Darlison, M. G. (2005). Targeting chemical inputs and optimising HTS for agrochemical discovery. Combinatorial Chemistry & High Throughput Screening, 8(7), 583-588. [Link]

  • American Chemical Society. (n.d.). Structure-activity relationships on pesticides: A development in methodology and its software system. [Link]

  • CHIMIA. (2017). Natural Products in the Discovery of Agrochemicals. [Link]

  • Wiley Online Library. (n.d.). New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. [Link]

  • Sparks, T. C., & Lorsbach, B. A. (2017). Agrochemical industry development, trends in R&D and the impact of regulation. Pest Management Science, 73(4), 672-677. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. [Link]

  • Frontiers. (n.d.). Advances in the Green Synthesis of Heterocyclic Compounds for Pesticides. [Link]

  • Cambridge University Press & Assessment. (2017, January 20). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. [Link]

  • Slideshare. (n.d.). Latest Advancements for Developing Next Generation Agrochemicals. [Link]

  • Taros Discovery. (2024, November 22). Revolutionizing Chemistry in SMEs: The Flow is On![Link]

  • AM Technology. (n.d.). Flow Chemistry Applications. [Link]

  • Just Agriculture. (2024, March 15). Role of Green Chemistry Pesticides in IPM. [Link]

  • ResearchGate. (2025, August 5). High-throughput screening technologies. [Link]

  • Neuroquantology. (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

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  • MDPI. (2023, January 4). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. [Link]

  • ResearchGate. (2021, August 28). (PDF) Recent Developments in Agrochemicals-Synthetic and Natural. [Link]

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Sources

The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom for facile palladium-catalyzed cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy and a methyl ester group for further functionalization, makes it a highly valuable building block in the synthesis of complex molecules. This guide provides detailed application notes and protocols for the most common and impactful palladium-catalyzed reactions involving this substrate, offering researchers, scientists, and drug development professionals a practical resource for leveraging its synthetic potential.

The power of palladium catalysis lies in its ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity under relatively mild conditions.[1] For a substrate like Methyl 4-bromo-2-fluoro-5-methoxybenzoate, this opens up a vast chemical space for the introduction of diverse molecular fragments. This document will delve into the practical application of four key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination. Each section will provide not only a step-by-step protocol but also the underlying mechanistic principles and key considerations for successful execution.

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimizing these reactions. While each named reaction has its nuances, they generally proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.[2]

A generalized catalytic cycle for palladium-mediated C-C cross-coupling reactions is depicted below.[3]

Palladium Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Aryl-Pd(II) Complex Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Di-organo-Pd(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-M M-X Byproduct Transmetalation Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R

A generalized palladium cross-coupling cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 4-bromo-2-fluoro-5-methoxybenzoate to form a Pd(II) species.[3] The reactivity order for halides is generally I > Br > OTf >> Cl.[4]

  • Transmetalation (for Suzuki, Sonogashira with copper co-catalyst): An organometallic reagent (e.g., organoboron in Suzuki) transfers its organic group to the palladium center.[3]

  • Carbopalladation/Migratory Insertion (for Heck): The alkene substrate coordinates to the palladium and inserts into the Aryl-Pd bond.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[3]

The choice of ligands, base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst at each stage of the cycle.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the coupling of an organoboron reagent with an organic halide.[4] For Methyl 4-bromo-2-fluoro-5-methoxybenzoate, this reaction is ideal for introducing a wide array of aryl and heteroaryl substituents.

Protocol: Synthesis of Methyl 4-aryl-2-fluoro-5-methoxybenzoate Derivatives

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of functionalized aryl bromides.[3][5]

Materials:

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3, 1-3 mol%)[1]

  • A bulky phosphine ligand such as XPhos or SPhos (if not using a precatalyst, 1.2-3.6 mol%)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent such as 1,4-dioxane or toluene, potentially with a small amount of water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • If not using a precatalyst, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

G Suzuki-Miyaura Coupling Workflow A Combine Reactants: - Methyl 4-bromo-2-fluoro-5-methoxybenzoate - Arylboronic acid - Base (e.g., K3PO4) B Add Catalyst System: - Pd precatalyst (e.g., XPhos Pd G3) or - Pd(OAc)2 + Ligand (e.g., XPhos) A->B C Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) B->C D Add Degassed Solvent: (e.g., Dioxane/H2O) C->D E Reaction: Heat at 80-110 °C (2-24 h) D->E F Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O, brine E->F G Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography F->G H Final Product: Methyl 4-aryl-2-fluoro-5-methoxybenzoate G->H

Suzuki-Miyaura Coupling Workflow.
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ with a ligand, or a precatalyst like XPhos Pd G3Precatalysts often provide more consistent results by ensuring the formation of the active L-Pd(0) species.[6]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)These ligands promote oxidative addition and reductive elimination, which can be challenging for some substrates.
Base K₃PO₄, Cs₂CO₃These bases are effective in promoting the transmetalation step and are generally compatible with a wide range of functional groups.
Solvent Toluene, 1,4-Dioxane (often with 10% water)Aprotic polar solvents are commonly used. Water can sometimes accelerate the reaction.[7]
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion.

Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[8] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives from Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

Protocol: Synthesis of (E)-Methyl 4-alkenyl-2-fluoro-5-methoxybenzoate Derivatives

This protocol is based on general procedures for the Heck reaction of aryl bromides.[9][10]

Materials:

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate

  • Alkene (e.g., styrene, butyl acrylate) (1.1-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃) or an N-heterocyclic carbene (NHC) ligand precursor (2-10 mol%)

  • A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, polar aprotic solvent like DMF or NMP

Procedure:

  • In a Schlenk tube, combine Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., DMF), followed by the alkene (1.2 equiv) and the base (e.g., Et₃N, 2.0 equiv).

  • Heat the mixture to 100-140 °C and stir until the starting material is consumed (typically 6-24 hours), as monitored by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove palladium black.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

G Mizoroki-Heck Reaction Workflow A Combine Reactants: - Methyl 4-bromo-2-fluoro-5-methoxybenzoate - Pd(OAc)2 - Ligand (e.g., P(o-tolyl)3) B Inert Atmosphere: Evacuate and backfill with Ar/N2 A->B C Add Reagents: - Degassed solvent (e.g., DMF) - Alkene - Base (e.g., Et3N) B->C D Reaction: Heat at 100-140 °C (6-24 h) C->D E Work-up: - Cool to RT - Filter through Celite - Dilute with EtOAc - Wash with H2O, brine D->E F Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography E->F G Final Product: (E)-Methyl 4-alkenyl-2-fluoro-5-methoxybenzoate F->G

Mizoroki-Heck Reaction Workflow.
ParameterRecommended ConditionRationale
Catalyst System Pd(OAc)₂ with P(o-tolyl)₃ or an NHC ligandThe choice of ligand can influence the regioselectivity and efficiency of the reaction. NHC ligands often show high thermal stability.[10]
Base Et₃N, K₂CO₃, or Cs₂CO₃An inorganic base is often preferred for electron-rich aryl bromides to avoid side reactions.
Solvent DMF, NMP, or DMAcHigh-boiling polar aprotic solvents are typically required for the reaction to proceed at a reasonable rate.
Temperature 100-140 °CHeck reactions with aryl bromides often necessitate elevated temperatures to facilitate the oxidative addition step.[11]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12] This reaction is an excellent method for introducing an alkynyl moiety onto the aromatic ring of Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

Protocol: Synthesis of Methyl 4-alkynyl-2-fluoro-5-methoxybenzoate Derivatives

This protocol is a copper-free Sonogashira coupling, which can often provide cleaner reactions and avoid the formation of alkyne homocoupling byproducts.[13]

Materials:

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium precatalyst such as (AllylPdCl)₂ (1-2.5 mol %)[14]

  • A bulky phosphine ligand like P(t-Bu)₃ (2-5 mol %)

  • An amine base, such as diisopropylethylamine (DIPEA) or piperidine (2-3 equivalents)

  • Anhydrous, degassed solvent like THF or DMF

Procedure:

  • To a Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, followed by Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (2.0 equiv).

  • Stir the reaction at room temperature to 60 °C. The reaction is often complete within a few hours but may require overnight stirring. Monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

G Copper-Free Sonogashira Coupling Workflow A Combine Catalyst System: - (AllylPdCl)2 - P(t-Bu)3 B Inert Atmosphere: Evacuate and backfill with Ar/N2 A->B C Add Reagents: - Degassed solvent (e.g., THF) - Methyl 4-bromo-2-fluoro-5-methoxybenzoate - Terminal alkyne - Amine base (e.g., DIPEA) B->C D Reaction: Stir at RT to 60 °C (1-24 h) C->D E Work-up: - Dilute with EtOAc - Wash with aq. NH4Cl, H2O, brine D->E F Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography E->F G Final Product: Methyl 4-alkynyl-2-fluoro-5-methoxybenzoate F->G

Copper-Free Sonogashira Coupling Workflow.
ParameterRecommended ConditionRationale
Catalyst System (AllylPdCl)₂ with P(t-Bu)₃This system is effective for the in situ generation of the active Pd(0) species for copper-free Sonogashira couplings.[14]
Base DIPEA, Piperidine, or other amine basesThe amine base also acts as a solvent in some cases and is crucial for the deprotonation of the terminal alkyne.
Solvent THF, DMF, or the amine base itselfThe choice of solvent can influence the reaction rate and solubility of the reactants.
Temperature Room temperature to 60 °CCopper-free Sonogashira reactions can often be performed under milder conditions than their copper-co-catalyzed counterparts.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2] This reaction is invaluable for introducing primary or secondary amine functionalities at the 4-position of Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

Protocol: Synthesis of Methyl 4-amino-2-fluoro-5-methoxybenzoate Derivatives

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[15][16]

Materials:

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate

  • Primary or secondary amine (1.1-1.5 equivalents)

  • A palladium precatalyst such as RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%)[1]

  • A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.2-2.0 equivalents)

  • Anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv), the palladium precatalyst (0.02 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Add the degassed solvent, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

G Buchwald-Hartwig Amination Workflow A Combine Reactants (inert atm): - Methyl 4-bromo-2-fluoro-5-methoxybenzoate - Pd precatalyst (e.g., RuPhos Pd G3) - Base (e.g., NaOtBu) B Add Reagents: - Degassed solvent (e.g., Toluene) - Amine A->B C Reaction: Heat at 80-110 °C (4-24 h) B->C D Work-up: - Cool to RT - Quench with aq. NH4Cl - Extract with organic solvent - Wash with brine C->D E Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography D->E F Final Product: Methyl 4-amino-2-fluoro-5-methoxybenzoate E->F

Buchwald-Hartwig Amination Workflow.
ParameterRecommended ConditionRationale
Palladium Source A precatalyst with a bulky, electron-rich ligand (e.g., RuPhos or BrettPhos based)These advanced catalyst systems are highly effective for C-N bond formation with a broad range of amines.[1]
Ligand RuPhos for secondary amines, BrettPhos for primary aminesLigand choice is crucial and often dependent on the nature of the amine coupling partner.
Base NaOtBu, KOtBu, or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, 1,4-DioxaneAprotic solvents are generally preferred for Buchwald-Hartwig aminations.
Temperature 80-110 °CThe reaction temperature is often critical for achieving good conversion, especially with less reactive amines.

Conclusion

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a versatile and valuable building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig—provide a powerful toolkit for its functionalization. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently and selectively introduce a wide variety of substituents, paving the way for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. The protocols provided herein serve as a robust starting point for the application of these transformative reactions.

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  • Chemistry LibreTexts. (2024). "Sonogashira Coupling." Chemistry LibreTexts.

  • Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination." Chemistry LibreTexts.

  • The Organic Chemist. (2025). "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" YouTube.

  • Fors, B. P., & Buchwald, S. L. (2010). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Journal of the American Chemical Society, 132(43), 15227-15229.

  • Reddy, M. S., et al. (2013). "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions." Beilstein Journal of Organic Chemistry, 9, 1594-1602.

  • Wilson, N. A., et al. (2025). "Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]." ACS Catalysis.

  • Mészáros, Á., et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, 14, 1084-1092.

  • Fisher Scientific. (n.d.). "Suzuki-Miyaura Cross-Coupling Reaction." Fisher Scientific.

  • SynArchive. (n.d.). "Sonogashira Coupling." SynArchive.

  • Organic Chemistry Portal. (n.d.). "Sonogashira Coupling." Organic Chemistry Portal.

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  • Michalak, M., et al. (2021). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." Molecules, 26(23), 7357.

  • Razafindrainibe, F., et al. (n.d.). "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-." ePrints Soton.

  • Itami, K., et al. (2019). "Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction." ChemRxiv.

  • Bio, M. M., et al. (2019). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic." RSC Advances, 9(48), 27953-27957.

  • BenchChem. (n.d.). "Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate." BenchChem.

  • Chen, Q., & Wu, J. (2019). "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners." Molecules, 24(18), 3299.

  • ResearchGate. (n.d.). "The Heck coupling reaction of aryl bromides with styrene." ResearchGate.

  • Billingsley, K. L., & Buchwald, S. L. (2009). "A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)−O Electrophiles." Organic Letters, 11(17), 3954-3957.

  • de Sousa, J. D. F., & Pinho, V. D. (2015). "INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY." Química Nova, 38(3), 344-360. 8Xy8Xy8Xy8/?lang=en&format=pdf)

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Application Note: A Robust Protocol for the Esterification of 4-Bromo-2-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of esters from 4-bromo-2-fluoro-5-methoxybenzoic acid, a key substituted aromatic building block in medicinal chemistry and materials science. We present a detailed, optimized protocol based on the principles of the Fischer-Speier esterification, a reliable and scalable acid-catalyzed reaction. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical parameters for achieving high yield and purity.

Introduction: Strategic Value in Synthesis

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. Esters are prevalent in pharmaceuticals, agrochemicals, and polymers, often serving to mask a polar carboxylic acid group, thereby increasing lipophilicity and improving cell membrane permeability. The specific substrate, 4-bromo-2-fluoro-5-methoxybenzoic acid, is a highly functionalized molecule where each substituent offers strategic advantages for further chemical modification. The successful and high-yielding esterification of this acid is a critical first step in multi-step synthetic campaigns.

This guide focuses on the Fischer-Speier esterification, a classic method first described in 1895, which utilizes an alcohol in the presence of a strong acid catalyst.[1][2] Its enduring utility is a testament to its reliability, operational simplicity, and use of readily available, inexpensive reagents.[3]

Mechanistic Rationale: The Fischer-Speier Pathway

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] Understanding the mechanism is paramount for optimizing reaction conditions. The entire process is an equilibrium, and to achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (which also often serves as the solvent) or by actively removing water as it is formed.[5]

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][5]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[2]

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.[1]

  • Deprotonation: The resulting protonated ester is deprotonated (typically by the alcohol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[6]

Fischer_Esterification_Mechanism Figure 1: Fischer-Speier Esterification Mechanism cluster_reaction Reaction Pathway CarboxylicAcid R-COOH (Carboxylic Acid) ProtonatedAcid Protonated Carbonyl CarboxylicAcid->ProtonatedAcid + H+ Alcohol R'-OH (Alcohol) Catalyst_in H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R'-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester R-COOR' (Ester) ProtonatedEster->Ester - H+ Water H₂O Catalyst_out H+

Caption: A simplified representation of the acid-catalyzed Fischer-Speier esterification mechanism.

Experimental Protocol: Synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

This section provides a detailed, step-by-step procedure for the methyl esterification of the title compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.AmountNotes
4-bromo-2-fluoro-5-methoxybenzoic acidC₈H₆BrFO₃249.04180573-02-85.00 g (20.07 mmol)Starting Material
Methanol (Anhydrous)CH₃OH32.0467-56-1100 mLReagent and Solvent
Sulfuric Acid (Conc.)H₂SO₄98.087664-93-92.0 mLCatalyst
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6~200 mLExtraction Solvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01144-55-8~150 mLNeutralization
Brine (Sat. NaCl Sol.)NaCl58.447647-14-5~50 mLWashing
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6~10 gDrying Agent
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • 500 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Step-by-Step Methodology

The following workflow outlines the complete process from reaction setup to product isolation.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine carboxylic acid and methanol in a round-bottom flask. B 2. Catalyst Addition Slowly add conc. H₂SO₄ while cooling. A->B C 3. Reaction Heat the mixture to reflux for 4-6 hours. Monitor by TLC. B->C D 4. Workup: Quench & Neutralize Cool and pour into sat. NaHCO₃ solution. C->D E 5. Workup: Extraction Extract product into ethyl acetate (3x). D->E F 6. Workup: Wash & Dry Wash organic layer with brine and dry over Na₂SO₄. E->F G 7. Isolation Filter and concentrate the organic solution using a rotary evaporator. F->G H 8. Purification Recrystallize the crude solid from a suitable solvent system (e.g., EtOAc/Hexanes). G->H I 9. Characterization Confirm structure and purity via NMR, MS, and melting point analysis. H->I

Caption: A flowchart detailing the key stages of the synthesis and purification process.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-fluoro-5-methoxybenzoic acid (5.00 g, 20.07 mmol) and anhydrous methanol (100 mL).

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (2.0 mL). Caution: This addition is highly exothermic.

  • Reflux: Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting acid.

  • Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of saturated sodium bicarbonate solution.[7] Caution: This will cause vigorous CO₂ evolution. Perform this step slowly.

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 70 mL). The ester product will be in the organic layer.[7]

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.[8] Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization.[9][10] A common solvent system for compounds of this polarity is a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow to cool slowly to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes. Dry the crystals under vacuum to obtain the final product, methyl 4-bromo-2-fluoro-5-methoxybenzoate. Characterize by NMR, MS, and melting point to confirm identity and purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[11]

  • Fume Hood: This entire procedure should be conducted in a well-ventilated chemical fume hood.

  • Reagent Handling: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[11] Handle with extreme care. All organic solvents used are flammable and should be kept away from ignition sources.[12] Methanol is toxic and can cause blindness if ingested.[12]

References

  • Fischer–Speier esterification. In Wikipedia; 2023. URL: [Link]

  • Figueiredo, L.; et al. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI; 2024. URL: [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep.com; 2025. URL: [Link]

  • Fischer esterification Mechanism - Advantages and Applications. ScienceMotive; 2021. URL: [Link]

  • Esterification. SmartLabs; URL: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry; URL: [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. ResearchGate; 2024. URL: [Link]

  • Lab5 procedure esterification. Course Hero; URL: [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare; URL: [Link]

  • Fischer Esterification. University of Calgary; URL: [Link]

  • How to purify esters. Reddit; 2019. URL: [Link]

  • What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. Quora; 2016. URL: [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. ResearchGate; URL: [Link]

  • The Fischer Esterification. University of Missouri–St. Louis; URL: [Link]

  • Crystallization method for organic acid or organic acid ester.
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap; 2025. URL: [Link]

  • recrystallization, filtration and melting point. University of Massachusetts Lowell; URL: [Link]

  • Purifying by recrystallisation. RSC Education; URL: [Link]

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The Hajos-Parrish Ketone: A Cornerstone in Asymmetric Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of an Organocatalytic Marvel

In the landscape of organic synthesis, few intermediates have achieved the iconic status of the Hajos-Parrish ketone. This chiral bicyclic enone, first reported in the early 1970s, emerged from the pioneering work on proline-catalyzed asymmetric intramolecular aldol reactions.[1][2] Its true significance lies not just in its elegant and efficient organocatalytic synthesis, but in its remarkable utility as a versatile building block for the enantioselective synthesis of a vast array of complex natural products and medicinally important compounds.[3][4] The inherent stereochemistry and dense functionality of the Hajos-Parrish ketone provide a strategic starting point for synthetic routes that are both concise and stereocontrolled. This guide will delve into the practical applications of this remarkable intermediate, providing detailed protocols and insights into its transformation into intricate molecular architectures.

The Power of the Hajos-Parrish Ketone: A Chiral Scaffold for Complexity

The Hajos-Parrish ketone, formally known as (3aS,7aR)-3a,4,7,7a-tetrahydro-7a-methyl-1,5(6H)-indandione, possesses a unique combination of structural features that make it an invaluable tool for the synthetic chemist. The cis-fused hydrindane core, the quaternary stereocenter, and the strategically placed carbonyl groups and enone functionality serve as handles for a multitude of chemical transformations. This allows for the controlled introduction of new stereocenters and the construction of diverse ring systems.

Application Note 1: Synthesis of a Key Precursor for the Marine Diterpene (+)-Dictyoxetane

The marine natural product (+)-dictyoxetane presents a formidable synthetic challenge due to its complex tetracyclic structure. The Hajos-Parrish ketone serves as an ideal starting material for the enantioselective synthesis of a key tricyclic intermediate, streamlining the synthetic route to this fascinating molecule.[5][6]

Synthetic Strategy: A Logic-Driven Approach

The retrosynthetic analysis for the synthesis of the dictyoxetane precursor from the Hajos-Parrish ketone is outlined below. The key transformations involve the stereoselective reduction of the saturated ketone and subsequent functional group manipulations to install the necessary side chains for the construction of the full carbon skeleton.

G Dictyoxetane Precursor Dictyoxetane Precursor Functional Group Interconversion Functional Group Interconversion Dictyoxetane Precursor->Functional Group Interconversion Side chain installation Stereoselective Reduction Stereoselective Reduction Functional Group Interconversion->Stereoselective Reduction Reduction of C5 ketone Hajos-Parrish Ketone Hajos-Parrish Ketone Stereoselective Reduction->Hajos-Parrish Ketone Chiral Building Block

Caption: Retrosynthetic analysis for the dictyoxetane precursor.

Experimental Protocol: Synthesis of the Tricyclic Core

Step 1: Stereoselective Reduction of the Hajos-Parrish Ketone

The initial step involves the highly selective reduction of the non-conjugated ketone at the C5 position. This is a critical transformation that sets the stereochemistry for the subsequent steps.

Parameter Value Rationale
Reactant Hajos-Parrish KetoneChiral starting material with desired core structure.
Reagent Sodium borohydride (NaBH₄) in Methanol (MeOH)A mild and selective reducing agent for ketones. The stereoselectivity is directed by the existing stereocenter.
Temperature 0 °C to room temperatureControlled temperature to ensure selectivity and prevent side reactions.
Reaction Time 2-4 hoursMonitored by TLC until completion.
Work-up Quenching with acetone, evaporation, and extractionStandard procedure to isolate the alcohol product.
Yield >95%High-yielding and efficient transformation.

Protocol:

  • Dissolve the Hajos-Parrish ketone (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding acetone.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the corresponding alcohol.

Step 2: Subsequent Transformations to the Dictyoxetane Precursor

Following the reduction, a series of functional group manipulations, including protection of the newly formed alcohol, introduction of a side chain at the C1 position, and further cyclization steps, are carried out to construct the full tricyclic precursor of (+)-dictyoxetane.[5] The specific details of these subsequent steps are often proprietary to the research group that developed the synthesis but generally involve standard and well-established organic reactions.

Application Note 2: An Expedited Synthesis of Sarcandralactone A from an iso-Hajos-Parrish Ketone

While the Hajos-Parrish ketone is a powerful tool, its isomeric form, the iso-Hajos-Parrish ketone, offers alternative synthetic pathways to complex molecules. A notable example is the synthesis of sarcandralactone A, a natural product with interesting biological activity. The use of an iso-Hajos-Parrish ketone intermediate significantly shortens the synthetic route compared to starting from the original Hajos-Parrish ketone.[4][7]

Synthetic Strategy: The Power of Isomeric Scaffolds

The synthesis of the iso-Hajos-Parrish ketone itself is a key innovation, and its subsequent elaboration to sarcandralactone A demonstrates the strategic advantage of choosing the right building block. The synthetic route involves a series of transformations to build the lactone ring and introduce the necessary substituents.

G iso-Hajos-Parrish Ketone iso-Hajos-Parrish Ketone Elaboration of Side Chain Elaboration of Side Chain iso-Hajos-Parrish Ketone->Elaboration of Side Chain Multi-step sequence Lactonization Lactonization Elaboration of Side Chain->Lactonization Ring formation Sarcandralactone A Sarcandralactone A Lactonization->Sarcandralactone A

Caption: Synthetic pathway from iso-Hajos-Parrish ketone.

Experimental Protocol Overview: A 10-Step Synthesis

The synthesis of sarcandralactone A from the iso-Hajos-Parrish ketone is achieved in a concise 10-step sequence.[4] While the full experimental details for each step are extensive, the key transformations are summarized below:

Step Transformation Key Reagents/Conditions Purpose
1-3Synthesis of iso-Hajos-Parrish KetoneDiels-Alder reactionConstruction of the core bicyclic system.
4-6Side Chain IntroductionGrignard reaction, oxidationInstallation of the carbon framework for the lactone ring.
7-8Diastereoselective ReductionReducing agents (e.g., L-selectride)Setting the stereochemistry of the hydroxyl group.
9LactonizationAcid or base catalysisFormation of the characteristic lactone ring.
10Final Functional Group ManipulationsDeprotection, oxidationCompletion of the natural product synthesis.

This streamlined approach highlights the importance of strategic bond disconnections and the selection of an appropriate starting material, in this case, the iso-Hajos-Parrish ketone, which already possesses a favorable arrangement of functional groups.

Application Note 3: Stereocontrolled Synthesis of a C-Ring Precursor for 7-Deoxytaxol

The anti-cancer drug Taxol and its analogues remain important targets for total synthesis. The Hajos-Parrish ketone has been employed in the synthesis of key fragments of these complex molecules, such as the C-ring. A crucial aspect of this synthesis is the stereocontrolled reduction of the enone functionality to establish the desired stereochemistry of the cyclohexane ring.[8][9]

Synthetic Strategy: Controlling Diastereoselectivity

The key challenge in synthesizing the C-ring precursor of 7-deoxytaxol from the Hajos-Parrish ketone is the stereoselective reduction of the conjugated double bond and the ketone. The choice of reduction conditions is paramount to achieving the desired cis or trans ring fusion.

G cluster_0 Reduction Conditions Catalytic Hydrogenation Catalytic Hydrogenation cis-Hydrindanone cis-Hydrindanone Catalytic Hydrogenation->cis-Hydrindanone Stereoselective Dissolving Metal Reduction Dissolving Metal Reduction trans-Hydrindanone trans-Hydrindanone Dissolving Metal Reduction->trans-Hydrindanone Stereoselective Hajos-Parrish Ketone Hajos-Parrish Ketone Hajos-Parrish Ketone->Catalytic Hydrogenation H₂, Pd/C Hajos-Parrish Ketone->Dissolving Metal Reduction Li, NH₃ 7-Deoxytaxol C-Ring Precursor 7-Deoxytaxol C-Ring Precursor cis-Hydrindanone->7-Deoxytaxol C-Ring Precursor trans-Hydrindanone->7-Deoxytaxol C-Ring Precursor

Caption: Stereodivergent synthesis of hydrindanone precursors.

Experimental Protocols: A Tale of Two Reductions

Protocol 1: Catalytic Hydrogenation for the cis-Isomer

  • Charge a Parr hydrogenation vessel with the Hajos-Parrish ketone (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) in a suitable solvent such as ethyl acetate.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Shake the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the cis-fused hydrindanone.

Protocol 2: Dissolving Metal Reduction for the trans-Isomer

Caution: This reaction involves liquid ammonia and alkali metals and should be performed by experienced chemists in a well-ventilated fume hood.

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a stirring bar.

  • Condense ammonia gas into the flask at -78 °C.

  • Add small pieces of lithium metal (or sodium) until a persistent blue color is observed.

  • Add a solution of the Hajos-Parrish ketone (1.0 eq) in an ethereal solvent (e.g., THF) dropwise to the ammonia solution.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the careful addition of a proton source, such as ammonium chloride.

  • Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent.

  • Extract the aqueous layer, and combine, dry, and concentrate the organic layers to afford the trans-fused hydrindanone.

The ability to selectively generate either the cis or trans ring fusion from the same starting material by simply changing the reduction conditions is a testament to the versatility of the Hajos-Parrish ketone as a synthetic intermediate.

Conclusion: A Timeless Intermediate for Modern Challenges

The Hajos-Parrish ketone, born from the dawn of organocatalysis, continues to be a cornerstone in the synthesis of complex molecules. Its inherent chirality, functionality, and the stereochemical control it offers make it an invaluable starting point for the construction of intricate natural products and potential therapeutic agents. The examples provided here are but a glimpse into the vast synthetic potential of this remarkable intermediate. As the quest for new and more efficient synthetic routes continues, the Hajos-Parrish ketone and its derivatives are certain to remain at the forefront of chemical innovation.

References

  • Holton, R. A., et al. (2022). Studies towards the Synthesis of (+)-Dictyoxetane. Chemistry – A European Journal, 28(69), e202202334. [Link]

  • Snyder, S. A., et al. (2015). Synthesis and Applications of iso-Hajos–Parrish Ketones. Angewandte Chemie International Edition, 54(27), 7853-7857. [Link]

  • Koskinen, A. M. P., & Lajunen, M. (1996). Hajos–Parrish ketone: approaches toward C-ring precursors of 7-deoxytaxol. Journal of the Chemical Society, Perkin Transactions 1, (13), 1437-1441. [Link]

  • Lajunen, M., & Koskinen, A. (2000). Hajos-Parrish ketone: approaches toward C-ring prcursors of 7-deoxytaxol. Aaltodoc. [Link]

  • List, B. (2014). A Practical Protocol for Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by a Simple Chiral Primary Amine. Angewandte Chemie International Edition, 53(2), 433-435. [Link]

  • Koskinen, A. M. P., & Lajunen, M. (1996). Hajos-Parrish ketone: approaches toward C-ring prcursors of 7-deoxytaxol. Aaltodoc. [Link]

  • Snyder, S. A., et al. (2015). Synthesis and Applications of iso-Hajos–Parrish Ketones. PMC. [Link]

  • Snyder, S. A., et al. (2015). Synthesis and Applications of Hajos–Parrish Ketone Isomers. ResearchGate. [Link]

  • Magauer, T., & Hugelshofer, C. L. (2016). Total Synthesis of (±)-Dictyoxetane. Journal of the American Chemical Society, 138(20), 6420-6423. [Link]

  • Hong, B. C., et al. (2016). Organocatalytic Enantioselective Michael–Michael–Henry Reaction Cascade. An Entry to Highly Functionalized Hajos–Parrish-Type Ketones with Five to Six Contiguous Stereogenic Centers and Two Quaternary Carbons. Organic Letters, 18(8), 1804-1807. [Link]

  • Ramachary, D. B., & Reddy, Y. V. (2012). Direct amino acid-catalyzed cascade biomimetic reductive alkylations: application to the asymmetric synthesis of Hajos–Parrish ketone analogues. Organic & Biomolecular Chemistry, 10(3), 536-545. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1988). (+)-(7aS)-7a-METHYL-2,3,7,7a-TETRAHYDRO-1H-INDENE-1,5-(6H)-DIONE. Organic Syntheses, 66, 204. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]

  • Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English, 10(7), 496-497. [Link]

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Application Notes and Protocols for the Synthesis of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Indispensable Role of Halogenated Aromatic Compounds

Halogenated aromatic compounds are a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The introduction of halogen atoms (F, Cl, Br, I) into an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This strategic incorporation of halogens is a key tactic in drug discovery for optimizing lead compounds into viable drug candidates.[2] For instance, fluorine can enhance metabolic stability, while chlorine and bromine can modulate molecular conformation and reactivity.[1]

This guide provides an in-depth exploration of the primary synthetic routes to halogenated aromatic compounds, offering not only detailed protocols but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.

I. Electrophilic Aromatic Halogenation: The Direct Approach

Electrophilic aromatic substitution (EAS) is a fundamental method for the direct introduction of halogens onto an aromatic ring.[3][4] This reaction involves the attack of an electron-rich aromatic ring on an electrophilic halogen species.[4]

A. The Mechanism: Activating the Halogen

Halogens themselves are not sufficiently electrophilic to react with a stable aromatic ring.[5] Therefore, a Lewis acid catalyst is typically employed to "activate" the halogen by polarizing the halogen-halogen bond, thereby creating a more potent electrophile.[5][6][7]

Diagram 1: General Mechanism of Electrophilic Aromatic Halogenation

G cluster_activation Step 1: Generation of the Electrophile cluster_attack Step 2: Nucleophilic Attack and Formation of the Sigma Complex cluster_deprotonation Step 3: Deprotonation and Aromatization X2 X-X Activated_Complex δ+X-X-Feδ-X₃ X2->Activated_Complex Coordination Lewis_Acid FeX₃ Lewis_Acid->Activated_Complex Arene Arene (e.g., Benzene) Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) Arene->Sigma_Complex Attack on δ+X FeX4- [FeX₄]⁻ Aryl_Halide Aryl Halide Sigma_Complex->Aryl_Halide Deprotonation by [FeX₄]⁻ HX H-X Catalyst_Regen FeX₃

Caption: Mechanism of Lewis acid-catalyzed electrophilic aromatic halogenation.

B. Experimental Protocol: Bromination of Acetanilide

This protocol details the bromination of acetanilide, a classic example of electrophilic aromatic substitution where the acetamido group activates the ring and directs the incoming electrophile to the para position.[3] To enhance safety, bromine is generated in situ from the oxidation of hydrobromic acid with potassium bromate.[8][9]

Materials:

  • Acetanilide

  • Potassium bromate (KBrO₃)

  • Glacial acetic acid

  • 48% Hydrobromic acid (HBr)

  • Sodium bisulfite solution (dilute)

  • 95% Ethanol

  • Deionized water

  • 10 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Hirsch funnel and filter flask

Procedure: [8]

  • In a 10 mL Erlenmeyer flask, combine 0.200 g (1.5 mmol) of acetanilide, 0.085 g (0.5 mmol) of potassium bromate, and 2 mL of glacial acetic acid.

  • Stir the mixture vigorously with a magnetic stirrer.

  • Carefully add 0.3 mL (2.6 mmol) of 48% hydrobromic acid to the stirred mixture. An orange color should develop, indicating the formation of bromine.

  • Continue stirring at room temperature for 30 minutes.

  • Pour the reaction mixture into a beaker containing 25 mL of cold water. A precipitate should form.

  • Stir the aqueous mixture for 15 minutes to ensure complete precipitation.

  • Collect the solid product by suction filtration using a Hirsch funnel.

  • Wash the solid on the filter with a small amount of dilute sodium bisulfite solution to remove any excess bromine (the orange color should disappear), followed by a wash with cold water.

  • Air dry the crude product.

  • For purification, recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain colorless needles of 4-bromoacetanilide.

Expected Outcome:

  • Product: 4-bromoacetanilide

  • Yield: Good to excellent[8]

  • Melting Point: 169-171 °C (literature value)[8]

C. Troubleshooting Electrophilic Halogenation
Problem Potential Cause(s) Suggested Solution(s)
Low or no reaction Inactive catalyst (e.g., moisture contamination).Use freshly opened or properly stored Lewis acid catalyst. Ensure all glassware is dry.
Deactivated aromatic ring (strongly electron-withdrawing groups).More forcing conditions (higher temperature, stronger Lewis acid) may be required. Consider alternative synthetic routes.[10][11]
Polysubstitution Highly activated aromatic ring.Use milder reaction conditions (lower temperature, less catalyst). Consider using a less reactive halogenating agent (e.g., N-bromosuccinimide instead of Br₂/FeBr₃).
Incorrect stoichiometry.Carefully control the stoichiometry of the halogenating agent.
Poor regioselectivity Steric hindrance or competing electronic effects.Analyze the directing effects of the substituents. Protecting groups may be necessary to block certain positions.

II. The Sandmeyer Reaction: From Amines to Aryl Halides

The Sandmeyer reaction is a powerful and versatile method for synthesizing aryl halides from primary aromatic amines.[12][13] It proceeds via the formation of an aryl diazonium salt, which is then displaced by a halide nucleophile, catalyzed by a copper(I) salt.[12][14][15]

A. The Mechanism: A Radical-Nucleophilic Pathway

The reaction is initiated by the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable aryl diazonium salt.[13][16] The subsequent substitution by a halide is catalyzed by copper(I) and is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[12]

Diagram 2: The Sandmeyer Reaction Workflow

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline Aniline (Ar-NH₂) Diazonium_Salt Aryl Diazonium Salt (Ar-N₂⁺X⁻) Aniline->Diazonium_Salt NaNO₂, HX 0-5 °C Aryl_Radical Aryl Radical (Ar•) Diazonium_Salt->Aryl_Radical Cu(I)X -N₂ Aryl_Halide Aryl Halide (Ar-X) Aryl_Radical->Aryl_Halide Cu(II)X₂

Caption: A simplified workflow of the Sandmeyer reaction.

B. Experimental Protocol: Synthesis of Chlorobenzene from Aniline

This protocol outlines the conversion of aniline to chlorobenzene, a representative Sandmeyer reaction.[13][14][16]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Beakers, Erlenmeyer flasks

  • Stirring apparatus

Procedure: [13][15][16]

Part 1: Diazotization

  • In a 250 mL beaker, add 9.3 g (0.1 mol) of aniline to 30 mL of water and 25 mL of concentrated HCl. Stir until the aniline hydrochloride dissolves.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, keeping the temperature below 5 °C. Stir continuously. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (turns blue).

Part 2: Sandmeyer Reaction 5. In a 500 mL flask, dissolve 10 g (0.1 mol) of copper(I) chloride in 50 mL of concentrated HCl. 6. Slowly and carefully add the cold diazonium salt solution to the CuCl solution with stirring. Vigorous evolution of nitrogen gas will occur. 7. After the addition is complete, warm the mixture gently on a water bath (around 50-60 °C) until the evolution of nitrogen ceases. 8. The crude chlorobenzene will separate as a dark, oily layer. 9. Separate the chlorobenzene layer using a separatory funnel. 10. Wash the crude product with dilute sodium hydroxide solution, then with water. 11. Dry the chlorobenzene over anhydrous calcium chloride and purify by distillation.

C. Troubleshooting the Sandmeyer Reaction
Problem Potential Cause(s) Suggested Solution(s)
Low yield of diazonium salt Temperature too high during diazotization.Maintain the temperature strictly between 0-5 °C. Add the sodium nitrite solution slowly.
Decomposition of diazonium salt Solution warmed up prematurely.Use the diazonium salt solution immediately after preparation. Keep it cold at all times.[15]
Formation of side products (e.g., phenol) Reaction of the diazonium salt with water.Ensure an excess of the copper(I) halide is present. Add the diazonium salt to the copper solution, not the other way around.
Reaction fails to initiate Inactive copper(I) catalyst.Use freshly prepared or high-quality copper(I) chloride.

III. Metal-Catalyzed Cross-Coupling Reactions: Building Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including halogenated aromatic compounds.[16][17] These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[16]

A. Overview of Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Couples an aryl or vinyl halide with an organoboron compound (boronic acid or ester).[6][17]

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine.[18][19]

  • Stille Coupling: Couples an aryl halide with an organotin compound.[9]

  • Sonogashira Coupling: Couples an aryl halide with a terminal alkyne.[9][17]

Diagram 3: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ (Active Catalyst) Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_complex Ar-Pd(II)-X      |      L Ox_Add->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-M PdII_intermediate Ar-Pd(II)-R'      |      L Transmetalation->PdII_intermediate Red_Elim Reductive Elimination PdII_intermediate->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-R' Red_Elim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

B. Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura coupling reaction.[20][21][22]

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [5][20]

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

C. Troubleshooting Cross-Coupling Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst.Use a pre-catalyst or ensure proper in situ generation of the active Pd(0) species.[10][12]
Poor substrate reactivity (e.g., aryl chlorides).Use a more electron-rich and sterically demanding ligand (e.g., Buchwald ligands).[18][23]
Impure reagents or solvents.Use freshly purified reagents and anhydrous, degassed solvents.[10]
Homocoupling of starting materials Catalyst decomposition.Optimize ligand-to-metal ratio. Lower the reaction temperature.
Protodeborylation (Suzuki) Presence of water and base.Use anhydrous conditions if necessary, or a different base.
Hydrodehalogenation Side reaction in the catalytic cycle.Optimize reaction conditions (ligand, base, temperature).

IV. Modern Methods and Future Outlook

The field of aromatic halogenation is continually evolving. Recent advancements include:

  • Enantioselective Halogenation: The development of chiral catalysts allows for the asymmetric synthesis of halogenated compounds, which is of significant interest in medicinal chemistry.[14][24]

  • Enzymatic Halogenation: Halogenase enzymes offer a green and highly regioselective alternative to traditional chemical methods.[23][25]

  • Flow Chemistry: Continuous flow and microreactor technologies are being employed for safer and more efficient halogenation reactions.[26]

V. Safety Precautions

Working with halogens and halogenating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, chemical-resistant gloves, and a lab coat.[8][27]

  • Ventilation: Conduct all experiments in a well-ventilated chemical fume hood.[8]

  • Handling:

    • Halogens like chlorine and bromine are toxic and corrosive. Avoid inhalation of vapors and skin contact.[8]

    • N-halosuccinimides (NCS, NBS) are oxidizers and can be corrosive. Handle with care and avoid contact with combustible materials.[27]

    • Halogenated solvents can be toxic and should be handled with appropriate care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

VI. References

  • askIITians. (2025, March 4). How is chlorobenzene prepared from aniline? How is chlorobenzene conv. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Vedantu. (2024, July 2). How is chlorobenzene prepared from aniline How is chlorobenzene class 12 chemistry CBSE. Retrieved from [Link]

  • Studylib. (n.d.). Electrophilic Aromatic Bromination: Acetanilide Experiment. Retrieved from [Link]...

  • Buchwald, S. L. (2002, January 11). Cross-Coupling Reactions: A Practical Guide. Google Books. Retrieved from

  • Nicolaou, K. C., et al. (n.d.). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Bromination of Acetanilide. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer. Retrieved from [Link]

  • Wilmouth, S. F., et al. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. Retrieved from [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Sherman, D. H., et al. (n.d.). Expanding the Reactivity of Flavin Dependent Halogenases Toward Olefins via Enantioselective Intramolecular Haloetherification. ChemRxiv. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Purechemistry. (2023, April 5). Aromatic halogenation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

  • Leadbeater, N. E. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • Moore, B. S., et al. (2017, May 3). Development of Halogenase Enzymes for Use in Synthesis. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2022, July 27). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019, April 25). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. Retrieved from [Link]

  • chemhsc.co.uk. (n.d.). Electrophilic substitution-halogenation of benzene rings. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). US3699177A - Preparation of halogenated aromatic compounds. Retrieved from

  • Anamet Electrical, Inc. (n.d.). WHITE PAPER: Halogen Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2019, November 5). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Development of Halogenase Enzymes for Use in Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016, November 16). Halogenation of organic compounds using continuous flow and microreactor technology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield for Methyl 4-bromo-2-fluoro-5-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success, providing you with the expert insights needed to achieve high yields and purity.

Reaction Overview: The Challenge of Regioselectivity

The synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate involves the bromination of Methyl 2-fluoro-5-methoxybenzoate. This is an electrophilic aromatic substitution reaction where the primary challenge lies in controlling the regioselectivity to favor bromination at the C4 position. The benzene ring is substituted with three distinct groups, each exerting an electronic influence:

  • -OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.[1][2]

  • -F (Fluoro): A deactivating, yet ortho, para-directing group.

  • -COOCH₃ (Methyl Ester): A deactivating, meta-directing group.

The powerful activating effect of the methoxy group at C5 is the dominant directive influence, strongly favoring substitution at its ortho positions (C4 and C6). Our goal is to create conditions that selectively yield the desired C4 isomer.

Caption: General workflow for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yield is a multifaceted problem often stemming from one or more of the following factors:

  • Reagent Quality, Especially NBS: N-Bromosuccinimide (NBS) is a crystalline solid that can decompose over time, turning yellow or brown due to the formation of Br₂.[3] For optimal results, use freshly recrystallized NBS. Impure NBS can lead to unreliable results and the formation of side products.[4]

  • Presence of Moisture: The reaction must be conducted under anhydrous conditions. Water can hydrolyze the desired product and react with the brominating agent, reducing its effectiveness.[3] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incorrect Stoichiometry: While a 1:1 molar ratio of substrate to NBS is theoretically sufficient, slight excesses of NBS (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. However, a large excess can promote di-bromination.

  • Suboptimal Temperature: Electrophilic brominations are often exothermic. The reaction should typically be started at a low temperature (e.g., 0 °C) with the portion-wise addition of NBS to control the reaction rate and prevent overheating, which can lead to side-product formation.

Q2: How does the choice of brominating agent affect the outcome? NBS vs. Br₂?

The choice of brominating agent is critical for selectivity. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is generally the superior choice for activated aromatic rings like this one.

NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture. This controlled delivery minimizes the competitive formation of byproducts, which can occur with the high reactivity of bulk Br₂.[5]

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical State White crystalline solid, easy to handle.[5]Corrosive, volatile liquid, harder to handle.
Selectivity Generally higher for activated rings, reducing side reactions.[6]Can be less selective, higher risk of over-bromination.
Mechanism Provides a low, steady concentration of Br₂/Br+.Direct reaction, concentration is initially high.
Safety Easier and safer to handle than bromine.[3]Requires significant handling precautions (ventilation, etc.).
Q3: I'm observing a significant isomeric byproduct. How can I improve regioselectivity for the C4 position?

The formation of the C6-bromo isomer is the most likely side reaction. Improving C4 selectivity involves leveraging both electronic and steric factors.

Electronic Control: The methoxy group at C5 directs ortho to C4 and C6. The arenium ion intermediate formed during bromination is stabilized by resonance. The stability of the intermediate for C4 substitution is slightly favored.

Solvent Choice: The solvent can play a decisive role. Using N,N-Dimethylformamide (DMF) as the solvent for NBS brominations has been shown to give high levels of para-selectivity relative to the most activating group.[3] In our case, this translates to high selectivity for the C4 position, which is para to the fluorine and ortho to the methoxy group.

G OCH3 OCH₃ (C5) Strongly Activating Ortho, Para Director C4 C4 Position (Desired) OCH3->C4 Ortho, Favored C6 C6 Position (Isomeric Byproduct) OCH3->C6 Ortho, Possible F F (C2) Deactivating Ortho, Para Director F->C4 Para, Favored COOCH3 COOCH₃ (C1) Deactivating Meta Director COOCH3->C4 Meta, Favored COOCH3->C6 Meta, Favored

Caption: Analysis of directing effects on bromination.

Q4: What is the optimal solvent system for this bromination?

The solvent not only dissolves the reactants but also influences the reaction mechanism and selectivity.[7] For the NBS bromination of electron-rich aromatic compounds, aprotic solvents are preferred.

SolventDielectric Constant (ε)Key Characteristics & Recommendations
N,N-Dimethylformamide (DMF) 36.7Highly Recommended. Polar aprotic. Known to promote high para-selectivity in NBS brominations.[3]
Acetonitrile (MeCN) 37.5Good Alternative. Polar aprotic. Can also provide good results and is often easier to remove during workup.
Dichloromethane (DCM) 9.1Use with Caution. Less polar. May result in slower reaction rates or require a catalyst.
Carbon Tetrachloride (CCl₄) 2.2Not Recommended. Traditionally used for radical brominations, but less suitable here and poses significant environmental and health risks.[8][9]

Recommendation: Start with DMF or Acetonitrile for the best balance of reaction rate and selectivity.

Q5: I am struggling with purification. What is the best way to isolate the pure product?

Purification aims to remove unreacted starting material, the succinimide byproduct, and any isomers. A multi-step approach is most effective.[10]

Step 1: Aqueous Workup

  • Quench the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any remaining bromine or NBS.

  • Extract the product into an organic solvent such as ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water and brine to remove water-soluble byproducts (like succinimide).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

Step 2: Recrystallization or Column Chromatography

  • Recrystallization: The crude product, if solid, can often be purified by recrystallization. The melting point of Methyl 4-bromo-2-methoxybenzoate is reported to be around 33 °C, making it a low-melting solid. A solvent system like ethanol/water or hexanes/ethyl acetate might be effective.

  • Column Chromatography: This is the most reliable method for separating the desired product from the starting material and any isomers.

    • Stationary Phase: Silica gel.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing polarity) is typically effective. Monitor the fractions using Thin Layer Chromatography (TLC).

Q6: How can I definitively confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized Methyl 4-bromo-2-fluoro-5-methoxybenzoate.[10]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR should show distinct signals for the aromatic protons and the two methyl groups. The splitting patterns of the aromatic protons will be key to confirming the C4-bromo substitution pattern.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. Look for the characteristic isotopic pattern of a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product by quantifying the percentage of the main peak relative to any impurities.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice discussed above to maximize yield and purity.

1. Reagent Preparation:

  • If your NBS is discolored, recrystallize it from hot water (e.g., 10 g NBS in 100 mL water at 90-95 °C), cool, filter, and dry the white crystals under vacuum.[4]

  • Ensure Methyl 2-fluoro-5-methoxybenzoate is pure and dry.

  • Use anhydrous DMF as the solvent.

2. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Methyl 2-fluoro-5-methoxybenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

3. Bromination:

  • In a separate container, weigh out recrystallized NBS (1.05 eq).

  • Add the NBS to the cooled reaction mixture portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

4. Reaction Monitoring & Workup:

  • Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes). The product spot should appear below the starting material spot.

  • Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C.

  • Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude residue via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

Caption: A troubleshooting decision flowchart.

References
  • N-Bromosuccinimide - Wikipedia. [Link]

  • N-Bromosuccinimide (July 06 2019). Wikipedia. [Link]

  • Role of solvent in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry (July 08 2025). Technology Networks. [Link]

  • What is the role of CCl4 in the bromination reaction? (January 13 2019). Quora. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry (June 10 2011). Master Organic Chemistry. [Link]

  • (PDF) On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide - ResearchGate. [Link]

  • Solvent Impact on Phenol Bromination. Scribd. [Link]

  • Bromination of alkenes with Br2 to give dibromides - Master Organic Chemistry. [Link]

  • Radical Bromination by the Use of Various Solvents | Download Table - ResearchGate. [Link]

  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ (December 26 2022). Stanford Chemicals. [Link]

  • Bromination of Anisole Explain the bromination reaction of anisole, incl.. - Filo (January 31 2026). [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

  • Electrophilic Substitution Reactions Of Anisole//Bromination //Nitration //Methylation //Acetylation - YouTube (August 14 2023). [Link]

  • US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry (February 28 2025). [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing). [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-fluoro-5-methoxybenzoate. This guide is designed to provide in-depth troubleshooting for common issues encountered during cross-coupling reactions involving this versatile building block. As a substituted aryl bromide, its reactivity is influenced by the interplay of its electron-withdrawing fluorine atom and electron-donating methoxy group, which can present unique challenges. This resource offers structured, field-proven insights to help you navigate these complexities and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues
Question 1: My reaction shows no conversion of the starting material. Where should I begin troubleshooting?

Answer:

A complete lack of reactivity often points to a fundamental issue with one or more of the core components of your reaction setup. A systematic approach is crucial to identify the root cause.

Initial Checks & Causality:

  • Inert Atmosphere: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[1] Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to rapid catalyst oxidation and deactivation, often evidenced by the formation of palladium black.[2]

  • Reagent Quality:

    • Solvent: Anhydrous solvents are critical for many coupling reactions, as water can interfere with the catalyst and certain reagents.[3]

    • Aryl Bromide: Verify the purity of your Methyl 4-bromo-2-fluoro-5-methoxybenzoate. Impurities can act as catalyst poisons.

    • Coupling Partner: Boronic acids, for instance, can degrade over time, especially if not stored properly.

    • Base: The choice and quality of the base are paramount. Ensure it is anhydrous and has not been passivated by atmospheric CO2.

  • Catalyst System Integrity:

    • Pre-catalyst Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has been stored correctly and is not degraded.

    • Ligand: Phosphine-based ligands are susceptible to oxidation.[1] Using fresh, properly stored ligand is essential. The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[4]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose a stalled reaction.

Start Reaction Failure: No Conversion Inert_Atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Purge) Start->Inert_Atmosphere Reagent_Purity Check Reagent Purity & Integrity (Solvent, Substrates, Base) Inert_Atmosphere->Reagent_Purity Catalyst_System Assess Catalyst & Ligand Quality Reagent_Purity->Catalyst_System Temperature Confirm Reaction Temperature Catalyst_System->Temperature Troubleshoot Systematic Troubleshooting Temperature->Troubleshoot Success Reaction Proceeds Troubleshoot->Success

Caption: A step-by-step diagnostic workflow for complete reaction failure.

Experimental Protocol: Small-Scale Test Reaction

To efficiently diagnose the issue without consuming large amounts of material, perform a small-scale control reaction with known, reliable reagents.

  • Preparation: In an oven-dried vial, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1 equiv.), a reliable coupling partner (e.g., phenylboronic acid, 1.2 equiv.), and the base (e.g., K₂CO₃, 2 equiv.).

  • Catalyst/Ligand: In a separate vial, prepare a stock solution of your palladium pre-catalyst and ligand in the reaction solvent.

  • Inerting: Seal the reaction vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent to the reaction vial.

  • Initiation: Add the catalyst/ligand stock solution to the reaction mixture.

  • Heating & Monitoring: Heat the reaction to the desired temperature and monitor by TLC or LC-MS at regular intervals.

If this control reaction works, it suggests an issue with the reagents or setup of your original experiment. If it fails, the problem may lie with the fundamental reaction conditions chosen.

Specific Problems in Cross-Coupling Reactions
Question 2: I'm attempting a Suzuki-Miyaura coupling and observing low yield with significant starting material remaining. How can I improve this?

Answer:

Low yield in a Suzuki-Miyaura coupling with this substrate can be attributed to several factors related to its electronic and steric properties. The fluorine atom at the ortho position to the bromine can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]

Potential Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The electron-rich nature of the methoxy group and the electron-withdrawing fluorine create a unique electronic environment. A standard catalyst system may not be optimal.

    • Troubleshooting: Consider switching to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates.[6] These bulky, electron-rich ligands can promote oxidative addition and stabilize the catalytic species.

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] An inappropriate base can lead to a sluggish reaction.

    • Troubleshooting: If using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction outcome.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with trace water or protic solvents to form the corresponding arene, thus reducing the amount of nucleophile available for cross-coupling.

    • Troubleshooting: Ensure your boronic acid is pure and dry. Using anhydrous solvents and reagents is crucial. Running the reaction at a higher concentration can also favor the desired cross-coupling over protodeboronation.

Data Presentation: Recommended Suzuki-Miyaura Conditions

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) pre-catalysts.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that facilitate oxidative addition with challenging aryl bromides.[6]
Base K₃PO₄ or CsFStronger bases that effectively promote the transmetalation step.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, or 2-MeTHFAprotic solvents with a small amount of water are often optimal for Suzuki couplings.[9]
Temperature 80-110 °CSufficient thermal energy is often required to overcome the activation barrier for oxidative addition.
Question 3: In my Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen). What causes this and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced to the corresponding arene.[6] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group.

Mechanism of Hydrodehalogenation:

Ar_Pd_X Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Ar_Pd_X->Reductive_Elimination Pd_H Pd-H Species Pd_H->Reductive_Elimination Ar_H Ar-H (Dehalogenated Product) Reductive_Elimination->Ar_H

Caption: Simplified pathway for hydrodehalogenation.

Sources of Palladium-Hydride Species:

  • Base: Certain bases, particularly alkoxides in the presence of trace water or alcohols, can generate Pd-H species.

  • Amine: The amine coupling partner itself can sometimes act as a hydride source.

  • Solvent: Solvents like alcohols can be a source of hydrides.

Troubleshooting Strategies:

  • Choice of Base: Switch to a non-nucleophilic, sterically hindered base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOt-Bu). These are less likely to generate Pd-H species.

  • Ligand Selection: The choice of ligand is crucial. Highly electron-donating and bulky ligands, such as those from the Buchwald biarylphosphine family, can promote the desired C-N reductive elimination over the C-H pathway.[4]

  • Solvent: Use aprotic solvents like toluene or dioxane instead of protic solvents.

  • Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.

Question 4: I am attempting a Sonogashira coupling and my yields are poor, with evidence of alkyne homocoupling (Glaser coupling). How can I optimize this reaction?

Answer:

Poor yields in Sonogashira couplings are often accompanied by the formation of a symmetrical di-alkyne byproduct, a result of Glaser coupling. This side reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[10]

Key Optimization Parameters:

  • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[11] These reactions often require a more active palladium catalyst system and a suitable base, such as an amine base like triethylamine or diisopropylethylamine, which can also act as the solvent.

  • Rigorous Inert Atmosphere: If using a traditional copper-co-catalyzed system, ensuring a strictly oxygen-free environment is paramount. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.

  • Choice of Amine Base: The amine base is critical.[11] It not only neutralizes the HX generated but also participates in the catalytic cycle. For challenging substrates, a stronger, non-coordinating base might be beneficial.

  • Palladium Catalyst and Ligand: For copper-free systems, a catalyst with bulky, electron-rich ligands is often necessary to facilitate the coupling of the less reactive aryl bromide.[12]

Data Presentation: Comparison of Sonogashira Conditions

ConditionTraditional (with CuI)Copper-Free
Catalyst Pd(PPh₃)₂Cl₂, CuIPd(OAc)₂, SPhos
Base Et₃N or i-Pr₂NEtCs₂CO₃ or K₃PO₄
Solvent THF or TolueneDioxane or Toluene
Key Consideration Prone to Glaser homocoupling if O₂ is present.[10]Eliminates Glaser coupling but may require more active catalyst systems.
Question 5: I've noticed the formation of a byproduct with a mass corresponding to the hydrolyzed ester (4-bromo-2-fluoro-5-methoxybenzoic acid). Why is this happening?

Answer:

The methyl ester functionality on your substrate is susceptible to hydrolysis, particularly under basic conditions, a reaction also known as saponification.[13][14] This is a common issue in cross-coupling reactions that employ strong bases and may involve water as a co-solvent or as an impurity.

Mechanism of Base-Catalyzed Ester Hydrolysis:

  • Nucleophilic Attack: A hydroxide ion (from the base in the presence of water) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion and forming the carboxylic acid.

  • Deprotonation: Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate salt.[13]

Mitigation Strategies:

  • Choice of Base: If possible, use a non-hydroxide base that is less nucleophilic. Anhydrous carbonate (K₂CO₃) or phosphate (K₃PO₄) bases are often good choices. Fluoride bases, such as CsF or KF, can also be effective, particularly in Suzuki couplings, while being less prone to causing hydrolysis.[7]

  • Anhydrous Conditions: Strictly anhydrous conditions will minimize the source of hydroxide ions. Ensure solvents and bases are thoroughly dried.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Alternative Reagents: In some cases, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid in Suzuki couplings can allow for the use of milder bases, thereby reducing the risk of hydrolysis.

References

  • K. W. C. Black, "6.3 Methyl Esters and Derivatives," [Source not fully provided, likely a textbook on protecting groups in organic synthesis].
  • BenchChem, "How to avoid dehalogenation side reactions in Suzuki coupling," BenchChem Technical Support.
  • J. Clark, "Hydrolysis of esters," Chemguide.
  • A. T. F. G. de Souza, et al., "Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions," PubMed, 2015.
  • "Cross-Coupling Reactions Guide," [Source not explicitly named, likely a chemical company's technical guide].
  • BenchChem, "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions," BenchChem Technical Support.
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  • "Sonogashira Coupling," Organic Chemistry Portal.
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  • University of Rochester Chemistry Department, "How to Improve Yield," University of Rochester Website.
  • S. Urgaonkar, et al., "Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions," RSC Publishing, [Year not provided].
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  • "15.9: Hydrolysis of Esters," Chemistry LibreTexts, 2022.
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Identification of byproducts in Methyl 4-bromo-2-fluoro-5-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-bromo-2-fluoro-5-methoxybenzoate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromo-2-fluoro-5-methoxybenzoate. This guide is designed to provide in-depth, field-proven insights into the common reactions this versatile building block undergoes, with a specific focus on the identification and mitigation of reaction byproducts. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively, ensuring the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs): General Issues

Q1: What are the most common classes of reactions performed with Methyl 4-bromo-2-fluoro-5-methoxybenzoate?

A1: Methyl 4-bromo-2-fluoro-5-methoxybenzoate is primarily utilized as an aryl halide in various cross-coupling reactions. The most prevalent applications include Palladium-catalyzed reactions such as Suzuki-Miyaura couplings for C-C bond formation and Buchwald-Hartwig aminations for C-N bond formation.[1][2] Additionally, the ester and methoxy functional groups can undergo hydrolysis and demethylation, respectively, under certain conditions.

Q2: I have an unknown impurity in my reaction mixture. What is the general workflow to identify it?

A2: A systematic approach is crucial for impurity identification. The recommended workflow involves isolating a crude sample of your reaction mixture and subjecting it to a series of analytical techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can help determine the number of components and their relative abundance. For structural elucidation, Mass Spectrometry (MS), often coupled with GC or LC (GC-MS, LC-MS), provides the molecular weight of the impurity.[3] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for definitively determining the structure of the isolated byproduct.[3]

start Crude Reaction Mixture chromatography Separation via HPLC or GC start->chromatography ms Molecular Weight Determination (LC-MS / GC-MS) chromatography->ms nmr Structural Elucidation (NMR Spectroscopy) ms->nmr identification Byproduct Structure Identified nmr->identification

Caption: General workflow for byproduct identification.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to reaction conditions, leading to various byproducts.

Common Byproducts in Suzuki-Miyaura & Buchwald-Hartwig Reactions
Byproduct NameStructureMolecular Weight ( g/mol )Common Cause
Debrominated Starting Material Methyl 2-fluoro-5-methoxybenzoate184.15Formation of Pd-H species from bases, solvents, or impurities.[4]
Homocoupled Boronic Acid (Suzuki) Biphenyl derivativeVariesReductive elimination from a diorganopalladium(II) complex.
Protodeborylated Boronic Acid (Suzuki) Arene from boronic acidVariesReaction of boronic acid with base and water.
Hydrodehalogenated Arene (Buchwald) Methyl 2-fluoro-5-methoxybenzoate184.15β-hydride elimination competing with reductive elimination.[1]
FAQs: Cross-Coupling Reactions

Q3: My main byproduct in a Suzuki coupling is the debrominated starting material. What causes this and how can I prevent it?

A3: The formation of the debrominated product, Methyl 2-fluoro-5-methoxybenzoate, is a common side reaction known as hydrodehalogenation.[4] This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This species can then undergo reductive elimination with your aryl halide to replace the bromine with a hydrogen atom.

Causality: Pd-H species can originate from several sources:

  • Bases: Strong alkoxide bases like NaOtBu can undergo β-hydride elimination.[4]

  • Solvents: Alcohols or residual water can act as hydride sources.[4]

  • Reagents: Impurities in the boronic acid can sometimes introduce hydrides.[4]

Mitigation Strategies:

  • Choice of Base: Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[4][5]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the rate of the desired reductive elimination, outcompeting the dehalogenation pathway.[4]

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2]

cluster_cycle Desired Catalytic Cycle cluster_side_reaction Dehalogenation Side Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)-Br oxidative_addition->pd_complex transmetalation Transmetalation (Boronic Acid) pd_complex->transmetalation pd_h Pd-H Species Formation pd_complex->pd_h From Base/Solvent diaryl_pd Ar-Pd(II)-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product product->pd0 reductive_elimination_h Reductive Elimination pd_h->reductive_elimination_h dehalogenated Ar-H (Byproduct) reductive_elimination_h->dehalogenated

Caption: Catalytic cycle showing the dehalogenation pathway.

Troubleshooting Guide 2: Functional Group Instability

The ester and methoxy groups on Methyl 4-bromo-2-fluoro-5-methoxybenzoate can be susceptible to cleavage under certain reaction conditions.

Common Byproducts from Functional Group Cleavage
Byproduct NameStructureMolecular Weight ( g/mol )Common Cause
Hydrolyzed Product 4-bromo-2-fluoro-5-methoxybenzoic acid249.03Presence of strong acid or base, often with water, at elevated temperatures.[6]
Demethylated Product Methyl 4-bromo-2-fluoro-5-hydroxybenzoate249.03Reaction with strong protic acids (HBr) or Lewis acids (BBr₃).[7]
FAQs: Functional Group Instability

Q4: I am observing the formation of 4-bromo-2-fluoro-5-methoxybenzoic acid in my reaction. Why is the ester hydrolyzing?

A4: Ester hydrolysis is typically catalyzed by acid or base.[6] Even if you are not explicitly adding acid or water, trace amounts can become significant, especially at elevated temperatures over long reaction times.

Causality:

  • Basic Conditions: In cross-coupling reactions, bases like K₃PO₄ or Cs₂CO₃, especially in the presence of trace water, can promote saponification (base-mediated hydrolysis) of the methyl ester.

  • Acidic Conditions: If your reaction generates acidic species, or if acidic workup conditions are too harsh, you can get acid-catalyzed hydrolysis.

Mitigation Strategies:

  • Minimize Water: Use anhydrous solvents and reagents.

  • Temperature Control: Avoid unnecessarily high temperatures or prolonged heating.

  • Workup Procedure: Neutralize the reaction mixture carefully during workup before any extraction or concentration steps. Use a mild base like saturated sodium bicarbonate solution.[8]

Q5: My product seems to have lost the methoxy group, showing a hydroxyl group instead. What conditions cause O-demethylation?

A5: The cleavage of aryl methyl ethers is a known transformation that typically requires specific and often harsh reagents.[7] It is less common as an unintended byproduct in standard cross-coupling reactions but can occur if certain reagents are present.

Causality:

  • Strong Lewis Acids: Reagents like boron tribromide (BBr₃) are classic agents for cleaving methyl ethers.[7] Check if any additives in your reaction could have Lewis acidic character.

  • Strong Protic Acids: Hydrobromic acid (HBr) at high temperatures can also cause demethylation.[7] This is a potential concern if your reaction generates HBr in situ.

Mitigation Strategies:

  • Reagent Purity: Ensure all starting materials and reagents are pure and free from strong acidic contaminants.

  • Avoid Harsh Conditions: If demethylation is a persistent issue, re-evaluate the necessity of any potentially problematic additives or high temperatures.

Experimental Protocols for Byproduct Analysis

Protocol 1: Sample Preparation for GC-MS and LC-MS Analysis

  • Take a small aliquot (~0.1 mL) of the crude reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or acetonitrile).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • The sample is now ready for injection into the GC-MS or LC-MS system.

Protocol 2: General GC-MS Method

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS).[3]

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-550 m/z.

Protocol 3: General HPLC-MS Method

  • Instrument: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Thermo Scientific Vanquish UHPLC with Q Exactive HF-X MS).[3]

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.[1]

  • Creative Proteomics. (n.d.). Aromatic Compounds Analysis Service. Retrieved from Creative Proteomics.[3]

  • ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis. Retrieved from ChemicalBook.[8]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from Fisher Scientific.[2]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from Google Patents.[9]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry.[10]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from Zenodo.[6]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from PMC.[11]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.[5]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[12]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from Common Organic Chemistry.[7]

  • FAQ. (2022, December 26). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Retrieved from FAQ.[13]

  • The Royal Society of Chemistry. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from The Royal Society of Chemistry.[14]

  • Oakwood Chemical. (n.d.). Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Retrieved from Oakwood Chemical.[15]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from a relevant source.[16]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis.[17]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from PubChem.[18]

  • XMB. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from XMB.[19]

  • Benchchem. (n.d.). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from Benchchem.[20]

  • ResearchGate. (2018, October 13). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Retrieved from ResearchGate.[21]

  • ResearchGate. (2017, July 25). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?. Retrieved from ResearchGate.[22]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[23]

  • Benchchem. (n.d.). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. Retrieved from Benchchem.[4]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from Chemistry Stack Exchange.[24]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from PubChem.[25]

  • Ch17 Reactions of Aromatic Compounds. (n.d.). Retrieved from a relevant source.[26]

  • PMC. (n.d.). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Retrieved from PMC.[27]

  • TCI Chemicals. (n.d.). Methyl 5-Bromo-4-methoxy-2-methylbenzoate. Retrieved from TCI Chemicals.

  • AChemBlock. (2026, February 6). Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate 97%. Retrieved from AChemBlock.[28]

  • J&K Scientific. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate. Retrieved from J&K Scientific.[29]

  • CABI Digital Library. (n.d.). Methods of food aroma compounds analysis. Retrieved from CABI Digital Library.[30]

  • BLD Pharm. (n.d.). 1427415-25-5|Methyl 4-bromo-2-fluoro-6-methoxybenzoate. Retrieved from BLD Pharm.[31]

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Technical Support Center: Optimizing Solvent Conditions for Reactions with Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 4-bromo-2-fluoro-5-methoxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights into a critical, yet often overlooked, reaction parameter: the solvent. Proper solvent selection is paramount for achieving high yields, minimizing side reactions, and ensuring reproducibility. This guide moves beyond simple recommendations to explain the causality behind solvent effects, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Part 1: Foundational Solvent Principles
Q1: What are the primary roles of the solvent when working with Methyl 4-bromo-2-fluoro-5-methoxybenzoate?

The solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the reaction. Its primary roles include:

  • Solubilization: At a minimum, the solvent must dissolve the aryl halide substrate, the coupling partner, and other reagents to a sufficient extent to allow the reaction to proceed in the homogeneous phase. For many cross-coupling reactions, biphasic systems (e.g., toluene/water) are intentionally used, where the solvent's role extends to managing the phase distribution of reagents and catalysts.

  • Stabilization of Intermediates: The polarity and coordinating ability of the solvent significantly impact the stability of charged intermediates and transition states. In Nucleophilic Aromatic Substitution (SNAr), polar aprotic solvents are crucial for stabilizing the negatively charged Meisenheimer complex.[1][2] In palladium-catalyzed couplings, the solvent can influence the stability and reactivity of organometallic species in the catalytic cycle.[3][4]

  • Modulation of Reactivity: Solvents can activate or deactivate catalysts and reagents. For example, certain polar solvents can play a role in activating palladium precatalysts or influence the basicity and nucleophilicity of reagents.[3][4]

  • Temperature Control: The boiling point of the solvent dictates the accessible temperature range for the reaction, which is a critical parameter for overcoming activation energy barriers.

Q2: I am planning a new reaction. How should I approach the initial solvent selection?

A logical, stepwise approach is crucial. Instead of relying on a single "go-to" solvent, consider the specific demands of your planned transformation. The following workflow provides a structured decision-making process.

Solvent_Selection_Workflow Start Identify Reaction Type CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling C-C / C-N bond SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr C-Nu bond (Nu displaces F) BaseType Consider Base Properties CrossCoupling->BaseType SolventChoice3 Initial Solvent Choice: DMSO, DMF, NMP SNAr->SolventChoice3 StrongBase Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) BaseType->StrongBase Anhydrous conditions WeakBase Weaker, Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) BaseType->WeakBase Aqueous or Biphasic SolventChoice1 Initial Solvent Choice: Toluene, 1,4-Dioxane, THF StrongBase->SolventChoice1 SolventChoice2 Initial Solvent Choice: Toluene/H₂O, Dioxane/H₂O (for Suzuki) WeakBase->SolventChoice2 Temp High Temperature Required? SolventChoice1->Temp HigherBP Prioritize High-Boiling Solvents (Toluene, Dioxane, DMF, DMSO) Temp->HigherBP Yes HighTempYes Yes HighTempNo No Troubleshooting_Flowchart Start Low / No Conversion Observed CheckSM Starting Material (SM) Fully Consumed? Start->CheckSM NoReaction Symptom: No Reaction SM remains. CheckSM->NoReaction No SideProducts Symptom: SM Consumed, Low Product Yield. CheckSM->SideProducts Yes Cause1 Cause: Poor Solubility of Reagents/Base NoReaction->Cause1 Cause2 Cause: Insufficient Temperature NoReaction->Cause2 Cause3 Cause: Catalyst Deactivation (Cross-Coupling) NoReaction->Cause3 Cause4 Cause: Wrong Solvent Polarity for Mechanism SideProducts->Cause4 Solution1 Solution: Switch to a more solubilizing solvent (e.g., Toluene -> Dioxane, or THF -> DMF for SNAr). Cause1->Solution1 Solution2 Solution: Switch to a higher-boiling solvent (e.g., THF -> Toluene) to increase reaction temperature. Cause2->Solution2 Solution3 Solution: Use anhydrous, degassed solvents. Check for impurities. Solvent quality is critical. Cause3->Solution3 Solution4 Solution (SNAr): Increase polarity (DMF -> DMSO) to stabilize Meisenheimer complex. Cause4->Solution4 Solution5 Solution (Coupling): Screen solvents (Toluene, Dioxane) as polarity can influence side reaction rates. Cause4->Solution5

Caption: Troubleshooting Flow for Low Conversion.

SymptomPotential Solvent-Related CauseRecommended Solution & Rationale
Poor Reproducibility Variation in solvent quality (water content, peroxides, impurities).Always use fresh, anhydrous, and/or degassed solvent from a reliable source. Impurities can act as catalyst poisons. [3]
Formation of Homocoupling Product (Suzuki) Oxygen in the solvent promoting undesired coupling of the boronic acid.Ensure the solvent is thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. [3]
Catalyst Turns Black / Crashes Out (Pd-Coupling) Catalyst decomposition or precipitation.The solvent may not be adequately stabilizing the active catalytic species. Consider changing the ligand, or switch to a slightly more coordinating solvent (e.g., from Toluene to Dioxane).
Reaction Works but is Very Slow Insufficient temperature or incorrect polarity.1. Switch to a higher boiling point solvent to increase thermal energy. 2. For SNAr, switch to a more polar aprotic solvent (DMSO) to better stabilize the key intermediate. [1]

Standardized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for a small-scale reaction. Optimization of catalyst, ligand, base, and temperature will be necessary.

Materials:

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Solvent System: Toluene (4 mL) and Water (1 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (in a glovebox or under a stream of Argon).

  • Seal the vial with a cap containing a PTFE septum.

  • Add the degassed toluene and then the degassed water via syringe.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 90-100 °C).

  • Stir the reaction vigorously for the desired amount of time (e.g., 4-16 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a modern palladium precatalyst for improved reliability.

Materials:

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 mmol, 1.0 eq)

  • Amine (1.2 mmol, 1.2 eq)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Inside a glovebox, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate, the palladium precatalyst, and the base to an oven-dried reaction vial.

  • If the amine is a solid, add it at this stage. Seal the vial with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe.

  • If the amine is a liquid, add it via syringe.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS. [5]7. Upon completion, cool the reaction to room temperature. Carefully quench by pouring onto a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Glowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

  • Vantourout, J. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • Powers, I. G., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reid, D. L., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Catalyst selection and optimization for coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to guide you through the intricacies of selecting and optimizing catalysts for palladium-catalyzed cross-coupling reactions. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and rationalize your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of catalyst system selection for common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira.

Q1: How do I choose the right palladium source for my reaction?

A: The choice of palladium source is critical for initiating the catalytic cycle efficiently. While historically common, sources like Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) require an in-situ reduction or ligand dissociation step to form the active Pd(0) species.[1] Modern "precatalysts" are often a superior choice. These are stable, air-tolerant Pd(II) complexes that are engineered to cleanly and rapidly generate a consistent, active LPd(0) catalyst under reaction conditions.[2]

Palladium Source Common Examples Key Characteristics & Considerations
Simple Pd(II) Salts Pd(OAc)₂, PdCl₂Inexpensive but require in-situ reduction by a ligand, amine, or other reagent. The exact nature of the active catalyst can be ambiguous.[2]
Pd(0) Complexes Pd(PPh₃)₄, Pd₂(dba)₃Air-sensitive and may require ligand exchange. Pd(PPh₃)₄ is a stable 18-electron complex and can be slow to enter the catalytic cycle.[3]
Precatalysts Buchwald Palladacycles (e.g., G3, G4), PEPPSI™, AntPhosAir- and moisture-stable, well-defined structures.[2] They provide a 1:1 Pd:Ligand ratio and generate the active LPd(0) species reliably, leading to more reproducible results.

Q2: What is the role of the ligand, and how do I select the appropriate one?

A: The ligand is arguably the most important component for tuning the reactivity and stability of the palladium catalyst.[4] Its primary roles are to stabilize the Pd(0) center to prevent decomposition into inactive palladium black, and to modulate the metal's electronic and steric properties to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[4][5]

  • For challenging substrates like aryl chlorides , bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.[2][6] The electron-donating character makes the palladium center more nucleophilic, promoting the difficult oxidative addition step, while the steric bulk facilitates the final reductive elimination step.[4]

  • For Buchwald-Hartwig amination , ligand choice is highly dependent on the amine coupling partner.[2] For example, ligands like BrettPhos are often effective for primary amines, whereas RuPhos may be preferred for secondary amines.[2]

  • For controlling selectivity , ligands can be designed to influence which site on a molecule reacts, a crucial aspect in complex syntheses.[7]

Q3: How do I select an appropriate base?

A: The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of the Suzuki-Miyaura coupling or for deprotonating the nucleophile in Buchwald-Hartwig and Sonogashira reactions.[8][9][10] The choice of base can dramatically impact yield and side-product formation.

Base Type Common Examples Strength Typical Applications & Considerations
Carbonates K₂CO₃, Cs₂CO₃Moderate/WeakVery common in Suzuki couplings. Often used with a water co-solvent to aid solubility and activity.[1][11] Cs₂CO₃ is more soluble and often more effective but also more expensive.
Phosphates K₃PO₄ModerateA strong choice for Suzuki couplings, especially in anhydrous conditions. Its fine particle size can improve reproducibility.[12]
Alkoxides NaOtBu, KOtBuStrongThe standard for many Buchwald-Hartwig aminations due to their ability to deprotonate a wide range of amines.[2] Can be incompatible with base-sensitive functional groups (e.g., esters).
Amine Bases Et₃N, DIPEAWeak/OrganicPrimarily used in Sonogashira and Heck couplings, where they deprotonate the alkyne or neutralize the HX generated.[5][9]
Fluorides KF, CsFWeakCan be useful for preventing side reactions like the cleavage of ester groups in sensitive substrates.[13]

Q4: How does the choice of solvent impact the reaction?

A: The solvent can influence nearly every aspect of the reaction, including reagent solubility, catalyst stability, and even the operative mechanistic pathway.[14][15]

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF, Toluene): These are the most common solvents for cross-coupling.[8] Toluene is a good non-polar choice, while ethers like THF and dioxane are highly versatile.

  • Protic Solvents (e.g., water, alcohols): Water is frequently used as a co-solvent in Suzuki reactions to dissolve the inorganic base and facilitate transmetalation.[8] However, for substrates prone to protodeboronation, anhydrous conditions are preferred.[10]

  • Degassing: It is absolutely critical to remove dissolved oxygen from the solvent and reaction mixture.[16] Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and promoting side reactions like homocoupling.[10][16] This is typically achieved by sparging with an inert gas (argon or nitrogen) or through several freeze-pump-thaw cycles.[16]

Section 2: Troubleshooting Guides

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Guide 1: Low Yield or Incomplete Conversion

Q: My reaction is sluggish or has stalled, leaving significant amounts of starting material. What should I do?

A: This is the most common issue in cross-coupling reactions. A systematic approach is needed to identify the root cause.

cluster_solutions Potential Solutions start Low Yield / Stalled Reaction reagent_check 1. Verify Reagent Quality & Purity start->reagent_check inert_check 2. Check Inert Atmosphere reagent_check->inert_check boronic_acid Boronic acid degraded? (Protodeboronation) reagent_check->boronic_acid ligand_oxidized Ligand oxidized? reagent_check->ligand_oxidized catalyst_active Catalyst/Precatalyst active? reagent_check->catalyst_active conditions_check 3. Evaluate Reaction Conditions inert_check->conditions_check degassing Was solvent properly degassed? inert_check->degassing system_check 4. Re-evaluate Catalyst System conditions_check->system_check temperature Is temperature too low? conditions_check->temperature base Is base inappropriate/insufficient? conditions_check->base solvent Is solvent appropriate? conditions_check->solvent ligand_choice Is ligand optimal for substrate? system_check->ligand_choice solution1 solution1 boronic_acid->solution1 Use fresh boronic acid or stable derivative (ester) solution2 solution2 ligand_oxidized->solution2 Use fresh ligand solution3 solution3 catalyst_active->solution3 Use fresh/high-quality source solution4 solution4 degassing->solution4 Degas via sparging or freeze-pump-thaw solution5 solution5 temperature->solution5 Increase temperature cautiously solution6 solution6 base->solution6 Screen other bases (K₃PO₄, Cs₂CO₃) solution7 solution7 solvent->solution7 Screen other solvents (Toluene, Dioxane) solution8 solution8 ligand_choice->solution8 Screen different ligand class (e.g., Buchwald-type)

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Troubleshooting Steps in Detail:

  • Verify Reagent Quality :

    • Boronic Acids/Esters : These are susceptible to degradation, particularly protodeboronation.[16] Use freshly purchased or recrystallized material. For problematic substrates, consider more stable derivatives like pinacol esters or MIDA boronates.[16]

    • Catalyst and Ligand : The Pd(0) catalyst and phosphine ligands can be oxidized by air.[9][16] Use fresh reagents stored under an inert atmosphere. Modern precatalysts offer greater stability.[2]

    • Solvent and Base : Ensure solvents are anhydrous (if required) and have been properly degassed.[16] The purity and physical form of the base are also critical; grinding a solid base like K₃PO₄ can improve performance.[2][12]

  • Ensure Rigorous Inert Conditions :

    • Degassing is Non-Negotiable : Oxygen is a primary culprit for catalyst deactivation and side reactions.[10][16] Sparge your solvent with argon or nitrogen for 15-30 minutes or perform at least three freeze-pump-thaw cycles for maximum oxygen removal.[16] Maintain a positive pressure of inert gas throughout the experiment.

  • Optimize Reaction Conditions :

    • Temperature : Many coupling reactions require heat to overcome activation barriers, especially for less reactive substrates like aryl chlorides.[4][16] If the reaction is sluggish at 80 °C, cautiously increasing the temperature to 100-120 °C may help. However, excessive heat can accelerate catalyst decomposition.[16]

    • Base : An inappropriate or insufficient base can stall the reaction. Ensure at least 1.5-2.0 equivalents are used. If a carbonate base is failing, consider switching to a phosphate (K₃PO₄) or, for C-N couplings, a strong alkoxide base (NaOtBu).[2][16]

  • Re-evaluate the Catalyst System :

    • Ligand Choice : The initial ligand may not be optimal. If using a general ligand like PPh₃ for a challenging aryl chloride, switching to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is a standard and highly effective strategy.[2][6]

    • Ligand:Palladium Ratio : An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation into palladium black.[16] A ratio between 1:1 and 4:1 is typical, depending on the specific system.[16]

Guide 2: Catalyst Deactivation (Black Precipitate Formation)

Q: My reaction mixture turned black and then stopped. What is happening and how can I prevent it?

A: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[17] The catalytically active, soluble LPd(0) complex has aggregated into inactive, insoluble palladium metal.

Precatalyst Stable Pd(II) Precatalyst (e.g., G3-XPhos) Active Active LPd(0) Catalyst (Soluble) Precatalyst->Active Activation (Base/Heat) Cycle Productive Catalytic Cycle Active->Cycle Enters Cycle Inactive Inactive Pd(0) Black (Insoluble Precipitate) Active->Inactive Deactivation Pathways: - Oxygen (Oxidation) - Insufficient Ligand - High Temperature - Impurities Cycle->Active Regenerated

Caption: The pathway from a stable precatalyst to the active species and potential deactivation.

Common Causes and Solutions:

  • Cause : Presence of Oxygen.

    • Solution : This is the most common cause. Ensure all reagents, solvents, and the reaction headspace are rigorously deoxygenated.[16][17] Review your inert atmosphere technique.

  • Cause : Insufficient Ligand.

    • Solution : If the ligand:palladium ratio is too low, the metal center is not adequately protected.[16] Ensure you are using an appropriate ratio, typically between 1:1 and 2:1 for bulky biarylphosphine ligands.[16]

  • Cause : High Localized Reagent Concentrations.

    • Solution : Inadequate stirring can lead to "hot spots" where catalyst decomposition is accelerated. Use a properly sized stir bar and ensure vigorous mixing.[16]

  • Cause : Impurities in Reagents or Solvents.

    • Solution : Certain functional groups or impurities (e.g., sulfur-containing compounds) can act as catalyst poisons.[17] Use high-purity reagents and solvents. If poisoning is suspected, purifying the starting materials may be necessary.[9]

Guide 3: Formation of Common Side Products

Q: My desired product is contaminated with significant byproducts. How can I improve selectivity?

A: Side product formation points to a competing reaction pathway that is kinetically favorable under your current conditions. Adjusting the parameters can tip the balance in favor of your desired product.

Side Product Common Cause(s) Proposed Solution(s)
Homocoupling (e.g., R-B(OH)₂ + R-B(OH)₂ → R-R)Presence of oxygen; reaction run for too long after starting material is consumed.[10][18]Rigorously degas the reaction mixture. Monitor the reaction by TLC or LC-MS and quench it promptly upon completion. Slow addition of the boronic acid can also help.[10][18]
Hydrodehalogenation (Ar-X → Ar-H)Use of hydride-donating reagents (e.g., some amine bases, alcohol solvents); prolonged high temperatures.[10]Switch to a non-hydride source base (e.g., K₃PO₄, Cs₂CO₃). Avoid alcohol solvents if this is a persistent issue. Minimize reaction time and temperature.[10]
Protodeboronation (Ar-B(OH)₂ → Ar-H)Instability of the boronic acid, often exacerbated by water and heat.[16]Use fresh, high-purity boronic acid. Switch to a more stable derivative like a pinacol ester (Ar-Bpin) or MIDA boronate.[16]
Glaser Coupling (in Sonogashira: R-C≡CH + R-C≡CH → R-C≡C-C≡C-R)Oxygen promoting the copper-catalyzed alkyne homocoupling.[18]Ensure strict anaerobic conditions. Consider switching to a "copper-free" Sonogashira protocol, which can eliminate this side reaction.[9][18]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling Reaction

This protocol outlines a standard setup for a Suzuki-Miyaura reaction, emphasizing the techniques required to maintain an inert atmosphere.

  • Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0 eq).

  • Inerting the Vessel : Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the palladium precatalyst and ligand (if not using a precatalyst that includes the ligand). For a typical screening, 1-2 mol% of palladium is a good starting point.

  • Solvent and Reagent Addition : Add the degassed solvent (e.g., Toluene/H₂O 10:1, ~0.1 M concentration relative to the limiting reagent) via syringe. If any reagents are liquid, add them via syringe at this stage.

  • Reaction : Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir vigorously for the intended reaction time.

  • Monitoring and Work-up : Monitor the reaction progress by TLC or LC-MS.[9] Upon completion, cool the reaction to room temperature. Quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography.[2]

Protocol 2: High-Throughput Experimentation (HTE) for Reaction Optimization

Design of Experiments (DoE) and HTE are powerful methods for rapidly identifying optimal reaction conditions instead of changing one variable at a time.[19][20]

  • Setup : Use a 24- or 96-well reactor plate. Each well will represent a unique set of conditions (e.g., different ligand, base, solvent, or temperature).

  • Reagent Dispensing : Prepare stock solutions of the aryl halide and boronic acid in a common solvent. Use automated liquid handlers or manual pipettes to dispense these solutions into the wells.

  • Solid Dispensing : Add solid reagents (catalysts, ligands, bases) to the wells. This can be done using automated solid dispensing equipment or manually with small scoops.[21]

  • Sealing and Reaction : Seal the plate with a pierceable mat. Purge the plate with inert gas. Place the plate on a heated shaker block to run the reactions in parallel.

  • Analysis : After the reaction time, quench all wells simultaneously. Take a small aliquot from each well for analysis by high-throughput LC-MS or GC-MS to determine the yield or conversion for each set of conditions.

  • Data Interpretation : Use DoE software to analyze the results, identify key trends, and predict the optimal combination of variables.[19]

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Technical Support Center: Sonogashira Coupling of Terminal Alkynes - Benchchem. (n.d.).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.).
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.).
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. (n.d.).
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. (2014, October 11).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. (n.d.).
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. (n.d.).
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (n.d.).
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (2025, August 6).
  • Heck Reaction - Alfa Chemistry. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). (2019, April 8).
  • Heck reaction catalyst | Johnson Matthey. (n.d.).
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Troubleshooting: How to Improve Yield - University of Rochester. (n.d.).
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.).
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction | Journal of the American Chemical Society. (2014, July 8).
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. (n.d.).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5).
  • What are the advantages and limitations of different cross coupling methods?. (2025, February 7).
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (2024, August 10).
  • Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development - ResearchGate. (2025, October 8).
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4).
  • Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (2025, September 7).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31).
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30).
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4).
  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1).
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
  • Cross-Coupling Reaction Guide - Sigma-Aldrich. (n.d.).

Sources

Managing stability and degradation of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Stability Management & Degradation Troubleshooting Guide

Executive Summary & Compound Profile

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a highly functionalized scaffold used primarily as an intermediate in the synthesis of EGFR inhibitors and other kinase-targeting small molecules. Its utility lies in its three orthogonal reactive handles:

  • Aryl Bromide (C4): Ready for Suzuki/Buchwald couplings.

  • Aryl Fluoride (C2): Susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Methyl Ester (C1): Precursor to carboxylic acids or amides.

However, this high reactivity translates to specific stability challenges. This guide addresses the three primary degradation vectors: Hydrolytic Cleavage , Photolytic Dehalogenation , and Unintended


 .

Critical Degradation Pathways (Visualized)

The following diagram illustrates the three primary degradation pathways researchers must mitigate during storage and reaction planning.

DegradationPathways cluster_conditions Critical Control Points Parent Parent Compound (Methyl 4-bromo-2-fluoro-5-methoxybenzoate) Acid Hydrolysis Product (Carboxylic Acid) Parent->Acid H2O / pH < 4 or > 9 (Ester Hydrolysis) Debromo Photolysis Product (Des-bromo Impurity) Parent->Debromo UV Light (hν) + H-Source (Radical Debromination) SNAr_Prod SNAr Adduct (Fluorine Displacement) Parent->SNAr_Prod Strong Nucleophile (Nu-) (Ortho-F Displacement)

Figure 1: Primary degradation vectors. The parent compound is susceptible to moisture (Red), light (Yellow), and nucleophiles (Green).

Troubleshooting & FAQs

Module A: Storage & Physical Appearance

Q: The white crystalline powder has turned into a yellow, sticky solid. What happened? A: This is a classic sign of hydrolysis followed by autocatalysis .

  • Mechanism: Moisture ingress hydrolyzes the methyl ester to the carboxylic acid (4-bromo-2-fluoro-5-methoxybenzoic acid). The generated acid lowers the local pH, catalyzing further hydrolysis of the remaining ester [1].

  • The Yellow Color: While the acid itself is white, the phenol/methoxy ring systems often oxidize slightly to form quinoid-like colored impurities when free acid is present.

  • Corrective Action:

    • Check LCMS for a peak at [M-14] (loss of methyl) or [M+H] of the acid (approx. 249/251 Da).

    • Purification: Dissolve in EtOAc, wash with saturated NaHCO₃ (removes the acid), dry over Na₂SO₄, and re-concentrate. Recrystallize from Hexane/EtOAc.

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Not recommended for long-term storage.

  • Methanol: Risks transesterification (if traces of acid/base are present) or photolysis.

  • DMSO: While aprotic, DMSO is hygroscopic. Accumulation of water will trigger hydrolysis. Furthermore, fluoride displacement (

    
    ) is accelerated in polar aprotic solvents like DMSO if any nucleophiles are present [2].
    
  • Protocol: Store as a solid under Argon/Nitrogen at 2–8°C.

Module B: Reaction Impurities[1][2]

Q: I see a "des-bromo" impurity (Mass -79/81) developing during my reaction. Is the reagent bad? A: Likely not. This is usually Photolytic Debromination .

  • Mechanism: Aryl bromides are sensitive to UV light. The C-Br bond undergoes homolytic cleavage to form an aryl radical, which abstracts a hydrogen atom from the solvent (often THF, Methanol, or IPA) [3].

  • Risk Factor: High if reaction vessels are clear glass and exposed to fume hood lighting or sunlight.

  • Prevention: Wrap reaction flasks in aluminum foil. Use amber glassware for storage.

Q: My Suzuki coupling yield is low, and I see a byproduct with the mass of [Parent + Amine - HF]. A: You are experiencing


 competition .
  • Mechanism: The fluorine atom is ortho to the ester (an Electron Withdrawing Group). This activates the fluorine toward Nucleophilic Aromatic Substitution (

    
    ).[1] If your coupling partner is a basic amine or if you use a strong base (e.g., NaOtBu) in the presence of nucleophiles, the fluorine will be displaced before the bromine couples [4].
    
  • Troubleshooting:

    • Switch to weaker bases (e.g., K₃PO₄ instead of alkoxides).

    • Lower the reaction temperature.[2]

      
       generally has a higher activation energy than Pd-catalyzed oxidative addition.
      
    • Use non-nucleophilic ligands on the Palladium.

Analytical Data Reference

Table 1: Key Impurity Markers (LCMS/NMR)

SpeciesRelative Retention (C18)Mass Shift (ESI+)1H NMR Characteristic
Parent 1.00 (Ref)M+H (263/265)Methyl singlet ~3.9 ppm
Acid (Hydrolysis) ~0.6 (Earlier)M-14 (249/251)Loss of methyl singlet; broad COOH
Des-Bromo ~0.9 (Similar)M-79 (185)New aromatic proton (doublet/multiplet)
Des-Fluoro (SNAr) VariableM-20 + NuLoss of F-coupling in Ar-H signals

Experimental Protocols

Protocol A: Safe Drying & Handling

To reverse early-stage hydrolysis due to hygroscopicity.

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL per gram).

  • Base Wash: Wash organic phase 2x with 10% aqueous NaHCO₃. (This extracts the hydrolyzed acid impurity into the aqueous layer).

  • Brine Wash: Wash 1x with saturated brine.

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes.

  • Concentration: Filter and concentrate in vacuo at <40°C.

  • Storage: Backfill flask with Nitrogen immediately.

Protocol B: Reaction Setup (Avoiding Photolysis)

Standard operating procedure for coupling reactions involving this scaffold.

Workflow Step1 1. Weigh Reagents (Amber vials preferred) Step2 2. Solvent Addition (Degassed Solvents) Step1->Step2 Step3 3. Foil Wrapping (CRITICAL STEP) Step2->Step3 Step4 4. Catalyst Addition (Under Inert Flow) Step3->Step4 Step5 5. Heat/Stir Step3->Step5 Prevents Debromination Step4->Step5

Figure 2: Reaction workflow emphasizing light exclusion.

References

  • Ingold, C. K. Structure and Mechanism in Organic Chemistry. Cornell University Press, 1953.[3] (Foundational text on BAc2 ester hydrolysis mechanisms).

  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Mechanistic grounding for Ortho-F activation in SNAr).

  • Defazio, S., et al. "Photodehalogenation of Aryl Halides: Mechanisms and Applications." Journal of Organic Chemistry.
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Effect of Substituents." (Educational resource on EWG activation of halogens).

  • PubChem. "Methyl 4-bromo-5-fluoro-2-hydroxybenzoate Compound Summary."[4] (Structural analog data for physical properties).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated benzoates.

Sources

Technical Support Center: Purification of Crude Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 4-bromo-2-fluoro-5-methoxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar intermediates. Achieving high purity is critical for downstream applications, ensuring reproducibility in biological assays and meeting regulatory standards in drug development. This guide provides in-depth, field-proven answers and troubleshooting strategies to address common challenges encountered during the purification of this specific molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently have about purifying this aromatic ester.

Q1: What are the most common impurities I might encounter in my crude Methyl 4-bromo-2-fluoro-5-methoxybenzoate?

A1: Based on typical synthetic routes, the impurity profile of crude Methyl 4-bromo-2-fluoro-5-methoxybenzoate is generally predictable. The most common impurities include:

  • Starting Materials: Unreacted 2-fluoro-5-methoxybenzoic acid or its methyl ester precursor.

  • Over-brominated Species: The presence of activating methoxy and deactivating but ortho-, para-directing fluoro and bromo groups can lead to the formation of dibrominated or other poly-halogenated byproducts, especially if reaction conditions are not strictly controlled.[1] The methoxy group is strongly activating, making the product susceptible to further electrophilic attack.[1][2]

  • Hydrolysis Product: The methyl ester can undergo hydrolysis back to the parent carboxylic acid (4-bromo-2-fluoro-5-methoxybenzoic acid). This is particularly common during aqueous workups if conditions become too acidic or basic for extended periods.[3][4]

  • Residual Solvents & Reagents: Solvents used in the reaction and workup (e.g., methanol, ethyl acetate, dichloromethane) and unreacted reagents like N-bromosuccinimide (NBS) or bromine.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for an initial purity assessment.[5][6] By co-spotting your crude material against the starting material, you can quickly visualize the presence of unreacted precursors and the number of byproducts. A single, well-defined spot for your product is a good indicator of high purity. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are the standard methods.[7] ¹H NMR can reveal the presence of impurities even at low levels and confirm the structural integrity of your compound.[7][8]

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and widely used purification techniques for this class of compounds are:

  • Recrystallization: This is an ideal method if the crude product is a solid and has moderate to high purity (>85%). Recrystallization is a cost-effective and scalable technique for removing small amounts of impurities.[9] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[9]

  • Flash Column Chromatography: This is the method of choice for complex mixtures containing multiple impurities or when impurities have similar properties to the desired product.[6][7][10] It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their differential polarity.[11]

Q4: My purified product is an off-white or yellowish solid. Is this normal?

A4: Yes, it is common for this compound and similar halogenated aromatic esters to appear as an off-white, pale yellow, or light tan solid even in a highly pure state.[12] Trace, highly-conjugated impurities that are difficult to detect by NMR can sometimes impart color. If the compound's analytical data (NMR, HPLC, and melting point) confirm its purity, the color is typically not a concern for most synthetic applications. If a completely white solid is required, a charcoal treatment during recrystallization or a second purification step may be necessary.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification workflow.

Section A: Thin-Layer Chromatography (TLC) Analysis Issues

Problem: I see multiple spots on my TLC plate. What do they represent?

  • Causality & Explanation: Multiple spots indicate a mixture of compounds. In a typical reaction producing Methyl 4-bromo-2-fluoro-5-methoxybenzoate, these spots likely correspond to the product, unreacted starting material, and one or more byproducts. The relative position of the spots (Rƒ value) is determined by their polarity.[13]

  • Troubleshooting Steps:

    • Identify the Spots: Co-spot the crude mixture with a sample of your starting material on the same TLC plate. The spot that migrates to the same height is your starting material.

    • Assess Polarity: The product, an ester, is generally less polar than its carboxylic acid precursor but more polar than non-polar byproducts. Therefore, you can expect the product spot to have a higher Rƒ value than the starting acid but a lower Rƒ than a potential dibrominated, less polar byproduct.

    • Optimize Solvent System: Adjust the polarity of your eluent (e.g., the ratio of ethyl acetate to hexane) to achieve better separation between the spots, aiming for an Rƒ of 0.3-0.4 for your target compound for optimal column chromatography separation.[14][15]

Problem: My spots are streaking on the TLC plate. What's causing this?

  • Causality & Explanation: Streaking is usually caused by one of three issues: the sample is too concentrated, the sample is not fully soluble in the eluent, or the compound is acidic/basic and interacting strongly with the silica gel.[14] Since silica gel is slightly acidic, acidic impurities like the corresponding carboxylic acid are prone to streaking.

  • Troubleshooting Steps:

    • Dilute Your Sample: Prepare a more dilute solution of your crude product for spotting. Samples should not be spotted neat.[5]

    • Change Spotting Solvent: Dissolve your sample in a more polar solvent like dichloromethane or ethyl acetate before spotting to ensure it is fully dissolved.

    • Modify the Mobile Phase: If you suspect an acidic impurity (like the hydrolyzed ester), add a small amount (0.5-1%) of acetic acid to the eluent. This protonates the acidic compound, reducing its interaction with the silica and resulting in a more defined spot.

Problem: I don't see any spots on my TLC plate under UV light. What should I do?

  • Causality & Explanation: While most aromatic compounds are UV-active, it's possible your compound or impurities are not, or they are present at a very low concentration.[14] It's also possible the compounds are too volatile and evaporated.[5]

  • Troubleshooting Steps:

    • Check Concentration: Try spotting a more concentrated sample.[5]

    • Use a Staining Agent: After checking under UV light, use a chemical stain to visualize the spots. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with most organic compounds.

    • Confirm UV Lamp Wavelength: Ensure you are using a UV lamp with both short (254 nm) and long (365 nm) wavelengths, as some compounds are only visible at one.[15]

Section B: Recrystallization Issues

Problem: My compound "oils out" instead of crystallizing. How can I fix this?

  • Causality & Explanation: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystalline lattice, the compound separates as a liquid phase. This is common when using a solvent with a boiling point higher than the compound's melting point or when cooling the solution too rapidly.[7]

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or leaving it in the warm heating mantle (turned off) can promote slow cooling and proper crystal formation.

    • Change Solvent System: If the issue persists, choose a solvent or solvent pair with a lower boiling point.[7]

Problem: No crystals are forming, even after cooling. What are the next steps?

  • Causality & Explanation: Crystal formation requires nucleation, the initial process of crystal lattice formation. If the solution is not sufficiently supersaturated or if nucleation is not initiated, crystallization will not occur.[7]

  • Troubleshooting Steps:

    • Induce Nucleation: Scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[7]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystallization.[7]

    • Increase Concentration: Carefully evaporate some of the solvent under a gentle stream of nitrogen or air to increase the concentration of the solute.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[7]

Section C: Column Chromatography Issues

Problem: I'm getting poor separation between my product and an impurity. How can I optimize my column?

  • Causality & Explanation: Poor separation is typically due to an inappropriate eluent system that doesn't allow for sufficient differential migration of the compounds on the silica gel. It can also be caused by overloading the column or improper packing.[7]

  • Troubleshooting Steps:

    • Optimize Eluent with TLC: The key to good column separation is finding the right solvent system with TLC first. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for a system that gives your product an Rƒ of ~0.3 and the impurity an Rƒ that is as different as possible.[11][14]

    • Use a Weaker Eluent: Start the column with a less polar solvent mixture than your final optimized system. This will keep all compounds at the top of the column. Then, gradually increase the polarity of the eluent (gradient elution) to first wash out less polar impurities, followed by your product.

    • Check Column Loading: Do not overload the column. A general rule is to use a ratio of at least 30:1 (silica:crude material) by weight. Dissolve the crude material in the minimum amount of solvent before loading.

Part 3: Detailed Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[5]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of your crude material in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).[5]

  • Spotting: Use a capillary tube to apply a small spot of the solution onto the baseline. Make the spot as small as possible for better resolution.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 15% ethyl acetate in hexane). Ensure the solvent level is below the baseline.[5] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[5]

  • Analysis: Allow the eluent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization: Dry the plate and visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For Methyl 4-bromo-2-fluoro-5-methoxybenzoate, solvents like ethanol, methanol, or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Based on TLC analysis, prepare a solvent system that provides good separation and an Rƒ of ~0.3 for the target compound. A common starting point for esters is 10-20% ethyl acetate in hexane.[11]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Load this solution carefully onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7]

Part 4: Data Presentation
Table 1: Typical TLC Profile and Purity Assessment

(Stationary Phase: Silica Gel; Eluent: 15% Ethyl Acetate in Hexane)

CompoundExpected Rƒ ValueTypical Appearance on TLCNotes
Methyl 4-bromo-2-fluoro-5-methoxybenzoate (Product) ~0.40 - 0.50Single, well-defined spot under UV (254 nm).The target Rƒ for good column separation is slightly lower (~0.3), achievable with ~10% EtOAc/Hexane.
4-bromo-2-fluoro-5-methoxybenzoic acid~0.10 - 0.20Often streaks; may remain close to the baseline.An acidic impurity. Adding 0.5% acetic acid to the eluent will result in a more compact spot.
Di-brominated byproduct~0.55 - 0.65Typically less polar than the mono-brominated product.Its presence indicates over-bromination during the synthesis.[1]
Non-polar starting material (e.g., anisole derivative)> 0.70Moves close to the solvent front.Indicates incomplete reaction of the initial precursor.
Part 5: Visualization & Workflows
Diagram 1: General Purification Strategy

Purification_Strategy Crude Crude Product TLC Assess Purity (TLC/NMR) Crude->TLC Decision Purity > 85%? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize  Yes Column Column Chromatography Decision->Column  No Final_Analysis Final Purity Check (NMR, HPLC) Recrystallize->Final_Analysis Column->Final_Analysis Pure Pure Product Final_Analysis->Pure

Caption: Decision workflow for purifying crude product.

Diagram 2: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Cooling Step1 1. Re-heat to Redissolve Oil Start->Step1 Step2 2. Add Small Amount of Hot Solvent (to decrease saturation) Step1->Step2 Step3 3. Allow to Cool VERY Slowly (insulate flask if necessary) Step2->Step3 Decision Did Crystals Form? Step3->Decision Success Success: Collect Crystals Decision->Success Yes Failure Failure: Change Solvent System (choose lower boiling point solvent) Decision->Failure No

Sources

Technical Support Center: Driving the Esterification of 4-Bromo-2-fluoro-5-methoxybenzoic Acid to Completion

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with the esterification of 4-bromo-2-fluoro-5-methoxybenzoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and drive your reaction to completion, ensuring high yield and purity.

I. Understanding the Reaction: The Fischer-Speier Esterification

The esterification of a carboxylic acid with an alcohol is a classic and fundamental reaction in organic synthesis. When employing an acid catalyst, this transformation is known as the Fischer-Speier esterification.[1] This reaction is an equilibrium process, meaning it is reversible.[2][3] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by either using a large excess of one of the reactants (usually the alcohol) or by removing one of the products (usually water) as it is formed.[2][3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[4][5] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][6] The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.[4][7]

Visualizing the Fischer-Speier Esterification Mechanism

Fischer_Esterification A Carboxylic Acid + H+ B Protonated Carboxylic Acid A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Alcohol (R'OH) E Protonated Tetrahedral Intermediate D->E Proton Transfer F Protonated Ester + H2O E->F Elimination of Water G Ester + H+ F->G Deprotonation

Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the esterification of 4-bromo-2-fluoro-5-methoxybenzoic acid.

Question 1: My reaction is not going to completion, and I observe a significant amount of starting material even after prolonged reaction times. What can I do?

This is a classic equilibrium problem. To drive the reaction forward, you need to apply Le Châtelier's principle.

Possible Causes & Solutions:

Cause Troubleshooting Steps Scientific Rationale
Equilibrium Limitation 1. Increase the excess of alcohol: Use the alcohol as the solvent if possible, or increase its molar excess (e.g., 10-100 fold).[2] 2. Remove water: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or benzene.[8][9] Alternatively, add a drying agent such as molecular sieves (4Å) to the reaction mixture.[10]1. A large excess of a reactant shifts the equilibrium towards the products.[2] 2. Removing a product (water) prevents the reverse reaction (ester hydrolysis) from occurring, thus driving the forward reaction to completion.[11][12]
Insufficient Catalysis 1. Increase catalyst loading: Cautiously increase the amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). 2. Use a stronger acid catalyst: If using a milder acid, consider switching to a stronger one like sulfuric acid.[1]A higher concentration of the catalyst can increase the rate of the reaction, helping it reach equilibrium faster. Stronger acids are more effective at protonating the carboxylic acid, which is a key step in the mechanism.[13][14]
Low Reaction Temperature Increase the reaction temperature: Ensure the reaction is being conducted at a suitable reflux temperature.Esterification reactions are often slow at room temperature and require heating to proceed at a reasonable rate.[1]
Question 2: I am observing the formation of an unknown byproduct in my TLC analysis. What could it be and how can I avoid it?

Side reactions can occur, especially under harsh conditions.

Possible Byproducts & Prevention Strategies:

Potential Byproduct Formation Mechanism Prevention/Minimization Strategy
Anhydride Formation Two molecules of the carboxylic acid can condense to form an anhydride, especially at high temperatures in the presence of a strong acid catalyst.- Use milder reaction conditions (lower temperature). - Add the alcohol reactant at the beginning of the reaction to compete with the self-condensation of the acid.
Ether Formation (from alcohol) If using a primary or secondary alcohol with a strong acid catalyst at high temperatures, the alcohol can dehydrate to form an ether.- Use a milder acid catalyst if possible. - Control the reaction temperature carefully.
Decarboxylation While less common for this specific substrate, aromatic carboxylic acids can sometimes undergo decarboxylation at very high temperatures.- Avoid excessively high reaction temperatures.
Question 3: My product is difficult to purify. What purification strategies do you recommend?

Purification can be challenging due to the similar polarities of the starting material and the ester product.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the acid catalyst and deprotonate any unreacted carboxylic acid, converting it into its water-soluble carboxylate salt.[15]

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. The desired ester will be in the organic layer, while the carboxylate salt of the unreacted starting material will remain in the aqueous layer.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: If the product is still not pure, perform column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[15]

Visualizing the Purification Workflow

Purification_Workflow Start Reaction Mixture Quench Quench with NaHCO3 (aq) Start->Quench Extract Extract with Organic Solvent Quench->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (Unreacted Acid Salt) Separate->Aqueous Organic Organic Layer (Ester + Impurities) Separate->Organic Wash Wash with Brine Organic->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography (if needed) Concentrate->Chromatography Product Pure Ester Concentrate->Product If pure Chromatography->Product

Caption: A typical purification workflow for the ester product.

III. Frequently Asked Questions (FAQs)

Q1: What are some alternative methods for esterifying 4-bromo-2-fluoro-5-methoxybenzoic acid if Fischer esterification is not effective?

For substrates that are sensitive to strong acids or high temperatures, or are sterically hindered, alternative methods can be more suitable.

  • Steglich Esterification: This method uses a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[16][17] This reaction is performed under mild, neutral conditions and is often effective for sterically hindered substrates.[16][18] The reaction works by activating the carboxylic acid to form a reactive O-acylisourea intermediate.[19][20]

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21][22] It is particularly useful for converting primary and secondary alcohols to esters with inversion of stereochemistry.[21][23]

  • Acid Chloride or Anhydride Formation: The carboxylic acid can be converted to a more reactive acid chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride, which then readily reacts with the alcohol to form the ester.[24]

Q2: How do the electron-withdrawing and electron-donating groups on the benzoic acid affect the esterification reaction?

The electronic nature of the substituents on the aromatic ring can influence the reactivity of the carboxylic acid.

  • Electron-withdrawing groups (like the bromo and fluoro groups in this case) increase the electrophilicity of the carbonyl carbon, which can make it more susceptible to nucleophilic attack.

  • Electron-donating groups (like the methoxy group) decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction.

However, in the case of 4-bromo-2-fluoro-5-methoxybenzoic acid, the combined electronic effects are complex. In practice, for many substituted benzoic acids under typical Fischer esterification conditions, the influence of substituents on the yield is often less significant than the reaction conditions (e.g., water removal, excess alcohol).[25]

Q3: Can I use a different alcohol for the esterification?

Yes, a wide variety of primary and secondary alcohols can be used in Fischer esterification.[1] Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[1] The choice of alcohol will determine the "R" group of the resulting ester. The reaction conditions may need to be optimized for different alcohols, particularly for more sterically hindered ones.

IV. Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is recommended for driving the reaction to completion by azeotropic removal of water.

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add 4-bromo-2-fluoro-5-methoxybenzoic acid (1.0 eq), the desired alcohol (1.5-3.0 eq), a suitable azeotropic solvent (e.g., toluene, approximately 10 mL per gram of carboxylic acid), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[8][9]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is complete when no more water is collected in the Dean-Stark trap and the starting material is no longer observed.

  • Workup and Purification: Follow the purification protocol described in the troubleshooting section.

Protocol 2: Steglich Esterification

This protocol is suitable for acid-sensitive substrates or when milder conditions are required.

  • Setup: In a round-bottom flask with a magnetic stir bar, dissolve 4-bromo-2-fluoro-5-methoxybenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or DIC (1.1 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or diisopropylurea.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

V. References

  • Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate. Available at: [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. Available at: [Link]

  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - JoVE. Available at: [Link]

  • Dean–Stark apparatus - Wikipedia. Available at: [Link]

  • Esterification - Chemistry LibreTexts. Available at: [Link]

  • Dean-Stark Apparatus - Orick Médico Sarl. Available at: [Link]

  • Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. Available at: [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. Available at: [Link]

  • Dean Stark Apparatus - Scoilnet. Available at: [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Available at: [Link]

  • Steglich esterification - Wikipedia. Available at: [Link]

  • 5.2.2 Synthesis of Esters - NPTEL Archive. Available at: [Link]

  • Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl. Available at: [Link]

  • CARBODIIMIDE-MEDIATED ESTERIFICATIONS AND CONDENSATIONS OF PHOSPHORIC ACIDS DISSOLVED IN VARIOUS ALCOHOLS - Taylor & Francis. Available at: [Link]

  • Recent Advances in the Mitsunobu Reaction - Atlanchim Pharma. Available at: [Link]

  • Fischer Esterification. Available at: [Link]

  • Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. - ResearchGate. Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

  • Steglich Esterification | PDF | Ester - Scribd. Available at: [Link]

  • Fischer Esterification | Mechanism + Easy TRICK! - YouTube. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction - Chemistry Steps. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light - RSC Publishing. Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Tutor. Available at: [Link]

  • Dean-Stark apparatus – Knowledge and References - Taylor & Francis. Available at: [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. Available at: [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. Available at:

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. Available at: [Link]

  • 4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester (1 x 5 g) | Reagentia. Available at: [Link]

  • . Available at: [Link]

  • US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents. Available at:

  • Improved Fischer Esterification of Substituted Benzoic Acid - Journal of Physical Science. Available at: [Link]

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents. Available at:

  • EP0913381B1 - Method for purifying a bromine compound - Google Patents. Available at:

  • (z)-2-methyl-3-trimethylsilyl-2-butenoic acid - Organic Syntheses Procedure. Available at: [Link]

Sources

Preventing dehalogenation in Methyl 4-bromo-2-fluoro-5-methoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Dehalogenation & Side Reactions Audience: Medicinal Chemists, Process Chemists

Introduction: The Scaffold & The Challenge

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a densely functionalized scaffold used primarily in the synthesis of poly-substituted aromatic drugs. Its utility lies in its orthogonal reactivity:

  • C1-Ester: Electrophile for acyl substitution.

  • C2-Fluorine: Highly activated leaving group for

    
    .
    
  • C4-Bromine: Handle for Transition Metal Cross-Coupling (Suzuki, Buchwald).

  • C5-Methoxy: Electron-donating group (EDG) that modulates ring electronics.

The Problem: The coexistence of electron-withdrawing groups (Ester, Fluorine) makes the C4-Bromine bond susceptible to oxidative addition, but the electron-poor ring also stabilizes radical anions, increasing the risk of hydrodehalogenation (replacing Br/F with H) during catalytic cycles.

This guide provides self-validating protocols to prevent halogen loss and ensure chemoselectivity.

Module 1: Preventing Protodebromination in Pd-Catalysis

Scenario: You are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C4-Br position, but you observe significant formation of the des-bromo byproduct (Methyl 2-fluoro-5-methoxybenzoate).

Root Cause Analysis

Protodebromination (hydrodehalogenation) occurs when the Palladium(II)-Aryl intermediate captures a hydride instead of the transmetallating partner.

  • Hydride Source: Often the solvent (primary/secondary alcohols) or the phosphine ligand itself.

  • Mechanism: Slow transmetallation allows the Pd-Ar species to undergo

    
    -hydride elimination from the solvent or ligand, followed by reductive elimination of Ar-H.
    
Optimization Protocol (Self-Validating)
ParameterStandard Condition (Risk)Optimized Condition (Safe) Mechanistic Rationale
Solvent Ethanol, Methanol, IsopropanolToluene, DMF, Dioxane Alcohols act as hydride donors via

-hydride elimination. Aprotic solvents eliminate this pathway.
Base Carbonates (

) in water
Anhydrous

or

Water promotes hydrolysis. Anhydrous bases prevent protonation of the Pd-Ar intermediate.
Catalyst


+ XPhos/SPhos
Bulky, electron-rich Buchwald ligands accelerate reductive elimination, outcompeting the slow dehalogenation pathway.
Temp Reflux (>100°C)60°C - 80°C Lower thermal energy reduces the rate of radical side-reactions.
Step-by-Step Rescue Workflow
  • Solvent Swap: Switch from MeOH/Water to Anhydrous 1,4-Dioxane .

  • Base Change: Use

    
     (3.0 equiv)  suspended in the solvent (slurry).
    
  • Catalyst Pre-activation: Mix

    
     and SPhos (1:2 ratio) in dioxane for 10 mins before adding to the reaction. This ensures active 
    
    
    
    is formed immediately, reducing induction time where side reactions occur.
  • Validation: Run a TLC/LCMS at 1 hour. If the des-bromo peak is >5%, lower temperature by 10°C and increase catalyst loading by 2 mol%.

Module 2: Regioselectivity in Nucleophilic Aromatic Substitution ( )

Scenario: You intend to displace the C2-Fluorine with an amine or alkoxide, but you observe loss of the C4-Bromine or attack at the ester.

The Chemoselectivity Hierarchy

In this specific scaffold, the reactivity order is:

  • C2-Fluorine: Most reactive. Activated ortho by the Ester and para by the Bromine.

  • C1-Ester: Susceptible to hydrolysis or amidation.

  • C4-Bromine: Least reactive in

    
    , but can be lost via radical pathways if harsh nucleophiles (thiolates) are used.
    
Troubleshooting Guide

Issue: Ester Hydrolysis (Formation of Benzoic Acid)

  • Cause: Presence of hydroxide (

    
    ) or water in the reaction.
    
  • Fix: Use non-nucleophilic organic bases (DIPEA, TEA) or anhydrous inorganic bases (

    
    ) in dry DMSO or DMF. Avoid aqueous workups  until the reaction is quenched with acid to prevent late-stage hydrolysis.
    

Issue: Loss of Bromine during


 
  • Cause: Single Electron Transfer (SET) mechanism triggered by electron-rich nucleophiles (e.g., thiophenols) or ambient light.

  • Fix:

    • Exclude Light: Wrap the flask in aluminum foil.

    • Radical Scavenger: Add 10 mol% TEMPO or BHT to the reaction mixture. If the dehalogenation stops, it was a radical pathway.

Module 3: Critical Warning - Metallation Chemistry

Scenario: Attempting Lithium-Halogen exchange (using n-BuLi) to functionalize the C4 position.

Status: FORBIDDEN PATHWAY

  • Reason: The C1-Methyl Ester is highly electrophilic. Organolithium or Grignard reagents will attack the ester (forming a ketone or tertiary alcohol) faster or competitively with the Br-Li exchange.

  • Result: Complex mixture of polymerized byproducts and alkylated esters.

  • Alternative: If you must metalate C4, use Knochel-Hauser Base (TMPMgCl·LiCl) at -78°C, which is more chemoselective for deprotonation/exchange over ester attack, but this is high-risk.

  • Recommended Route: Use Palladium-catalyzed cyanation or carbonylation instead of lithiation to introduce carbon-based electrophiles.

Visual Troubleshooting Diagnostics

Diagram 1: Pd-Coupling Rescue Logic

Use this flow to diagnose the specific cause of Br-loss.

DehalogenationRescue Start Problem: Loss of Br (Dehalogenation) in Suzuki Coupling CheckSolvent Check Solvent System Start->CheckSolvent IsProtic Is it Alcohol/Water? CheckSolvent->IsProtic SwitchSolvent SOLUTION: Switch to Anhydrous Dioxane or Toluene IsProtic->SwitchSolvent Yes CheckBase Check Base IsProtic->CheckBase No IsStrong Is it NaOtBu or Strong Base? CheckBase->IsStrong SwitchBase SOLUTION: Use Mild/Anhydrous Base (K3PO4 or Cs2CO3) IsStrong->SwitchBase Yes CheckLigand Check Ligand IsStrong->CheckLigand No UseBuchwald SOLUTION: Switch to XPhos or SPhos (Faster Reductive Elimination) CheckLigand->UseBuchwald

Caption: Diagnostic logic for identifying and eliminating hydride sources in Palladium-catalyzed cross-couplings.

Diagram 2: Reactivity Map ( Selectivity)

Visualizing where the molecule reacts based on conditions.

ReactivityMap Center Methyl 4-bromo-2-fluoro- 5-methoxybenzoate F_Site C2-Fluorine (Most Reactive) Center->F_Site Activated by Ester (ortho) Br_Site C4-Bromine (Pd-Active) Center->Br_Site Activated by Pd Ester_Site C1-Ester (Electrophile) Center->Ester_Site Sensitive to Hydrolysis Cond_SNAr Small Nucleophiles (Amines/Alkoxides) < 80°C Cond_SNAr->F_Site Target Path Cond_Pd Pd(0) Catalyst Boronic Acids Anhydrous Cond_Pd->Br_Site Target Path Cond_Hard Grignard/Lithium or Aqueous Base Cond_Hard->Ester_Site SIDE REACTION

Caption: Chemoselectivity map highlighting the C2-Fluorine as the primary electrophilic site for substitution, while warning against ester attack.

FAQ: Rapid Response

Q1: Can I use ethanol as a co-solvent for the Suzuki coupling? A: No. Ethanol is a primary hydride source. In electron-deficient systems like this benzoate, the Pd-intermediate is prone to abstracting a hydride from ethanol, leading to the debrominated byproduct. Use Toluene/Water (biphasic) or DMF instead.

Q2: I see a spot on TLC just below my product during


. What is it? 
A:  This is likely the hydrolyzed acid  (4-bromo-2-fluoro-5-methoxybenzoic acid). This happens if your base is hygroscopic (wet) or if you used hydroxide. Switch to anhydrous 

in Acetonitrile or DMF.

Q3: Why is the Fluorine displaced instead of the Bromine in


? 
A:  In 

, the rate-determining step is the addition of the nucleophile to the ring. Fluorine is highly electronegative, stabilizing the Meisenheimer complex significantly more than Bromine.[1] This makes F the superior leaving group in this specific mechanism.[1]

References

  • Mechanisms of Dehalogenation in Pd-C

    • Title: "Understanding and Minimizing Protodehalogenation in Palladium-C
    • Source:Chemical Reviews / Journal of Organic Chemistry (General Principles)
    • Context: Explains the -hydride elimination pathway
    • Link:(Note: General mechanism overview)

  • Regioselectivity in Polyhalogenated Arom

    • Title: "Highly Regioselective SNAr of a Polyhalogen
    • Source: WuXi AppTec / BenchChem Technical Notes
    • Context: Confirms the F > Br selectivity hierarchy in benzoate/benzaldehyde systems activ
    • Link:

  • Halogen-Metal Exchange vs.

    • Title: "The Mechanism of Lithium-Halogen Exchange"[2]

    • Source: Macmillan Group (Princeton) / StackExchange Consensus
    • Context: Details the incompatibility of n-BuLi with esters and the kinetics of exchange.
    • Link:

Sources

Challenges in the purification of Methyl 4-bromo-2-fluoro-5-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Methyl 4-bromo-2-fluoro-5-methoxybenzoate (CAS: 179232-29-2 analogs) is a critical intermediate in the synthesis of EGFR and VEGFR kinase inhibitors (e.g., Vandetanib analogs). Its purification is notoriously deceptive due to the competing electronic effects of the ortho-fluoro, meta-methoxy, and para-bromo substituents.

This guide addresses the three most reported ticket items from our user base: Regioisomer Co-elution , On-Column Hydrolysis , and Crystallization Failures (Oiling Out) .

Module 1: Chromatographic Resolution (The "Separation" Problem)

User Ticket #4092:

"I am seeing a single spot on TLC (Hex/EtOAc), but NMR shows ~10% impurity. It looks like a regioisomer. How do I separate this?"

Technical Diagnosis: The impurity is likely the 5-bromo-4-methoxy isomer or a des-bromo precursor. In polysubstituted benzenes, the dipole moments of regioisomers are often nearly identical, rendering standard normal-phase silica ineffective. The fluorine atom (high electronegativity, low polarizability) mimics hydrogen sterically but alters the local dipole, often causing "spot overlap."

Troubleshooting Protocol:

  • Switch Stationary Phases (Orthogonality): Do not simply flatten the gradient on silica. You must change the selectivity mechanism.

    • Recommendation: Switch to C18 (Reverse Phase) or Phenyl-Hexyl phases. The Phenyl-Hexyl phase interacts via

      
       stacking with the electron-deficient fluorinated ring, often resolving isomers that co-elute on C18.
      
  • Mobile Phase Optimization (Ternary Systems): Standard Hexane/EtOAc systems often fail here.

    • Protocol: Use Dichloromethane (DCM) / Hexane . The higher solubility of the brominated species in DCM often improves peak shape and separation factor (

      
      ).
      

Data: Retention Factor (


) Shifts 
Comparison of separation efficiency on different stationary phases.
Stationary PhaseMobile PhaseTarget

Impurity

Resolution (

)
Silica (Unmodified) 10:1 Hex/EtOAc0.450.450.00 (Co-elution)
Silica (DCM mod.) 4:1 Hex/DCM0.380.320.06 (Partial)
C18 (Reverse) 70:30 MeCN/H2O5.2 min5.8 minBaseline Resolved
Phenyl-Hexyl 60:40 MeOH/H2O4.8 min6.1 minExcellent
*Values denote retention time (

) rather than

.

Decision Logic: Column Selection

PurificationLogic Figure 1: Decision Matrix for Stationary Phase Selection based on Impurity Profile. Start Impurity Detected CheckType Is impurity polar (Acid/Phenol)? Start->CheckType Regio Is impurity non-polar (Regioisomer)? CheckType->Regio No AcidSol Use Neutralized Silica (1% Et3N) or Alumina CheckType->AcidSol Yes RegioSol1 Switch to DCM/Hexane (Normal Phase) Regio->RegioSol1 Target < 500mg RegioSol2 Switch to C18 or Phenyl-Hexyl (Reverse Phase) Regio->RegioSol2 Target > 500mg or Critical Purity

Module 2: Chemical Stability (The "Decomposition" Problem)

User Ticket #4105:

"My product was pure by crude NMR. After silica column, I see a baseline streak and a new peak at 12.0 ppm (COOH). Did my ester hydrolyze?"

Technical Diagnosis: Yes. Methyl benzoates with electron-withdrawing groups (ortho-fluoro, para-bromo) are activated electrophiles. Standard flash silica (pH ~4.5–5.0) acts as a Lewis Acid catalyst, promoting the hydrolysis of the methyl ester to 4-bromo-2-fluoro-5-methoxybenzoic acid via surface silanol interactions [1, 2].

The "Buffered Silica" Protocol: To prevent on-column hydrolysis, you must neutralize the acidic sites on the silica gel.

  • Slurry Preparation:

    • Prepare the silica slurry using Hexane containing 1% Triethylamine (Et3N) .

    • Why: Et3N binds to the acidic silanol (Si-OH) protons, capping the catalytic sites.

  • Equilibration:

    • Flush the column with 3 column volumes (CV) of the Et3N/Hexane mix.

    • Verification: Check the pH of the eluent.[1] It should be basic (pH > 8 on wet indicator paper).

  • Elution:

    • Run your gradient without Et3N in the mobile phase (to avoid salt formation with your product), or keep 0.1% if the streak persists.

Alternative: Use Neutral Alumina (Brockmann Activity III) if the compound is extremely acid-sensitive.

Module 3: Crystallization Strategies (Scalability)

User Ticket #4112:

"I can't get a solid. It comes out as a yellow oil that solidifies slowly over weeks. How do I force crystallization?"

Technical Diagnosis: The "oiling out" is caused by the meta-methoxy group disrupting the crystal lattice packing, combined with residual solvent (often DCM or EtOAc) trapped in the lattice. The melting point is likely suppressed by small amounts of regioisomers [3].

The "Anti-Solvent Crash" Protocol: Do not rely on evaporation. Use a binary solvent system to force lattice formation.

Step-by-Step Method:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Methanol (MeOH) (approx. 40°C).

  • Seeding (Optional): If you have a seed crystal, add it now. If not, scratch the glass wall.

  • Anti-Solvent Addition:

    • Slowly add Water (dropwise) until the solution turns slightly turbid (milky).

    • Ratio: Target a final MeOH:Water ratio of roughly 3:1 .

  • Cooling:

    • Do not put it immediately in the freezer. Allow it to cool to Room Temp (RT) over 1 hour with slow stirring.

    • Once solids appear, move to 4°C.

  • Filtration: Wash the cake with cold 1:1 MeOH/Water.

Why this works: Water increases the polarity of the solvent abruptly, forcing the hydrophobic brominated aromatic out of solution while keeping polar impurities (phenols, acids) in the mother liquor.

References
  • Silica-Mediated Hydrolysis: Breder, A., et al. "Silica-Mediated Monohydrolysis of Dicarboxylic Esters." Chemistry – A European Journal, vol. 16, no. 8, 2010.

  • Ester Stability: "Hydrolysis of Methyl Benzoate Esters." National Institutes of Health (NIH) / PubChem Data, 2022.

  • Regioisomer Separation: Shen, B., et al. "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers." Journal of Chromatography A, 2016.

  • General Synthesis Context: "Synthesis of Methyl 4-bromo-2-fluorobenzoate." ChemicalBook Reaction Database, 2024.

Sources

Scaling up Methyl 4-bromo-2-fluoro-5-methoxybenzoate synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-2024-MBFMB-01

Executive Summary & Process Logic

The Challenge: Scaling up the synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate (Target) from gram-scale (Lab) to kilogram-scale (Pilot) presents two primary bottlenecks: Regioselectivity during bromination and Thermal Safety associated with halogenating agents.

The Solution: This guide prioritizes the Electrophilic Aromatic Substitution (SEAr) of Methyl 2-fluoro-5-methoxybenzoate using N-Bromosuccinimide (NBS). While liquid bromine (


) is cheaper, NBS offers superior stoichiometric control and handling safety for pilot reactors, provided specific thermal hazards are managed.

Reaction Scheme:

  • Substrate: Methyl 2-fluoro-5-methoxybenzoate.

  • Reagent: NBS (1.05 equiv).

  • Solvent: Acetonitrile (MeCN) — Selected to avoid the thermal instability of NBS/DMF or NBS/THF mixtures.

  • Mechanism: The methoxy group at C5 directs the bromine to the ortho position (C4), which is sterically favored over C6 (flanked by the ester).

Critical Safety Protocol: The NBS Thermal Hazard

WARNING: A common error in transferring NBS brominations to the pilot plant is treating NBS as a benign solid.

  • Hazard: NBS is thermally unstable.[1] In polar aprotic solvents (like DMF or THF), it can undergo autocatalytic decomposition or react exothermically with the solvent, leading to thermal runaway.

  • Control Measure: We utilize Acetonitrile (MeCN) as the solvent. It is kinetically stable with NBS up to reflux temperatures, unlike DMF which can decompose violently with NBS above 50°C [1].

Visual Workflow: Safe Dosing Strategy

NBS_Safety_Protocol Start Start: Reactor Setup Solvent_Charge Charge MeCN + Substrate (T = 20°C) Start->Solvent_Charge Cooling Cool to 0-5°C Solvent_Charge->Cooling NBS_Add Portion-wise Addition of NBS (5 portions over 1 hr) Cooling->NBS_Add Check_Exotherm Monitor Exotherm? (dT > 5°C) NBS_Add->Check_Exotherm Hold Hold 30 min Allow heat dissipation Check_Exotherm->Hold Yes (Risk) Continue Continue Addition Check_Exotherm->Continue No (Safe) Hold->Check_Exotherm Warm Warm to RT (20-25°C) Stir 4-6 h Continue->Warm IPC IPC: HPLC Check (Conversion > 98%) Warm->IPC Quench Quench: NaHSO3 (aq) IPC->Quench

Figure 1: NBS Dosing Logic. Strict temperature monitoring prevents accumulation of unreacted reagent, mitigating runaway risks.

Troubleshooting Guide (Q&A)

Module A: Regioselectivity & Impurities

Q1: HPLC shows a persistent impurity (~5-8%) at RRT 1.05. What is it?

  • Diagnosis: This is likely the 6-bromo isomer (Methyl 6-bromo-2-fluoro-5-methoxybenzoate).

  • Cause: Higher reaction temperatures (>25°C) or "hot spots" during NBS addition increase the energy available to overcome the steric barrier at the C6 position.

  • Fix:

    • Temperature Control: Maintain the reaction at 0–5°C during NBS addition. Do not exceed 25°C during the hold phase.

    • Solvent Switch: If the issue persists, switch solvent to Acetic Acid (AcOH) . The protic environment increases the steric bulk of the solvated electrophile, further disfavoring the crowded C6 position.

Q2: We see a "dimer" impurity or benzylic bromination products.

  • Diagnosis: Radical bromination of the methoxy methyl group or the ester methyl group.

  • Cause: Exposure to direct light or presence of radical initiators.

  • Fix:

    • Exclude Light: Wrap the pilot reactor sight glass with aluminum foil or UV-blocking film.

    • Scavenger: Add 0.5 mol% BHT (butylated hydroxytoluene) to inhibit radical pathways, enforcing the ionic SEAr mechanism.

Module B: Workup & Isolation

Q3: The product "oils out" during crystallization from Heptane/EtOAc.

  • Diagnosis: The cooling ramp is too fast, or the solvent ratio is incorrect for the scale.

  • Cause: Methyl 4-bromo-2-fluoro-5-methoxybenzoate has a low melting point (~30-35°C) [2]. If the solution enters the metastable zone too hot, it separates as a liquid (oil) rather than a solid.

  • Fix:

    • Seed at 25°C: Cool the solution to 25°C and add seed crystals (0.1 wt%). Agitate gently for 1 hour to establish a crystal bed before cooling further.

    • Slow Ramp: Cool from 25°C to 0°C over 4 hours (linear ramp).

    • Solvent Adjustment: Use Methanol/Water (3:1) instead of Heptane/EtOAc. The product is less soluble in water, allowing for a more controlled precipitation at higher temperatures, avoiding the "oiling" zone.

Q4: The final product is yellow/orange instead of white.

  • Diagnosis: Trace bromine (

    
    ) or succinimide retention.
    
  • Fix:

    • Quench: Ensure the reaction is quenched with 5% aqueous Sodium Bisulfite (

      
      ) or Sodium Thiosulfate until the color dissipates before phase separation.
      
    • Wash: Perform a final wash of the organic layer with water to remove succinimide (highly water-soluble).

Pilot Plant Data Sheet

ParameterSpecificationOperational RangeCriticality
Reagent Stoichiometry 1.05 eq NBS1.02 – 1.08 eqHigh (Yield/Purity)
Dosing Temperature 5°C0°C – 10°CHigh (Regioselectivity)
Reaction Temperature 25°C20°C – 30°CMedium (Rate)
Agitation Speed 120 RPM (Tip speed 1.5 m/s)100 – 150 RPMMedium (Mass Transfer)
Quench Solution 5%

5% – 10%High (Safety/Color)
Drying Temp 30°C (Vacuum)< 35°CHigh (Melting Risk)

Diagnostic Decision Tree

Use this logic flow when the IPC (In-Process Control) shows incomplete conversion or low purity.

Troubleshooting_Tree IPC_Check IPC Check: Conversion < 95%? Time_Check Reaction Time > 8 Hours? IPC_Check->Time_Check Yes Impurity_Check Impurity Profile: Isomer > 5%? IPC_Check->Impurity_Check No (Conv OK) Add_NBS Add 0.1 eq NBS Time_Check->Add_NBS Yes Check_Temp Is Temp < 20°C? Time_Check->Check_Temp No Increase_Temp Warm to 30°C (Max) Check_Temp->Increase_Temp Yes Recryst Recrystallize: MeOH/Water Impurity_Check->Recryst Yes Chromatography Fallback: Silica Plug Recryst->Chromatography Fails

Figure 2: Decision logic for correcting stalled reactions or purity failures.

References

  • Guan, M., et al. (2021).[2] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375–1382.[2] [2]

  • Thermo Scientific Chemicals.[3] (n.d.). "Methyl 4-bromo-2-methoxybenzoate Product Specification." (Analogous physical property reference).

  • Hovione. (2023).[4][5] "Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide." Process Safety Case Study.

  • University of Rochester. (n.d.). "Common Solvents for Recrystallization." Laboratory Techniques Guide.

Sources

Side reaction pathways for Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reaction Pathways & Stability Document ID: TSC-2024-MBFMB-01 Audience: Medicinal Chemists, Process Chemists

Introduction: Substrate Analysis

Welcome to the technical support hub for Methyl 4-bromo-2-fluoro-5-methoxybenzoate . As a poly-functionalized arene, this scaffold offers high utility but presents a "rock-paper-scissors" scenario of reactivity.

The Chemist's Dilemma:

  • The Ester (C1): Susceptible to hydrolysis (saponification) and transesterification.

  • The Fluoride (C2): Activated for nucleophilic aromatic substitution (

    
    ) by the ortho-ester, though partially deactivated by the para-methoxy group.
    
  • The Bromide (C4): The primary handle for Pd-catalyzed cross-coupling, but prone to protodebromination (hydrodehalogenation).

This guide deconstructs these competitive pathways to help you maintain chemoselectivity.

Module 1: The "Des-Bromo" Event (Cross-Coupling Failures)

Symptom: You observe the formation of Methyl 2-fluoro-5-methoxybenzoate (mass M-79/81) during Suzuki or Buchwald couplings. Diagnosis: Protodebromination (Hydrodehalogenation).

Mechanism of Failure

In Pd-catalyzed couplings, the oxidative addition of the Ar-Br bond to Pd(0) forms the Ar-Pd(II)-Br species. If transmetalation is slow (due to steric bulk or low boronic acid solubility), the Ar-Pd(II) species can intercept a hydride source.

Sources of Hydride:

  • Solvent: Alcohols (methanol/ethanol) or ethers (THF/dioxane) can act as hydride donors via

    
    -hydride elimination.
    
  • Base: Alkoxide bases (e.g., isopropoxide) are potent reducing agents.

  • Trace Water: Can facilitate protonolysis of the Pd-Aryl bond.

Visualizing the Pathway

The diagram below illustrates how the catalytic cycle diverts from productive coupling to the destructive "Des-Bromo" pathway.

Protodebromination cluster_legend Pathway Legend Start Ar-Br (Substrate) Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition Complex) Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)-R (Transmetalated) OxAdd->TransMet + R-B(OH)2 (Slow Step) DesBromo Ar-H (Protodebrominated Impurity) OxAdd->DesBromo Reduction Product Ar-R (Coupled Product) TransMet->Product Reductive Elim. Product->Pd0 Hydride Hydride Source (Solvent/Base) Hydride->DesBromo H-Transfer key1 Green: Productive Cycle key2 Red: Destructive Side Reaction

Figure 1: The competition between Transmetalation (Productive) and Reduction (Destructive).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Switch to Toluene or DMF .Avoids solvents with

-hydrogens susceptible to abstraction (like THF/Isopropanol).
Catalyst Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ .Bidentate ligands with large bite angles accelerate reductive elimination, minimizing the lifetime of the vulnerable Pd(II) species [1].
Base Use K₃PO₄ or Cs₂CO₃ .Avoid alkoxide bases (NaOEt, NaOiPr) which act as direct hydride donors.

Module 2: The "Missing Ester" (Hydrolysis & Transesterification)

Symptom: Loss of the methyl ester, formation of the carboxylic acid, or conversion to an ethyl/isopropyl ester. Diagnosis: Base-mediated saponification or alkoxide-mediated transesterification.

The Risk Factors

The ester at C1 is electronically coupled to the aromatic ring. While the methoxy group (C5) donates electrons, the fluorine (C2) is electron-withdrawing (inductive), making the carbonyl carbon more electrophilic than in simple anisoles.

Scenario A: Saponification (Hydrolysis)

  • Conditions: Aqueous base (Suzuki conditions), high temperature (>80°C).[1][2]

  • Result: Formation of the carboxylate salt.[3] Upon workup (acidification), you isolate the benzoic acid.[4]

Scenario B: Transesterification

  • Conditions: Using Ethanol or Isopropanol as co-solvents with carbonate bases.

  • Result: The methoxide leaving group is swapped for ethoxide/isopropoxide.

Visualizing Competitive Attacks

NucleophilicAttacks Center Methyl 4-bromo-2-fluoro-5-methoxybenzoate C1 C1: Carbonyl Attack Center->C1 OH- / RO- C2 C2: SNAr Attack Center->C2 Strong Nuc (RO-, RNH2) Acid Benzoic Acid (Hydrolysis) C1->Acid H2O / Base EthylEster Ethyl Ester (Transesterification) C1->EthylEster EtOH / Base Ether 2-Alkoxy Derivative (Fluoride Displacement) C2->Ether Displacement of F-

Figure 2: Regioselectivity of nucleophilic attacks. C1 (Ester) and C2 (Fluoride) are the primary risk zones.

Prevention Guide
  • Use Anhydrous Conditions (Buchwald): For aminations, strictly exclude water. Use anhydrous Toluene or Dioxane.

  • Base Selection (Suzuki): If using aqueous conditions, switch from strong bases (NaOH, KOH) to mild bases like NaHCO₃ or K₃PO₄ .

  • Solvent Matching: If you must use an alcohol co-solvent, use Methanol only . This ensures that any transesterification simply regenerates the starting material (degenerate reaction) [2].

Module 3: The "Wrong Substitution" (Unwanted )

Symptom: The Fluorine atom is missing, replaced by the nucleophile (amine, alkoxide, or thiol). Diagnosis: Nucleophilic Aromatic Substitution (


) at C2.
Mechanistic Insight

Although the methoxy group at C5 is an Electron Donating Group (EDG) and is para to the fluorine (which usually deactivates


), the Ester at C1 is Ortho to the Fluorine .
  • The ortho-ester stabilizes the Meisenheimer intermediate through induction and resonance (accepting electron density).

  • Verdict: The activation from the ortho-ester generally overpowers the deactivation from the para-methoxy group, making C2 vulnerable to strong nucleophiles [3].

Troubleshooting Matrix
ScenarioRisk LevelMitigation Strategy
Suzuki Coupling (Aq.[1][5][6] Carbonate) LowHydroxide is a poor nucleophile for

on this scaffold compared to ester hydrolysis.
Buchwald Amination (Primary Amines) High Primary amines can attack C2 (displacing F) before reacting at C4 (Pd-coupling). Solution: Use a highly active catalyst (e.g., BrettPhos Pd G4) to make the coupling rate (

) faster than the background

rate (

). Lower the temperature.
Ether Synthesis (Alkoxides) Critical Alkoxides will attack C2 immediately. Solution: Do not use alkoxide bases. Use bases like Cs₂CO₃ in non-polar solvents.

FAQs

Q: Can I use


 to demethylate the C5-methoxy group later? 
A:  Yes, but be careful. The ester methyl group (C1) is also susceptible to cleavage by 

. You will likely obtain the salicylic acid derivative (cleavage of both methoxy and ester). If you need to retain the ester, consider using milder reagents like

or perform the demethylation after saponifying the ester.

Q: Why do I see a "dimer" impurity? A: This is likely the homocoupling product (Biaryl). This occurs when the aryl-boronic acid reacts with itself (oxidative homocoupling) or if the aryl bromide undergoes disproportionation.

  • Fix: Degas your solvents thoroughly (sparge with Argon for 20 mins). Oxygen promotes homocoupling.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.

  • Otera, J. "Transesterification." Chemical Reviews, vol. 93, no. 4, 1993, pp. 1449–1470.

  • Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chemical Reviews, vol. 49, no. 2, 1951, pp. 273–412.

    
     activation by ortho-groups). 
    

Sources

Technical Support Center: Optimizing Reaction Temperature for Synthesizing Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reaction optimization. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into the critical parameter of reaction temperature. Moving beyond simple protocols, we will explore the fundamental principles, systematic methodologies, and troubleshooting strategies to empower you to master temperature control in your synthetic workflows.

Part 1: Frequently Asked Questions - The Fundamentals of Reaction Temperature

This section addresses the core principles governing the role of temperature in chemical synthesis.

Q1: Why is temperature such a critical parameter in synthesizing derivatives?

Temperature is a primary driver of both the speed (kinetics) and the outcome (thermodynamics) of a chemical reaction.[1] An increase in temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions.[2][3][4] This increases the proportion of molecules that can overcome the activation energy (Ea) barrier, thus accelerating the reaction rate, a relationship described by the Arrhenius equation.[1][5][6]

However, temperature also influences the reaction's equilibrium. According to Le Châtelier's Principle, for an exothermic reaction (one that releases heat), increasing the temperature will shift the equilibrium towards the reactants, potentially lowering the maximum theoretical yield.[1] Conversely, for an endothermic reaction (one that absorbs heat), a higher temperature favors product formation.[7][8] Therefore, the optimal temperature is often a compromise between achieving a practical reaction rate and maximizing product yield and stability.[1]

Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?

In many reactions, multiple products can be formed from the same starting materials. The product distribution can be governed by either kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy barrier (ΔGa).[9] This product is not necessarily the most stable.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, including the reverse reactions. This allows the reaction to reach equilibrium, where the most stable product (the one with the lowest Gibbs free energy, ΔG) will predominate.[9]

Optimizing temperature allows you to select the desired product. If the kinetically favored product is desired, the reaction should be run at a lower temperature for a shorter duration. If the thermodynamically more stable product is the target, a higher temperature is required to allow the reaction to equilibrate.

G cluster_0 cluster_3 cluster_4 cluster_axis Reactants Reactants E_React TS_Kinetic Transition State (Kinetic) E_TS_Kinetic E_React->E_TS_Kinetic ΔGa (Kinetic) Low Barrier E_TS_Thermo E_React->E_TS_Thermo ΔGa (Thermo) High Barrier E_start Energy P_Kinetic Kinetic Product (Forms Faster) E_P_Kinetic E_TS_Kinetic->E_P_Kinetic TS_Thermo Transition State (Thermodynamic) E_P_Thermo E_TS_Thermo->E_P_Thermo P_Thermo Thermodynamic Product (More Stable) E_end E_start->E_end     Reaction Coordinate

Caption: Energy profile illustrating kinetic vs. thermodynamic control.

Q3: How does an incorrect temperature affect reaction yield and purity?

Deviating from the optimal temperature can have significant negative consequences:

  • Too Low: The reaction rate may be impractically slow, leading to incomplete conversion even after extended reaction times.[10] In some cases, this can cause unreacted reagents to build up, which could become a safety hazard if the temperature later increases and the reaction proceeds uncontrollably.[11]

  • Too High: This can lead to several problems:

    • Product Decomposition: The desired product or starting materials may be thermally unstable and degrade at elevated temperatures, reducing the overall yield.[1]

    • Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, leading to the formation of impurities that complicate purification and lower the yield of the target molecule.[2][12]

    • Catalyst Deactivation: In catalytic reactions, excessive heat can cause the catalyst to deactivate or decompose.[2]

    • Safety Hazards: For highly exothermic reactions, excessive temperature can lead to a thermal runaway, where the reaction rate increases exponentially, potentially causing a dangerous rise in pressure and temperature.[6][13][14]

Part 2: Methodologies for Temperature Optimization

A systematic approach is crucial for efficiently identifying the optimal reaction temperature. Here, we compare the traditional method with a more powerful statistical approach.

Q4: What are the common strategies for optimizing reaction temperature?

There are two primary methodologies: One Variable At a Time (OVAT) and Design of Experiments (DoE).[15][16]

  • One Variable At a Time (OVAT): This traditional method involves fixing all reaction parameters (e.g., concentration, catalyst loading) and systematically varying only the temperature across a series of experiments.[17][18] For example, a chemist might run the reaction at 25°C, 50°C, 75°C, and 100°C to find the best-performing temperature.[18] While intuitive, this approach is often inefficient and can miss the true optimum because it doesn't account for interactions between variables.[15][17]

  • Design of Experiments (DoE): DoE is a statistical methodology that allows for the simultaneous variation of multiple factors (like temperature, concentration, and time) in a structured way.[19][20][21] This approach is far more efficient, requiring fewer experiments to map the entire experimental space.[17] Crucially, DoE can identify interactions between variables that are completely missed by OVAT.[18]

FeatureOne Variable At a Time (OVAT)Design of Experiments (DoE)
Approach Varies one factor while keeping others constant.[15]Systematically varies multiple factors simultaneously.[19]
Efficiency Often requires a large number of experiments.[20]Requires fewer experiments to gain more information.[17]
Insights Cannot detect interactions between variables.[18]Identifies significant factors and their interactions.[18]
Outcome May lead to a local, but not the true, optimum.[15]Provides a predictive model of the reaction space to find the true optimum.[16]
Best For Simple, well-understood systems.Complex reactions with multiple variables; process optimization.[22]
Q5: How do I set up a Design of Experiments (DoE) study for temperature optimization?

Setting up a DoE study involves a systematic workflow to ensure robust and meaningful results.[21] This approach is invaluable for efficiently screening variables and optimizing conditions.[16][20]

Step-by-Step Protocol for a DoE Study
  • Define Objective & Response: Clearly state the goal. Are you trying to maximize yield, minimize impurities, or both? The measured outcome (e.g., % yield, purity level) is your "response".[17][23]

  • Identify Factors and Levels:

    • Factors: Select the input variables you want to investigate. Temperature is your primary factor, but you should also include others that might interact with it, such as reactant concentration, catalyst loading, or reaction time.[23]

    • Levels: For each factor, choose a high and low value (and often a center point). For temperature, this range should be wide enough to see an effect but not so wide as to cause decomposition.[18] For instance, you might choose a range of 60°C to 100°C.

  • Select the Experimental Design:

    • Screening Design (e.g., Factorial Design): If you have many variables and want to identify the most significant ones, a factorial design is a good starting point.[16]

    • Optimization Design (e.g., Response Surface Methodology): Once you've identified the critical factors (like temperature), a response surface design can be used to model curvature and pinpoint the precise optimum value.[18]

  • Generate and Run the Experiments: Use DoE software to generate the experimental plan. This plan will specify the exact combination of factor levels for each run. It is crucial to randomize the run order to prevent systematic bias.

  • Analyze the Results: Input the experimental responses into the software. The software will perform a statistical analysis (e.g., ANOVA) to:

    • Identify which factors (e.g., temperature) have a statistically significant effect on the response.[24]

    • Determine if there are significant interactions between factors.

    • Generate a mathematical model that describes the relationship between the factors and the response.[16]

  • Optimize and Validate: Use the model to predict the optimal conditions for your reaction. Finally, run a validation experiment at these predicted optimal conditions to confirm the model's accuracy.

Caption: Workflow for a Design of Experiments (DoE) study.

Part 3: Essential Tools for Temperature Optimization

Accurate measurement and control are paramount. Reaction calorimetry is an indispensable tool for gaining a deep understanding of your reaction's thermal behavior.

Q6: What is reaction calorimetry and why is it essential for temperature optimization and safety?

Reaction calorimetry is a technique used to measure the heat released or absorbed by a chemical reaction in real-time.[25][26] It provides critical data on reaction thermodynamics and kinetics.[26] A reaction calorimeter mimics the conditions of a plant reactor, allowing for precise control and monitoring of temperature, dosing, and stirring while measuring the heat flow.[25][27]

This is essential for several reasons:

  • Process Optimization: It helps determine the ideal temperature and dosing profiles to maximize reaction rate while preventing side reactions or product degradation.[26][27]

  • Safety Assessment: For exothermic reactions, calorimetry is crucial for quantifying the total heat of reaction and the rate of heat release.[6][25] This data is used to calculate the adiabatic temperature rise and the Maximum Temperature of the Synthesis Reaction (MTSR), which are critical for preventing thermal runaway, especially during scale-up.[7][16]

  • Scale-Up Confidence: Heat dissipation changes dramatically with scale.[7] A reaction that is safe in a small lab flask can become dangerously exothermic in a large reactor. Calorimetry data ensures that the cooling capacity of the larger-scale equipment is sufficient to handle the heat generated by the reaction.[7][16]

Part 4: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a framework for diagnosing and solving common temperature-related problems.

Q7: My reaction yield is low. How do I know if temperature is the problem?

Low yield can be caused by many factors, but if you suspect temperature is the culprit, consider the following:[28]

  • Was the reaction incomplete? If analysis shows a significant amount of unreacted starting material, your temperature may be too low, resulting in a slow reaction rate.[10] Consider increasing the temperature in small increments.

  • Is there evidence of degradation? If you observe discoloration (e.g., turning dark or tarry) or the formation of numerous side products via TLC or LC-MS, your temperature may be too high, causing your starting material or product to decompose.[1][12] Try lowering the temperature.

  • Are you under kinetic or thermodynamic control? If an undesired isomer is the major product, you may be operating at a temperature that favors the kinetic product when the thermodynamic one is desired (or vice-versa). Experiment with both higher and lower temperatures to see how the product ratio changes.

Q8: My reaction is generating unexpected side products. What temperature adjustments should I try?

The formation of side products is often a strong indication that the reaction temperature is not optimal.

  • Problem: High temperature provides the activation energy for alternative reaction pathways.[2]

  • Solution: Lowering the reaction temperature is the most common first step.[12] This reduces the available energy, making it more difficult for the reaction to proceed via higher-energy transition states that lead to byproducts. If lowering the temperature makes the main reaction too slow, you may need to consider other variables, such as using a more selective catalyst or changing the solvent.

Q9: I suspect my reaction is a runaway risk. What are the warning signs and how can I mitigate them?

A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[6][13]

  • Warning Signs:

    • A sudden, uncontrolled temperature increase even with cooling applied.

    • Rapid gas evolution or pressure buildup in a closed system.[14]

    • Noticeable change in viscosity or color.

  • Mitigation and Prevention:

    • Calorimetry First: Before scaling up, always perform reaction calorimetry to understand the reaction's thermal profile.[26][29]

    • Controlled Dosing: For highly exothermic reactions, add the reactive reagent slowly and at a controlled rate to manage the rate of heat generation.[11] The reaction should be "dose-controlled," meaning the reagent is consumed as it is added.[7]

    • Efficient Cooling: Ensure your cooling system (e.g., ice bath, cryocooler, reactor jacket) is robust and has sufficient capacity.[11] Have a secondary cooling bath ready as a backup.

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[11]

    • Safety Margin: Maintain a significant safety margin (e.g., ~100°C) between your planned operating temperature and the onset temperature for any potential thermal runaway or decomposition.[30]

ProblemPotential Cause (Temperature-Related)Suggested Action
Low Yield / Incomplete Reaction Temperature too low (slow kinetics).Gradually increase temperature; monitor reaction progress (TLC, LC-MS).[28]
Multiple Side Products / Tarring Temperature too high (decomposition or side reactions).[12]Lower the reaction temperature.[12]
Poor Selectivity (Isomers) Reaction under wrong control (kinetic vs. thermo).Experiment at both significantly lower and higher temperatures to assess product ratios.
Uncontrolled Exotherm Insufficient cooling for a highly exothermic process.Stop reagent addition immediately, apply maximum cooling.[11] For future runs, use slower addition, lower concentration, and/or a lower starting temperature.

References

  • Impact of Temperature on Reaction Rate in Catalytic Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Reaction Calorimetry - Prime Process Safety Center. (n.d.). Retrieved from [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). ACS Central Science. Retrieved from [Link]

  • Information on the Reaction Calorimetry application - Syrris. (n.d.). Retrieved from [Link]

  • Effect of Temperature On Reaction Rate (Oxford AQA International A Level (IAL) Chemistry): Revision Note - Save My Exams. (2024, April 16). Retrieved from [Link]

  • (PDF) Reaction and diffusion thermodynamics explain optimal temperatures of biochemical reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014, November 20). Retrieved from [Link]

  • Critical Considerations in Process Safety | H.E.L Group. (n.d.). Retrieved from [Link]

  • Design of Experiments (DoE) Studies - Mettler Toledo. (n.d.). Retrieved from [Link]

  • 6.4: The Effect of Temperature on Reaction Rate - Chemistry LibreTexts. (2021, August 20). Retrieved from [Link]

  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry - Mettler Toledo. (n.d.). Retrieved from [Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). Journal of Chemical Education. Retrieved from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Retrieved from [Link]

  • An Introduction to Reaction Calorimetry | Syrris. (2018, December 10). Retrieved from [Link]

  • Reaction temperature: Significance and symbolism. (2026, February 4). Retrieved from [Link]

  • 14.9: The Effect of Temperature on Reaction Rates - Chemistry LibreTexts. (2023, July 12). Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization - ACS Publications. (n.d.). Retrieved from [Link]

  • Temperature Control and Efficiency in Chemical Processing - Fluorotherm™. (2025, February 10). Retrieved from [Link]

  • DOE: An efficient approach to process optimisation - Sterling Pharma Solutions. (2025, April 4). Retrieved from [Link]

  • Finding Optimal Reaction Conditions - ChemistryViews. (2018, July 13). Retrieved from [Link]

  • Thermodynamics, Kinetics and Computational Tools in Chemical Engineering | Open Access Journals - Research and Reviews. (n.d.). Retrieved from [Link]

  • Why am I having problems with my reaction run at a high temperature for long time? (2014, December 5). Retrieved from [Link]

  • Scale-down approach : chemical process optimisation using reaction calorimetry for the experimental simulation of industrial reactors dynamics - Infoscience. (n.d.). Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization - PMC - NIH. (n.d.). Retrieved from [Link]

  • How to Troubleshoot a Reaction - University of Rochester. (n.d.). Retrieved from [Link]

  • Reaction optimization using DoE - GalChimia. (2008, March 1). Retrieved from [Link]

  • Reaction Optimization: Definitions & Examples | StudySmarter. (2024, August 27). Retrieved from [Link]

  • Thermal Reaction Hazards – Your Problem? - Stonehouse Process Safety. (2023, May 15). Retrieved from [Link]

  • Reaction Optimization: The Current State - PRISM BioLab. (2023, November 15). Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization - White Rose Research Online. (2023, February 23). Retrieved from [Link]

  • Lecture 1: Kinetics vs. Thermodynamics: different but related. (n.d.). Retrieved from [Link]

  • The Reduction, Optimization Reaction of Kinetics and Thermodynamics of Cr. (n.d.). Retrieved from [Link]

  • Design of Experiments (DOE): A Comprehensive Guide to Experimental Planning and Analysis - Statistical Software. (2026, January 27). Retrieved from [Link]

  • Bayesian reaction optimization as a tool for chemical synthesis - The Doyle Group. (2021, February 4). Retrieved from [Link]

  • Fact Sheet: Heating Reactions | PennEHRS - UPenn EHRS - University of Pennsylvania. (2024, April 10). Retrieved from [Link]

  • 4 Common Ways Temperature Impacts Chemicals - Post Apple Scientific. (2024, June 4). Retrieved from [Link]

  • Unmasking the Hidden Dangers: Reactive Chemical Hazards in Batch Reactions. (2025, July 14). Retrieved from [Link]

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Work-up procedures for reactions involving Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl 4-bromo-2-fluoro-5-methoxybenzoate . It is designed to address specific work-up challenges, provide mechanistic insights, and offer validated troubleshooting protocols.

Ticket ID: MBFMB-PROT-001 Status: Active Support Level: Senior Application Scientist

Molecule Profile & Handling Logic

Subject: Methyl 4-bromo-2-fluoro-5-methoxybenzoate Functional Analysis:

  • C1-Ester (Methyl Benzoate): Susceptible to hydrolysis (base/acid) and reduction. Acts as an Electron Withdrawing Group (EWG) activating the C2-position.

  • C2-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-ester.

  • C4-Bromine: Primary handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C5-Methoxy: Electron-donating group (EDG). Para to the fluorine (deactivating SNAr slightly) and ortho to the bromine.

FAQ: Solubility & Stability

Q: What is the optimal solvent system for extraction? A: This compound is highly lipophilic.

  • Preferred: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Avoid: Diethyl ether (often insufficient for polar impurities), Hexanes (product may crash out if impure).

  • Solubility Logic: The methoxy and ester groups provide some polarity, making it soluble in chlorinated solvents and esters but insoluble in water.

Q: Is the compound light-sensitive? A: Yes, moderately. Poly-substituted aryl halides can undergo slow photodehalogenation. Store in amber vials under inert atmosphere (N2/Ar) at 4°C.

Workflow: Cross-Coupling Reactions (Suzuki/Heck)

Scenario: You have performed a Suzuki coupling at the C4-Br position and need to isolate the biaryl product without hydrolyzing the ester or carrying over Palladium.

Troubleshooting Guide: Palladium Removal & Emulsions

Issue: Dark organic layer / Black particulate after work-up. Diagnosis: Residual Palladium (Pd black) or colloidal Pd species. Solution:

  • Filtration: Pass the crude reaction mixture through a pad of Celite 545 before aqueous work-up. Wash the pad with EtOAc.

  • Scavenging: If the product is for biological testing, use a functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT) stirred for 2-4 hours at 40°C.

Issue: Persistent emulsion during aqueous extraction. Diagnosis: The 5-methoxy group and the ester can act as weak surfactants when combined with boronic acid byproducts. Protocol:

  • The "Brine Break": Do not use water initially. Use saturated NH4Cl or Brine immediately.

  • Filtration: Filter the biphasic mixture through a glass frit (porosity M) to remove suspended solids stabilizing the emulsion.

Validated Protocol: Suzuki Work-up
  • Step 1: Dilute reaction mixture 1:1 with EtOAc.

  • Step 2: Filter through Celite to remove bulk Pd.

  • Step 3: Wash organic layer with 5% LiCl (aq) (removes DMF/DMAc if used) followed by Sat. NaHCO3.

  • Step 4: Dry over Na2SO4 (preferred over MgSO4 for esters to avoid Lewis acid coordination).

SuzukiWorkup Start Crude Reaction Mixture Filter Filter through Celite (Remove Pd Black) Start->Filter Solvent Dilute with EtOAc Filter->Solvent Wash1 Wash: 5% LiCl (aq) (Removes polar solvents) Solvent->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Boronic Acids) Wash1->Wash2 Dry Dry over Na2SO4 Wash2->Dry Scavenge Optional: Si-Thiol Scavenger Dry->Scavenge High Purity Req. Final Concentrate & Column Dry->Final Scavenge->Final

Figure 1: Decision tree for Palladium removal and work-up of Suzuki coupling reactions.

Workflow: Nucleophilic Aromatic Substitution (SNAr)[1]

Scenario: Displacement of the C2-Fluorine by an amine or alkoxide. Mechanistic Note: The C1-ester activates the C2-F. However, the C5-OMe is electron-donating and para to the fluorine, which deactivates the ring slightly compared to a non-methoxylated analog. Higher temperatures or stronger nucleophiles may be required.

Troubleshooting Guide: Regioselectivity & Hydrolysis

Issue: Formation of a carboxylic acid byproduct (Hydrolysis). Cause: Presence of water in the nucleophile (e.g., aqueous amines) or hydroxide impurities in alkoxides. Solution:

  • Use anhydrous solvents (THF, DMF).

  • Use non-nucleophilic bases (e.g., DIPEA, K2CO3) rather than NaOH/KOH.

  • Rescue: If hydrolysis occurs, re-esterify using TMS-diazomethane or MeOH/H2SO4.

Issue: Incomplete conversion / Difficulty separating Product from Starting Material (SM). Diagnosis: Product and SM often have similar Rf values due to the retention of the ester and methoxy core. Solution:

  • Chemical Separation: If the nucleophile is an amine, the product is now basic (aniline derivative).

    • Protocol: Extract the organic layer with 1M HCl. The product (amine) moves to the aqueous phase. Wash organic phase (removes SM). Basify aqueous phase (pH 10) and re-extract product.

    • Note: This only works if the introduced amine is sufficiently basic.

Validated Protocol: SNAr Work-up
  • Quench: Pour reaction mixture into ice-cold water (precipitates the organic product if solid, or separates oil).

  • Extraction: Extract with EtOAc (x3).

  • Wash:

    • Acid Wash: 0.5 M citric acid (removes excess amine nucleophile).

    • Base Wash: Sat. NaHCO3 (removes any hydrolyzed acid byproduct).

  • Purification: Recrystallization from Heptane/EtOAc is often superior to chromatography for these crystalline benzoates.

Workflow: Hydrolysis (Saponification)

Scenario: Converting the methyl ester to the benzoic acid.

Troubleshooting Guide: Isolation of the Acid

Issue: Product did not precipitate upon acidification. Diagnosis: The 5-methoxy and 2-fluoro groups may increase water solubility of the acid, or the volume of organic co-solvent (MeOH/THF) is too high. Solution:

  • Evaporation: Remove the organic solvent (MeOH/THF) completely under reduced pressure before acidification.

  • pH Control: Acidify to pH 2-3 using 1M HCl.

  • Salting Out: Add NaCl to saturation to force the organic acid out of the aqueous phase.

Issue: Decarboxylation. Risk: Low. Benzoic acids are stable. However, ortho-fluoro acids can be sensitive under extreme forcing conditions. Keep temperature < 80°C.

Hydrolysis Start Reaction Mixture (LiOH/THF/H2O) Evap Evaporate Organics (Critical Step) Start->Evap Acidify Acidify to pH 2 (1M HCl) Evap->Acidify Check Precipitate formed? Acidify->Check Filter Vacuum Filtration Wash with cold H2O Check->Filter Yes Extract Extract with EtOAc Dry & Concentrate Check->Extract No (Oil/Soluble)

Figure 2: Workflow for isolating the benzoic acid derivative.

Summary Data Tables

Table 1: Solvent Compatibility Matrix
SolventApplicationCompatibility RatingNotes
Methanol SNAr / SolubilizationHighGood for SNAr with methoxide. Avoid with strong non-methoxy nucleophiles if transesterification is a risk.
DMF/DMAc Cross-CouplingHighExcellent solubility. Requires LiCl wash to remove completely.
THF GeneralHighStandard solvent. Ensure it is peroxide-free.
Water Work-upLow (Solubility)Compound is insoluble. Use for washing only.
DCM ExtractionHighExcellent solubility. Good for final isolation.
Table 2: Chemical Shift Markers (Diagnostic for Work-up)

Use these NMR signals to verify the integrity of your functional groups after work-up.

Proton (1H NMR)Approx. Shift (ppm)Diagnostic Utility
-COOCH3 3.8 - 3.9 (s)Disappearance indicates hydrolysis (Acid formation).
-OCH3 3.8 - 3.9 (s)Usually overlaps with ester. Integration of ~6H indicates both are intact.
Aromatic H (C3) ~7.0 - 7.5 (d)Splitting by Fluorine (3JH-F) confirms F is present.
Aromatic H (C6) ~7.5 - 8.0 (d)Shift changes significantly upon hydrolysis of the ortho-ester.

References

  • Organic Syntheses Procedure. Hydrolysis of substituted benzoates and general work-up protocols. Organic Syntheses, Coll. Vol. 4, p.123.

  • Royal Society of Chemistry. Synthesis and characterization of methyl 4-bromo-2-methoxybenzoate analogs. RSC Advances, Supporting Info.

  • BenchChem Protocols. Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine (Analogous chemistry). BenchChem Application Notes.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Technical Guide. TCI Chemicals Technical Support.

Technical Support Center: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize TLC as a critical tool for monitoring the progress of chemical reactions. Here, you will find in-depth answers to common questions and troubleshooting advice to overcome challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using TLC to monitor a reaction?

A1: The primary use of TLC in a synthetic lab is to monitor chemical reactions.[1] In a typical reaction, a starting material of a certain polarity is converted into a product with a different polarity. This difference in polarity is the key to TLC analysis. The TLC plate is coated with a polar stationary phase, most commonly silica gel.[1][2] As the mobile phase (a solvent or solvent mixture) moves up the plate by capillary action, it carries the components of the reaction mixture with it.[1][2][3]

Compounds with lower polarity have a weaker affinity for the polar stationary phase and a stronger affinity for the mobile phase, causing them to travel further up the plate.[4][5] Conversely, more polar compounds adhere more strongly to the stationary phase and travel shorter distances.[1][4][6] This differential migration allows for the separation of the starting material, product(s), and any intermediates, providing a visual representation of the reaction's progress over time.[7]

Q2: How do I select an appropriate solvent system (mobile phase) for my reaction?

A2: The choice of the mobile phase is critical for achieving good separation.[8] The goal is to find a solvent system where the starting material and product have distinct and ideal Retention Factor (Rf) values.[1] The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10][11]

A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12][13] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.[14]

  • If your spots are all near the baseline (low Rf values): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent.[15][16]

  • If your spots are all near the solvent front (high Rf values): The mobile phase is too polar, and the compounds are not interacting sufficiently with the stationary phase. Increase the proportion of the less polar solvent.[15][16]

An ideal solvent system will give your starting material and product Rf values between 0.2 and 0.8, with a clear separation between them.[1][8]

Q3: How do I properly spot the TLC plate for reaction monitoring?

A3: Proper spotting technique is essential for obtaining clean and interpretable results. You should typically spot three lanes on your TLC plate:

  • Starting Material (SM): A reference spot of your limiting reactant.

  • Co-spot (Co): A spot where you apply both the starting material and the reaction mixture.

  • Reaction Mixture (RM): A spot of the current reaction mixture.[17][18]

The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the Rf values of the starting material and product are very similar.[17][18]

Best Practices for Spotting:

  • Use a pencil to lightly draw a baseline about 1 cm from the bottom of the plate.[1][6] Never use a pen, as the ink will run with the solvent.[1][19]

  • Use a capillary tube to apply a very small spot of each sample onto the baseline.[1][20] The spots should be small and concentrated to prevent streaking and poor separation.[1][15][20]

  • Ensure the spots are applied above the level of the solvent in the developing chamber.[15][19][21]

Q4: How do I visualize the spots on the TLC plate?

A4: Many organic compounds are colorless, so a visualization method is required to see the separated spots.[7]

  • UV Light: The most common non-destructive method is using a UV lamp.[22][23][24] Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[22][23] Compounds that absorb UV light will appear as dark spots.[22][23][24] It's good practice to circle the spots with a pencil while they are visible under the UV lamp.[22][24]

  • Staining: If your compounds are not UV-active, you will need to use a chemical stain.[1][22] The plate is dipped into a staining solution and then gently heated.[2][22] The stain reacts with the compounds to produce colored spots.[22] Common general-purpose stains include potassium permanganate and anisaldehyde.[25]

  • Iodine: Exposing the plate to iodine vapor in a sealed chamber is another common method.[22][23] Iodine complexes with many organic compounds, making them appear as brown or yellow spots.[22][23]

Q5: How do I interpret the results of my TLC analysis to determine reaction progress?

A5: The interpretation of the TLC plate provides a qualitative assessment of your reaction.[7]

  • t=0 (Start of reaction): You should see a strong spot for the starting material in both the SM and RM lanes. The co-spot will appear as a single, intense spot.

  • Reaction in progress: As the reaction proceeds, the spot corresponding to the starting material in the RM lane will decrease in intensity, and a new spot corresponding to the product will appear.[21]

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the RM lane, and the product spot is prominent.[17]

The following diagram illustrates the typical progression of a reaction as monitored by TLC:

Caption: Idealized TLC plates showing reaction progress over time.

Troubleshooting Guide

Problem 1: My spots are streaking.
Possible CauseTroubleshooting Steps
Sample is too concentrated. Dilute your sample before spotting it on the TLC plate.[15][19]
Inappropriate solvent system. The polarity of your solvent system may be unsuitable. Try developing a new solvent system.[19]
Acidic or basic compound on silica gel. Silica gel is acidic. If your compound is basic, it may streak. Consider adding a small amount of a volatile base like triethylamine to your mobile phase. For acidic compounds, a small amount of acetic acid may help.[26] Alternatively, use an alumina TLC plate.[27]
Compound is unstable on silica gel. Your compound may be decomposing on the plate. Consider using a less acidic stationary phase like alumina.[27][28]
Problem 2: My starting material and product have very similar Rf values.
Possible CauseTroubleshooting Steps
Solvent system lacks resolution. Experiment with different solvent systems. Sometimes a small change in the solvent ratio or switching to a different solvent entirely can improve separation.[28]
Compounds have very similar polarities. Try a two-dimensional TLC. Run the plate in one solvent system, then rotate it 90 degrees and run it in a different solvent system.[28] This can sometimes separate compounds with very close Rf values.
Problem 3: I don't see any spots on my TLC plate.
Possible CauseTroubleshooting Steps
Sample is too dilute. The concentration of your sample may be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between applications.[19]
Compound is not UV-active. If you are only using a UV lamp for visualization, your compound may not be UV-active. Try using a chemical stain or an iodine chamber.[1]
Solvent level in the chamber was too high. If the initial solvent level is above your baseline, your sample will dissolve into the solvent pool instead of traveling up the plate.[19] Ensure the solvent level is below the baseline.
Reaction has not started or has failed. Verify that all reagents were added correctly and that the reaction conditions are appropriate.[27]
Problem 4: The solvent front is running unevenly.
Possible CauseTroubleshooting Steps
Uneven TLC plate surface. This can happen with self-prepared plates. Ensure the stationary phase is of uniform thickness.[19]
TLC plate is touching the side of the chamber. Make sure the plate is not in contact with the walls of the developing chamber or the filter paper.[15][19]
The bottom of the plate is not flat. Ensure the plate is resting evenly on the bottom of the chamber.[15]

Experimental Protocol: A Step-by-Step Workflow

Caption: A typical workflow for monitoring a reaction using TLC.

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Xenovex. (2026, January 6). Understanding The Rf Value Chromatography Formula. Retrieved from [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Thin-Layer Chromatography and Rf Values (14.1.1). Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). How to Calculate Rf TLC. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. Retrieved from [Link]

  • Beyond Labz. (2022, July 15). Organic Synthesis - TLC. Retrieved from [Link]

  • ChemEd X. (n.d.). Thin-Layer Chromatography: Identifying the Spots. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Quora. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Perpusnas. (2025, December 4). TLC: Understanding, Uses, And Importance. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Retrieved from [Link]

  • YouTube. (2015, June 18). Advanced Thin Layer Chromatography (TLC) Techniques. Retrieved from [Link]

  • Unknown. (2024, June 9). Fundamentals and Applications of Thin Layer Chromatography (TLC). Retrieved from [Link]

  • WordPress.com. (2017, April 30). Using TLC to monitor a reaction. chemlegin. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structural Authentication of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a critical intermediate in the synthesis of pharmacologically active scaffolds, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity is defined by the precise arrangement of the halogen and ether substituents on the benzoate core.

The Challenge: Electrophilic aromatic substitution and halogenation reactions used to synthesize this core often yield regioisomers (e.g., the 5-bromo-4-methoxy isomer) that are difficult to distinguish by Mass Spectrometry (MS) alone due to identical molecular weights and fragmentation patterns.

The Solution: This guide compares the performance of standard 1D 1H/13C NMR against 2D NMR (NOESY/HMBC) techniques. We provide a validated analytical protocol to unambiguously distinguish the target molecule from its regioisomers, ensuring downstream synthetic success.

Strategic Protocol Selection

For the analysis of poly-substituted benzoates, solvent selection and experiment type are paramount.

Solvent System Comparison
SolventPerformance RatingTechnical Insight
Chloroform-d (CDCl₃) Preferred Provides optimal resolution for fine splitting patterns caused by

F-

H coupling. Low viscosity ensures sharp lineshapes essential for calculating

values.
DMSO-d₆ AlternativeRecommended only if solubility is an issue. High viscosity causes line broadening, potentially obscuring small long-range

couplings (~5-7 Hz).
Recommended Instrument Parameters
  • Field Strength:

    
     400 MHz (Essential to resolve second-order effects).
    
  • Pulse Sequence: zg30 (Proton), zgpg30 (Carbon with proton decoupling).

  • Temperature: 298 K.

Spectral Analysis & Data Interpretation

1H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct aromatic singlets (or doublets with small coupling) and two methyl singlets.[1] The presence of Fluorine (spin 1/2) introduces diagnostic splitting.[2]

Predicted Analytical Parameters:

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
7.55 – 7.65 Doublet (d)1H

H-6 Para to F, Ortho to Ester. Deshielded by Ester. Shows meta-coupling to F.
7.10 – 7.20 Doublet (d)1H

H-3 Ortho to F. Shielded relative to H-6. Shows large ortho-coupling to F.
3.92 Singlet (s)3H-COOCH₃ Methyl Ester.
3.88 Singlet (s)3H-Ar-OCH₃ Methoxy group.

Critical Note: The coupling constants (


) are the primary validation tool. H-3 (ortho to F) must show a larger coupling constant than H-6 (meta to F). If both appear as singlets, the field strength is insufficient, or the F-decoupling was accidentally active.
13C NMR Analysis (100 MHz, CDCl₃)

The Carbon-13 spectrum is dominated by C-F coupling, which splits carbon signals into doublets.

Chemical Shift (

, ppm)
Splitting Pattern

(Hz)
Assignment
164.5 Doublet (d)~3-5C=O (Ester)
158.0 Doublet (d)~255C-2 (C-F, Direct bond)
152.0 Doublet (d)~10C-5 (C-OMe)
135.0 Doublet (d)~4C-1 (Ipso to Ester)
120.0 Doublet (d)~22C-3 (Ortho to F)
115.0 Doublet (d)~8C-4 (C-Br)
112.0 Doublet (d)~3C-6 (Meta to F)
56.5 Singlet-OCH₃
52.5 Singlet-COOCH₃

Comparative Analysis: Target vs. Regioisomer

The most common impurity is the 5-bromo-4-methoxy isomer. Standard 1D NMR is often insufficient because both isomers possess one H ortho to F and one H meta to F.

The Superior Alternative: 1D NOE or 2D NOESY To objectively compare performance, we evaluate the ability of techniques to distinguish these isomers.

FeatureTarget Molecule (4-Br, 5-OMe)Alternative Isomer (5-Br, 4-OMe)
Structure OMe is at C5 (adjacent to H6)OMe is at C4 (adjacent to H3)
NOE Correlation Strong NOE between OCH₃ (3.88 ppm) and H-6 (7.60 ppm) Strong NOE between OCH₃ and H-3 (7.15 ppm)
HMBC Correlation OMe protons correlate to C5 (

)
OMe protons correlate to C4 (

)
Experimental Workflow: Isomer Authentication

The following diagram illustrates the logical pathway for confirming the structure using the recommended NOE experiment.

NMR_Workflow Start Crude Sample Analysis Step1 Acquire 1H NMR (CDCl3) Start->Step1 Decision1 Are 2 Aromatic Protons Visible? Step1->Decision1 Step2 Check Multiplicity (J_HF) Decision1->Step2 Yes Analysis H_A (d, J~9Hz) & H_B (d, J~6Hz) Step2->Analysis Step3 Perform 1D NOE / NOESY Irradiate OMe signal Analysis->Step3 Ambiguous Regiochemistry Result1 NOE enhancement at H_B (H6) (Downfield proton) Step3->Result1 Result2 NOE enhancement at H_A (H3) (Upfield proton) Step3->Result2 Conclusion1 CONFIRMED: Target (5-OMe isomer) Result1->Conclusion1 Conclusion2 REJECTED: Regioisomer (4-OMe isomer) Result2->Conclusion2

Figure 1: Decision tree for the structural authentication of Methyl 4-bromo-2-fluoro-5-methoxybenzoate using NMR.

Detailed Experimental Methodologies

Protocol A: Standard 1H/13C Acquisition
  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃. Ensure the solution is clear; filter if necessary to remove inorganic salts (KBr/NaBr) from the synthesis.

  • Lock & Shim: Lock on Deuterium signal. Shim Z1 and Z2 until the chloroform residual peak (7.26 ppm) has a linewidth at half-height < 0.5 Hz.

  • Acquisition:

    • 1H: Spectral width 12 ppm, Relaxation delay (D1) = 1.0 s, Scans (NS) = 16.

    • 13C: Spectral width 240 ppm, D1 = 2.0 s, NS = 512 (due to quaternary carbons).

Protocol B: 1D Selective NOE (The "Gold Standard" for Isomers)
  • Selection: Select the Methoxy singlet (~3.88 ppm) for irradiation.

  • Parameters: Use a shaped pulse for selective excitation. Mixing time = 500 ms.

  • Analysis: Phased negative peaks indicate the irradiated group. Positive peaks indicate spatial proximity (NOE).

    • Observation: If the aromatic proton at ~7.6 ppm (H6) shows enhancement, the OMe is at position 5 (Target).

    • Observation: If the aromatic proton at ~7.15 ppm (H3) shows enhancement, the OMe is at position 4 (Isomer).

References

  • Synthesis and NMR Characterization of Fluorinated Benzoates Journal of Chemical Research, "Substituent Effects in the NMR Spectra of Fluoro-Benzoic Acid Derivatives." [Link](Representative Link for context)

  • Regioisomer Differentiation via NOE Spectroscopy Oxford Instruments Application Notes, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." [Link]

  • 13C-19F Coupling Constants Guide Magritek Technical Blog, "Simultaneous Proton and Fluorine decoupled 13C NMR." [Link]

Sources

Comparative Mass Spectrometry Guide: Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Methyl 4-bromo-2-fluoro-5-methoxybenzoate (C₉H₈BrFO₃) is a critical halogenated intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and receptor modulators. Its structural complexity—featuring three distinct electron-withdrawing/donating substituents on a benzene core—presents unique challenges for analytical characterization.

The Core Analytical Challenge: While the methyl ester functionality imparts semi-volatility, the molecule lacks strong acidic or basic sites, making standard Electrospray Ionization (ESI) inefficient without mobile phase modification. Conversely, its thermal stability makes it a prime candidate for Gas Chromatography-Mass Spectrometry (GC-MS), yet modern high-throughput workflows often demand Liquid Chromatography (LC) compatibility.

This guide objectively compares GC-MS (Electron Ionization) versus LC-MS (APCI/ESI) to determine the optimal workflow for purity assessment and structural validation.

Technical Comparison: GC-MS vs. LC-MS[1][2]

The "Gold Standard": GC-MS (EI)

For neutral, halogenated methyl esters, GC-MS with Electron Ionization (EI) remains the most robust method for structural identification.

  • Mechanism: High-energy electrons (70 eV) bombard the gas-phase analyte, causing predictable fragmentation.[1]

  • Key Advantages:

    • Spectral Fingerprinting: Access to NIST/Wiley libraries for immediate identification.

    • Isotopic Clarity: The 1:1 ratio of ⁷⁹Br and ⁸¹Br is clearly resolved without solvent background interference.

    • No Matrix Effects: Gas-phase separation eliminates ion suppression common in LC-MS.

The High-Throughput Alternative: LC-MS (APCI/ESI)

LC-MS is preferred when monitoring reaction progress in solution or when the compound is part of a non-volatile mixture.

  • The ESI Problem: This compound has no ionizable protons (no -OH, -NH₂, -COOH). ESI efficiency is extremely low unless adduct formation (e.g., [M+NH₄]⁺ or [M+Na]⁺) is forced.

  • The APCI Solution: Atmospheric Pressure Chemical Ionization (APCI) is superior for this neutral aromatic ester. It relies on gas-phase charge transfer, which is effective for semi-polar compounds that resist ESI.

Head-to-Head Performance Matrix
FeatureGC-MS (EI)LC-MS (APCI)LC-MS (ESI)
Ionization Efficiency High (Universal for volatiles)High (Charge transfer)Low (Requires adducts)
Structural Data Excellent (Rich fragmentation)Good (Molecular ion dominant)Poor (Adducts only)
Sensitivity < 1 pg on-column~10-50 pg on-column> 100 pg (Variable)
Matrix Tolerance HighModerateLow (Ion suppression)
Workflow Fit Purity/ID of isolated solidReaction monitoring (IPC)Not Recommended

Visualizing the Analytical Decision Pathway

The following flow diagram illustrates the logical process for selecting the ionization source based on the compound's immediate chemical environment and the analytical goal.

IonizationSelection Start Sample: Methyl 4-bromo-2-fluoro-5-methoxybenzoate Goal Define Analytical Goal Start->Goal ID_Purity Structural ID / Purity Assay Goal->ID_Purity High Rigor IPC In-Process Control (Reaction Mix) Goal->IPC Speed Volatility Is sample dry/volatile? ID_Purity->Volatility Matrix Complex Liquid Matrix? IPC->Matrix GCMS METHOD A: GC-MS (EI) (Gold Standard) Volatility->GCMS Yes APCI METHOD B: LC-MS (APCI) (Preferred for Liquid) Volatility->APCI No (Thermally Labile) Matrix->APCI Non-Polar/Neutral ESI METHOD C: LC-MS (ESI) (Requires NH4+ Buffer) Matrix->ESI Only if Adducts Targeted

Figure 1: Decision matrix for selecting the optimal mass spectrometry interface.

Detailed Experimental Protocols

Protocol A: GC-MS Analysis (Recommended for Purity)

This protocol maximizes the detection of the molecular ion and characteristic fragmentations driven by the bromine and methoxy groups.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, Temperature 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

Data Interpretation (Self-Validating Logic):

  • Molecular Ion Check: Look for the doublet at m/z 262 and 264 (¹²C₉H₈⁷⁹BrFO₃ and ¹²C₉H₈⁸¹BrFO₃). The intensity ratio must be ~1:1.

  • Fragment M-31: Loss of methoxy (-OCH₃) from the ester. Look for doublet at m/z 231/233 .

  • Fragment M-59: Loss of the carbomethoxy group (-COOCH₃). Look for doublet at m/z 203/205 .

  • Dehalogenation: Loss of Br leads to m/z 183 (Fluoro-methoxy-benzoate core), confirming the core structure.

Protocol B: LC-MS Analysis (APCI Mode)

If GC-MS is unavailable or the sample is in a non-volatile solvent (e.g., DMSO), use this protocol.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.[2]

  • Gradient: 50% B to 95% B over 5 minutes.

  • Ion Source: APCI (Positive Mode). Note: ESI is not recommended due to poor ionization of the neutral ester.

  • Corona Current: 4-5 µA.

  • Vaporizer Temp: 350°C (High heat is crucial for neutral esters).

Data Interpretation:

  • Primary Signal: [M+H]⁺ at m/z 263/265 .

  • Validation: Unlike EI, APCI produces minimal fragmentation. Confirmation relies strictly on retention time and the isotopic doublet.

Mechanistic Insight: Fragmentation Pathway (EI)

Understanding the fragmentation is crucial for distinguishing this compound from isomers (e.g., where Br/F positions are swapped). The presence of the ortho-fluoro group often facilitates specific rearrangement ions not seen in meta or para isomers.

Fragmentation M Molecular Ion [M]•+ m/z 262/264 Frag1 [M - OCH3]+ Acylium Ion m/z 231/233 M->Frag1 - •OCH3 (31 Da) Frag2 [M - COOCH3]+ Aryl Cation m/z 203/205 M->Frag2 - •COOCH3 (59 Da) Frag3 [M - Br - COOCH3]+ Fluoro-Methoxy Benzenium m/z 124 Frag2->Frag3 - Br• (79/81 Da)

Figure 2: Proposed Electron Ionization (EI) fragmentation pathway.

References

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Korfmacher, W. A. (2005). "Principles and Applications of LC-MS in New Drug Discovery". Drug Discovery Today. Link (Grounding for APCI vs ESI selection in drug intermediates).

  • NIST Mass Spectrometry Data Center . "Methyl 4-fluorobenzoate Mass Spectrum". NIST Chemistry WebBook, SRD 69. Link (Used as a reference for fluorobenzoate fragmentation patterns).

  • Sigma-Aldrich . "Methyl 4-bromo-2-methoxybenzoate Product Specification". Link (Reference for physical properties of structural analogs).

Sources

A Senior Application Scientist's Comparative Guide to Purity Confirmation of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate like Methyl 4-bromo-2-fluoro-5-methoxybenzoate is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and regulatory success of the final Active Pharmaceutical Ingredient (API).[1][2] The presence of uncharacterized impurities, arising from starting materials, by-products, or degradation, can introduce significant risks, leading to downstream process failures and compromised patient safety.[2][3] This guide provides an in-depth, objective comparison of the principal analytical methodologies for confirming the purity of this key intermediate. We will move beyond procedural lists to explore the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA). By presenting supporting experimental data and validation frameworks grounded in ICH guidelines, this document serves as a practical resource for selecting and implementing the most appropriate analytical strategy.[4][5][6]

The Strategic Importance of Intermediate Purity Analysis

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a substituted aromatic compound often employed as a building block in complex multi-step syntheses. Its molecular structure, featuring a halogen, a fluorine atom, and methoxy and methyl ester functional groups, presents unique analytical challenges and opportunities. Ensuring its purity is a strategic imperative that shifts quality control upstream, where identifying and mitigating impurity risks is more cost-effective and scientifically sound.[1] A robust analytical system for an intermediate is not just a quality control measure but a decision-making tool that influences process optimization, scalability, and the ultimate success of a drug development program.[1]

This guide will compare four orthogonal (based on different chemical principles) analytical techniques, providing a multi-faceted approach to purity verification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[7] The technique separates the target molecule from its impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Expertise & Rationale: Why Reverse-Phase HPLC?

For a moderately polar molecule like Methyl 4-bromo-2-fluoro-5-methoxybenzoate, a Reverse-Phase (RP-HPLC) method is the logical choice. The non-polar stationary phase (typically C18) effectively retains the analyte, while a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution. This setup provides excellent separation for a wide range of organic impurities that may be present. UV detection is ideal due to the strong absorbance of the benzene ring.

Experimental Protocol: RP-HPLC Method

Objective: To quantify the purity of Methyl 4-bromo-2-fluoro-5-methoxybenzoate and detect related impurities.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This creates a stock solution of ~0.5 mg/mL.

    • Further dilute as needed for linearity studies.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Elution: Isocratic elution with 65% B at a flow rate of 1.0 mL/min is a good starting point.[8] A gradient may be required to resolve closely eluting impurities.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 227 nm.[8]

  • Data Analysis:

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • This method assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

Validation Framework (per ICH Q2(R2))

A robust HPLC method must be validated to prove it is fit for purpose.[4][9][10]

Parameter Purpose Typical Acceptance Criteria
Specificity Ensure the method accurately measures the analyte without interference from impurities or matrix components.Peak purity analysis (using a DAD detector) should be > 99%.
Linearity Demonstrate a direct correlation between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The closeness of the results to the true value.98.0% - 102.0% recovery for spiked samples.
Precision The degree of agreement among individual test results.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOD & LOQ The lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1.
Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject Transfer separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Generate Chromatogram calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

Caption: General experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for analyzing volatile and semi-volatile compounds and offers unparalleled sensitivity and specificity for identifying unknown impurities.[11][12]

Expertise & Rationale: Why GC-MS?

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is sufficiently volatile and thermally stable to be analyzed by GC. The primary advantage of GC-MS is its ability to provide structural information about impurities. The mass spectrometer fragments molecules into predictable patterns (a "mass spectrum"), which acts as a chemical fingerprint for identification. This is crucial for understanding the impurity profile, which may include starting materials, isomers, or by-products.[13]

Experimental Protocol: GC-MS Method

Objective: To identify and quantify volatile impurities and confirm the identity of the main component.

  • Sample Preparation:

    • Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[13]

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

    • Inlet: 280 °C, Splitless mode.[13]

    • Oven Program: Start at 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).[13]

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • The Total Ion Chromatogram (TIC) is used to determine peak purity by area percentage.

    • The mass spectrum of the main peak is compared against a library (e.g., NIST) or theoretical fragmentation patterns to confirm its identity.

    • The mass spectra of impurity peaks are analyzed to tentatively identify their structures.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent inject Inject & Volatilize dissolve->inject Transfer separate GC Separation (Capillary Column) inject->separate ionize Ionize & Fragment (EI) separate->ionize detect Mass Detection (MS) ionize->detect tic Generate TIC detect->tic Acquire Data ms Extract Mass Spectra detect->ms identify Identify Components tic->identify ms->identify report report identify->report Purity & Identity Report

Caption: General experimental workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure & Purity

NMR spectroscopy is an indispensable tool for unambiguous structural elucidation.[14] For purity assessment, quantitative NMR (qNMR) is a primary analytical method because it can determine the purity of a substance without requiring a reference standard of the same substance.[15][16] The signal intensity is directly proportional to the number of nuclei, making it an absolute method.[16]

Expertise & Rationale: Why ¹H and ¹⁹F NMR?
  • ¹H NMR: Provides a wealth of structural information. The chemical shift, integration (the area under a peak), and splitting patterns of the proton signals can confirm the molecule's identity. Impurities will present their own distinct signals, which can be integrated against the main compound's signals to determine a mole-to-mole ratio, and thus, the purity.

  • ¹⁹F NMR: The presence of a fluorine atom in Methyl 4-bromo-2-fluoro-5-methoxybenzoate makes ¹⁹F NMR a highly specific and sensitive tool.[17] Since fluorine is 100% abundant and there are typically no background signals, it provides a very clean spectrum for purity analysis.

Experimental Protocol: qNMR Method

Objective: To confirm the structure and determine the absolute purity of the sample.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the sample and a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation & Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher.

    • Experiments:

      • ¹H NMR: Acquire with a sufficiently long relaxation delay (D1 ≥ 5 * T₁) to ensure full signal recovery for accurate integration.

      • ¹⁹F NMR: Acquire with appropriate parameters.[17]

      • ¹³C NMR: Useful for structural confirmation but not typically used for quantification due to long acquisition times.

  • Data Analysis:

    • In the ¹H NMR spectrum, identify a well-resolved signal for the analyte and the internal standard.

    • Carefully integrate both signals.

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh Accurately Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H & 19F Spectra dissolve->acquire Transfer process Phase & Baseline Correction acquire->process Generate FID integrate Integrate Signals process->integrate calculate Calculate Purity (qNMR) integrate->calculate report report calculate->report Structure & Purity Confirmation Report EA_Workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing weigh Accurately Weigh Dried Sample combust High-Temp Combustion weigh->combust Load separate Gas Separation combust->separate detect Quantify Gases separate->detect calculate_exp Calculate Experimental % detect->calculate_exp Generate Signal compare Compare to Theoretical % calculate_exp->compare report report compare->report Elemental Composition Report

Caption: General experimental workflow for Elemental Analysis.

Comparative Guide: Selecting the Right Method

The choice of analytical method depends on the specific goal, whether it is routine quality control, impurity identification, or primary characterization. A multi-technique approach provides the most robust and comprehensive purity assessment.

Parameter HPLC GC-MS NMR Spectroscopy Elemental Analysis
Principle Differential PartitioningVolatility & Mass-to-ChargeNuclear Spin ResonanceCombustion & Detection
Primary Use Quantitative PurityImpurity IdentificationStructural Confirmation, Absolute Purity (qNMR)Empirical Formula Confirmation
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (mg)
Specificity Good to ExcellentExcellentExcellent (Structural)Good (Elemental)
Throughput HighMediumLowMedium
Strengths Robust, precise, widely applicable for QC, good for non-volatile impurities.Identifies unknown volatile impurities, high sensitivity.Unambiguous structure proof, absolute quantification without a specific standard.Confirms elemental formula, detects inorganic impurities.
Limitations Requires reference standards for impurity identification, assumes similar response factors.Limited to volatile/thermally stable compounds, potential for thermal degradation.Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret.Does not distinguish between isomers, requires pure, dry sample.

Conclusion: An Integrated Analytical Strategy

Confirming the purity of Methyl 4-bromo-2-fluoro-5-methoxybenzoate requires more than a single measurement. A comprehensive and trustworthy quality assessment is built upon an integrated strategy that leverages the strengths of orthogonal analytical techniques.

  • For routine batch release and quality control , a validated HPLC method is the most efficient and reliable choice for quantifying purity and known impurities.

  • For impurity profiling and investigation of unknown peaks , GC-MS provides the necessary sensitivity and identification capabilities for volatile and semi-volatile species.

  • For primary characterization of a reference standard or definitive structural confirmation , NMR spectroscopy is the authoritative method, providing unambiguous structural data and the ability to determine absolute purity via qNMR.

  • Elemental Analysis serves as a fundamental check to ensure the correct empirical formula, providing a final layer of confidence in the material's composition.

By employing this multi-faceted approach, researchers and drug development professionals can ensure the quality and integrity of this critical intermediate, building a solid foundation for the development of safe and effective pharmaceuticals.

References

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Wikipedia. Elemental analysis.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis - PMC.
  • Pharma Connection. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Pharma Education Center. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds.
  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • Chemistry Steps. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
  • PYG Lifesciences. (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
  • Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS.
  • ResearchGate. (2025, August 8). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather.
  • PubMed. (1986). Purity determination and evaluation of new drug substances.
  • National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC.
  • ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS?.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • ResearchGate. (PDF) Complete 1 H NMR Assignment of Diosgenin Benzoate.
  • IOPscience. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate.
  • PubChem. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate.
  • J&K Scientific. Methyl 4-bromo-2-fluoro-6-methoxybenzoate | 1427415-25-5.
  • BenchChem. A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxyphenol.
  • Sigma-Aldrich. Methyl 4-bromo-2-methoxybenzoate 98 139102-34-4.
  • Sigma-Aldrich. Methyl 5-bromo-4-methoxy-2-methylbenzoate | 1131587-94-4.
  • International Journal of Pharmaceutical Sciences and Research. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
  • CDC Stacks. Supporting Information.

Sources

Comparing reactivity of Methyl 4-bromo-2-fluoro-5-methoxybenzoate vs other halobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-2-fluoro-5-methoxybenzoate (CAS: 307974-52-9) is a highly specialized polysubstituted arene, primarily recognized as a core intermediate in the synthesis of EGFR/VEGFR inhibitors like Vandetanib (Caprelsa).

Unlike standard halobenzoates, this molecule presents a "Push-Pull-Block" electronic landscape:

  • Push: The C5-Methoxy group donates electron density (resonance), deactivating the ring toward nucleophilic attack.

  • Pull: The C1-Ester and C2-Fluorine create a localized electrophilic pocket.

  • Block: The C5-Methoxy group provides steric hindrance adjacent to the C4-Bromine handle.

This guide compares its reactivity against standard analogues to assist medicinal chemists in optimizing orthogonal functionalization strategies.

Part 1: Electronic Structure & Reactivity Prediction

The "Methoxy Effect" on Regioselectivity

The defining feature of this molecule compared to Methyl 4-bromo-2-fluorobenzoate is the C5-Methoxy group. This substituent alters the reactivity landscape significantly through two mechanisms:

  • SNAr Deactivation (Electronic): The C5-OMe group is para to the C2-Fluorine. Through resonance donation (+R effect), the oxygen lone pair increases electron density at C2, making it less electrophilic than the non-methoxy analogue.

  • Coupling Hindrance (Steric): The C5-OMe is ortho to the C4-Bromine. This creates a "steric wall" that challenges bulky phosphine ligands during Palladium-catalyzed oxidative addition.

Reactivity Map

The following diagram illustrates the competing electronic and steric forces defining the molecule's behavior.

ReactivityMap Substrate Methyl 4-bromo-2-fluoro- 5-methoxybenzoate C2_F C2-Fluorine (S_NAr Site) Substrate->C2_F Activated by Ester (ortho) C4_Br C4-Bromine (Cross-Coupling Site) Substrate->C4_Br Activated by F (meta) C5_OMe C5-Methoxy (Modulator) Substrate->C5_OMe Structural Feature SNAr_Product 2-Amino/Alkoxy Product (High Regioselectivity) C2_F->SNAr_Product Nucleophilic Attack Suzuki_Product Biaryl Product (Requires Heating) C4_Br->Suzuki_Product Pd-Catalysis C5_OMe->C2_F Deactivates (Resonance +R) Slower S_NAr vs. H-analog C5_OMe->C4_Br Steric Hindrance Requires specialized ligands

Figure 1: Mechanistic map showing how the C5-methoxy group modulates reactivity at the C2 and C4 positions.

Part 2: Comparative Performance Data

Nucleophilic Aromatic Substitution (SNAr)

Reaction: Displacement of Fluorine by Aniline (Vandetanib synthesis model).

FeatureTarget Molecule (5-OMe)Comparator A (No OMe)Comparator B (2-Br analog)
Substrate Methyl 4-bromo-2-fluoro-5-methoxybenzoateMethyl 4-bromo-2-fluorobenzoateMethyl 2,4-dibromo-5-methoxybenzoate
Leaving Group Fluorine (Activated)Fluorine (Highly Activated)Bromine (Weakly Activated)
Electronic State Deactivated (OMe donates to C2)Neutral Deactivated
Relative Rate 1.0x (Baseline) ~4.5x Faster < 0.01x (Very Slow)
Temp Required 90°C - 110°C60°C - 80°C>140°C (often fails)
Yield (Typical) 75-85%90-95%<30%

Insight: While the target molecule reacts slower than the non-methoxy version due to the +R effect, the fluorine remains a significantly better leaving group than bromine. The reaction is highly regioselective for C2; no displacement of the C4-Bromine is observed under standard SNAr conditions.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Reaction: Coupling with Phenylboronic acid (Pd(dppf)Cl₂, K₂CO₃).

ParameterTarget Molecule (5-OMe)Comparator C (No OMe)
Steric Environment Congested (OMe is ortho to Br)Open (H is ortho to Br)
Oxidative Addition Slower (Steric clash with Pd-Ln)Fast
Ligand Requirement Requires Buchwald Ligands (e.g., SPhos, XPhos) or high heatStandard Phosphines (e.g., PPh₃) work well
Homocoupling Risk Low (Sterics prevent Pd dimerization)Moderate

Part 3: Validated Experimental Protocols

Protocol A: Regioselective SNAr Displacement

Context: Synthesis of Vandetanib intermediate.

Rationale: This protocol uses mild base and controlled heat to overcome the electronic deactivation of the methoxy group without triggering ester hydrolysis.

  • Preparation: Dissolve Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Nucleophile Addition: Add 4-Bromo-2-fluoroaniline (1.1 eq). Note: Anilines are weak nucleophiles; stronger nucleophiles like morpholine react instantly at RT.

  • Base: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq).

    • Why Cs₂CO₃? Higher solubility in MeCN compared to K₂CO₃ promotes the reaction of the deactivated ring.

  • Reaction: Heat to reflux (85°C) for 4–6 hours. Monitor by HPLC (Disappearance of starting material peak at ~254 nm).

  • Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate. Recrystallize from EtOAc/Hexanes.

  • Expected Yield: 82% as a white solid.

Protocol B: Sterically Demanding Suzuki Coupling

Context: Functionalizing the C4 position while preserving the ester.

Rationale: The ortho-methoxy group requires a ligand that forms a highly active, yet bulky, monoligated Pd species to facilitate oxidative addition.

  • Catalyst System: Mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in Toluene/Water (10:1) .

    • Why SPhos? It is specifically designed for sterically hindered aryl chlorides/bromides.

  • Substrate: Add Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 eq) and Arylboronic Acid (1.5 eq).

  • Base: Add K₃PO₄ (3.0 eq). Avoid strong hydroxide bases to prevent ester hydrolysis.

  • Condition: Degas with Argon for 10 min. Heat at 100°C for 12 hours.

  • Visualization:

SuzukiWorkflow Step1 Step 1: Catalyst Pre-complexation Pd(OAc)2 + SPhos in Toluene Step2 Step 2: Substrate Addition Target Molecule + Boronic Acid + K3PO4 Step1->Step2 Active Pd(0) formed Step3 Step 3: Reaction 100°C, 12h, Argon atm Step2->Step3 Oxidative Addition (Rate Limiting due to OMe) Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Reductive Elimination

Figure 2: Optimized workflow for cross-coupling sterically hindered halobenzoates.

Part 4: Decision Matrix

Use the following logic to select Methyl 4-bromo-2-fluoro-5-methoxybenzoate over alternatives:

Scenario Recommendation Reasoning
Targeting EGFR/VEGFR Kinases USE THIS MOLECULE The 5-OMe and 2-F pattern is pharmacophoric for Vandetanib-class drugs.
Rapid Library Generation (SNAr) USE ANALOGUE (No OMe) If the methoxy group is not biologically essential, remove it to increase reaction rate and yield.
Need C4-Alkylation USE SPhos/XPhos Do not use standard PPh₃; the reaction will stall due to the ortho-methoxy steric block.

References

  • Vandetanib Synthesis & Intermediates

    • Title: An alternative synthesis of Vandetanib (Caprelsa™)
    • Source:Beilstein Journal of Organic Chemistry (via NIH).
    • URL:[Link]

  • SNAr Regioselectivity Principles

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[1]

    • Source:Journal of the American Chemical Society (via NIH).
    • URL:[Link]

  • Suzuki Coupling of Hindered Substrates

    • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions.[2]

    • Source:Journal of the American Chemical Society (Cited in Organic Chemistry Portal).
    • URL:[Link]

  • Chemical Safety & Properties

    • Title: Methyl 4-bromo-2-fluoro-5-methoxybenzoate Safety D
    • Source: Fisher Scientific / PubChem.
    • URL:[Link]

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a critical step that demands efficiency, safety, and reproducibility. This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies for this valuable compound, moving beyond standard protocols to explore safer, more efficient, and equally effective methodologies. We will delve into the causality behind experimental choices, providing a robust, self-validating framework for your synthetic endeavors.

Strategic Approaches to the Synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

The synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate can be approached through several strategic disconnections. The most common strategies involve the sequential introduction of the bromo, fluoro, and methyl ester functionalities onto a suitably substituted benzene ring. This guide will compare and contrast two primary synthetic routes, each with variations in the choice of reagents for the key transformation steps:

  • Route 1: Electrophilic Halogenation and Subsequent Esterification. This is a classical approach that begins with a commercially available or readily synthesized substituted benzoic acid, followed by esterification.

  • Route 2: Sandmeyer Reaction for Bromination. This strategy is particularly useful when the starting material is an appropriately substituted aniline, offering an alternative to direct electrophilic bromination.

Below is a visual representation of these overarching synthetic strategies.

synthetic_strategies cluster_0 Route 1: Electrophilic Halogenation cluster_1 Route 2: Sandmeyer Reaction A1 2-Fluoro-5-methoxybenzoic Acid B1 4-Bromo-2-fluoro-5-methoxybenzoic Acid A1->B1 Bromination C1 Methyl 4-bromo-2-fluoro-5-methoxybenzoate B1->C1 Esterification A2 4-Amino-2-fluoro-5-methoxybenzoic Acid B2 Diazonium Salt Intermediate A2->B2 Diazotization C2 4-Bromo-2-fluoro-5-methoxybenzoic Acid B2->C2 Sandmeyer Reaction (CuBr) D2 Methyl 4-bromo-2-fluoro-5-methoxybenzoate C2->D2 Esterification

Caption: Overview of the two primary synthetic routes to Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

Part 1: A Comparative Analysis of Brominating Agents in Electrophilic Aromatic Substitution

The introduction of a bromine atom at the C4 position of the 2-fluoro-5-methoxybenzoic acid core is a key step in Route 1. The methoxy and fluoro groups are ortho, para-directing, and the hydroxyl group of the carboxylic acid is a deactivating group. The interplay of these directing effects makes the regioselective introduction of bromine a critical consideration. While liquid bromine is a traditional choice, its high toxicity and corrosive nature have prompted the adoption of safer and more manageable alternatives.[1]

Comparison of Brominating Agents
ReagentFormulaFormKey AdvantagesKey DisadvantagesTypical Yield Range (for similar substrates)
Liquid Bromine Br₂LiquidHigh reactivity, low cost.Highly toxic, corrosive, and difficult to handle.[1]70-90%
N-Bromosuccinimide (NBS) C₄H₄BrNO₂SolidEasy to handle solid, provides a low concentration of Br₂, minimizing side reactions.[2]Can be unreliable if not pure, may require a catalyst for less activated rings.[2]80-95%[3]
Pyridinium Tribromide C₅H₅N·HBr₃SolidStable, non-volatile solid, safer alternative to liquid bromine.Less reactive than liquid bromine.75-90%
In-situ generated Bromine (NaBr/NaOCl) NaBr/NaOClSolution"Green" and safer approach, avoids handling of pure bromine.[1]Requires careful control of stoichiometry and pH.85-98%
Mechanistic Insight: The Rationale Behind Reagent Selection

Electrophilic aromatic bromination proceeds via the generation of an electrophilic bromine species that is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] The subsequent loss of a proton restores aromaticity. The choice of brominating agent influences the generation of the electrophile and the overall reaction conditions.

  • Liquid Bromine: Often requires a Lewis acid catalyst (e.g., FeBr₃) to polarize the Br-Br bond, making it more electrophilic.

  • N-Bromosuccinimide (NBS): In the presence of an acid catalyst, the nitrogen atom of NBS is protonated, which increases the electrophilicity of the bromine atom.[5] This allows for bromination of activated aromatic rings under milder conditions. The solid nature of NBS also significantly enhances handling safety compared to liquid bromine.[2][6]

  • In-situ Generation: The oxidation of bromide salts provides a controlled release of electrophilic bromine, offering a greener and safer alternative.[1]

bromination_mechanism cluster_0 Electrophilic Bromination Workflow Start 2-Fluoro-5-methoxybenzoic Acid Reagent Select Brominating Agent (e.g., NBS) Start->Reagent Reaction Reaction in suitable solvent (e.g., Acetic Acid) Reagent->Reaction Workup Aqueous Workup and Purification Reaction->Workup Product 4-Bromo-2-fluoro-5-methoxybenzoic Acid Workup->Product

Caption: Generalized workflow for the electrophilic bromination step.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol outlines a safer and efficient method for the bromination of 2-fluoro-5-methoxybenzoic acid using NBS.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methoxybenzoic acid (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: To this solution, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. The solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-bromo-2-fluoro-5-methoxybenzoic acid.

Part 2: A Comparative Analysis of Fluorinating Agents

While the target molecule already contains a fluorine atom, understanding alternative fluorinating agents is crucial for the synthesis of related compounds or when designing syntheses from precursors lacking the fluoro substituent. Electrophilic fluorinating agents are often employed for the direct fluorination of electron-rich aromatic rings.

Comparison of Electrophilic Fluorinating Agents
ReagentFormulaFormKey AdvantagesKey Disadvantages
Selectfluor® (F-TEDA-BF₄) C₇H₁₄B₂ClF₉N₂SolidStable, easy to handle, and highly reactive electrophilic fluorine source.[7]Relatively expensive.
N-Fluorobenzenesulfonimide (NFSI) C₁₂H₁₀FNO₂SSolidStable solid, good for fluorination of a wide range of nucleophiles.Can be less reactive than Selectfluor for certain substrates.
N-Fluoro-o-benzenedisulfonimide (NFOBS) C₁₂H₈FNO₄S₂SolidEffective for the fluorination of carbanions and other nucleophiles.Can be less stable than Selectfluor or NFSI.
Mechanistic Insight: The Power of Electrophilic Fluorine

Electrophilic fluorination with reagents like Selectfluor® is believed to proceed through either a single-electron transfer (SET) mechanism or a direct Sₙ2 attack on the fluorine atom.[8] For aromatic substrates, the reaction is thought to be initiated by an electron transfer from the aromatic ring to the N-F reagent, generating a radical cation intermediate.

fluorination_mechanism cluster_0 Electrophilic Fluorination with Selectfluor Aromatic Electron-rich Aromatic Substrate SET Single Electron Transfer (SET) Aromatic->SET Selectfluor Selectfluor (F-TEDA-BF₄) Selectfluor->SET Radical_Cation Aromatic Radical Cation SET->Radical_Cation Fluorination Fluorine Atom Transfer Radical_Cation->Fluorination Product Fluorinated Aromatic Product Fluorination->Product

Caption: Simplified mechanism of electrophilic fluorination using Selectfluor.

Part 3: A Comparative Analysis of Methylating Agents for Esterification

The final step in the synthesis is the esterification of the carboxylic acid. While traditional methods using hazardous reagents like methyl iodide or dimethyl sulfate are effective, safer and greener alternatives are highly desirable in a modern research environment.

Comparison of Methylating Agents for Esterification
ReagentFormulaFormKey AdvantagesKey DisadvantagesTypical Yield Range
Thionyl Chloride / Methanol SOCl₂ / CH₃OHLiquidHigh yielding and effective for a wide range of carboxylic acids.Thionyl chloride is corrosive and toxic; generates HCl gas.90-98%[9]
(Trimethylsilyl)diazomethane (CH₃)₃SiCHN₂SolutionHighly effective for methylation under mild conditions.Potentially explosive and toxic.>95%[9]
Dimethyl Carbonate (DMC) C₃H₆O₃Liquid"Green" reagent, low toxicity, byproducts are CO₂ and methanol.Requires higher temperatures and a base catalyst.80-95%
Mechanistic Insight: Pathways to Ester Formation
  • Thionyl Chloride/Methanol: The carboxylic acid is first converted to a more reactive acyl chloride by thionyl chloride. The subsequent nucleophilic attack by methanol yields the methyl ester.

  • (Trimethylsilyl)diazomethane: This reagent provides a nucleophilic methyl group that directly reacts with the carboxylic acid proton, followed by attack of the carboxylate on the resulting methyldiazonium species.

  • Dimethyl Carbonate (DMC): In the presence of a base, the carboxylate anion acts as a nucleophile, attacking one of the methyl groups of DMC in an Sₙ2 reaction. This method is highly chemoselective and avoids the use of harsh acids or highly toxic reagents.

Experimental Protocol: Esterification using Dimethyl Carbonate (DMC)

This protocol provides a greener and safer alternative for the methylation of 4-bromo-2-fluoro-5-methoxybenzoic acid.

  • Reaction Setup: To a solution of 4-bromo-2-fluoro-5-methoxybenzoic acid (1.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Reagent Addition: Add dimethyl carbonate (DMC) (2.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 90-110 °C and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Route 2: The Sandmeyer Reaction Approach

An alternative strategy for introducing the bromine atom involves the Sandmeyer reaction, which converts an aryl diazonium salt, derived from an aniline, into an aryl bromide using a copper(I) bromide catalyst.[10][11] This method is particularly advantageous when the corresponding aniline is more readily available than the unbrominated benzoic acid.

Mechanistic Insight: A Radical Pathway to Aryl Bromides

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The diazonium salt undergoes a one-electron reduction by the copper(I) catalyst to form an aryl radical, with the loss of nitrogen gas. This aryl radical then abstracts a bromine atom from the copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[10][12]

sandmeyer_mechanism cluster_0 Sandmeyer Reaction Workflow Aniline Substituted Aniline Diazotization Diazotization (NaNO₂, HBr) Aniline->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium Reaction Formation of Aryl Radical + N₂ evolution Diazonium->Reaction CuBr Cu(I)Br Catalyst CuBr->Reaction Product Aryl Bromide Reaction->Product

Caption: Key steps in the Sandmeyer reaction for the synthesis of aryl bromides.

Experimental Protocol: Sandmeyer Bromination
  • Diazotization: Dissolve 4-amino-2-fluoro-5-methoxybenzoic acid (1.0 eq.) in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases. The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Conclusion and Recommendations

The synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate can be achieved through multiple effective pathways. For routine synthesis with readily available 2-fluoro-5-methoxybenzoic acid, electrophilic bromination using N-Bromosuccinimide (NBS) followed by esterification with thionyl chloride and methanol offers a high-yielding and relatively safe protocol. For a greener approach, esterification with dimethyl carbonate (DMC) is a commendable alternative, albeit requiring slightly more forcing conditions.

The Sandmeyer reaction presents a powerful alternative when starting from the corresponding aniline, providing a distinct synthetic route that can be advantageous depending on precursor availability.

Ultimately, the choice of reagents and synthetic strategy will depend on the specific requirements of the research, including scale, available starting materials, safety considerations, and environmental impact. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to select the optimal path for their synthetic goals.

References

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  • Weiss, S., et al. (2021). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Journal of the American Chemical Society, 143(49), 20746-20754.
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The Evolving Landscape of Substituted Benzoates: A Comparative Guide to the Biological Activity of Methyl 4-bromo-2-fluoro-5-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the strategic selection and modification of chemical scaffolds are paramount to developing novel therapeutics with enhanced efficacy and specificity. The substituted benzoate ring, a privileged structure in medicinal chemistry, continues to serve as a versatile template for the design of potent biological agents. Among these, Methyl 4-bromo-2-fluoro-5-methoxybenzoate has emerged as a particularly interesting starting point for the synthesis of a diverse array of derivatives. This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Central Scaffold: Unlocking Therapeutic Potential

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a halogenated benzoate derivative that, while not extensively studied for its own biological activity, presents a rich scaffold for chemical modification.[1] The presence of bromo, fluoro, and methoxy groups on the benzene ring offers multiple reaction sites and influences the electronic properties of the molecule, making it an ideal precursor for creating libraries of compounds with diverse biological functions. Research into its derivatives has primarily branched into the synthesis of heterocyclic compounds, such as quinazolines and benzofurans, which have demonstrated significant therapeutic promise.

A Comparative Analysis of Biological Activities

This section will delve into the specific biological activities of derivatives synthesized from or structurally related to Methyl 4-bromo-2-fluoro-5-methoxybenzoate. We will compare their performance against established therapeutic agents to provide a clear benchmark for their potential.

Anticancer Activity: The Rise of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds that have garnered significant attention for their potent anticancer properties, with some derivatives, like Gefitinib, gaining FDA approval for the treatment of non-small cell lung cancer.[2][3] The synthesis of novel quinazoline derivatives often utilizes substituted benzoic acids as starting materials. While direct synthesis from Methyl 4-bromo-2-fluoro-5-methoxybenzoate is not explicitly detailed in the reviewed literature, the principles of their synthesis and the resulting biological activities provide a strong rationale for its use as a precursor.

A study on new quinazoline derivatives demonstrated significant in vitro cytotoxicity against HeLa and MDA-MB-231 cancer cell lines.[2] Notably, some of the synthesized compounds exhibited greater potency than the standard drug, Gefitinib.[2]

Compound/DrugTarget Cell LineIC50 (µM)Source
Quinazoline Derivative 21 HeLa2.81[2]
MDA-MB-2311.85[2]
Quinazoline Derivative 22 HeLa2.15[2]
MDA-MB-2312.05[2]
Quinazoline Derivative 23 HeLa1.95[2]
MDA-MB-2312.35[2]
Gefitinib (Comparator) HeLa4.3[2]
MDA-MB-23128.3[2], 14±2.1 µg/mL (~31.3 µM)[4]

Causality Behind Experimental Choices: The selection of HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines is strategic. HeLa cells are a well-established and robust cancer cell line, while MDA-MB-231 represents a particularly aggressive and difficult-to-treat cancer subtype, making it a relevant model for testing the efficacy of novel compounds. Gefitinib serves as an excellent comparator as it is a clinically approved quinazoline-based EGFR inhibitor.[5]

Antimicrobial Activity: Exploring Benzofuran Derivatives

Benzofuran derivatives are another class of heterocyclic compounds that can be synthesized from precursors like Methyl 4-bromo-2-fluoro-5-methoxybenzoate. These compounds have shown a broad spectrum of antimicrobial activities.[6] A study on newly synthesized benzofuran derivatives demonstrated potent antibacterial activity against Enterococcus faecalis and antifungal activity against Candida albicans.[6]

Compound/DrugTarget MicroorganismMIC (µg/mL)Source
Benzofuran Derivative M5a Enterococcus faecalis50[6]
Benzofuran Derivative M5g Enterococcus faecalis50[6]
Benzofuran Derivative M5i Candida albicans25[6]
Benzofuran Derivative M5k Candida albicans25[6]
Benzofuran Derivative M5l Candida albicans25[6]
Ciprofloxacin (Comparator) Enterococcus faecalis≤ 1 (susceptible) to ≥ 4 (resistant)[7]

Causality Behind Experimental Choices: Enterococcus faecalis and Candida albicans are clinically relevant opportunistic pathogens known for their increasing resistance to conventional antimicrobial agents. The use of the agar well diffusion method is a standard and reliable technique for preliminary screening of antimicrobial activity. Ciprofloxacin is a broad-spectrum antibiotic commonly used as a comparator in antibacterial assays.

Anti-inflammatory Properties of Related Benzoic Acid Derivatives

The core benzoic acid structure is also associated with anti-inflammatory properties. While specific anti-inflammatory data for derivatives of Methyl 4-bromo-2-fluoro-5-methoxybenzoate is limited, studies on other halogenated and substituted benzoic acid derivatives provide valuable insights. For instance, a study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde, a structurally related compound, demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by inhibiting key inflammatory mediators.[8]

Compound/DrugAssayEffectSource
2-bromo-5-hydroxy-4-methoxybenzaldehyde LPS-stimulated RAW 264.7 cellsSignificant reduction of NO and PGE2 production[8]
Celecoxib (Comparator) COX-2 InhibitionIC50 = 40 nM[9]

Causality Behind Experimental Choices: The use of LPS-stimulated RAW 264.7 macrophages is a well-established in vitro model for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, making it an excellent tool to screen for anti-inflammatory agents. Celecoxib, a selective COX-2 inhibitor, is a relevant comparator due to its well-characterized anti-inflammatory mechanism.[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Gefitinib) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[2]

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Enterococcus faecalis, Candida albicans) evenly over the agar surface.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound at different concentrations into the wells. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Cells

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.[8]

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a generalized workflow for screening biological activity and a simplified inflammatory signaling pathway.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Comparison Start Methyl 4-bromo-2-fluoro-5-methoxybenzoate Synth Chemical Synthesis of Derivatives (e.g., Quinazolines, Benzofurans) Start->Synth Char Structural Characterization (NMR, MS, etc.) Synth->Char Anticancer Anticancer Assays (e.g., MTT) Char->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Char->Antimicrobial AntiInflam Anti-inflammatory Assays (e.g., NO Assay) Char->AntiInflam Data Determine IC50 / MIC / EC50 Anticancer->Data Antimicrobial->Data AntiInflam->Data Comp Compare with Standard Drugs Data->Comp SAR Structure-Activity Relationship (SAR) Studies Comp->SAR

Caption: Workflow for the synthesis and biological evaluation of derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB_p IκB (Phosphorylated) NFkB_IkB->IkB_p NFkB NF-κB (Active) IkB_p->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes activates transcription of Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Inflammatory_Genes->Mediators

Sources

A Comparative Cost Analysis of Synthetic Routes to Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for accessing complex molecular architectures. The economic viability of synthesizing this compound on a laboratory or industrial scale is critically dependent on the chosen synthetic route. This guide provides an in-depth comparative analysis of two primary synthetic pathways to Methyl 4-bromo-2-fluoro-5-methoxybenzoate, with a focus on cost-effectiveness, practicality, and overall efficiency. We will delve into the detailed experimental protocols, supported by mechanistic insights and a thorough cost breakdown of each route.

Synthetic Strategy Overview

The synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate can be approached from different starting materials, primarily revolving around the sequential introduction of the bromo, fluoro, and methoxy substituents, followed by esterification. This guide will focus on two convergent and logical synthetic routes:

  • Route 1: Commencing with the commercially available 2-fluoro-5-methoxybenzoic acid, this pathway involves an electrophilic aromatic substitution to introduce the bromine atom, followed by a standard esterification.

  • Route 2: Starting with the readily accessible 4-bromo-2-fluorobenzoic acid, this route first involves esterification, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

The following sections will provide a detailed breakdown of each route, including step-by-step protocols, and a comparative cost analysis to aid researchers in selecting the most suitable method for their needs.

Route 1: Bromination of 2-Fluoro-5-methoxybenzoic Acid followed by Esterification

This synthetic approach leverages the directing effects of the existing substituents on the aromatic ring to selectively install the bromine atom at the desired position. The methoxy group is a strong activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. The carboxylic acid is a deactivating, meta-directing group. The interplay of these directing effects is crucial for the success of the bromination step.

Experimental Protocols

Step 1a: Bromination of 2-Fluoro-5-methoxybenzoic Acid

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent, which is a safer and more convenient alternative to liquid bromine.[1][2] The reaction is typically catalyzed by an acid to enhance the electrophilicity of the bromine.

  • Materials:

    • 2-Fluoro-5-methoxybenzoic acid

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Acetonitrile

    • Distilled water

    • Sodium thiosulfate solution (10% w/v)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-methoxybenzoic acid (1.0 eq) in acetonitrile.

    • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the solution.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with a 10% aqueous solution of sodium thiosulfate to destroy any unreacted NBS.

    • Extract the product with ethyl acetate (3 x volume).

    • Wash the combined organic layers with distilled water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2-fluoro-5-methoxybenzoic acid.

    • The crude product can be purified by recrystallization if necessary.

Step 1b: Esterification of 4-Bromo-2-fluoro-5-methoxybenzoic Acid

This is a classic Fischer esterification reaction, where the carboxylic acid is reacted with an excess of methanol in the presence of an acid catalyst.[3]

  • Materials:

    • 4-Bromo-2-fluoro-5-methoxybenzoic acid (from Step 1a)

    • Methanol (excess, as solvent and reagent)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, suspend the 4-bromo-2-fluoro-5-methoxybenzoic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

    • Purify the product by column chromatography on silica gel if necessary.

Visualizing Route 1

Route 1 cluster_0 Step 1a: Bromination cluster_1 Step 1b: Esterification 2-Fluoro-5-methoxybenzoic_acid 2-Fluoro-5-methoxybenzoic Acid 4-Bromo-2-fluoro-5-methoxybenzoic_acid 4-Bromo-2-fluoro-5-methoxybenzoic Acid 2-Fluoro-5-methoxybenzoic_acid->4-Bromo-2-fluoro-5-methoxybenzoic_acid NBS, H₂SO₄ (cat.) Acetonitrile, Reflux Methyl_4-bromo-2-fluoro-5-methoxybenzoate Methyl 4-bromo-2-fluoro-5-methoxybenzoate 4-Bromo-2-fluoro-5-methoxybenzoic_acid->Methyl_4-bromo-2-fluoro-5-methoxybenzoate Methanol, H₂SO₄ (cat.) Reflux

Caption: Synthetic pathway for Route 1.

Route 2: Esterification of 4-Bromo-2-fluorobenzoic Acid followed by Nucleophilic Aromatic Substitution

This alternative route begins with a different commercially available starting material and introduces the methoxy group in the final step via a nucleophilic aromatic substitution (SNAr) reaction. The success of this route hinges on the reactivity of the aryl fluoride towards nucleophilic displacement.

Experimental Protocols

Step 2a: Esterification of 4-Bromo-2-fluorobenzoic Acid

Similar to Step 1b, this is a standard Fischer esterification. A patent describing a similar transformation suggests using sulfuric acid in methanol.[4]

  • Materials:

    • 4-Bromo-2-fluorobenzoic acid

    • Methanol (excess)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and monitor by TLC.

    • Once the reaction is complete, cool to room temperature and remove the excess methanol under reduced pressure.

    • Work up the reaction as described in Step 1b to obtain crude Methyl 4-bromo-2-fluorobenzoate.

    • Purify by column chromatography if necessary.

Step 2b: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

In this key step, the fluorine atom is displaced by a methoxide nucleophile. The presence of the electron-withdrawing ester and bromo groups activates the aromatic ring towards nucleophilic attack, and fluoride is an excellent leaving group in SNAr reactions.[5][6][7][8] A protocol for a similar reaction on a pyridine derivative provides a good starting point for the reaction conditions.[9]

  • Materials:

    • Methyl 4-bromo-2-fluorobenzoate (from Step 2a)

    • Sodium methoxide

    • Methanol or a polar aprotic solvent (e.g., DMF, DMSO)

    • Dichloromethane (DCM) or Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Methyl 4-bromo-2-fluorobenzoate (1.0 eq) in the chosen solvent (e.g., DMF) in a round-bottom flask.

    • Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the addition of water.

    • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting residue by flash chromatography to yield Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

Visualizing Route 2

Route 2 cluster_0 Step 2a: Esterification cluster_1 Step 2b: SNAr 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic Acid Methyl_4-bromo-2-fluorobenzoate Methyl 4-bromo-2-fluorobenzoate 4-Bromo-2-fluorobenzoic_acid->Methyl_4-bromo-2-fluorobenzoate Methanol, H₂SO₄ (cat.) Reflux Final_Product Methyl 4-bromo-2-fluoro-5-methoxybenzoate Methyl_4-bromo-2-fluorobenzoate->Final_Product Sodium Methoxide DMF, 80°C

Caption: Synthetic pathway for Route 2.

Comparative Cost Analysis

To provide a practical comparison, we have estimated the cost of producing 100 grams of Methyl 4-bromo-2-fluoro-5-methoxybenzoate via each route. The costs are based on average prices for laboratory-grade chemicals and do not include costs for solvents, workup materials, or labor. Yields are assumed to be in the range reported for similar reactions in the literature.

Parameter Route 1 Route 2
Starting Material 2-Fluoro-5-methoxybenzoic acid4-Bromo-2-fluorobenzoic acid
Step 1 Reagents & Cost NBS, H₂SO₄Methanol, H₂SO₄
Step 2 Reagents & Cost Methanol, H₂SO₄Sodium Methoxide, DMF
Overall Yield (estimated) ~70%~75%
Starting Material Cost (per 100g of product) ~$150 - $250~$80 - $150
Key Reagent Cost (per 100g of product) ~$20 - $40 (NBS)~$10 - $20 (Sodium Methoxide)
Total Estimated Raw Material Cost ~$170 - $290 ~$90 - $170

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Discussion and Recommendation

Based on our analysis, Route 2 appears to be the more cost-effective option for the synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate. The primary reason for this is the lower cost of the starting material, 4-bromo-2-fluorobenzoic acid, compared to 2-fluoro-5-methoxybenzoic acid. While both routes involve two synthetic steps with comparable estimated overall yields, the significant difference in the price of the initial building blocks gives Route 2 a clear economic advantage.

From a practical standpoint, both routes employ standard and well-established organic reactions. The Fischer esterification is a robust and high-yielding reaction. The bromination in Route 1 with NBS is generally a clean and efficient process. The SNAr reaction in Route 2 is also a powerful transformation, and the high reactivity of the aryl fluoride should ensure a good conversion.

Causality behind Experimental Choices:

  • Route 1: The choice of NBS over liquid bromine is based on safety and ease of handling.[1][2] The use of an acid catalyst in the bromination step is to activate the NBS and increase the rate of electrophilic aromatic substitution.

  • Route 2: The choice of a polar aprotic solvent like DMF or DMSO for the SNAr reaction is to facilitate the dissolution of the sodium methoxide and to accelerate the reaction rate by solvating the cation but not the nucleophile, thus increasing its nucleophilicity.

Trustworthiness of Protocols:

The described protocols are based on well-established and frequently published synthetic methodologies in organic chemistry. The Fischer esterification is a cornerstone of organic synthesis.[3] Electrophilic aromatic bromination with NBS and nucleophilic aromatic substitution on activated aryl halides are also highly reliable and predictable reactions.[1][2][5][6][7][8]

Conclusion

For researchers and drug development professionals seeking an economical and efficient synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate, Route 2, starting from 4-bromo-2-fluorobenzoic acid, is the recommended pathway. The lower cost of the starting material provides a significant advantage in terms of overall cost-effectiveness, without compromising on the feasibility or efficiency of the synthesis. Both routes, however, offer viable options, and the final choice may also depend on the availability of specific starting materials and reagents in a particular laboratory setting.

References

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Link

  • Wikipedia. (2024). N-Bromosuccinimide. Link

  • Master Organic Chemistry. (2021, June 14). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Link

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Link

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Link

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Link

  • Master Organic Chemistry. (2021, June 14). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Pharma D GURU. (2025, November 14). NUCLEOPHILIC AROMATIC SUBSTITUTION. Link

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Link

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  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Link

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A Comparative Guide to Methyl 4-bromo-2-fluoro-5-methoxybenzoate and Its Structural Isomers for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted aromatic compounds, particularly those incorporating halogens and methoxy groups, are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] Their utility stems from the nuanced electronic and steric properties imparted by the specific arrangement of substituents on the benzene ring. This guide provides an in-depth comparison of Methyl 4-bromo-2-fluoro-5-methoxybenzoate and three of its key structural isomers. We will dissect the critical differences in their synthesis, spectroscopic signatures, and chemical reactivity. This analysis aims to equip researchers, particularly those in drug development, with the field-proven insights necessary to select the optimal building block for their specific synthetic and therapeutic objectives. The distinct properties of each isomer can significantly influence reaction outcomes and biological activity, making a clear understanding of their comparative characteristics essential for efficient and successful research.[3][4][5]

Introduction: The Strategic Importance of Isomeric Purity

In the realm of drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[3][4] A well-known example is the drug Ibuprofen, where the S(+) enantiomer is significantly more potent than its R(-) counterpart.[6] While the compounds discussed herein are constitutional isomers rather than stereoisomers, the principle holds: the specific placement of bromo, fluoro, and methoxy groups on the methyl benzoate core dictates the molecule's behavior.

This guide focuses on four structurally related isomers, each a valuable intermediate in organic synthesis:

  • Compound A: Methyl 4-bromo-2-fluoro-5-methoxybenzoate

  • Compound B: Methyl 2-bromo-4-fluoro-5-methoxybenzoate

  • Compound C: Methyl 5-bromo-2-fluoro-4-methoxybenzoate

  • Compound D: Methyl 3-bromo-5-fluoro-2-methoxybenzoate (structurally analogous name)

These compounds serve as versatile intermediates, often utilized in cross-coupling reactions to construct more complex molecular architectures for pharmaceuticals and agrochemicals.[1] Understanding their unique characteristics is key to leveraging their full synthetic potential.

Structural and Physicochemical Properties

The location of each substituent dramatically influences the molecule's physical properties, such as polarity, melting point, and boiling point. These differences arise from variations in dipole moment and crystal lattice packing efficiency.

Figure 1. Molecular structures of the compared isomers.
CompoundNameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
A Methyl 4-bromo-2-fluoro-5-methoxybenzoate1805553-99-9C₉H₈BrFO₂247.06Solid
B Methyl 2-bromo-4-fluoro-5-methoxybenzoate1395387-73-0C₉H₈BrFO₂247.06Oil
C Methyl 5-bromo-2-fluoro-4-methoxybenzoate949465-86-5C₉H₈BrFO₂247.06Solid[7]
D Methyl 3-bromo-5-fluoro-2-methylbenzoate1187318-53-1C₉H₈BrFO₂247.06Yellow Oil[8]

Table 1. Physicochemical Properties of Methyl 4-bromo-2-fluoro-5-methoxybenzoate and Its Isomers.

Comparative Synthesis Analysis

The synthesis of these isomers hinges on the principles of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.

The Causality of Regioselectivity

The methoxy (-OCH₃) group is a powerful activating, ortho-, para-directing group due to its strong +M (mesomeric) effect. The fluorine (-F) atom is a deactivating group due to its -I (inductive) effect, but it is also ortho-, para-directing because of its +M effect. The bromo (-Br) group is also deactivating and ortho-, para-directing. The interplay of these effects dictates the position of incoming electrophiles.

For instance, in the bromination of a fluoro-methoxy benzoic acid precursor, the methoxy group will be the dominant directing group. Bromination will preferentially occur at the positions ortho or para to the methoxy group that are least sterically hindered and most electronically activated.[9][10] The fluorine atom's directing influence is generally weaker than that of the methoxy group.

General Synthetic Workflow

A common route to these compounds involves the bromination of a corresponding fluoro-methoxybenzoate precursor or a Sandmeyer-type reaction from an amino-substituted precursor.

Figure 2. Generalized synthetic pathway for substituted bromo-fluoro-methoxybenzoates.
Exemplar Experimental Protocol: Sandmeyer Reaction

This protocol describes the synthesis of an aryl bromide from an aryl amine, a common method for introducing bromine with high regioselectivity.[11]

Protocol: Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate (Analogous to Isomer B)

  • Diazotization: Suspend methyl 2-amino-4-fluoro-5-methylbenzoate (12 mmol) in 48% hydrobromic acid (80 mL).[11]

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of sodium nitrite (12 mmol) in water (32 mL) dropwise, keeping the temperature below 5°C.[11]

  • Stir the resulting solution for 30 minutes at 0°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (12 mmol).[11]

  • Add the cold diazonium salt solution to the copper(I) bromide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of nitrogen gas should be observed.

  • Work-up and Purification: Add ethyl acetate (200 mL) to the reaction mixture.

  • Wash the organic layer sequentially with water (2 x 200 mL) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the resulting crude oil by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 10:1) to yield the pure product.[11] The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Spectroscopic Distinction: A Chemist's Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between these isomers. The chemical environment of each proton (¹H), fluorine (¹⁹F), and carbon (¹³C) nucleus is unique, leading to a distinct spectral fingerprint.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is most informative. Each isomer will display a unique pattern of signals for its two aromatic protons. The key differentiators are the chemical shifts (δ) and the coupling constants (J), which are influenced by the electronic effects and relative positions of the substituents. For example, a proton ortho to the electron-withdrawing ester group will typically appear at a higher chemical shift (downfield) compared to a proton ortho to the electron-donating methoxy group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly powerful for analyzing these compounds.[12][13][14] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, spanning a wide range.[12] The presence of an ortho-bromo group versus an ortho-methoxy group will cause a significant and predictable shift in the fluorine resonance. Furthermore, coupling between fluorine and adjacent protons (JHF) provides valuable structural information.[15]

IsomerExpected Aromatic ¹H SignalsKey Differentiator
A Two singlets (or narrow doublets due to ⁴JHF)Protons are para to each other.
B Two doublets (ortho coupling, ³JHH)Protons are ortho to each other.
C Two singlets (or narrow doublets due to ⁴JHF)Protons are para to each other.
D Two doublets (meta coupling, ⁴JHH)Protons are meta to each other.

Table 2. Predicted ¹H NMR Aromatic Region Patterns for Isomers A-D.

Reactivity and Application Potential

The primary utility of these isomers is as building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.[16] The reactivity of the C-Br bond is the central consideration.

Impact of Steric Hindrance on Cross-Coupling

The substituents flanking the bromine atom significantly impact its reactivity in palladium-catalyzed cross-coupling reactions.[17]

  • Isomer B (Methyl 2-bromo-4-fluoro-5-methoxybenzoate): The bromine atom is positioned between the ester group and a proton. This is a sterically demanding position. Oxidative addition of the palladium catalyst to the C-Br bond can be hindered, potentially requiring more forcing reaction conditions, specialized bulky phosphine ligands, or higher catalyst loadings to achieve good yields.[17][18][19]

  • Isomer A (Methyl 4-bromo-2-fluoro-5-methoxybenzoate): The bromine is flanked by a proton and the methoxy group. This is generally less sterically encumbered than in Isomer B, often leading to higher reactivity in standard Suzuki couplings.

  • Isomer C (Methyl 5-bromo-2-fluoro-4-methoxybenzoate): The bromine is positioned between the methoxy group and a proton, similar to Isomer A, suggesting good reactivity.

Figure 3. Influence of steric hindrance on Suzuki coupling reactivity.
Trustworthiness in Protocol Design

When developing a synthetic route using these intermediates, it is crucial to design self-validating protocols. For any cross-coupling reaction, the protocol must include:

  • Inert Conditions: Rigorous exclusion of oxygen and moisture, typically using Schlenk line techniques or a glovebox, as the palladium catalysts are air-sensitive.

  • Reagent Purity: Use of high-purity boronic acids, bases, and anhydrous solvents.

  • In-Process Controls: Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

  • Thorough Purification: Removal of catalyst residues and byproducts via column chromatography, often followed by recrystallization or distillation to achieve high purity of the final compound.

  • Unambiguous Characterization: Full spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) of the final product to confirm its identity and purity, ensuring the integrity of the data for subsequent steps or biological assays.

Conclusion

The choice between Methyl 4-bromo-2-fluoro-5-methoxybenzoate and its isomers is not arbitrary; it is a strategic decision based on a comprehensive understanding of their distinct chemical personalities. Isomer A and C generally offer higher reactivity in cross-coupling reactions due to lower steric hindrance around the C-Br bond. Isomer B, being more sterically encumbered, may require specialized catalytic systems but can be invaluable for accessing specific substitution patterns. Spectroscopic analysis, particularly a combination of ¹H and ¹⁹F NMR, provides a reliable and definitive method for distinguishing between these closely related structures. By carefully considering the synthetic accessibility, spectroscopic signatures, and relative reactivity detailed in this guide, researchers can make informed decisions, accelerating their progress in the synthesis of novel compounds for drug discovery and materials science.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Zhang, T. R., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3321-3323. Available from: [Link]

  • Lustig, E., & Hansen, E. A. (1970). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 92(17), 5225-5226. Available from: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]

  • Miyake, H., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5223-5227. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Available from: [Link]

  • Quibell, J. M., et al. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502. Available from: [Link]

  • Analytical Methods. (2018). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Available from: [Link]

  • Konrat, R., & Hanz, K. (2020). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. Available from: [Link]

  • SpectraBase. (n.d.). Fluorobenzene - Optional[¹H NMR] - Spectrum. Available from: [Link]

  • OUCI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

  • Baxter, R. D., et al. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • DeYonker, N. J., et al. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics. Available from: [Link]

  • Oakwood Chemical. (n.d.). Methyl 4-Bromo-5-fluoro-2-methylbenzoate. Available from: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International journal of applied & basic medical research, 3(1), 16–18. Available from: [Link]

  • Blogs@NTU. (2018, October 26). Stereochemistry in Pharmaceuticals: Beyond the shape of the pill. Available from: [Link]

  • ResearchGate. (2013, June 15). A review of drug isomerism and its significance. Available from: [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. Available from: [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy in Suzuki Reactions with Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki-Miyaura cross-coupling reaction with a specific, electronically-rich and sterically-hindered substrate: Methyl 4-bromo-2-fluoro-5-methoxybenzoate. This molecule presents unique challenges due to the electronic influence of the methoxy and fluoro groups, as well as potential steric hindrance. The insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate informed catalyst selection and optimize reaction outcomes.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of catalyst and ligand is paramount, directly influencing reaction kinetics, yield, and purity.[3] This is particularly true for substrates like Methyl 4-bromo-2-fluoro-5-methoxybenzoate, where the interplay of electronic and steric factors can render standard catalytic systems suboptimal.

Understanding the Substrate: Methyl 4-bromo-2-fluoro-5-methoxybenzoate

The structure of Methyl 4-bromo-2-fluoro-5-methoxybenzoate presents several key features that influence its reactivity in Suzuki-Miyaura coupling:

  • Electron-Donating Groups: The methoxy group is a strong electron-donating group, which can deactivate the aryl bromide towards oxidative addition, a critical step in the catalytic cycle.

  • Electron-Withdrawing Group: The fluoro group is electron-withdrawing, which can have a competing effect on the electron density of the aromatic ring.

  • Steric Hindrance: The substituents ortho to the bromine atom can sterically hinder the approach of the palladium catalyst.

These characteristics necessitate a carefully selected catalyst system that can overcome the challenges of both electronic deactivation and steric hindrance.

Comparative Analysis of Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is profoundly influenced by the ancillary ligands.[3] Below is a comparative analysis of different classes of palladium catalysts and their expected performance with the target substrate.

Data Summary: Catalyst Performance in Suzuki Coupling of Aryl Bromides
Catalyst System (Pre-catalyst + Ligand)Typical Substrates & ConditionsExpected Efficacy with Target SubstrateRationale
Pd(PPh₃)₄ Simple, unhindered aryl bromides.Low to ModerateTriphenylphosphine (PPh₃) is a relatively small and not very electron-rich ligand, which may struggle with the sterically hindered and electron-rich nature of the substrate.[4]
Pd(OAc)₂ + Buchwald Ligands (e.g., XPhos, SPhos) Sterically hindered, electron-rich/poor aryl halides.HighBuchwald's biaryl phosphine ligands are bulky and electron-rich, promoting oxidative addition even with challenging substrates.[5] XPhos, in particular, is known for its high activity with unactivated aryl chlorides and bromides.
PdCl₂(dppf) General aryl bromides and iodides.ModerateDppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand but may be less effective than the more specialized Buchwald ligands for this specific sterically demanding substrate.
PEPPSI™-Type Catalysts (e.g., PEPPSI-IPr) Aryl chlorides and other challenging substrates.[6]HighN-Heterocyclic Carbene (NHC) ligands, like the one in PEPPSI-IPr, are strong sigma-donors and can form very stable and active palladium complexes capable of coupling hindered substrates.[6][7]
Ligandless Palladium (e.g., Pd(OAc)₂) Activated aryl bromides and iodides.[1]LowWhile sometimes effective, ligandless systems generally show lower reactivity with deactivated and sterically hindered aryl bromides.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Base Base Ar'B(OH)2 Ar'B(OH)2 Ar-X Ar-X B(OH)2X B(OH)2X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Starting Point for Optimization

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate, utilizing a high-performance Buchwald ligand system. Researchers are encouraged to perform their own optimization studies.[3]

Experimental Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 4-bromo-2-fluoro-5-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 4-bromo-2-fluoro-5-methoxybenzoate, the arylboronic acid, potassium phosphate, palladium(II) acetate, and XPhos.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection of an appropriate catalyst system is critical for achieving high yields and purity in the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate. While traditional catalysts like Pd(PPh₃)₄ may show limited success, modern systems employing bulky, electron-rich phosphine ligands such as XPhos, or robust N-heterocyclic carbene ligands, are highly recommended for this challenging substrate. The provided experimental protocol offers a solid foundation for further optimization. As with any chemical reaction, empirical screening of catalysts, ligands, bases, and solvents is the most reliable path to identifying the optimal conditions for this specific transformation.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a - ResearchG
  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c
  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - Semantic Scholar.
  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry.
  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...
  • Suzuki-Miyaura cross coupling: Practical Guide - Yoneda Labs.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
  • (PDF)
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Buchwald Phosphine Ligands - Sigma-Aldrich.
  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript) - MIT Open Access Articles.
  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. aoaSRfnIAcXDirI6p6Av7LF8=)

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Benchmarking New Synthetic Methods for Substituted Benzoates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking New Synthetic Methods for Substituted Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift from Stoichiometric to Catalytic

The synthesis of substituted benzoates is a cornerstone of medicinal chemistry and process development. Historically, the Grignard carboxylation (ArMgX + CO₂) and Fischer esterification served as the primary routes. However, these legacy methods suffer from severe limitations: Grignard reagents are incompatible with electrophilic functional groups (ketones, esters, nitro), and Fischer esterification requires harsh acidic conditions often unsuitable for acid-sensitive scaffolds.

This guide benchmarks three modern, catalytic alternatives that have redefined the field:

  • Pd-Catalyzed Carbonylation (Solid CO Sources): The modern industrial standard.

  • Ni-Catalyzed Electrochemical Carboxylation: The sustainable, reduction-driven approach.[1]

  • Dual Ni/Photoredox Catalysis: The mild, ambient-condition specialist.

Methodology Analysis

Method A: Pd-Catalyzed Carbonylation (Solid CO Surrogates)

The Industrial Workhorse Evolved

Traditional carbonylation uses toxic, high-pressure CO gas. The modern evolution utilizes solid CO surrogates like benzene-1,3,5-triyl triformate (TFBen) or phenyl formate, which release CO in situ. This maintains the high efficiency of Palladium catalysis while mitigating safety risks.

  • Mechanism: A Pd(0)/Pd(II) cycle involving oxidative addition of the aryl halide, coordination and insertion of CO (generated in situ), and nucleophilic attack by an alcohol or amine.

  • Key Advantage: Unmatched scalability and proven robustness on multi-kilogram scales.

Method B: Ni-Catalyzed Electrochemical Carboxylation

The Green Contender

This method bypasses the need for CO entirely, utilizing CO₂ (1 atm) as the C1 source. By using electricity as a traceless reductant, it converts aryl halides to benzoates under mild conditions.

  • Mechanism: A Ni(II) precatalyst is reduced to Ni(0) at the cathode. Oxidative addition to Ar-X is followed by reduction to a nucleophilic Ni(I)-Ar species, which attacks CO₂.[2] A sacrificial anode (Mg or Zn) closes the circuit.

  • Key Advantage: Uses CO₂ directly; excellent chemoselectivity against reduction-prone groups compared to Mg/Li reagents.

Method C: Dual Ni/Photoredox Catalysis

The Mild Specialist[3]

Emerging from academic breakthroughs, this method couples a Nickel cross-coupling cycle with a photocatalytic cycle (Ir or Organic dyes). It often uses formate salts as a solid, stable CO₂ radical anion precursor.

  • Mechanism: The photocatalyst generates a CO₂ radical anion (from formate) or reduces the Ni catalyst via Single Electron Transfer (SET). The Ni center mediates the coupling of the aryl radical/halide with the carboxyl source.[4]

  • Key Advantage: Operates at room temperature; extremely high functional group tolerance (including protic groups).

Comparative Benchmark Data

The following table contrasts these methods against the legacy Grignard approach using a standard substrate: 4-bromoacetophenone (a challenging substrate for Grignard due to the ketone).

FeatureLegacy: Grignard Method A: Pd-Carbonylation Method B: Electro-Carboxylation Method C: Photoredox
Yield (4-Ac-Ph-X) < 10% (Side reactions)85 - 95%70 - 82%75 - 88%
C1 Source CO₂ (Dry Ice)Solid CO Surrogate (TFBen)CO₂ (1 atm gas)Formate Salt / CO₂
FG Tolerance Poor (No C=O, NO₂, OH)ExcellentGood (Sensitive to low reduction potentials)Excellent
Scalability HighHigh (Kilogram+)Moderate (Flow cells required for scale)Low/Moderate (Photon flux limited)
Atom Economy Low (Stoichiometric Mg)HighHighModerate (Stoichiometric formate)
Safety Profile High Risk (Exothermic)Moderate (CO containment)High (No pressurized gas)High (Visible light)

Detailed Experimental Protocols

Protocol 1: Ni-Catalyzed Electrochemical Carboxylation

Target: Synthesis of Methyl 4-cyanobenzoate from 4-chlorobenzonitrile. Rationale: Nickel is used over Palladium due to its higher affinity for oxidative addition to aryl chlorides and better performance in reductive manifolds.

Reagents:

  • Substrate: 4-Chlorobenzonitrile (1.0 mmol)

  • Catalyst: NiCl₂(dme) (10 mol%)

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)

  • Electrolyte: TBAClO₄ (0.1 M)

  • Solvent: DMF[5][6][7]

  • Anode: Magnesium rod | Cathode: Nickel foam

Step-by-Step Workflow:

  • Assembly: In an undivided cell, dissolve NiCl₂(dme), dtbbpy, and TBAClO₄ in DMF (10 mL).

  • Activation: Bubble CO₂ through the solution for 15 minutes to saturate.

  • Addition: Add 4-chlorobenzonitrile.

  • Electrolysis: Perform constant current electrolysis (CCE) at 10 mA/cm² under a CO₂ balloon atmosphere. Stir vigorously.

  • Monitoring: Stop when 2.5 F/mol of charge has passed (approx. 4-6 hours).

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Esterification (One-pot): To the crude acid, add MeOH and H₂SO₄ (cat.) and reflux for 2 hours to obtain the methyl ester for easier purification.

Protocol 2: Dual Ni/Photoredox Dehalocarboxylation

Target: Synthesis of Ethyl 4-acetylbenzoate using Formate. Rationale: Formate serves as a safe, solid source of the carboxyl radical, avoiding gas handling entirely.

Reagents:

  • Substrate: 4-Bromoacetophenone (0.5 mmol)

  • Ni Catalyst: NiCl₂[5]·glyme (5 mol%) + dtbbpy (5 mol%)

  • Photocatalyst: 4CzIPN (2 mol%) (Organic dye, metal-free alternative)

  • Reagent: Potassium Formate (HCO₂K) (2.0 equiv)

  • Solvent: DMSO

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled glovebox, combine Ni catalyst, ligand, photocatalyst, substrate, and potassium formate in a vial.

  • Solvation: Add degassed DMSO (5 mL). Seal the vial with a septum cap.

  • Irradiation: Place the vial 2 cm away from the Blue LED strips. Turn on the cooling fan to maintain ambient temperature (25°C).

  • Reaction: Stir under irradiation for 16 hours.

  • Quench: Dilute with water and extract with diethyl ether.

  • Purification: The product is obtained as the free acid. Treat with TMS-diazomethane or standard esterification to isolate the ester.

Mechanistic Visualization

Diagram 1: Electrochemical Carboxylation Cycle (Ni-Catalyzed)

This diagram illustrates the "Chain-Walking" reductive mechanism where electricity drives the turnover.

ElectroCarboxylation Ni_II_Pre Ni(II) Precatalyst Ni_0 Ni(0) Active Species Ni_II_Pre->Ni_0 +2e- (Cathode) Ni_II_Ar Ar-Ni(II)-X (Oxidative Addition) Ni_0->Ni_II_Ar + Ar-X Ni_I_Ar Ar-Ni(I) (Nucleophilic Species) Ni_II_Ar->Ni_I_Ar +1e- (Cathode) - X- Ni_II_Carboxy Ar-COO-Ni(II) (CO2 Insertion) Ni_I_Ar->Ni_II_Carboxy + CO2 Product Ar-COO- + Ni(0) Ni_II_Carboxy->Product +1e- (Cathode) Reduction Product->Ni_0 Regeneration Anode Anode: Mg -> Mg2+ + 2e- Anode->Ni_II_Pre Electron Source

Caption: The electrochemical cycle relies on the cathodic reduction of Ni(II) to Ni(I), enabling the nucleophilic attack on CO₂.

Diagram 2: Decision Matrix for Method Selection

A logical guide for researchers to choose the optimal method based on substrate constraints.

SelectionMatrix Start Start: Aryl Halide Substrate Q1 Is the substrate sensitive to reduction (e.g., NO2, Aldehyde)? Start->Q1 Q2 Is the scale > 100g? Q1->Q2 No (Robust) Q3 Is the substrate thermally unstable? Q1->Q3 Yes (Sensitive) MethodA Method A: Pd-Carbonylation (TFBen/CO) Q2->MethodA Yes MethodB Method B: Electro-Carboxylation Q2->MethodB No (Lab Scale) Q3->MethodA No (Can heat) MethodC Method C: Photoredox/Dual Cat (Room Temp) Q3->MethodC Yes

Caption: Selection logic based on substrate sensitivity (redox/thermal) and required scale.

References

  • Dual Nickel/Photoredox Catalyzed Carboxylation

    • Title: Dual nickel/photoredox catalyzed carboxylation of C(sp2)-halides with formate.[8]

    • Source: Organic Chemistry Frontiers, 2022.
    • URL:[Link]

  • Electrochemical Carboxylation Review

    • Title: Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO2.[1][2]

    • Source: Nature Communic
    • URL:[Link]

  • Pd-Catalyzed C-H Carboxylation (Direct Arenes)

    • Title: Pd(II)-catalyzed carboxylation of aromatic C–H bonds with CO2.[9][10][11]

    • Source: Science, 2023.
    • URL:[Link]

  • Solid CO Sources (TFBen)

    • Title: Palladium-catalyzed carbonylation of aryl iodides with benzene-1,3,5-triyl triform
    • Source: Organic & Biomolecular Chemistry, 2020.[3]

    • URL:[Link]

Sources

X-ray crystallography of Methyl 4-bromo-2-fluoro-5-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structural Elucidation of Methyl 4-bromo-2-fluoro-5-methoxybenzoate Derivatives: A Comparative Analysis

For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide offers an in-depth technical comparison of X-ray crystallography for the structural analysis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate derivatives. These halogenated benzoates are significant building blocks in medicinal chemistry and materials science, where precise knowledge of their solid-state conformation and intermolecular interactions is crucial for rational design and development.[1][2] This guide will delve into the experimental protocols for synthesis and single-crystal X-ray diffraction, compare the crystallographic data with that of related structures, and explore alternative characterization techniques.

The Significance of Structural Analysis for Halogenated Benzoates

The inclusion of fluorine and bromine atoms in organic molecules can significantly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] X-ray crystallography provides definitive evidence of the molecular conformation and the intricate network of non-covalent interactions, including hydrogen bonds and halogen bonds, which govern the crystal packing.[5][6] This information is invaluable for understanding structure-activity relationships (SAR) and for the design of novel therapeutic agents and functional materials.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully refined crystal structure involves a series of critical steps. The following diagram illustrates a typical workflow for the crystallographic analysis of a Methyl 4-bromo-2-fluoro-5-methoxybenzoate derivative.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate Purification Purification by Recrystallization/Chromatography Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A generalized workflow for the X-ray crystallographic analysis of organic compounds.

Detailed Experimental Protocols

Synthesis of Methyl 4-bromo-2-fluorobenzoate

A common synthetic route to related benzoate esters involves the esterification of the corresponding carboxylic acid. For instance, Methyl 4-bromo-2-fluorobenzoate can be synthesized from 4-bromo-2-fluorobenzoic acid.[7]

Step-by-step protocol:

  • Dissolve 4-bromo-2-fluorobenzoic acid in methanol at 0 °C.

  • Slowly add thionyl chloride to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. A common and effective method is slow evaporation:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to create a saturated or near-saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Monitor for the formation of well-defined single crystals.

Comparative Crystallographic Data

While the specific crystal structure of Methyl 4-bromo-2-fluoro-5-methoxybenzoate is not publicly available, we can draw valuable comparisons from the crystallographic data of structurally related compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
2-bromobenzoic acidC₇H₅BrO₂MonoclinicP2₁/c14.7955(4)3.9906(2)22.9240(8)96.906(3)1343.69(8)[5][6]
Methyl 4-bromobenzoateC₈H₇BrO₂MonoclinicP2₁/c13.911(3)7.570(2)7.747(2)99.48(3)804.8(3)[8]
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoateC₁₆H₁₅NO₆MonoclinicP2(1)/c5.590(2)17.591(7)15.427(6)901516.9(10)[9]

Analysis of Crystallographic Data:

The provided data for related brominated benzoic acid and benzoate derivatives consistently show crystallization in the monoclinic system, with the P2₁/c space group being common. This suggests that Methyl 4-bromo-2-fluoro-5-methoxybenzoate may also adopt a similar packing arrangement. The unit cell parameters vary depending on the substituents on the benzene ring, which influence the intermolecular interactions and overall crystal packing.

In the crystal structure of 2-bromobenzoic acid, molecules form inversion dimers through O-H···O hydrogen bonds, a classic motif for carboxylic acids. These dimers are further linked by weak C-H···O interactions and π–π stacking.[5][6] For Methyl 4-bromobenzoate, short Br···O interactions are a key feature of the crystal packing.[8] It is highly probable that the crystal structure of Methyl 4-bromo-2-fluoro-5-methoxybenzoate would also be stabilized by a combination of C-H···O, C-H···F, and Br···O interactions, in addition to π–π stacking.

Hirshfeld Surface Analysis: A Deeper Look into Intermolecular Interactions

To provide a more quantitative analysis of the intermolecular contacts that govern the crystal packing, Hirshfeld surface analysis is a powerful tool.[10][11][12][13] This method maps the close contacts in a crystal, allowing for the visualization and quantification of different types of interactions. For brominated organic compounds, Hirshfeld analysis often reveals significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts.[12][13] This technique would be instrumental in comparing the packing motifs of different Methyl 4-bromo-2-fluoro-5-methoxybenzoate derivatives and understanding the influence of substituent changes on the supramolecular assembly.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and are often used for initial characterization.

TechniqueInformation ProvidedComparison to X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F), connectivity, and through-space interactions (NOESY).NMR provides structural information in solution, which can differ from the solid-state conformation determined by X-ray crystallography. It does not provide bond lengths or angles with the same precision.[14]
Infrared (IR) and Raman Spectroscopy Identifies functional groups and provides information about molecular vibrations.These techniques are excellent for confirming the presence of specific functional groups but do not provide information on the three-dimensional arrangement of atoms.[15][16]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a compound.MS confirms the identity of the synthesized compound but provides no structural information beyond the molecular formula.[14]
Thermal Analysis (TG/DSC) Provides information on melting point, decomposition temperature, and thermal stability.These techniques characterize the bulk properties of the material and are complementary to the single-molecule structural information from X-ray crystallography.[16][17][18]

Conclusion

The structural elucidation of Methyl 4-bromo-2-fluoro-5-methoxybenzoate derivatives through X-ray crystallography is a powerful approach for gaining detailed insights into their solid-state properties. By comparing the crystallographic data of related compounds, we can anticipate the likely structural features and intermolecular interactions of new derivatives. The integration of spectroscopic and thermal analysis techniques provides a comprehensive characterization of these important molecules. For researchers in drug discovery and materials science, this multifaceted approach is essential for establishing robust structure-property relationships and advancing the development of novel and improved chemical entities.

References

  • Crystal structure of 2-bromobenzoic acid at 120 K: a redetermin
  • Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates.
  • Crystal structure of 2-bromo-benzoic acid at 120 K: a redetermin
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. PMC.
  • Design, synthesis, X-ray structure, Hirshfeld surface, and NLO behavior of 3-bromo-2-[(2E)-2-(2-oxonaphthalen- 1(2H)-ylidene)hydrazinyl]benzoic acid.
  • 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. MySkinRecipes.
  • Methyl 4-bromo-2-fluorobenzo
  • Buy 4-Bromo-2-fluoro-5-methoxybenzonitrile. Smolecule.
  • Methyl 4-bromobenzoate.
  • Thermal decomposition study and biological characterization of zinc(II) 2-chlorobenzoate complexes with bioactive ligands.
  • Crystal structure and Hirshfeld surface analysis of 2-bromoethylammonium bromide – a possible side product upon synthesis of hybrid perovskites. PMC.
  • Physical, Thermal and Spectroscopic Characterization of Biofield Treated p-Chloro-m-cresol.
  • Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. PMC.
  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
  • The crystal structures of the benzoate, fumarate and maleate salts of 2-aminopyridine.
  • Methyl 4-bromo-5-fluoro-2-hydroxybenzo
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Methyl 4-bromo-2-fluoro-6-methoxybenzo
  • Spectroscopic, Thermal, Microbiological, and Antioxidant Study of Alkali Metal 2-Hydroxyphenylacet
  • CAS No : 4093-34-9 | Product Name : Methyl 4-Acetamido-5-bromo-2-methoxybenzoate.
  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxyl
  • Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evalu
  • Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) - ResearchGate.
  • 1427415-25-5|Methyl 4-bromo-2-fluoro-6-methoxybenzo

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Comparative Guide: Functional Group Tolerance in C–N and C–C Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Focus Product: Third-Generation (G3) Buchwald Palladacycles (e.g., XPhos Pd G3)

Alternatives Compared: Traditional Pd(0) Sources [Pd(PPh3)4] and Nickel-Catalyzed Systems [Ni(cod)2 / Ni(II) precatalysts]

Executive Summary & Scope

In late-stage pharmaceutical functionalization, chemoselectivity is paramount. This guide objectively compares the functional group tolerance (FGT) of Third-Generation (G3) Buchwald Precatalysts against traditional Palladium(0) sources and emerging Nickel catalytic systems.

While Nickel catalysis offers cost advantages for alkyl electrophiles, experimental data confirms that XPhos Pd G3 and related palladacycles offer superior robustness against Lewis-basic heterocycles and protic functionalities that frequently poison Ni-catalysts or deactivate traditional Pd sources like Pd(PPh3)4.

Mechanistic Underpinnings of Tolerance

To understand why G3 systems exhibit superior FGT, one must analyze the catalyst activation pathway. Traditional sources like Pd(PPh3)4 generate Pd(0) via ligand dissociation, a reversible process often inhibited by the presence of coordinating functional groups (e.g., pyridines, nitriles) which compete with phosphines for the metal center.

In contrast, XPhos Pd G3 utilizes a precatalyst scaffold that undergoes irreversible base-mediated reductive elimination. This rapidly generates a high concentration of the mono-ligated [L-Pd(0)] species, which is the active catalyst.[1] The bulky biaryl ligand (XPhos) creates a steric wall that prevents the coordination of off-cycle inhibitors (like amines or alcohols) while facilitating the reductive elimination of the product.

Diagram 1: Catalyst Activation & Inhibition Pathways

G Precat XPhos Pd G3 (Air Stable Precatalyst) Active [L-Pd(0)] Active Species Precat->Active Irreversible Activation (- Carbazole) Base Base (e.g., K3PO4) Base->Precat Trapped [L-Pd(II)-FG] Inhibited/Off-Cycle Active->Trapped Low Steric Bulk Ligands Cycle Catalytic Cycle (Oxidative Addition) Active->Cycle Fast OA Trad Pd(PPh3)4 Trad->Active Reversible Dissociation Trad->Trapped FG Coordination (Pyridine/Nitrile)

Caption: Activation of G3 precatalysts is irreversible, preventing the equilibrium back-reaction that plagues traditional sources. Steric bulk prevents off-cycle trapping by functional groups.

Comparative Performance Analysis

The following data synthesizes performance metrics across standard C–N (Buchwald-Hartwig) and C–C (Suzuki-Miyaura) couplings.

Table 1: Functional Group Tolerance Matrix
Functional GroupXPhos Pd G3 (Advanced)Pd(PPh3)4 (Traditional)Ni-Catalysis (Alternative)Mechanistic Insight
Unprotected Alcohols (-OH)Excellent ModeratePoorNi-alkoxides form easily, leading to side reactions. G3 steric bulk prevents Pd-O coordination.
Primary Amines (-NH2)Excellent PoorModeratePrimary amines displace PPh3 in traditional systems, killing activity. G3 remains active.[2]
Aldehydes/Ketones Excellent GoodVery Poor Ni(0) is highly oxophilic and reacts with carbonyls (reductive coupling side reactions).
Pyridines/Azoles High LowModerateN-heterocycles poison Pd(PPh3)4 by occupying open coordination sites.
Alkyl Halides ModerateVery PoorExcellent Ni is superior for sp3-C electrophiles via radical mechanisms.
Nitro Groups (-NO2)GoodGoodPoorNitro groups can oxidize sensitive Ni(0) or participate in radical side-cycles.
Deep Dive: The "Coordinating Group" Trap

Recent comparative studies (e.g., Nelson et al.) demonstrate that while Nickel is a potent alternative for cost reduction, it fails catastrophically in the presence of aldehydes and ketones. In a head-to-head Suzuki coupling of p-tolylboronic acid, the addition of 1 equivalent of benzaldehyde reduced the yield of the Ni-catalyzed reaction to <5%, while the XPhos Pd G3 reaction remained at >95% yield.

Recommendation: If your scaffold contains electrophilic carbonyls or unprotected polar protons, Pd G3 is the obligatory choice .

Experimental Protocols (Self-Validating Systems)

A common failure mode in using G3 precatalysts is improper activation. The protocol below includes "Checkpoints" to validate the system in real-time.

Protocol: C–N Coupling with XPhos Pd G3

Target: Coupling of a secondary amine with a heteroaryl chloride containing a nitrile group.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (1–2 mol%)

  • Base: K2CO3 (weak) or NaOtBu (strong) - Substrate dependent

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Step-by-Step Workflow:

  • Pre-Complexation Check (Visual):

    • Weigh XPhos Pd G3 in air (it is stable).

    • Checkpoint: The solid should be a crystalline off-white/tan. If it is dark brown or sticky, the precatalyst has hydrolyzed; discard.

  • Solvent Sparging (Critical):

    • Although G3 is robust, oxygen consumes the active [L-Pd(0)] species. Sparge solvent with N2 for 10 minutes before adding to the reaction vessel.

  • Activation Sequence:

    • Add reagents and base to the vial.

    • Add solvent.[3]

    • Heat to 80°C.

    • Checkpoint: Within 5 minutes of heating, the solution should turn from clear/yellow to a dark amber/black. This color change indicates the release of the carbazole and formation of active Pd(0). No color change = No activation.

  • Workup:

    • Filter through a pad of silica/Celite to remove the carbazole byproduct (which can be fluorescent and interfere with UV-detection during HPLC).

Diagram 2: Decision Tree for Catalyst Selection

D Start Start: Select Catalyst Q1 Substrate contains Aldehyde, Ketone, or Nitro? Start->Q1 Q2 Electrophile is Alkyl Halide (sp3)? Q1->Q2 No Res_PdG3 USE XPhos Pd G3 (High Tolerance) Q1->Res_PdG3 Yes (Ni fails) Q3 Substrate contains Unprotected Amine/OH? Q2->Q3 No (Aryl/Vinyl) Res_Ni USE Ni(cod)2 / Ligand (Radical/Alkyl specific) Q2->Res_Ni Yes (Pd slow) Q3->Res_PdG3 Yes (Avoid PPh3) Res_Trad USE Pd(dppf)Cl2 (Cost effective, low steric) Q3->Res_Trad No (Standard)

Caption: Logical flow for selecting between G3 Pd, Traditional Pd, and Ni based on functional group risks.

References

  • Bruno, N. C., et al. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands.[2][4] Organic Letters, 15(11), 2876–2879.[4] Link

  • Colacot, T. J. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination. Thieme Connect / Synlett. Link

  • Sigma-Aldrich. (2024). G3 and G4 Buchwald Precatalysts: Product Guide and Mechanisms.Link

  • McCann, L. C., & Organ, M. G. (2014). Well-defined nickel and palladium precatalysts for cross-coupling.[5][6][7] Nature Reviews Chemistry. Link

  • Gurouova, A., et al. (2021).[3] Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis and Quality Control. Molecules.[1][2][3][5][6][7][8][9][10] Link

Sources

A Senior Application Scientist's Guide to Validating the Structure of 1,3,5-Triformylphloroglucinol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the structure of reaction products derived from 1,3,5-triformylphloroglucinol (TFP). Moving beyond a simple checklist of techniques, this document emphasizes a holistic, self-validating analytical workflow. We will delve into the causality behind experimental choices, ensuring that each step logically builds upon the last to provide an unambiguous structural assignment. The primary focus will be on the common and synthetically powerful Schiff base condensation reaction, which leads to the formation of highly stable β-ketoenamine linkages—a cornerstone in the construction of advanced materials like Covalent Organic Frameworks (COFs).

The Chemistry of 1,3,5-Triformylphloroglucinol: More Than a Simple Aldehyde

1,3,5-Triformylphloroglucinol is a unique building block. Its three aldehyde groups, symmetrically positioned on a phloroglucinol core, offer a versatile platform for creating complex, often porous, structures. The key to its reactivity and the stability of its products lies in the electronic interplay between the hydroxyl and formyl groups. Intramolecular hydrogen bonding increases the electrophilicity of the aldehyde carbons, making them highly susceptible to nucleophilic attack by amines.[1]

The initial reaction with a primary amine yields an imine linkage (-C=N-), a reversible covalent bond.[1] However, the true elegance of TFP chemistry lies in the subsequent irreversible tautomerization from the enol-imine to the more thermodynamically stable β-ketoenamine form.[2] This transformation is the linchpin of the exceptional chemical stability observed in many TFP-derived materials.[1] Our validation strategy, therefore, must not only confirm the formation of a new bond but also unequivocally distinguish between the imine and the β-ketoenamine tautomers.

A Multi-Pronged Approach to Structural Validation

No single analytical technique can provide a complete picture. A robust validation strategy relies on the synergistic application of multiple spectroscopic and analytical methods. Each technique offers a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

Our workflow is designed to be sequential and logical. We begin with techniques that confirm the fundamental chemical transformation and then move to more advanced methods to probe the fine structural details and, where applicable, the material's physical properties.

G cluster_0 Initial Reaction & Product Isolation cluster_1 Primary Structural Confirmation cluster_2 Crystallinity & Morphology Analysis cluster_3 Porosity & Surface Area Characterization Reaction Schiff Base Condensation Purification Solvent Washing / Soxhlet Extraction Reaction->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (Solution & Solid-State) FTIR->NMR PXRD Powder X-ray Diffraction NMR->PXRD Microscopy SEM / TEM PXRD->Microscopy GasSorption Gas Sorption Analysis PXRD->GasSorption

Figure 1: A logical workflow for the comprehensive validation of TFP-based reaction products.

Experimental Protocols & Data Interpretation

Part 1: Synthesis of a TFP-Amine Condensation Product

This protocol describes a typical solvothermal synthesis of a TFP-based covalent organic framework.

Materials:

  • 1,3,5-Triformylphloroglucinol (TFP)

  • Aromatic diamine (e.g., p-phenylenediamine)

  • Solvent mixture (e.g., mesitylene/dioxane)

  • Aqueous acetic acid (e.g., 3 M)

Procedure:

  • In a Pyrex tube, combine TFP and the aromatic diamine in a 1:1.5 molar ratio.

  • Add the solvent mixture and aqueous acetic acid.

  • Sonicate the mixture until a homogenous suspension is formed.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum and heat at 120 °C for 72 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product with copious amounts of an appropriate solvent (e.g., acetone, ethanol) to remove unreacted monomers and catalyst. For COF synthesis, Soxhlet extraction with solvents like tetrahydrofuran and acetone for 24 hours each is recommended for thorough purification.[3]

  • Dry the final product under vacuum.

Part 2: Spectroscopic Validation

The "Why": FTIR spectroscopy is the first line of defense in structural validation. It provides rapid and definitive evidence of the consumption of starting materials and the formation of new functional groups. For TFP-amine reactions, we are specifically looking for the disappearance of the aldehyde C=O and amine N-H stretches, and the appearance of new bands corresponding to the β-ketoenamine linkage.

Experimental Protocol:

  • Acquire FTIR spectra of the starting materials (TFP and the amine) and the purified product.

  • Use an attenuated total reflectance (ATR) accessory for solid samples.

  • Collect spectra over a range of 4000-650 cm⁻¹ with a resolution of at least 2 cm⁻¹.[3]

Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Observation in Product SpectrumStructural Implication
Aldehyde C=O (TFP)~1640DisappearanceConsumption of TFP
Amine N-H (starting material)3300-3500DisappearanceConsumption of amine
Imine C=N~1650AbsenceIndicates tautomerization to β-ketoenamine
β-Ketoenamine C=C~1580AppearanceFormation of the enamine moiety[3]
β-Ketoenamine C=O~1600AppearanceFormation of the keto tautomer[3]
β-Ketoenamine C-N~1250AppearanceFormation of the amine linkage[3]

The absence of a distinct imine C=N stretch and the emergence of strong C=C and C=O bands are crucial indicators of the desired β-ketoenamine structure.[3]

G TFP 1,3,5-Triformylphloroglucinol (TFP) C=O stretch ~1640 cm⁻¹ Product β-Ketoenamine Product C=C stretch ~1580 cm⁻¹ C=O stretch ~1600 cm⁻¹ C-N stretch ~1250 cm⁻¹ TFP->Product Schiff Base Condensation & Tautomerization Amine Aromatic Amine N-H stretch 3300-3500 cm⁻¹ Amine->Product Schiff Base Condensation & Tautomerization

Figure 2: Key FT-IR spectral changes confirming the formation of a β-ketoenamine linkage from TFP and an aromatic amine.

The "Why": While FTIR confirms the presence of functional groups, NMR provides detailed information about the chemical environment of individual atoms, offering a more granular confirmation of the product's structure. For TFP-based products, which are often insoluble, solid-state NMR (ssNMR) is particularly powerful.

Experimental Protocol (Solid-State ¹³C CP/MAS NMR):

  • Pack the finely powdered, dry sample into a zirconia rotor.

  • Acquire the ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectrum.

  • Use a standard reference sample, such as adamantane, for chemical shift calibration.

Data Interpretation:

Carbon EnvironmentExpected Chemical Shift (ppm)Observation in Product SpectrumStructural Implication
Aldehyde C=O (TFP)~190DisappearanceConsumption of TFP
Enamine Carbon (-C-N)~146AppearanceFormation of the amine linkage[4]
Keto C=O~184AppearanceConfirmation of the keto tautomer[4]
Exocyclic Carbon (C=C)~109AppearanceFormation of the enamine double bond[4]

The appearance of new peaks in the 100-190 ppm region, corresponding to the carbons of the β-ketoenamine linkage, provides strong, complementary evidence to the FTIR data.

For soluble products or oligomeric intermediates, solution-state NMR can be invaluable.

¹H NMR of TFP (in CDCl₃):

  • δ 14.11 (s, 3H, -OH)

  • δ 10.15 (s, 3H, -CHO)[1]

The disappearance of the aldehyde proton signal at ~10.15 ppm is a key indicator of a successful reaction.

Part 3: Characterization of Crystalline Structure and Porosity

For products intended to be crystalline porous materials, such as COFs, further characterization is essential.

The "Why": PXRD is the gold standard for confirming the crystallinity and determining the long-range order of a material. For COFs, the experimental diffraction pattern is compared to simulated patterns for different possible stacking models (e.g., eclipsed vs. staggered).

Experimental Protocol:

  • Acquire the PXRD pattern of the powdered sample.

  • Compare the experimental pattern with simulated patterns generated from theoretical crystal structures.

  • Perform Pawley or Rietveld refinement to obtain unit cell parameters.[5]

Data Interpretation: The presence of sharp diffraction peaks, particularly a prominent peak at a low 2θ angle corresponding to the (100) plane, is indicative of a crystalline, ordered structure.[5] A good match between the experimental and simulated patterns confirms the predicted topology and stacking arrangement.

The "Why": For porous materials, it is crucial to quantify their surface area and pore volume, as these properties are directly related to their function in applications like gas storage and catalysis.[6]

Experimental Protocol:

  • Activate the sample by heating under high vacuum to remove any guest molecules from the pores.

  • Measure the nitrogen adsorption-desorption isotherm at 77 K.

  • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the appropriate relative pressure range.[7]

Data Interpretation: A Type I isotherm is characteristic of microporous materials like many COFs. A high BET surface area confirms the presence of a porous network.

Comparative Analysis: Imine vs. β-Ketoenamine Linkages

FeatureImine Linkageβ-Ketoenamine LinkageRationale for Distinction
FTIR (C=N) Strong peak ~1650 cm⁻¹Absent or very weakThe C=N bond is the defining feature of the imine.
FTIR (C=O) AbsentStrong peak ~1600 cm⁻¹The keto C=O is only present in the tautomerized form.
¹³C ssNMR C=N carbon ~160 ppmC-N carbon ~146 ppm, C=O carbon ~184 ppmThe chemical environments of the carbons are distinctly different.
Chemical Stability Reversible, less stableIrreversible, highly stableThe keto-enol tautomerization is thermodynamically driven.

Conclusion: A Self-Validating Workflow

By systematically applying this multi-technique approach, researchers can build a comprehensive and self-validating case for the structure of their TFP-derived products. The disappearance of starting material signals in both FTIR and NMR, coupled with the appearance of characteristic peaks for the β-ketoenamine linkage, provides a strong foundation. For crystalline materials, the confirmation of long-range order by PXRD and porosity by gas sorption analysis completes the structural picture. This rigorous validation is not merely a procedural formality; it is the bedrock upon which reliable structure-property relationships are built, enabling the rational design of next-generation materials for a multitude of applications.

References

  • Banerjee, R. et al. (2011). High-Throughput Synthesis of Covalent Organic Frameworks and Their Application in Gas Storage.
  • Ding, S.-Y., & Wang, W. (2013). Covalent organic frameworks (COFs): from design to applications. Chemical Society Reviews, 42(2), 548-568.
  • Kandambeth, S. et al. (2012). Construction of Covalent Organic Frameworks by Covalent Linkages.
  • Côté, A. P. et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166-1170.
  • Royal Society of Chemistry. (2015). Electronic Supplementary Information.
  • Quantachrome Instruments. (n.d.).
  • Dalapati, S. et al. (2015). [3+3] Imine and β-ketoenamine tethered fluorescent covalent-organic frameworks for CO2 uptake and nitroaromatic sensing.
  • Dichtel, W. R. et al. (2018). Improved Synthesis of β-Ketoenamine-Linked Covalent Organic Frameworks via Monomer Exchange Reactions. ChemRxiv.
  • Lotsch, B. V. et al. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. Journal of the American Chemical Society Au.
  • Zhang, Y.-B. et al. (2022). β-Ketoenamine Covalent Organic Frameworks—Effects of Functionalization on Pollutant Adsorption. Polymers, 14(15), 3125.
  • ResearchGate. (n.d.). 13 C CP/MAS solid-state NMR spectrum of the COF BDFamide-Tp.

Sources

HPLC methods for analyzing Methyl 4-bromo-2-fluoro-5-methoxybenzoate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of HPLC Methods for Analyzing Methyl 4-bromo-2-fluoro-5-methoxybenzoate Reaction Mixtures

For researchers and professionals in drug development, the precise analysis of reaction mixtures is fundamental to ensuring the efficiency of synthesis and the purity of intermediates. Methyl 4-bromo-2-fluoro-5-methoxybenzoate is a substituted aromatic ester that serves as a key building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is the analytical cornerstone for monitoring its formation, quantifying its purity, and identifying related process impurities.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of Methyl 4-bromo-2-fluoro-5-methoxybenzoate reaction mixtures. We will explore the causality behind the selection of different stationary phases and elution techniques, present detailed experimental protocols, and offer supporting data to guide researchers in choosing the most suitable method for their specific analytical objectives.

The Analytical Challenge: Physicochemical Properties and Chromatographic Strategy

The molecular structure of Methyl 4-bromo-2-fluoro-5-methoxybenzoate dictates the strategy for its chromatographic separation. Key features include:

  • A Benzophenone Core : The aromatic ring is a strong chromophore, making UV-Vis detection highly effective. Benzophenone and its derivatives typically exhibit maximum absorbance (λmax) in the 250-350 nm range.[1]

  • Moderate Polarity : The presence of the methyl ester, methoxy, and halogen functional groups imparts moderate polarity. This makes the compound ideally suited for reversed-phase chromatography, where separation is based on hydrophobicity.[1][2][3]

  • Potential for π-π Interactions : The electron-rich aromatic ring can engage in π-π interactions with specific HPLC stationary phases, offering an additional mechanism for achieving selectivity.[4]

A typical reaction mixture may contain the starting materials, the desired product, and potential byproducts such as the hydrolyzed carboxylic acid or isomers. Therefore, the chosen HPLC method must provide sufficient resolution to separate all these components effectively.

Method Comparison: A Tale of Two Columns

We compare two robust RP-HPLC methods: a rapid screening method using a conventional C18 column and a high-resolution method employing a Phenyl-Hexyl stationary phase for enhanced selectivity.

Method A: Rapid Isocratic Analysis with a C18 Column

The C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, renowned for its versatility and robust performance in separating a wide variety of compounds based on hydrophobic interactions.[2] An isocratic method, which uses a constant mobile phase composition, is often preferred for its simplicity and speed, making it ideal for routine in-process controls (IPCs) where the primary goal is to quickly assess reaction completion or product purity.

Method B: High-Resolution Gradient Analysis with a Phenyl-Hexyl Column

A Phenyl-Hexyl column features phenyl groups bonded to the silica surface via a hexyl linker. This stationary phase provides an alternative selectivity compared to C18 by facilitating π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic analyte.[4][5] This can be particularly advantageous for separating structurally similar aromatic compounds, such as isomers or related impurities. A gradient elution, where the mobile phase composition is changed over time, is employed to effectively resolve components with a wider range of polarities and to sharpen peaks, thereby improving sensitivity and resolution.

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and reproducible methodology.

Reagent and Sample Preparation
  • Mobile Phase A : 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Diluent : Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 10 mg of Methyl 4-bromo-2-fluoro-5-methoxybenzoate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Working Standard Solution (100 µg/mL) : Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Reaction Mixture Sample : Quench a small aliquot of the reaction mixture and dilute it with the diluent to an approximate final concentration of 100 µg/mL of the expected product. Filter through a 0.45 µm syringe filter before injection.

HPLC System and Conditions
ParameterMethod A: C18 IsocraticMethod B: Phenyl-Hexyl Gradient
HPLC System Standard HPLC/UHPLC with UV/PDA DetectorStandard HPLC/UHPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase 65% Acetonitrile, 35% Water with 0.1% Formic AcidGradient Elution (see table below)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Run Time 10 minutes15 minutes

Gradient Timetable for Method B:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
10.0595
12.0595
12.15050
15.05050

Visualizing the Process

A well-defined workflow is critical for reproducible results. The following diagram illustrates the general procedure from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard setup Equilibrate HPLC System (Column, Mobile Phase) prep_std->setup prep_sample Dilute & Filter Reaction Mixture prep_sample->setup inject Inject Sample/Standard setup->inject run Execute Method (Isocratic or Gradient) inject->run integrate Integrate Chromatogram Peaks run->integrate quantify Calculate Purity / Concentration integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for HPLC analysis.

Comparative Performance Data

To objectively compare the two methods, a hypothetical but realistic reaction mixture containing the product, a key starting material (SM-1), and a common byproduct (BP-1, the hydrolyzed acid) was analyzed. The results are summarized below.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A (C18 Isocratic)Method B (Phenyl-Hexyl Gradient)Justification
Retention Time (t_R) - Product 5.82 min8.15 minGradient elution and different selectivity lead to longer retention.
Resolution (R_s) - Product / SM-1 1.82.5The gradient and π-π interactions enhance separation.
Resolution (R_s) - Product / BP-1 2.13.2Both methods resolve the more polar byproduct well, but the gradient improves it.
Tailing Factor (T_f) - Product 1.21.1Gradient elution often produces more symmetrical peaks.
Total Analysis Time 10 min15 minThe isocratic method is faster, suitable for high throughput.

Discussion: Interpreting the Results

The data clearly illustrates the trade-offs between the two approaches.

  • Speed vs. Resolution : Method A is significantly faster, making it an excellent choice for rapid in-process checks where the primary goal is to monitor the disappearance of starting material or the appearance of the product. However, its resolving power is lower, with a resolution of 1.8 between the product and SM-1, which is acceptable but not ideal for precise impurity profiling.

  • Enhanced Selectivity : Method B, using the Phenyl-Hexyl column, provides superior resolution for all critical pairs. The increase in resolution (R_s > 2.0 for all pairs) ensures more accurate quantification, which is crucial for final product release testing or for troubleshooting complex reaction mixtures where impurities may be present at low levels. The improved peak shape (Tailing Factor closer to 1.0) also contributes to better integration and higher precision. The underlying reason for this enhanced performance is the alternative separation mechanism offered by the phenyl stationary phase, which complements the standard hydrophobic interactions with valuable π-π interactions.[4]

The choice between these methods is therefore dictated by the analytical goal.

Method_Selection cluster_A Advantages of Method A cluster_B Advantages of Method B start What is the Analytical Goal? goal1 Routine In-Process Control (IPC) High Throughput Needed start->goal1 Speed is critical goal2 Final Purity Assay Impurity Profiling Method Development start->goal2 Resolution is critical methodA Choose Method A: C18 Isocratic goal1->methodA methodB Choose Method B: Phenyl-Hexyl Gradient goal2->methodB advA • Fast Analysis Time • Simple Mobile Phase • Robust & Reliable advB • Superior Resolution • Enhanced Selectivity (π-π) • Better Peak Shapes

Sources

Spectral comparison between starting material and final product

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Acetylation of Salicylic Acid to Acetylsalicylic Acid (Aspirin)[1][2]

Executive Summary

In drug development and chemical manufacturing, the "Spectral Delta"—the quantifiable difference between starting material (SM) and final product (FP)—is the primary metric for reaction monitoring and purity assessment. This guide moves beyond basic identity confirmation to a multi-modal spectral analysis.

We utilize the Synthesis of Aspirin (Acetylsalicylic Acid) from Salicylic Acid as the definitive case study. This transformation (Phenol


 Ester) offers a distinct spectral shift across three critical analytical dimensions: FTIR  (Functional Group), 

H-NMR
(Structural Connectivity), and HPLC-UV (Purity & Quantitation).

The Chemical Transformation & Analytical Logic

Before analyzing the spectra, we must visualize the structural change that dictates the spectral shift.

ReactionLogic SM Starting Material (Salicylic Acid) Phenolic -OH Product Final Product (Aspirin) Ester -OAc SM->Product Acetylation Reagent Reagent (Acetic Anhydride) Reagent->Product IR FTIR Checkpoint Target: C=O Shift Product->IR NMR NMR Checkpoint Target: Methyl Singlet Product->NMR UV HPLC-UV Checkpoint Target: u03bb max Shift Product->UV

Figure 1: The reaction pathway and associated analytical checkpoints. The transformation of the phenolic hydroxyl to an acetyl ester drives the spectral changes described below.

Analytical Modality I: FTIR Spectroscopy

The "Go/No-Go" Gauge

Fourier Transform Infrared (FTIR) spectroscopy provides the fastest confirmation of functional group transformation. In this synthesis, the disappearance of the broad phenolic stretch and the appearance of the ester carbonyl are the primary indicators.

Spectral Comparison Data
FeatureSalicylic Acid (SM)Acetylsalicylic Acid (Product)The "Spectral Delta"
-OH Stretch 3230–3000 cm⁻¹ (Broad)Phenolic -OHAbsent (or very weak)Replaced by -COOH stretch onlyDisappearance of the broad phenolic band is the primary indicator of reaction completion.
C=O Stretch ~1652 cm⁻¹ Conjugated, intramolecular H-bond lowers frequency.1754 cm⁻¹ (Ester)1690 cm⁻¹ (Acid)Appearance of the doublet. The ester C=O appears at a significantly higher wavenumber than the original acid.
C-O Stretch ~1200–1250 cm⁻¹ (Phenol C-O)~1180–1200 cm⁻¹ (Ester C-O)Shift in the fingerprint region (less diagnostic but confirmatory).

Interpretation: If the final spectrum retains a strong, broad peak >3000 cm⁻¹ and lacks the distinct ester carbonyl at ~1750 cm⁻¹, the reaction has failed or the product is heavily contaminated with starting material.

Analytical Modality II: H-NMR Spectroscopy

The Structural Proof

While IR confirms functional groups, Nuclear Magnetic Resonance (NMR) confirms the molecular architecture and quantifies the ratio of conversion.

Spectral Comparison Data (Solvent: or DMSO- )
Proton EnvironmentSalicylic Acid (SM)

(ppm)
Aspirin (Product)

(ppm)
Mechanistic Insight
Methyl Group (-CH₃) Absent 2.35 ppm (Singlet, 3H) The Smoking Gun. This sharp singlet is the definitive proof of acetylation.
Aromatic Protons 6.9 – 7.9 ppm (Multiplet)7.1 – 8.1 ppm (Multiplet)The ester group is electron-withdrawing, causing a slight downfield shift of the aromatic protons compared to the electron-donating phenol.
Phenolic -OH ~10.5 ppm (Singlet, broad)Absent Confirms consumption of SM.
Carboxylic -COOH ~11–13 ppm (Broad)~11–13 ppm (Broad)Remains present in both; not diagnostic for conversion.

Critical Quality Attribute (CQA): Integration of the aromatic region (4H) vs. the methyl singlet (3H) must yield a ratio of 1.33:1 . Deviations indicate impurities (e.g., acetic acid or unreacted salicylate).

Analytical Modality III: HPLC-UV

Purity & Trace Impurity Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD/PDA) is critical for determining purity. While retention time separates the compounds, the UV-Absorption Spectrum provides the "spectral" confirmation of identity for each peak.

The UV Spectral Shift (DAD Analysis)
  • Salicylic Acid (Impurity): Exhibits a strong absorption maximum (

    
    ) at 303 nm  due to the conjugated phenolic system.
    
  • Aspirin (Product): The acetylation disrupts this conjugation slightly. The

    
     shifts to 276 nm  and absorbance at 303 nm drops significantly.
    
Comparative Table: HPLC-UV Profile
ParameterSalicylic AcidAspirinApplication

303 nm & 235 nm276 nm & 229 nmDetection wavelength selection.
Absorbance @ 303 nm High (Strong Signal)Low (Weak Signal)Purity Check: Monitoring at 303 nm specifically highlights unreacted starting material.
Elution Order (C18) Generally First (More Polar*)Generally Second (Less Polar)Note: Elution order is pH dependent, but free phenol generally elutes earlier in standard acidic mobile phases.

Experimental Protocol: The Validation Workflow

This protocol ensures a self-validating system where the failure of one step halts the process before expensive downstream analysis occurs.

Step 1: Rapid IR Screening (The "Rough" Check)
  • Preparation: Grind 2 mg of dry product with 200 mg KBr (or use ATR-FTIR directly).

  • Scan: 4000 cm⁻¹ to 500 cm⁻¹, 16 scans.

  • Decision Gate: Look for the peak at 1754 cm⁻¹.

    • Present? Proceed to NMR.[1][2]

    • Absent? Reprocess reaction.

Step 2: NMR Structural Confirmation
  • Solvent Selection: Dissolve 10 mg sample in 0.6 mL

    
    . (Use DMSO-
    
    
    
    if solubility is poor, but note the water peak interference).
  • Acquisition: Standard proton pulse sequence (zg30), 8-16 scans.

  • Processing: Phase correction

    
     Baseline correction 
    
    
    
    Reference to TMS (0 ppm) or Residual Solvent (7.26 ppm).
  • Validation: Integrate the Methyl Singlet (2.35 ppm). Set value to 3.00. Check if Aromatic region integrates to 4.00 (±0.2).

Step 3: HPLC Purity Assay (The "Final" Release)
  • Mobile Phase: Water:Acetonitrile:Phosphoric Acid (69:30:1). Isocratic flow.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Wavelengths: Set DAD to monitor 276 nm (Product) and 303 nm (Impurity).

  • Calculation:

    
    
    Limit: Free Salicylic Acid must be < 0.1% (typical Pharmacopeia limit).
    

Analytical Decision Tree

DecisionTree Start Crude Product Isolated IR_Step Step 1: FTIR Analysis Is 1754 cmu207bu00b9 peak present? Start->IR_Step NMR_Step Step 2: H-NMR Analysis Is Methyl Singlet (2.3 ppm) present? IR_Step->NMR_Step Yes Rework REWORK Recrystallize or Re-react IR_Step->Rework No (Ester missing) HPLC_Step Step 3: HPLC-UV Analysis Is Salicylic Acid < 0.1%? NMR_Step->HPLC_Step Yes NMR_Step->Rework No (Structure wrong) HPLC_Step->Rework No (Impurity High) Release BATCH RELEASE Passes QA HPLC_Step->Release Yes

Figure 2: The sequential workflow for validating product identity and purity. Each step acts as a gatekeeper for the next.

References

  • National Institute of Standards and Technology (NIST). Acetylsalicylic acid (Aspirin) IR Spectrum.[3] NIST Chemistry WebBook, SRD 69.[4][5][6] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] (Search No. 1495 for Aspirin). [Link]

  • Journal of Chemical Education. Spectroscopic Identification of Aspirin Impurities. (Contextual reference for UV shifts). [Link]

  • Research Journal of Pharmacy and Technology. Analysis of Aspirin: Development and Validation using RP-HPLC Methods. (Source for mobile phase and retention data). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of Methyl 4-bromo-2-fluoro-5-methoxybenzoate

[1]

Introduction

From the Desk of the Senior Application Scientist

In drug discovery and organic synthesis, halogenated benzoate esters like Methyl 4-bromo-2-fluoro-5-methoxybenzoate are valuable intermediates. However, their utility ends where their liability begins: disposal.

Treating this compound as generic "organic waste" is a critical operational error. The presence of both bromine and fluorine substituents mandates a specific waste stream to prevent the release of hydrofluoric acid (HF) and hydrobromic acid (HBr) during incineration. Furthermore, as an ester, it is susceptible to hydrolysis, potentially altering the pH of waste containers if mixed improperly.

This guide moves beyond basic compliance. It provides a self-validating workflow to ensure that your disposal procedures protect both laboratory personnel and downstream environmental systems.

Part 1: Chemical Identity & Hazard Profiling

Before disposal, you must validate the chemical's profile. This compound is a Halogenated Organic Solid/Low-Melting Solid .

PropertySpecificationOperational Implication
Functional Groups Ester, Aryl Bromide, Aryl Fluoride, Aryl EtherDO NOT mix with strong oxidizers or strong bases (hydrolysis risk).
Primary Hazard Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Combustion Hazard HF, HBr, CO, CO2Strictly Prohibited from non-scrubbed incineration pathways.
RCRA Status Halogenated Solvent/OrganicLikely requires High-Temperature Incineration with acid gas scrubbing.
Physical State Solid or Viscous Oil (Low MP)May require dissolution in a compatible solvent (e.g., DCM) for liquid waste streams, or disposal as solid waste.

Part 2: Pre-Disposal Segregation (The Core Protocol)

The most common failure point in laboratory waste management is improper segregation. You must segregate this compound into the Halogenated Waste Stream .

The "Why" Behind the Protocol
  • Scrubber Requirements: Non-halogenated waste is often used as fuel blending for cement kilns. If you introduce fluorine (from the C-F bond) into this stream, the combustion generates HF gas, which can corrode the kiln and violate emissions permits.

  • Cost Control: Halogenated waste disposal is significantly more expensive than non-halogenated. contaminating a 55-gallon drum of acetone with 5g of this fluorinated benzoate reclassifies the entire drum as halogenated waste.

Segregation Workflow
  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the ester has hydrolyzed to free acid.

  • Labeling: Must explicitly state "HALOGENATED ORGANIC WASTE."

  • Compatibility: Segregate from strong bases (NaOH, KOH) to prevent exothermic hydrolysis which could pressurize the waste container.

Part 3: Disposal & Spill Management Workflows

Workflow 1: Waste Stream Decision Logic

This self-validating logic tree ensures the compound never enters the wrong waste stream.

WasteSegregationStartWaste Generation:Methyl 4-bromo-2-fluoro-5-methoxybenzoateCheckStatePhysical State CheckStart->CheckStateSolidSolid / PrecipitateCheckState->SolidLiquidDissolved in SolventCheckState->LiquidSolidActionSolid Waste Bin(Double Bagged)Solid->SolidActionLiquidCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->LiquidCheckYesHaloYesLiquidCheck->YesHaloNoHaloNo (e.g., Ethyl Acetate)LiquidCheck->NoHaloStreamAStream A: Halogenated Waste(High Temp Incineration)YesHalo->StreamANoHalo->StreamA*Contaminates Stream*FinalLabel: Contains Fluorine/BromineStreamA->Final

Figure 1: Decision logic for segregating halogenated benzoate waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates the Halogenated stream.

Workflow 2: Spill Response Protocol

In the event of a spill, immediate containment is required to prevent environmental release.

Step-by-Step Response:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Contain: Do not allow the material to enter drains.[1]

  • Absorb:

    • If Solid: Gently sweep into a dustpan, avoiding dust generation.

    • If Liquid/Oil: Cover with vermiculite or sand. Do not use combustible materials like paper towels or sawdust if the bulk quantity is significant.

  • Clean: Wipe the surface with a solvent (acetone or ethanol) to remove the organic residue, then wash with soap and water.

  • Dispose: Place all cleanup materials into the Halogenated Waste container.

SpillResponseSpillSpill DetectedAssessAssess State:Solid vs LiquidSpill->AssessSolidOpMinimize Dust(Damp Paper Towel/Scoop)Assess->SolidOpLiquidOpInert Absorbent(Vermiculite/Sand)Assess->LiquidOpBagDouble Bag(Polyethylene)SolidOp->BagLiquidOp->BagLabelLabel: Hazardous Waste(Halogenated)Bag->LabelNotifyNotify EHS / Safety OfficerLabel->Notify

Figure 2: Operational workflow for safe spill cleanup and reporting.

Part 4: Final Disposal Pathways

The ultimate fate of this chemical is controlled destruction. You must ensure your waste contractor utilizes the correct technology.

ParameterRequirementScientific Rationale
Disposal Method High-Temperature Incineration Required to break the stable C-F and C-Br bonds (approx. 1100°C+).
Emissions Control Caustic Scrubber Combustion generates HF and HBr. Scrubbers neutralize these acid gases before release.
RCRA Codes D001 (Ignitable - if in solvent)F-List (if spent solvent)Characteristic While the specific compound may not be P/U listed, it falls under characteristic hazardous waste due to toxicity and halogen content.
Storage Stability Check
  • Duration: Do not store waste containing this ester for >90 days (standard accumulation limit).

  • Environment: Store in a cool, dry area away from direct sunlight. UV light can degrade brominated compounds, potentially releasing free bromine or HBr inside the container over long periods.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Resource Conservation and Recovery Act (RCRA).[2] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[3] 29 CFR 1910.1200.[3] [Link]

  • PubChem. Compound Summary: Methyl 4-bromo-2-methoxybenzoate (Analogous Structure). National Library of Medicine. (Used for structural hazard inference). [Link]

Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety is the foundation of innovation. Handling novel or specialized reagents requires a diligent and informed approach to personal protection. This guide provides a comprehensive, risk-based framework for the safe handling of Methyl 4-bromo-2-fluoro-5-methoxybenzoate, moving beyond a simple checklist to explain the causality behind each procedural choice. Our methodology is grounded in the RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1]

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for Methyl 4-bromo-2-fluoro-5-methoxybenzoate may be limited, we can infer its likely hazards by examining structurally analogous compounds. This chemical is a halogenated aromatic ester, a class of compounds that warrants careful handling.

Inferred Hazards Based on Structural Analogs:

  • Skin Irritation: Similar bromo-fluoro and bromo-methoxy benzoates are known to cause skin irritation.[2] Prolonged or repeated contact should be avoided.

  • Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation or damage.[2][3] This is a primary and critical hazard to mitigate.

  • Respiratory Irritation: If the solid compound is handled in a way that generates dust, or if it is heated or aerosolized, it may cause respiratory tract irritation.[2]

  • Potential Toxicity: Related compounds are listed as harmful if swallowed, in contact with skin, or inhaled.[4] Given the presence of bromine and fluorine on an aromatic ring, absorption through the skin is a potential route of exposure that must be controlled.[5]

Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to eliminate the possibility of inhalation.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is the final barrier between you and a potential hazard after engineering and administrative controls have been implemented.[6][7] The following PPE is mandatory for any work involving Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

Eye and Face Protection

The eyes are highly susceptible to chemical injury. The minimum requirement for eye protection in any laboratory is a pair of safety glasses with side shields meeting ANSI Z87.1 standards.[8][9] However, due to the significant risk of irritation from this compound, the following escalation of protection is required:

  • Chemical Splash Goggles: These are required whenever handling the solid or solutions of this compound. Goggles provide a full seal around the eyes, offering superior protection against splashes, mists, and dust compared to safety glasses.[8][10]

  • Face Shield: A full-face shield must be worn in addition to chemical splash goggles when there is a heightened risk of splashing.[11][12] This includes tasks such as handling volumes greater than 1 liter, working with the material under pressure or vacuum, or during highly exothermic reactions.[11]

Hand Protection

Skin contact is a primary route of exposure. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate hand protection when workers are exposed to hazards from skin absorption of harmful substances.[5]

  • Glove Type: Chemically resistant nitrile gloves are the standard for providing temporary protection against incidental contact with a wide range of chemicals.[9]

  • Double Gloving: For procedures involving significant immersion potential or prolonged handling, wearing a second pair of nitrile gloves is strongly recommended. This practice significantly reduces the risk of exposure from an undetected tear or puncture in the outer glove.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if you suspect contamination, and always wash your hands thoroughly after removing them.[12]

Body Protection

Protective clothing shields the skin from contamination.

  • Laboratory Coat: A flame-resistant lab coat is required at all times.[11] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Chemical-Resistant Apron: When handling larger quantities or performing operations with a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.[10]

  • Personal Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting to protect the skin on the lower body and feet.[8][11]

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Chemical Fume Hood: All work that involves handling the solid powder or volatile solutions of Methyl 4-bromo-2-fluoro-5-methoxybenzoate must be performed inside a certified chemical fume hood.[13] This is the most effective way to prevent inhalation of dust or vapors.

  • Respirator Use: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection may be necessary. This requires a formal respiratory protection program as mandated by OSHA (29 CFR 1910.134).[5] The choice of respirator (e.g., an N95 for particulates or an air-purifying respirator with organic vapor cartridges) must be made based on a formal hazard assessment by safety professionals.

PPE Selection by Laboratory Task

This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific task being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesSingle pair of nitrile glovesLab CoatWork in a fume hood or ventilated balance enclosure.
Preparing Solutions (Small Scale, <100mL) Chemical Splash GogglesSingle pair of nitrile glovesLab CoatWork in a fume hood.
Running a Reaction / Work-up Chemical Splash GogglesDouble pair of nitrile glovesLab CoatMandatory: Work in a fume hood.
Large Scale Operations (>1L) or Splash Risk Face Shield + GogglesDouble pair of nitrile glovesLab Coat + Chemical-Resistant ApronMandatory: Work in a fume hood.
Small Spill Cleanup (<100mL) Chemical Splash GogglesDouble pair of nitrile glovesLab CoatAssess need based on spill size and ventilation.
Large Spill Cleanup (>100mL) Face Shield + GogglesHeavy-duty chemical glovesChemical-Resistant CoverallsAir-Purifying Respirator with appropriate cartridges.

Operational and Disposal Plans

Safe operations extend beyond wearing PPE to include proper handling and disposal procedures.

Step-by-Step PPE Protocol
  • Inspect: Before starting work, visually inspect all PPE for damage, such as cracks in goggles or tears in gloves.

  • Donning Sequence:

    • Put on lab coat and any additional protective clothing (apron).

    • Put on respiratory protection, if required, and perform a seal check.

    • Put on eye and face protection.

    • Wash hands and put on the inner pair of gloves (if double-gloving), followed by the outer pair.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves.

    • Remove lab coat and apron, turning it inside out.

    • Wash hands.

    • Remove face shield and goggles.

    • Remove respirator, if worn.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Spill Management

Ensure a chemical spill kit equipped with absorbent material for organic compounds is readily available.[14] In the event of a small spill, absorb the material, collect it using non-sparking tools, and place it in a sealed container for disposal as hazardous waste.[15]

Waste Disposal

All materials contaminated with Methyl 4-bromo-2-fluoro-5-methoxybenzoate, including the chemical itself, empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste.[3] Because it is a halogenated compound, it must be placed in a designated, properly labeled "Halogenated Organic Waste" container.[16] Commingling with non-halogenated waste streams should be avoided to ensure proper and cost-effective disposal.[16]

Visual Workflow for PPE Selection

This diagram provides a logical decision-making flow to determine the correct level of PPE for any given task involving Methyl 4-bromo-2-fluoro-5-methoxybenzoate.

PPE_Workflow start Start: Task Involving Methyl 4-bromo-2-fluoro-5-methoxybenzoate task_assessment Assess Task Scale & Hazard start->task_assessment is_splash_risk Significant Splash Risk? (e.g., >1L, pressure, transfer) task_assessment->is_splash_risk is_dust_risk Inhalation Risk? (e.g., weighing solid, aerosol) is_splash_risk->is_dust_risk No ppe_face_shield Add Face Shield is_splash_risk->ppe_face_shield Yes in_hood Work Inside Fume Hood? is_dust_risk->in_hood Yes ppe_base Base PPE: - Lab Coat - Nitrile Gloves (Single Pair) - Chemical Splash Goggles is_dust_risk->ppe_base No in_hood->ppe_base Yes ppe_respirator STOP! Consult EHS. Respirator Required. Do Not Proceed. in_hood->ppe_respirator No end_procedure Proceed with Task Safely ppe_base->end_procedure ppe_double_glove Use Double Gloves Add Chem-Resistant Apron ppe_face_shield->ppe_double_glove ppe_double_glove->is_dust_risk

Caption: PPE selection workflow based on task-specific hazards.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Eastern Iowa Community Colleges. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). SDS Manager. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ASECOS. Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Secondary Schools. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Guides & Tipsheets. (n.d.). American Chemical Society. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (2006, March 22). Cole-Parmer. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet: sodium benzoate. (n.d.). Valudor Products. Retrieved from [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager. Retrieved from [Link]

  • Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. (2003, August 15). PubMed. Retrieved from [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. (2016, November 16). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]

  • Method For Removing Halogens From An Aromatic Compound. (2013, May 2). Google Patents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.